molecular formula C38H36N6O5 B12388712 N6-Benzoyl-7'-O-DMT-morpholino adenine

N6-Benzoyl-7'-O-DMT-morpholino adenine

货号: B12388712
分子量: 656.7 g/mol
InChI 键: ZSDMRYOYFFAGEJ-JHOUSYSJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6-Benzoyl-7'-O-DMT-morpholino adenine is a useful research compound. Its molecular formula is C38H36N6O5 and its molecular weight is 656.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C38H36N6O5

分子量

656.7 g/mol

IUPAC 名称

N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H36N6O5/c1-46-30-17-13-28(14-18-30)38(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-23-32-21-39-22-33(49-32)44-25-42-34-35(40-24-41-36(34)44)43-37(45)26-9-5-3-6-10-26/h3-20,24-25,32-33,39H,21-23H2,1-2H3,(H,40,41,43,45)/t32-,33+/m0/s1

InChI 键

ZSDMRYOYFFAGEJ-JHOUSYSJSA-N

手性 SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

规范 SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

产品来源

United States

Foundational & Exploratory

Technical Guide: N6-Benzoyl-Protected Adenine Morpholino Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Core Chemical Properties and Applications in Oligonucleotide Synthesis

This technical guide provides an in-depth overview of the N6-Benzoyl-protected adenine (B156593) morpholino monomer, a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant therapeutic and research applications due to their high specificity, nuclease resistance, and low toxicity.[1] This document details the monomer's chemical properties, its role in solid-phase synthesis, and relevant experimental protocols.

Core Chemical Properties

The subject of this guide is the adenine morpholino monomer, which features a benzoyl (Bz) protecting group on the exocyclic amine of the adenine base and a dimethoxytrityl (DMT) or trityl (Tr) group protecting the morpholino nitrogen. This protection scheme is essential for preventing unwanted side reactions during oligonucleotide synthesis. While the user query specified "7'-O-DMT," the standard monomer used in PMO synthesis features the DMT or Trityl group on the morpholino nitrogen, with the 7'-hydroxymethyl group being the site for phosphoramidite (B1245037) activation and subsequent linkage.

The data presented below corresponds to the N-protected, 7'-hydroxyl morpholino adenine precursor, which is subsequently converted into a phosphoramidite for synthesis.

Table 1: Physicochemical Properties of N6-Benzoyl-N-DMT/Trityl-7'-hydroxy-morpholino adenine
PropertyValueSource
Synonyms N-DMTr-morpholino-A(Bz), N-[9-((2R,6S)-4-(bis(4-methoxyphenyl)(phenyl)methyl)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide[]
Molecular Formula C38H36N6O5 (for DMT variant)[]
Molecular Weight 656.73 g/mol (for DMT variant)[]
Appearance White Powder[3]
Purity ≥95%[][3]
Storage 10°C - 25°C[4]

Role in Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis

N6-Benzoyl-N-DMT-morpholino adenine is a key monomer for the assembly of PMOs on an automated solid-phase synthesizer.[5] PMOs are synthetic analogs of nucleic acids where the standard deoxyribose sugar-phosphate backbone is replaced by a morpholino ring and a neutral phosphorodiamidate linkage.[1][6][7] This modification confers remarkable stability against degradation by cellular nucleases.[1]

The synthesis of PMOs is a cyclic process involving the sequential addition of morpholino monomers to a growing chain attached to a solid support.[1] The N6-Benzoyl group on the adenine base and the N-DMT group on the morpholino ring are crucial protecting groups that are removed during the final cleavage and deprotection steps.

Logical Workflow: PMO Monomer Preparation and Use

Monomer_Workflow cluster_prep Monomer Preparation cluster_synthesis Use in Solid-Phase Synthesis Adenosine Adenosine Morpholino_Scaffold Morpholino Scaffold Synthesis Protection Base & N-Protection (Benzoyl & DMT/Trityl) Morpholino_Scaffold->Protection Creates Precursor: N6-Benzoyl-N-DMT-7'-OH-morpholino adenine Phosphitylation Phosphitylation (e.g., with 2-cyanoethyl-N,N,N',N'- tetraisopropylphosphordiamidite) Protection->Phosphitylation Creates Active Monomer for Synthesis Active_Monomer Activated Adenine Morpholino Monomer Phosphitylation->Active_Monomer Ready for use Oligo_Synthesizer Automated Oligo Synthesizer Active_Monomer->Oligo_Synthesizer Incorporated into Oligomer Chain PMO_Product Final PMO Product Oligo_Synthesizer->PMO_Product

Caption: Workflow from precursor synthesis to use of the activated monomer in PMO assembly.

Experimental Protocols

The following section outlines the standard protocol for solid-phase synthesis of PMOs using phosphoramidite chemistry, which is applicable to the N6-Benzoyl-N-DMT-morpholino adenine monomer. This process is typically performed on an automated DNA/RNA synthesizer.[1][5]

Protocol: Single Monomer Addition Cycle in PMO Synthesis

Objective: To couple one morpholino monomer to the growing oligonucleotide chain on a solid support.

Materials:

  • Solid support with initiated PMO chain (e.g., controlled pore glass)

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1]

  • Coupling Solution:

    • Activated N6-Benzoyl-N-DMT-morpholino adenine phosphoramidite monomer

    • Activator (e.g., Ethylthiotetrazole - ETT)[8]

    • Coupling solvent (e.g., Acetonitrile (B52724) - CH3CN)

  • Optional Capping Solution: Acetic anhydride (B1165640) and N-methylimidazole

  • Oxidation Solution: Iodine (I2) solution

  • Washing Solvents: Dichloromethane (DCM), Acetonitrile (CH3CN)

Methodology:

  • Deblocking (De-tritylation):

    • The solid support is washed with DCM.

    • The Deblocking Solution (3% TCA in DCM) is passed through the synthesis column for 1-5 minutes to remove the DMT protecting group from the 5'-equivalent nitrogen of the last-added monomer, exposing a reactive secondary amine.[1]

    • The support is thoroughly washed with DCM and then acetonitrile to remove the acid and prepare for coupling.[1]

  • Coupling:

    • The activated N6-Benzoyl-N-DMT-morpholino adenine phosphoramidite and the activator (ETT) are prepared in the coupling solvent.[8]

    • This coupling solution is delivered to the synthesis column, where the activated monomer reacts with the deprotected amine on the growing chain. This step typically takes longer than standard DNA synthesis.[8]

    • The column is then washed with acetonitrile.

  • Oxidation:

    • An iodine solution is introduced to oxidize the newly formed phosphite (B83602) triester linkage to the more stable phosphorodiamidate linkage.

    • The support is washed with acetonitrile.

  • Capping (Optional):

    • To prevent unreacted chains from elongating in subsequent cycles, a capping solution can be used to acetylate any free secondary amines. This step is crucial for ensuring the purity of the final full-length product.

This four-step cycle is repeated for each monomer in the desired sequence. After the final monomer is added, the completed PMO is cleaved from the solid support and the N6-benzoyl base protecting groups are removed using concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C for 16 hours).[1] The final product is then purified, typically by HPLC.[1]

Diagram: Solid-Phase PMO Synthesis Cycle

PMO_Synthesis_Cycle Start Start Cycle: Solid Support with DMT-Protected Chain Deblocking Step 1: Deblocking (Acid Wash, e.g., 3% TCA) Removes DMT group Start->Deblocking Wash1 Wash Deblocking->Wash1 Exposes reactive amine Coupling Step 2: Coupling Add activated Adenine Monomer + Activator (ETT) Wash1->Coupling Oxidation Step 3: Oxidation (Iodine Treatment) Stabilizes linkage Coupling->Oxidation Forms new linkage Wash2 Wash Oxidation->Wash2 Next_Cycle Ready for Next Monomer Wash2->Next_Cycle Chain elongated by one monomer Next_Cycle->Deblocking Repeat Cycle

Caption: The four-step cycle for the addition of a single morpholino monomer in solid-phase synthesis.

Conclusion

The N6-Benzoyl-N-DMT-morpholino adenine monomer is an indispensable reagent for the synthesis of high-purity phosphorodiamidate morpholino oligomers. Its chemical properties, particularly the strategic placement of benzoyl and DMT protecting groups, are optimized for the well-established phosphoramidite chemistry adapted for automated solid-phase synthesis. A thorough understanding of its characteristics and the associated synthesis protocols is fundamental for researchers and developers working to create novel antisense therapeutics and advanced molecular tools. for researchers and developers working to create novel antisense therapeutics and advanced molecular tools.

References

An In-depth Technical Guide on N6-Benzoyl-7'-O-DMT-morpholino adenine: Structure and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key building block in the chemical synthesis of morpholino oligonucleotides. This document will delve into its chemical structure, its role in solid-phase phosphoramidite (B1245037) chemistry, and the critical experimental parameters that govern the successful synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.

Core Structure and Physicochemical Properties

N6-Benzoyl-7'-O-DMT-morpholino adenine is a chemically modified adenosine (B11128) analog designed for incorporation into synthetic oligonucleotides. Its structure is characterized by three key modifications that impart specific functionalities crucial for the synthesis process:

  • Morpholino Ring: The native ribose sugar is replaced by a morpholino ring. This modification confers significant resistance to nuclease degradation, a desirable property for antisense oligonucleotides used in drug development.

  • N6-Benzoyl Protecting Group: The exocyclic amine of the adenine base is protected by a benzoyl group. This prevents unwanted side reactions at this position during the phosphoramid-ite coupling steps of oligonucleotide synthesis.[1][2] The benzoyl group is base-labile, allowing for its removal under specific deprotection conditions after the synthesis is complete.[3][4]

  • 7'-O-Dimethoxytrityl (DMT) Group: A dimethoxytrityl group is attached to the 7'-hydroxyl of the morpholino ring. This acid-labile protecting group caps (B75204) the 5'-end of the growing oligonucleotide chain, preventing polymerization during the coupling reaction. Its removal (detritylation) in a controlled manner allows for the stepwise addition of the next nucleotide.[5][6]

A related compound, N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine, has been described as a novel ribonucleoside with antiviral and cytotoxic properties against various cancer cell lines, thought to be due to the inhibition of DNA and RNA synthesis.[7][8]

Table 1: Physicochemical Properties of a Related Compound: N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine

PropertyValueReference(s)
Molecular FormulaC36H32N6O3[7][8]
Molecular Weight596.68 g/mol [7][8]
AppearanceWhite Powder[7]

Role in Solid-Phase Oligonucleotide Synthesis

This compound is utilized as a phosphoramidite monomer in automated solid-phase oligonucleotide synthesis.[9] This method allows for the efficient and sequential addition of nucleotides to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four key steps:

  • Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-end of the support-bound oligonucleotide chain, typically using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[5][6] This exposes a free hydroxyl group for the next coupling reaction.

  • Coupling: The activated this compound phosphoramidite, in the presence of an activator such as 1H-tetrazole or a derivative, is added to the reaction column.[10][11] The free hydroxyl group of the growing chain attacks the phosphoramidite, forming a phosphite (B83602) triester linkage.[12][]

  • Capping: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated using a capping reagent, such as acetic anhydride. This prevents the formation of deletion mutations (sequences missing a nucleotide) in the final product.[6][12]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[6][12]

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.

G start Start: Solid Support with Initial Nucleoside (DMT-on) detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Add Activated N6-Benzoyl-7'-O-DMT- morpholino adenine Phosphoramidite) detritylation->coupling Exposed 5'-OH capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation Capped Failures elongated Elongated Chain (DMT-on) oxidation->elongated elongated->detritylation Repeat Cycle for Next Nucleotide cleavage Final Cleavage & Deprotection elongated->cleavage final_oligo Purified Oligonucleotide cleavage->final_oligo

Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocols

Representative Coupling Protocol

This protocol outlines the coupling step in an automated DNA synthesizer.

  • Reagent Preparation:

    • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).

    • Anhydrous acetonitrile (B52724) for washing steps.

  • Automated Synthesizer Cycle - Coupling Step:

    • Pre-Coupling Wash: The synthesis column containing the detritylated solid support is washed with anhydrous acetonitrile to remove any residual moisture and acid from the previous step.

    • Reagent Delivery: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • Coupling Reaction: The reaction is allowed to proceed for a specified time (typically 2-15 minutes, depending on the specific monomer and desired efficiency).[14]

    • Post-Coupling Wash: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

Representative Deprotection Protocol

After the full-length oligonucleotide has been synthesized, it must be cleaved from the solid support and all protecting groups, including the N6-benzoyl group, must be removed.

  • Cleavage from Solid Support and Base Deprotection:

    • The solid support is treated with a basic solution to cleave the oligonucleotide. A common reagent is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[15]

    • The deprotection is typically carried out at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 10-15 minutes for AMA).[15] Alternative, milder deprotection conditions using reagents like potassium carbonate in methanol (B129727) may be necessary for sensitive oligonucleotides.[15]

    • For N6-benzoyl-protected adenine, deprotection with ammonia (B1221849) is a standard procedure.[3][4] However, more labile protecting groups like phenoxyacetyl have been shown to be removed more rapidly.[3][4]

  • Work-up and Purification:

    • The basic solution containing the deprotected oligonucleotide is removed from the solid support.

    • The solution is then processed to remove the cleaved protecting groups.

    • The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Data Presentation: The Critical Role of Coupling Efficiency

The efficiency of each coupling step is paramount to achieving a high yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency per step results in a significant reduction in the overall yield, especially for longer oligonucleotides. The coupling efficiency can be monitored in real-time on many automated synthesizers by measuring the absorbance of the trityl cation released during the detritylation step.[6][16]

Table 2: Theoretical Yield of a Full-Length 25-mer Oligonucleotide Based on Average Coupling Efficiency

Average Coupling Efficiency (%)Overall Theoretical Yield (%)
99.588.2
99.077.8
98.568.3
98.059.5
95.027.7

Calculation: Yield = (Coupling Efficiency)^ (Number of couplings)

As illustrated in the table, maintaining a high average coupling efficiency (ideally >99%) is critical for the economical and efficient synthesis of oligonucleotides. Factors influencing coupling efficiency include the purity of the phosphoramidites and reagents, the coupling time, and the performance of the DNA synthesizer.[17]

Logical Relationships in Oligonucleotide Synthesis

The following diagram illustrates the logical dependencies and workflow for preparing a modified oligonucleotide using a phosphoramidite building block like this compound.

G cluster_prep Monomer Preparation cluster_synthesis Automated Solid-Phase Synthesis cluster_post Post-Synthesis Processing synthesis Synthesis of N6-Benzoyl-7'-O-DMT- morpholino adenine phosphitylation Phosphitylation to create CE Phosphoramidite synthesis->phosphitylation synthesis_cycle Iterative Synthesis Cycle (See Figure 1) phosphitylation->synthesis_cycle monitoring Real-time Coupling Efficiency Monitoring (Trityl Cation) synthesis_cycle->monitoring cleavage_deprotection Cleavage from Support & Base Deprotection synthesis_cycle->cleavage_deprotection purification Purification (HPLC / PAGE) cleavage_deprotection->purification qc Quality Control (Mass Spec / HPLC) purification->qc final_product Final Modified Oligonucleotide qc->final_product

Workflow for Modified Oligonucleotide Synthesis.

References

An In-depth Technical Guide to the Synthesis of N6-Benzoyl-7'-O-DMT-morpholino Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides that have garnered significant attention as therapeutic agents for various genetic disorders.[1][2][3] The synthesis of high-purity morpholino monomers is a crucial step in the production of these promising therapeutics.[4][5]

This document outlines a multi-step synthesis beginning with the readily available starting material, adenosine (B11128). The pathway involves the protection of the exocyclic amine, formation of the morpholino ring structure, and selective protection of the 7'-hydroxyl group. Detailed experimental protocols, based on established methodologies for similar transformations, are provided for each key step.

Overall Synthetic Pathway

The proposed synthesis of N6-Benzoyl-7'-O-DMT-morpholino adenine is a linear sequence involving three key transformations:

  • N6-Benzoylation of Adenosine: The synthesis commences with the protection of the exocyclic N6-amino group of adenosine with a benzoyl group. This is a standard protecting group strategy in nucleoside chemistry to prevent side reactions in subsequent steps.

  • Morpholino Ring Formation: The ribose sugar of N6-benzoyl adenosine is then converted into a morpholino ring. This transformation is a hallmark of morpholino chemistry and is typically achieved through oxidative cleavage of the ribose followed by reductive amination.

  • 7'-O-Dimethoxytritylation: Finally, the primary hydroxyl group at the 7' position of the morpholino ring is protected with a dimethoxytrityl (DMT) group.[6] This acid-labile protecting group is essential for controlling the regioselectivity during the subsequent automated solid-phase synthesis of PMOs.[7]

Synthesis_Pathway Adenosine Adenosine N6_Benzoyl_Adenosine N6-Benzoyl Adenosine Adenosine->N6_Benzoyl_Adenosine  1. Benzoylation Morpholino_Adenine N6-Benzoyl-7'-OH-morpholino Adenine N6_Benzoyl_Adenosine->Morpholino_Adenine  2. Morpholino Ring Formation Final_Product N6-Benzoyl-7'-O-DMT-morpholino Adenine Morpholino_Adenine->Final_Product  3. 7'-O-DMT Protection

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for each major step in the synthesis. These protocols are based on established chemical transformations in nucleoside and morpholino chemistry.

Step 1: Synthesis of N6-Benzoyl Adenosine

This procedure describes the protection of the N6-amino group of adenosine using benzoyl chloride.

  • Materials:

  • Procedure:

    • Suspend adenosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).

    • Add trimethylsilyl chloride dropwise to the suspension at room temperature. Stir the mixture until the adenosine is fully silylated and the solution becomes clear.

    • Cool the solution to 0°C in an ice bath.

    • Add benzoyl chloride dropwise to the reaction mixture. Allow the reaction to stir at 0°C for 2-4 hours.

    • Quench the reaction by the slow addition of water, followed by concentrated ammonia solution.

    • Stir the mixture for 30 minutes to ensure complete desilylation.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

    • Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of methanol in dichloromethane (B109758) to afford N6-benzoyl adenosine as a white solid.

Step 2: Synthesis of N6-Benzoyl-7'-OH-morpholino Adenine

This step involves the conversion of the ribose moiety of N6-benzoyl adenosine into a morpholino ring.

  • Materials:

  • Procedure:

    • Dissolve N6-benzoyl adenosine in a mixture of methanol and water.

    • Add sodium periodate in one portion and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Add ammonium biborate to the reaction mixture and stir for an additional 30 minutes.

    • Cool the mixture to 0°C and add sodium cyanoborohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of acetone.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to yield N6-benzoyl-7'-OH-morpholino adenine.[8]

Step 3: Synthesis of this compound

The final step is the protection of the 7'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • Materials:

    • N6-Benzoyl-7'-OH-morpholino Adenine

    • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

    • Anhydrous Pyridine

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve N6-benzoyl-7'-OH-morpholino adenine in anhydrous pyridine under an inert atmosphere.

    • Add a catalytic amount of DMAP to the solution.

    • Add DMT-Cl in one portion and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by the addition of methanol.

    • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine (B128534) to afford the final product, this compound.[9]

Data Presentation

The following table summarizes the key molecular properties of the starting material, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
AdenosineC₁₀H₁₃N₅O₄267.24
N6-Benzoyl AdenosineC₁₇H₁₇N₅O₅371.35
N6-Benzoyl-7'-OH-morpholino AdenineC₁₇H₁₈N₆O₄370.36
This compoundC₃₈H₃₆N₆O₅656.73[]

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Benzoylation cluster_step2 Step 2: Morpholino Ring Formation cluster_step3 Step 3: 7'-O-DMT Protection S1_Start Adenosine S1_React React with Benzoyl Chloride S1_Start->S1_React S1_Purify Purification (Chromatography) S1_React->S1_Purify S1_Product N6-Benzoyl Adenosine S1_Purify->S1_Product S2_React Oxidative Cleavage & Reductive Amination S1_Product->S2_React S2_Purify Purification (Chromatography) S2_React->S2_Purify S2_Product N6-Benzoyl-7'-OH-morpholino Adenine S2_Purify->S2_Product S3_React React with DMT-Cl S2_Product->S3_React S3_Purify Purification (Chromatography) S3_React->S3_Purify S3_Product Final Product S3_Purify->S3_Product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound, a key monomer for the synthesis of phosphorodiamidate morpholino oligomers. The described multi-step process utilizes established and reliable chemical transformations common in nucleoside chemistry. The provided experimental protocols offer a solid foundation for researchers and drug development professionals working in the field of antisense therapeutics. The successful synthesis of this and other high-purity morpholino monomers is fundamental to the advancement of PMO-based therapies.

References

Characterization of N6-Benzoyl-7'-O-DMT-morpholino adenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key building block in the synthesis of morpholino oligonucleotides. This document outlines its chemical properties, and provides detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers and professionals in the fields of drug discovery, oligonucleotide chemistry, and molecular biology.

Chemical Properties and Specifications

N6-Benzoyl-7'-O-DMT-morpholino adenine is a chemically modified nucleoside analog. The N6-benzoyl group serves as a protecting group for the exocyclic amine of adenine during oligonucleotide synthesis. The 7'-O-dimethoxytrityl (DMT) group provides a handle for purification and is removed at a specific step in the synthesis cycle. The morpholino scaffold replaces the native ribose or deoxyribose sugar, conferring unique properties to the resulting oligonucleotides, such as resistance to nuclease degradation.

PropertyValueReference
Molecular Formula C38H36N6O5[1]
Molecular Weight 656.73 g/mol [1][]
Appearance White Powder[3]
Purity ≥95% (typical)[]
Solubility Soluble in acetonitrile, dichloromethane[4][5]
Storage Store at ≤ -15°C, keep container well closed[6]

Synthesis and Purification

The synthesis of this compound is a multi-step process that starts from the corresponding ribonucleoside. The general workflow involves the formation of the morpholino ring structure, protection of the exocyclic amine and the 5'-hydroxyl group.

Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for a morpholino phosphoramidite (B1245037) monomer, which would be applicable for the synthesis of the title compound.

Synthesis_Workflow Ribonucleoside Adenosine Ribonucleoside Oxidation Oxidative Cleavage (e.g., NaIO4) Ribonucleoside->Oxidation Reductive_Amination Reductive Amination (e.g., NaBH4, NH3) Oxidation->Reductive_Amination Morpholino_Nucleoside Morpholino Adenosine Reductive_Amination->Morpholino_Nucleoside Benzoylation N6-Benzoylation (e.g., Benzoyl Chloride) Morpholino_Nucleoside->Benzoylation DMT_Protection 7'-O-DMT Protection (e.g., DMT-Cl) Benzoylation->DMT_Protection Final_Product N6-Benzoyl-7'-O-DMT- morpholino adenine DMT_Protection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Phosphoramidite Synthesis for Oligonucleotide Synthesis

The title compound is a precursor for the corresponding phosphoramidite, which is the active monomer used in automated oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Acetone, Triethylamine)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add DIPEA to the solution and stir for 5 minutes at 0-5 °C.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture over 15 minutes at the same temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target phosphoramidite.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of morpholino oligonucleotides and their building blocks.

Instrumentation and Conditions:

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 7.0).[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 90% Mobile Phase B over 15 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[7]

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of this compound and the corresponding phosphoramidite.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.

Ionization ModeExpected m/z
Electrospray (ESI+)[M+H]+, [M+Na]+

Note: Specific m/z values would be calculated based on the exact mass of the molecule and the adduct ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms.

NucleusExpected Chemical Shift Ranges (ppm)
¹H NMR Aromatic protons (DMT, Benzoyl, Adenine), Morpholino ring protons, Methoxy protons (DMT)
³¹P NMR A single peak characteristic of the phosphoramidite group (for the phosphoramidite derivative)
¹³C NMR Carbon signals corresponding to the adenine, morpholino, DMT, and benzoyl moieties

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

Application in Oligonucleotide Synthesis and Mechanism of Action

This compound, as its phosphoramidite derivative, is a key monomer for the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are synthetic nucleic acid analogs that have gained prominence as therapeutic agents, particularly for antisense applications.[8][9]

Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase synthesis of a PMO.

PMO_Synthesis_Cycle cluster_0 Solid Support Start Initiation (Detritylation of support-bound nucleoside) Coupling Coupling (Addition of Morpholino Phosphoramidite) Start->Coupling Oxidation Oxidation/Thiolation (Formation of Phosphorodiamidate or Thiophosphoramidate Linkage) Coupling->Oxidation Capping Capping (Acetylation of unreacted hydroxyl groups) Oxidation->Capping Elongation Elongated Chain Capping->Elongation Repeat Cycle

Caption: A single cycle in the solid-phase synthesis of a PMO.

Antisense Mechanism of Action

PMOs synthesized using monomers like this compound typically function via a steric-blocking mechanism. By binding to a target mRNA sequence, they can modulate gene expression.

Antisense_Mechanism PMO Phosphorodiamidate Morpholino Oligonucleotide (PMO) Binding Sequence-specific Binding PMO->Binding mRNA Target mRNA mRNA->Binding Splicing_Modulation Splicing Modulation (Exon skipping/inclusion) Binding->Splicing_Modulation Translation_Inhibition Translation Inhibition Binding->Translation_Inhibition

Caption: Steric-blocking mechanism of action for PMOs.

Conclusion

This compound is a fundamental building block for the synthesis of therapeutic-grade morpholino oligonucleotides. Its proper characterization using a suite of analytical techniques is essential to ensure the quality and efficacy of the final antisense product. The protocols and data presented in this guide provide a framework for the synthesis, purification, and analysis of this important compound, supporting its application in the development of next-generation genetic medicines.

References

An In-depth Technical Guide to the NMR Spectroscopy of N6-Benzoyl-7'-O-DMT-morpholino adenine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key building block in the synthesis of morpholino oligonucleotides. Designed for researchers, scientists, and professionals in drug development, this document details the expected NMR data, experimental protocols, and the logical workflow for spectral analysis.

Introduction

N6-Benzoyl-7'-O-DMT-morpholino adenine is a modified nucleoside analog crucial for the synthesis of phosphorodiamidate morpholino oligomers (PMOs).[1][2] These synthetic molecules have gained significant attention in antisense therapy for their high enzymatic stability and strong affinity for complementary RNA.[2] NMR spectroscopy is an indispensable tool for the structural characterization and quality control of these complex molecules.[3] This guide presents a detailed analysis of the expected ¹H, ¹³C, and ³¹P NMR spectra of the title compound, based on data from analogous structures reported in the literature.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are compiled from literature data for structurally related N6-benzoyl-adenine derivatives, dimethoxytrityl (DMT) protected compounds, and morpholino scaffolds.[4][5][6] The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm)
Adenine H88.2 - 8.5
Adenine H28.1 - 8.3
Benzoyl (ortho)7.8 - 8.0
Benzoyl (meta, para)7.2 - 7.6
DMT Aromatic6.8 - 7.5
Morpholino H7'5.8 - 6.2
DMT OCH₃3.7 - 3.8
Morpholino Ring3.0 - 4.5
NH (Benzoyl)9.0 - 9.3

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Adenine C4150 - 153
Adenine C2152 - 154
Adenine C6148 - 151
Adenine C8140 - 143
Adenine C5120 - 123
Benzoyl Carbonyl164 - 167
Benzoyl Aromatic127 - 135
DMT Aromatic113 - 159
DMT Quaternary C85 - 87
Morpholino C7'87 - 90
Morpholino C (O-CH₂)65 - 75
Morpholino C (N-CH₂)45 - 55
DMT OCH₃55 - 56

Table 3: Predicted ³¹P NMR Chemical Shifts

While the title compound itself does not contain phosphorus, its primary use is in the synthesis of phosphorodiamidate morpholino oligomers. The characteristic ³¹P NMR chemical shifts for the phosphorodiamidate linkage in PMOs are presented below for context.[1][6][7]

Phosphorus Environment Predicted Chemical Shift (δ, ppm)
Phosphorodiamidate Linkage18 - 19

Experimental Protocols

The following protocols are generalized for the NMR analysis of modified nucleosides and can be adapted for this compound.

3.1 Sample Preparation

  • Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), as N6-benzoyladenine derivatives are often soluble in these solvents.[8][9]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ³¹P NMR, external 85% H₃PO₄ is typically used as a reference.[4]

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and signal distortion.

3.2 NMR Data Acquisition

NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for unambiguous assignment of proton and carbon signals.[4]

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is essential for assigning quaternary carbons and linking different spin systems.

Workflow for NMR Analysis

The logical workflow for the complete NMR structural elucidation of this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Weighing Solvent Solvent Addition Standard Internal Standard Filtration Filtration H1_NMR 1D ¹H NMR Filtration->H1_NMR Filtration->H1_NMR C13_NMR 1D ¹³C NMR Processing Fourier Transform & Phasing H1_NMR->Processing COSY 2D COSY C13_NMR->Processing HSQC 2D HSQC Assignment Spectral Assignment COSY->Assignment HMBC 2D HMBC HSQC->Assignment HMBC->Processing HMBC->Assignment Referencing Chemical Shift Referencing Integration Peak Integration (¹H NMR) Structure Structure Verification Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural confirmation and purity assessment of this compound. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved. The data and protocols presented in this guide, based on established knowledge of similar compounds, provide a solid foundation for researchers working with this important class of molecules.

References

Mass Spectrometry Analysis of Protected Nucleosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of oligonucleotides and nucleoside-based therapeutics, the use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions. Mass spectrometry (MS) has become an indispensable tool for the characterization and quality control of these protected nucleoside intermediates. This technical guide provides an in-depth overview of the mass spectrometry analysis of protected nucleosides, covering common protecting groups, ionization techniques, fragmentation patterns, and detailed experimental protocols.

Introduction to Protected Nucleosides and Mass Spectrometry

Protected nucleosides are derivatives of natural nucleosides where reactive functional groups, such as the 5'-hydroxyl, 3'-hydroxyl, 2'-hydroxyl (in ribonucleosides), and the exocyclic amines of the nucleobases, are chemically modified with protecting groups. These groups are designed to be stable during the synthetic steps and selectively removable under specific conditions.[1]

Mass spectrometry provides a rapid and sensitive method for verifying the molecular weight of protected nucleosides, confirming the successful addition of protecting groups, and identifying potential byproducts. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques employed for the analysis of these compounds.[2][3]

Common Protecting Groups in Nucleoside Chemistry

The choice of protecting groups is critical in oligonucleotide synthesis. Below are some of the most frequently used protecting groups for different positions on the nucleoside.

PositionProtecting GroupAbbreviation
5'-HydroxylDimethoxytritylDMT
3'-Hydroxylβ-Cyanoethyl N,N-diisopropylphosphoramidite-
2'-Hydroxyl (Ribonucleosides)tert-ButyldimethylsilylTBDMS
Exocyclic Amines (A, C, G)Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac)Bz, iBu, Ac

Ionization Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like protected nucleosides. It typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+. ESI is readily coupled with liquid chromatography (LC) for LC-MS analysis, allowing for the separation of complex mixtures prior to detection.[2][3]

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of larger molecules and can be less susceptible to ion suppression effects from salts compared to ESI. In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to desorption and ionization of the analyte. For oligonucleotides and their precursors, 3-hydroxypicolinic acid (3-HPA) is a commonly used matrix.

Mass Spectrometric Fragmentation of Protected Nucleosides

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented by collision-induced dissociation (CID) to produce a series of product ions. The fragmentation patterns provide valuable information about the structure of the molecule, including the nature of the protecting groups and their location.

General Fragmentation Pathways

For unprotected nucleosides, the most common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the formation of a protonated or deprotonated nucleobase and the loss of the sugar moiety.[4]

Fragmentation of Dimethoxytrityl (DMT) Protected Nucleosides

The 5'-O-DMT group is a bulky and hydrophobic protecting group. A characteristic fragmentation of DMT-protected nucleosides is the facile cleavage of the bond between the trityl group and the 5'-oxygen, leading to a highly stable dimethoxytrityl cation at m/z 303. This is often the base peak in the mass spectrum.

DMT_Fragmentation DMT-Nucleoside [M+H]+ DMT-Nucleoside [M+H]+ DMT+ (m/z 303) DMT+ (m/z 303) DMT-Nucleoside [M+H]+->DMT+ (m/z 303) CID Nucleoside [M-DMT+H]+ Nucleoside [M-DMT+H]+ DMT-Nucleoside [M+H]+->Nucleoside [M-DMT+H]+ CID

Fragmentation of a DMT-protected nucleoside.
Fragmentation of Benzoyl (Bz) Protected Nucleosides

Benzoyl groups are commonly used to protect the exocyclic amines of cytidine (B196190) and adenosine. Under CID conditions, the benzoyl group can be cleaved. For example, in N-benzoyl-2'-deoxycytidine, a neutral loss of benzamide (B126) (121 Da) or benzoic acid (122 Da) can be observed.

Benzoyl_Fragmentation Bz-Nucleoside [M+H]+ Bz-Nucleoside [M+H]+ [M+H - Benzamide]+ [M+H - Benzamide]+ Bz-Nucleoside [M+H]+->[M+H - Benzamide]+ Neutral Loss Bz+ Benzoyl Cation (m/z 105) Bz-Nucleoside [M+H]+->Bz+ CID

Fragmentation of a benzoyl-protected nucleoside.
Fragmentation of tert-Butyldimethylsilyl (TBDMS) Protected Nucleosides

TBDMS ethers are common protecting groups for the 2'-hydroxyl of ribonucleosides. A characteristic fragmentation of TBDMS-protected compounds is the loss of a tert-butyl group (57 Da) from the [M-CH3]+ ion, resulting in an [M-57]+ fragment.[5][6]

TBDMS_Fragmentation TBDMS-Nucleoside [M+H]+ TBDMS-Nucleoside [M+H]+ [M+H - tBu]+ [M+H - 57]+ TBDMS-Nucleoside [M+H]+->[M+H - tBu]+ CID Other Fragments Other Fragments TBDMS-Nucleoside [M+H]+->Other Fragments Further Fragmentation

Fragmentation of a TBDMS-protected nucleoside.

Quantitative Data

The following table summarizes the expected m/z values for the protonated molecules of some common protected deoxyadenosine (B7792050) derivatives.

CompoundProtecting GroupsMolecular FormulaMonoisotopic Mass[M+H]+ m/z
5'-O-DMT-dA5'-DMTC31H31N5O5553.23554.24
N6-Bz-dAN6-BenzoylC17H17N5O4355.13356.14
5'-O-DMT-N6-Bz-dA5'-DMT, N6-BenzoylC48H45N5O6791.34792.35

Experimental Protocols

Sample Preparation for LC-MS Analysis of Protected Nucleosides from Reaction Mixtures

Protected nucleosides are often analyzed directly from organic synthesis reaction mixtures to monitor reaction progress. Due to their hydrophobicity, sample preparation is relatively straightforward.

  • Dilution: Dilute a small aliquot of the reaction mixture (e.g., 1-5 µL) in an appropriate solvent compatible with reversed-phase chromatography, such as acetonitrile (B52724) or methanol (B129727), to a final concentration of approximately 1-10 µg/mL.[7]

  • Filtration: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[7]

  • Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial for LC-MS analysis.[8]

LC-MS/MS Method for Protected Nucleosides

Protected nucleosides are significantly more hydrophobic than their unprotected counterparts. Therefore, reversed-phase liquid chromatography (RPLC) is the method of choice for their separation.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry C18 Column C18 Column ESI Source (Positive Mode) ESI Source (Positive Mode) C18 Column->ESI Source (Positive Mode) Eluent Mobile Phase A (e.g., H2O + 0.1% Formic Acid) Mobile Phase A (e.g., H2O + 0.1% Formic Acid) Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid) Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid) Gradient Elution Gradient Elution Full Scan MS Full Scan MS Tandem MS (CID) Tandem MS (CID) Full Scan MS->Tandem MS (CID) Data Analysis Data Analysis Tandem MS (CID)->Data Analysis Sample Injection Sample Injection Sample Injection->C18 Column

A typical LC-MS workflow for protected nucleosides.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for these separations.

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[9]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[9]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic protected nucleosides. For example:

    • 0-1 min: 10% B

    • 1-10 min: 10-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Scan Mode: Full scan MS for molecular weight confirmation and selected reaction monitoring (SRM) or product ion scan for quantitative analysis and structural confirmation.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Collision Energy (for MS/MS): Typically ramped from 10-40 eV to observe a range of fragment ions.

Conclusion

Mass spectrometry is a powerful and essential analytical technique for the characterization of protected nucleosides in academic research and the pharmaceutical industry. By understanding the principles of ionization, the characteristic fragmentation patterns of different protecting groups, and by employing optimized sample preparation and LC-MS methods, researchers can confidently verify the identity and purity of their synthetic intermediates, ensuring the quality and success of their downstream applications.

References

An In-depth Technical Guide to the HPLC Purification of Morpholino Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of phosphorodiamidate morpholino oligomers (PMOs), essential antisense agents in modern therapeutics and research. It details the chemical principles, experimental protocols for solid-phase synthesis, and in-depth methodologies for purification using High-Performance Liquid Chromatography (HPLC).

Introduction to Morpholino Oligomers

Phosphorodiamidate morpholino oligomers are synthetic analogs of nucleic acids where the deoxyribose sugar is replaced by a morpholine (B109124) ring, and the phosphodiester backbone is substituted with uncharged phosphorodiamidate linkages.[1][2] This unique chemical structure confers several advantageous properties, including high specificity, resistance to nuclease degradation, and low toxicity, making them powerful tools for gene silencing via a steric-blocking mechanism.[3][4] The synthesis of high-purity PMOs is critical for their therapeutic efficacy and to ensure reproducible experimental outcomes.

Solid-Phase Synthesis of Morpholino Oligomers

PMOs are typically synthesized via a solid-phase approach, which involves the sequential addition of activated morpholino monomers to a growing oligomer chain attached to a solid support.[3][4] The synthesis cycle consists of four key steps: deblocking, coupling, optional capping, and oxidation. Protecting groups such as Trityl (Tr) and 9-fluorenylmethyloxycarbonyl (Fmoc) are commonly used to protect the morpholino nitrogen during synthesis.[3][4]

Synthesis Workflow

The solid-phase synthesis of PMOs follows a cyclical process, as illustrated in the workflow diagram below.

G cluster_synthesis Solid-Phase Synthesis Cycle start Start with solid support-bound monomer deblocking Deblocking (e.g., 3% TCA in DCM for Trityl) start->deblocking coupling Coupling (Activated monomer, activator, base) deblocking->coupling capping Capping (Optional) (e.g., Acetic Anhydride) coupling->capping oxidation Oxidation capping->oxidation repeat Repeat n-1 times oxidation->repeat repeat->deblocking Next cycle cleavage Cleavage & Deprotection (e.g., Conc. Aqueous Ammonia) repeat->cleavage Final cycle crude Crude PMO cleavage->crude

Caption: Workflow for the solid-phase synthesis of Morpholino oligomers.

Experimental Protocol for Solid-Phase Synthesis

The following is a generalized protocol for the solid-phase synthesis of a PMO.

Materials:

  • Solid support with the initial morpholino monomer attached.

  • Protected and activated morpholino monomers.

  • Deblocking Solution (Trityl Chemistry): 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]

  • Deblocking Solution (Fmoc Chemistry): 20% Piperidine in Dimethylformamide (DMF).[4]

  • Coupling Solution: Activated morpholino monomer (3 equiv.), Activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT), 6 equiv.), and a non-nucleophilic base (e.g., N-ethylmorpholine (NEM), 6 equiv.) in an appropriate solvent like acetonitrile (B52724) or N-methyl-2-pyrrolidone (NMP).[4]

  • Capping Solution: 10% Acetic Anhydride in acetonitrile and 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.[4]

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849).[3]

  • Washing solvents: DCM, DMF, acetonitrile.

Procedure:

  • Resin Swelling: Swell the solid support in the appropriate solvent (e.g., DCM for Trityl chemistry, DMF for Fmoc chemistry).

  • Deblocking:

    • Trityl Chemistry: Treat the support with the deblocking solution for 1-5 minutes and repeat 2-4 times. Wash thoroughly with DCM.[3]

    • Fmoc Chemistry: Treat the support with the deblocking solution for 5 minutes and repeat. Wash thoroughly with DMF and then the coupling solvent.[4]

  • Coupling: Add the freshly prepared coupling solution to the solid support and allow it to react for 30-45 minutes.[4]

  • Capping (Optional): To block any unreacted amino groups, treat the support with the capping solution for 5 minutes. This step prevents the formation of deletion-mutant oligomers.[4]

  • Oxidation: While not explicitly detailed in all protocols for PMOs (which have a P(V) linkage), if a P(III) to P(V) oxidation is necessary, it would be performed at this stage.

  • Repeat: Repeat steps 2-4 for each subsequent monomer addition until the desired sequence is achieved.

  • Cleavage and Deprotection: After the final synthesis cycle, wash and dry the solid support. Treat the support with concentrated aqueous ammonia at 55°C for 16 hours to cleave the PMO from the support and remove the base-protecting groups.[3][4]

  • Isolation: Filter the solution to remove the solid support and evaporate the ammonia to obtain the crude PMO.

Synthesis of Morpholino Monomers

The morpholino building blocks themselves are synthesized from ribonucleosides. This process involves a periodate (B1199274) cleavage of the ribose ring, followed by a Schiff base formation and a reduction cycle to form the morpholine ring.[2] The exocyclic amines of the nucleobases are protected, and the 7'-hydroxyl group is activated, typically to a chlorophosphoramidate, for solid-phase synthesis.[2][5] The purification of these activated monomers is often achieved by silica (B1680970) gel column chromatography.[6][7]

HPLC Purification of Morpholino Oligomers

The crude product from solid-phase synthesis contains the full-length product (FLP) as well as various impurities, such as truncated sequences (n-1, n-2, etc.) and capped sequences.[8] HPLC is the primary method for purifying the FLP to a high degree. The two most common HPLC techniques are Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography.

Anion-Exchange (AEX) HPLC

AEX-HPLC separates molecules based on their net negative charge. Although morpholinos have a neutral backbone at physiological pH, under basic conditions (pH > 10), the guanine (B1146940) and thymine (B56734) bases can be deprotonated, imparting a net negative charge to the oligomer.[8] This allows for separation on a strong anion-exchange column. Longer oligomers, having more G and T bases, will have a greater negative charge and will bind more strongly to the column.

G cluster_aex Anion-Exchange HPLC Workflow crude_pmo Crude PMO in Basic Buffer (pH > 10) hplc_column Anion-Exchange Column (e.g., Quaternary Ammonium Packing) crude_pmo->hplc_column Load gradient_elution Salt Gradient Elution (Increasing Ionic Strength) hplc_column->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection Elute desalting Desalting & Neutralization (Solid-Phase Extraction) fraction_collection->desalting pure_pmo Pure PMO desalting->pure_pmo

Caption: Workflow for the purification of Morpholino oligomers by AEX-HPLC.

Experimental Protocol for AEX-HPLC:

  • Column: A strong anion-exchange column with a polymeric matrix stable at high pH.

  • Mobile Phase A: A low ionic strength buffer at a basic pH (e.g., 20 mM Tris, pH 11.7).

  • Mobile Phase B: A high ionic strength buffer at the same basic pH (e.g., 20 mM Tris, 2 M NaCl, pH 11.7).

  • Gradient: A linear gradient from a low percentage to a higher percentage of Mobile Phase B over a set time (e.g., 20-40% B over 20 column volumes).

  • Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.

  • Detection: UV absorbance at 260 nm.[9]

  • Post-Purification: Fractions containing the pure product are collected, neutralized, and desalted using a solid-phase extraction cartridge.[8]

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP HPLC separates oligonucleotides based on their hydrophobicity. Since the phosphorodiamidate backbone is not strongly retained on a reversed-phase column, an ion-pairing agent (e.g., a trialkylamine like triethylamine) is added to the mobile phase.[10] This agent forms a neutral, more hydrophobic complex with any residual negative charges on the oligonucleotide, allowing for its retention and separation on a C18 or similar column. Separation is achieved by eluting with an increasing concentration of an organic solvent like acetonitrile.

Experimental Protocol for IP-RP HPLC:

  • Column: A reversed-phase column (e.g., C18) with a polymeric or hybrid silica base stable at high temperatures and a wide pH range.

  • Ion-Pairing Reagent: Typically triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in the mobile phase.[10]

  • Mobile Phase A: An aqueous solution containing the ion-pairing reagent (e.g., 100 mM TEAA, pH 7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 10% to 15% B over 24 minutes).

  • Flow Rate: Typically 1.0 mL/min for analytical scale.

  • Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape by disrupting secondary structures.[10]

  • Detection: UV absorbance at 260 nm, and often coupled with mass spectrometry (MS) for mass confirmation.[9]

Data Presentation and Quality Control

The purity and yield of the synthesized and purified morpholinos are critical quality attributes.

Quantitative Data Summary
ParameterTypical Value/RangeMethod of DeterminationReference
Synthesis
Coupling Efficiency~99%Trityl Assay[8]
Crude Yield (25-mer)50-70%UV Spectrophotometry[4]
Purification
Final Purity (AEX-HPLC)>90%AEX-HPLC with UV detection[8]
Final Purity (IP-RP HPLC)>95-98%IP-RP HPLC with UV detection
Recovery from Purification60-95%UV Spectrophotometry[11]
Quality Control

The final purified morpholino product should be characterized to ensure its identity and purity.

  • Purity Assessment: Analytical AEX or IP-RP HPLC is used to determine the percentage of the full-length product.

  • Identity Confirmation: Mass spectrometry (e.g., MALDI-TOF or LC-MS) is used to confirm that the molecular weight of the purified product matches the theoretical mass of the desired sequence.[9]

  • Quantification: The concentration of the final product is determined by measuring its UV absorbance at 260 nm.[3]

Application in Studying Signaling Pathways

Morpholinos are widely used to investigate the function of specific genes in developmental biology and disease models by blocking protein translation.[12] For instance, they can be used to elucidate the roles of key components in signaling pathways such as the Wnt, Notch, and TGF-beta pathways.[13][14][15]

Example: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and is often dysregulated in diseases like cancer. A morpholino can be designed to bind to the 5' untranslated region (UTR) of the mRNA of a key pathway component, such as β-catenin, thereby blocking its translation and allowing researchers to study the resulting phenotype.

G cluster_wnt Targeting Wnt Signaling with a Morpholino wnt_ligand Wnt Ligand frizzled_receptor Frizzled Receptor wnt_ligand->frizzled_receptor Binds beta_catenin_mrna β-catenin mRNA frizzled_receptor->beta_catenin_mrna Leads to stabilization of ribosome Ribosome beta_catenin_mrna->ribosome Translation beta_catenin_protein β-catenin Protein ribosome->beta_catenin_protein gene_transcription Target Gene Transcription beta_catenin_protein->gene_transcription Activates morpholino Anti-β-catenin Morpholino morpholino->beta_catenin_mrna Blocks translation by steric hindrance

Caption: Mechanism of action of a Morpholino targeting β-catenin mRNA.

Conclusion

The synthesis and purification of morpholino building blocks and oligomers are multi-step processes that require careful execution and rigorous quality control. Solid-phase synthesis provides a reliable method for producing crude morpholinos, while HPLC, particularly anion-exchange and ion-pair reversed-phase techniques, is essential for obtaining the high-purity product required for therapeutic and research applications. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully work with these important antisense molecules.

References

Navigating the Solubility Landscape of N6-Benzoyl-7'-O-DMT-morpholino adenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593) possesses distinct structural features that influence its behavior in various organic solvents. The presence of the large, nonpolar dimethoxytrityl (DMT) and benzoyl protecting groups significantly increases its lipophilicity. Consequently, it is expected to be readily soluble in many common organic solvents and poorly soluble in polar, protic solvents like water.

A qualitative prediction of solubility in a range of common organic solvents is presented in Table 1. These predictions are based on the principle of "like dissolves like" and the known solubility characteristics of similarly protected nucleosides.

Table 1: Predicted Qualitative Solubility of N6-Benzoyl-7'-O-DMT-morpholino adenine in Common Organic Solvents

SolventSolvent PolarityPredicted SolubilityRationale
Dichloromethane (DCM)Polar AproticHighEffective at solvating large, nonpolar molecules with some polar functional groups.
ChloroformPolar AproticHighSimilar to DCM, provides a good balance of polarity to dissolve the compound.
Acetonitrile (B52724) (ACN)Polar AproticModerate to HighThe polarity of ACN should be sufficient to dissolve the molecule.
Tetrahydrofuran (THF)Polar AproticModerate to HighA good solvent for a wide range of organic compounds.
Ethyl Acetate (EtOAc)Moderately PolarModerateMay be a suitable solvent, but solubility might be lower than in chlorinated solvents.
AcetonePolar AproticModerateIts polarity might make it a reasonable solvent.
Methanol (B129727) (MeOH)Polar ProticLowThe protic nature and high polarity of methanol are less favorable for the nonpolar protecting groups.
Ethanol (EtOH)Polar ProticLowSimilar to methanol, its hydrogen-bonding network is not ideal for this compound.
HexanesNonpolarLow to ModerateWhile the DMT group is nonpolar, the overall molecule may have too much polarity for alkanes.
Diethyl EtherNonpolarLow to ModerateSimilar to hexanes, its low polarity may not be sufficient.
Dimethylformamide (DMF)Polar AproticHighA strong, polar aprotic solvent capable of dissolving a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA powerful solvent, though its high boiling point can be a disadvantage for recovery.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the "excess solid" or saturation shake-flask method, which is a reliable way to determine thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards of decreasing concentration by serial dilution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

  • Quantification by HPLC:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution by HPLC. A reverse-phase C18 column is typically suitable, with a mobile phase of acetonitrile and water. Detection can be performed at a wavelength where the compound has strong UV absorbance (e.g., around 260 nm).

    • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Obtain Compound and Solvents prep_standards Prepare Stock and Calibration Standards start->prep_standards prep_samples Prepare Saturated Solutions (Excess Solid + Solvent) start->prep_samples calibration Generate Calibration Curve prep_standards->calibration equilibrate Equilibrate Samples (Shaking at Constant Temperature) prep_samples->equilibrate filter Filter Supernatant (Remove Undissolved Solid) equilibrate->filter hplc_analysis Analyze by HPLC-UV filter->hplc_analysis quantify Quantify Sample Concentration hplc_analysis->quantify calibration->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of a compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

Solubility_Factors compound N6-Benzoyl-7'-O-DMT- morpholino adenine dmt DMT Group (Large, Nonpolar) compound->dmt benzoyl Benzoyl Group (Aromatic, Nonpolar) compound->benzoyl morpholino Morpholino Ring (Polar) compound->morpholino adenine Adenine Base (Polar, H-bonding) compound->adenine lipophilicity Increased Lipophilicity dmt->lipophilicity benzoyl->lipophilicity polarity Overall Molecular Polarity morpholino->polarity adenine->polarity solubility Solubility in Organic Solvents lipophilicity->solubility increases polarity->solubility influences

Caption: Factors influencing the solubility of the target compound.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in oligonucleotide synthesis. While specific quantitative data is sparse in the literature, a systematic approach based on its chemical structure allows for reliable predictions. The provided experimental protocol offers a clear and robust method for determining precise solubility values in various organic solvents. This guide serves as a valuable resource for researchers, enabling them to handle this important reagent with greater confidence and precision in their drug discovery and development endeavors.

Stability of DMT-Protected Morpholino Monomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of the stability of 4,4'-dimethoxytrityl (DMT)-protected morpholino monomers, essential building blocks in the synthesis of morpholino oligonucleotides. Ensuring the purity and integrity of these monomers is paramount for the successful synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications. This document provides a comprehensive overview of their stability characteristics, recommended protocols for stability assessment, and best practices for storage and handling.

Introduction to DMT-Protected Morpholino Monomer Stability

DMT-protected morpholino monomers are susceptible to degradation under various conditions, which can impact the efficiency of oligonucleotide synthesis and the purity of the final product. The primary protecting group, the acid-labile DMT group, while crucial for the sequential synthesis process, also introduces a point of vulnerability. Furthermore, the phosphorodiamidate linkage, once formed, and the activated monomer itself, exhibit sensitivities that necessitate careful handling and storage.

Published literature indicates that trityl-protected morpholino monomers, including DMT-protected variants, are notably less stable compared to their fluorenylmethyloxycarbonyl (Fmoc)-protected counterparts.[1] This instability is particularly pronounced in solution and in the presence of basic conditions.[1] Activated chlorophosphoramidate monomers, a key intermediate in some synthetic routes, are also known to be unstable in solution.[1]

Comparative Stability of Protecting Groups

The choice of the N-terminal protecting group has a significant impact on the stability of morpholino monomers. The following table summarizes the known stability characteristics of DMT-protected monomers in comparison to the more stable Fmoc-protected monomers.

CharacteristicDMT-Protected Morpholino MonomersFmoc-Protected Morpholino Monomers
Acid Stability Labile; prolonged exposure to acidic conditions required for deprotection can lead to degradation of the morpholino oligomer.[1]Stable to acidic conditions used for DMT removal.
Base Stability Generally more stable to base than to acid.Labile to basic conditions (e.g., piperidine), allowing for orthogonal deprotection strategies.
Solution Stability Activated chlorophosphoramidate monomers are unstable in solution, with some percentage of decomposition observed.[1]Generally more stable in solution, allowing for higher monomer concentrations during synthesis.[1]
Storage Requires stringent anhydrous and inert conditions to prevent degradation.More robust for long-term storage.

Experimental Protocols for Stability Assessment

A robust assessment of monomer stability is crucial for quality control. The following are detailed methodologies for key experiments to evaluate the stability of DMT-protected morpholino monomers. These protocols are based on established analytical techniques for oligonucleotides and their precursors.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

Purpose: To separate and quantify the parent monomer from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve a known concentration of the monomer in an appropriate solvent (e.g., acetonitrile) and inject a standard volume (e.g., 10 µL). For forced degradation studies, samples are subjected to stress conditions (e.g., acid, base, heat, oxidation) prior to analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

Purpose: To identify the molecular weights of degradation products, aiding in the elucidation of degradation pathways.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or ion trap).

  • Chromatography: Utilize the same HPLC conditions as described in section 3.1.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to detect the DMT cation and protonated monomer.

    • Mass Range: Scan a range appropriate for the monomer and its expected degradation products (e.g., m/z 100-1000).

    • Fragmentation: For structural elucidation, perform tandem MS (MS/MS) on the parent ion and significant degradation peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Purpose: To provide detailed structural information and identify changes in the monomer's chemical structure upon degradation.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the monomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the protons of the entire molecule. The disappearance of signals corresponding to the DMT group or shifts in the morpholino scaffold can indicate degradation.

    • ³¹P NMR: To specifically probe the phosphorus center, which is sensitive to oxidation and hydrolysis.

    • 2D NMR (COSY, HSQC): To aid in the assignment of signals and provide more detailed structural information on degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of DMT-protected morpholino monomers.

G cluster_0 Sample Preparation & Stressing cluster_1 Analytical Testing cluster_2 Data Analysis & Interpretation prep Prepare Monomer Solutions (Known Concentration) stress Forced Degradation (Acid, Base, Heat, Oxidative, Photolytic) prep->stress control Control Samples (Stored under Optimal Conditions) prep->control hplc HPLC Analysis (Purity Assessment) stress->hplc control->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr quant Quantify Degradation (% Purity Loss) hplc->quant pathway Elucidate Degradation Pathways lcms->pathway nmr->pathway shelf_life Determine Shelf-Life & Optimal Storage quant->shelf_life pathway->shelf_life G monomer DMT-Protected Morpholino Monomer DMT-O-Morpholino-Base deprotected Deprotected Monomer HO-Morpholino-Base monomer->deprotected  Acidic  Conditions dmt_cation DMT Cation monomer->dmt_cation  Acidic  Conditions hydrolyzed Hydrolyzed Monomer monomer->hydrolyzed  Moisture oxidized Oxidized Monomer monomer->oxidized  Oxidizing  Agents

References

The Benzoyl Group: A Cornerstone in High-Fidelity Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of artificial oligonucleotide synthesis, precision and control are paramount. The chemical vulnerability of nucleobases necessitates the use of protecting groups to prevent unwanted side reactions and ensure the accurate assembly of the desired nucleotide sequence. Among the most established and widely utilized of these is the benzoyl (Bz) protecting group. This technical guide provides a comprehensive overview of the function of the benzoyl group in phosphoramidite-based oligonucleotide synthesis, detailing its application, the underlying chemistry, and relevant experimental protocols.

The Imperative for Protection in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis, the growing DNA or RNA chain is subjected to a series of chemical reactions, including coupling, capping, and oxidation. The exocyclic amine groups on the nucleobases—specifically the N⁶ of adenine (B156593) (dA), N⁴ of cytosine (dC), and N² of guanine (B1146940) (dG)—are nucleophilic and can react with the activated phosphoramidite (B1245037) monomers intended for chain elongation.[1][2] Such side reactions would lead to the formation of branched chains and other impurities, severely compromising the yield and purity of the final product.

To achieve chemoselectivity, these exocyclic amines must be rendered unreactive during the synthesis cycle.[2] This is accomplished by "protecting" them with a labile chemical moiety. The ideal protecting group must be:

  • Stable throughout all steps of the synthesis cycle.

The benzoyl group is a standard choice for the protection of adenine and cytosine due to its robust stability under the acidic and oxidative conditions of the synthesis cycle and its reliable removal under basic conditions.[3][4]

The Role and Application of the Benzoyl Group

The benzoyl group is an acyl protecting group commonly used for the N⁶ of deoxyadenosine (B7792050) (dA) and the N⁴ of deoxycytosine (dC).[3] While guanine is typically protected with an isobutyryl (iBu) group, benzoyl protection for dG is also utilized. Thymine (T) does not possess an exocyclic amine and therefore does not require such protection.[3]

The benzoylated nucleoside phosphoramidites are incorporated into the growing oligonucleotide chain via the standard solid-phase synthesis workflow. The bulky and electron-withdrawing nature of the benzoyl group effectively masks the nucleophilicity of the exocyclic amines, preventing them from interfering with the phosphoramidite coupling reaction.

The Solid-Phase Synthesis Workflow

The benzoyl protecting groups on dA and dC remain intact throughout the iterative four-step cycle of phosphoramidite synthesis. This ensures that chain elongation occurs exclusively at the 5'-hydroxyl group of the growing oligonucleotide.

Oligo_Synthesis_Cycle Workflow of the phosphoramidite oligonucleotide synthesis cycle. cluster_cycle Solid-Phase Synthesis Cycle node_step node_step node_reagent node_reagent Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Removes 5'-DMT group, exposing 5'-OH Capping 3. Capping Coupling->Capping Adds Bz-protected phosphoramidite Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups end_cycle Oxidation->end_cycle Stabilizes phosphate (B84403) backbone start start->Detritylation Start with Support-Bound Nucleoside (5'-DMT-ON) end_cycle->Detritylation Repeat for next cycle

Caption: Workflow of the phosphoramidite oligonucleotide synthesis cycle.

  • Detritylation: An acidic solution (e.g., trichloroacetic acid in dichloromethane) removes the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next reaction.[5]

  • Coupling: The next benzoyl-protected nucleoside phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[5]

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an iodine solution.[6]

This cycle is repeated until the desired sequence is assembled. The benzoyl groups on the nucleobases are unaffected by these steps.

Quantitative Data: Deprotection Kinetics

The final stage of synthesis involves cleaving the oligonucleotide from the solid support and removing all protecting groups. The rate of removal for the base-protecting groups is a critical factor. Slower deprotection can create a bottleneck in high-throughput synthesis, while incomplete deprotection can render the oligonucleotide useless. The benzoyl group is known to be more robust and thus slower to cleave than other "mild" or "fast" protecting groups like phenoxyacetyl (PAC).[7]

The following table summarizes the cleavage half-life (t½) for various protecting groups under different deprotection conditions, illustrating the relative stability of the benzoyl group.

Protecting GroupBaseDeprotection ReagentTemperatureCleavage Half-Life (t½)Reference
N-benzoyl (Bz) dAConc. NH₄OH55 °C1.0 h
N-benzoyl (Bz) dCConc. NH₄OH55 °C0.5 h
N-isobutyryl (iBu)dGConc. NH₄OH55 °C1.9 h
N-acetyl (Ac)dCConc. NH₄OH55 °C< 1 min
N-phenoxyacetyl (PAC)dAConc. NH₄OH55 °C7 min
N-phenoxyacetyl (PAC)dGConc. NH₄OH55 °C14 min
N-benzoyl (Bz) dAAq. Methylamine (40%)25 °C6 min
N-benzoyl (Bz) dCAq. Methylamine (40%)25 °C< 1 min
N-isobutyryl (iBu)dGAq. Methylamine (40%)25 °C6 min

Data compiled from a study investigating cleavage rates of various protecting groups.

Experimental Protocols

Protocol 1: Synthesis of N⁶-Benzoyl-2'-deoxyadenosine

This protocol describes the selective N⁶-benzoylation of 2'-deoxyadenosine (B1664071) using a transient protection method, where hydroxyl groups are temporarily silylated.

Materials:

Procedure:

  • Silylation: Dissolve 2'-deoxyadenosine in anhydrous pyridine in a flask under a nitrogen atmosphere. Add hexamethyldisilazane (HMDS) to the solution. Cool the mixture to 0-5 °C.[6]

  • Catalysis: Slowly add a solution of trifluoroacetic acid in pyridine to the reaction mixture while maintaining the temperature at 0-5 °C. Stir for 1 hour to form the transiently silylated deoxyadenosine.[6]

  • Benzoylation: Slowly add benzoyl chloride to the reaction system. During the addition, control the temperature to between 10-25 °C. After the addition is complete, maintain the temperature at 20-25 °C and continue stirring for 5-7 hours. This step acylates the N⁶-amino group.[6]

  • Deprotection of Silyl (B83357) Groups: Cool the reaction mixture in an ice bath. Slowly add cold ammonium hydroxide solution to hydrolyze the silyl ethers and any excess benzoyl chloride.

  • Work-up: Add water to the mixture and stir. A crude product should precipitate.

  • Purification: Filter the crude product and wash it with water. The crude N⁶-benzoyl-2'-deoxyadenosine can be further purified by recrystallization from a solvent such as ethanol to yield the final product.[6]

Protocol 2: Cleavage and Deprotection of a Benzoyl-Protected Oligonucleotide

This protocol describes the standard final step after solid-phase synthesis to yield a fully deprotected oligonucleotide.

Materials:

  • Synthesized oligonucleotide bound to Controlled Pore Glass (CPG) support in a synthesis column.

  • Concentrated ammonium hydroxide (28-30%).

  • Heating block or oven set to 55 °C.

  • Microcentrifuge tubes.

Procedure:

  • Cleavage from Support: Attach a syringe to each end of the synthesis column. Push concentrated ammonium hydroxide into the column to wet the CPG support. Draw the solution back and forth through the column for approximately 2 minutes.

  • Elution: Expel the ammonium hydroxide solution containing the cleaved oligonucleotide into a screw-cap microcentrifuge tube. Repeat the wash with a fresh aliquot of ammonium hydroxide and combine the eluents. This process typically takes 60-90 minutes at room temperature to ensure complete cleavage from the support.

  • Base Deprotection: Securely cap the tube containing the oligonucleotide in ammonium hydroxide.

  • Heating: Place the tube in a heating block or oven set to 55 °C. Heat for 8 to 15 hours.[2] This step removes the benzoyl groups from dA and dC, the isobutyryl group from dG, and the cyanoethyl groups from the phosphate backbone.

  • Cooling and Drying: After the incubation period, cool the tube to room temperature. Remove the ammonium hydroxide by evaporation using a vacuum centrifuge.

  • Reconstitution: The resulting pellet of crude, deprotected oligonucleotide is now ready for reconstitution in water or buffer for subsequent purification (e.g., by HPLC or PAGE) or direct use.

Advantages and Disadvantages

The benzoyl group remains a staple in oligonucleotide synthesis due to its well-understood chemistry and reliability.

Advantages:

  • High Stability: It is very stable to the acidic detritylation steps and other reagents used during the synthesis cycle, preventing premature deprotection.

  • Cost-Effective: Benzoyl-protected phosphoramidites are widely available and relatively inexpensive.

  • Proven Reliability: It is a well-established protecting group with decades of successful use, resulting in predictable synthesis outcomes.

Disadvantages:

  • Slow Deprotection: Compared to milder protecting groups like PAC or acetyl, the benzoyl group requires harsher conditions (longer time and/or higher temperature) for its removal.[7] This can be a limiting factor for high-throughput applications.

  • Potential for Side Reactions: Under certain deprotection conditions (e.g., using methylamine-containing reagents like AMA for rapid deprotection), Bz-dC can undergo a transamination side reaction. For this reason, acetyl-protected dC (Ac-dC) is preferred for "UltraFast" deprotection protocols.

Conclusion

The benzoyl protecting group is a critical tool in the chemist's arsenal (B13267) for the synthesis of high-quality, custom oligonucleotides. Its function is to inert the exocyclic amines of adenine and cytosine, thereby preventing deleterious side reactions and ensuring that chain elongation proceeds with high fidelity. While newer, more labile protecting groups offer advantages in speed, the robustness, reliability, and cost-effectiveness of the benzoyl group ensure its continued and widespread use in research, diagnostics, and the development of oligonucleotide-based therapeutics. A thorough understanding of its properties, kinetics, and associated protocols is essential for professionals working in the field.

References

The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Group in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic chemistry, particularly in the automated synthesis of oligonucleotides and peptides, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the 4,4'-Dimethoxytrityl (DMT) group stands out as a cornerstone of modern solid-phase synthesis, especially in the context of phosphoramidite (B1245037) chemistry for oligonucleotide production. This in-depth technical guide elucidates the critical role of the DMT group, detailing its mechanism of action, providing quantitative performance data, outlining key experimental protocols, and visualizing the intricate workflows it governs.

The Core Function of the DMT Group

The primary role of the DMT group is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl function of a nucleoside during solid-phase oligonucleotide synthesis.[1][2][3] This protection is essential for several reasons:

  • Directionality and Regioselectivity: By blocking the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite monomer reacts specifically with the free 3'-hydroxyl of the growing oligonucleotide chain, enforcing the desired 3' to 5' direction of synthesis.[3]

  • Prevention of Undesired Side Reactions: The bulky nature of the DMT group provides steric hindrance, preventing the 5'-hydroxyl from participating in unwanted chemical reactions during the coupling and capping steps of the synthesis cycle.[2]

  • Facilitating Purification: The lipophilic nature of the DMT group allows for a purification strategy known as "DMT-on" purification. In this method, the final oligonucleotide is synthesized with the 5'-DMT group intact. This allows for the separation of the full-length, DMT-containing product from truncated, non-DMT-containing failure sequences using reverse-phase chromatography.[1][4]

  • Real-time Monitoring of Synthesis Efficiency: The cleavage of the DMT group with acid releases a stable, intensely colored dimethoxytrityl cation. The absorbance of this cation can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency at each step of the synthesis.[1][2]

While predominantly associated with oligonucleotide synthesis, the DMT group also finds application in peptide synthesis for the protection of amino groups, particularly in the synthesis of complex or modified peptides.[5][6]

Quantitative Data on DMT Group Performance

The efficiency of the DMT group in solid-phase synthesis is a key determinant of the overall yield and purity of the final product. The following tables summarize key quantitative data related to its performance.

ParameterTypical ReagentsTypical ConditionsEfficiency/YieldNotes
DMT Deprotection (Detritylation) 3% Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) or 3% Dichloroacetic Acid (DCA) in DCMRoom Temperature, brief exposure> 99%TCA is a stronger acid and leads to faster detritylation. Prolonged exposure to strong acid can lead to depurination, especially of adenosine (B11128) residues.[4][7]
Coupling Efficiency Phosphoramidite monomer and an activator (e.g., Tetrazole, ETT)Anhydrous acetonitrile, Room Temperature98-99.5%High coupling efficiency is critical for the synthesis of long oligonucleotides. Even a small decrease in efficiency per step significantly reduces the overall yield of the full-length product.[2][4][8]
Monitoring of Coupling Efficiency Spectrophotometric measurement of the DMT cationAbsorbance at 495 nmDirectly proportional to the amount of DMT cation releasedThis allows for real-time monitoring of the synthesis and can indicate problems with reagents or the instrument.[1][2][9]

Table 1: Quantitative Performance Data for the DMT Group in Solid-Phase Oligonucleotide Synthesis.

Oligonucleotide Length (bases)Coupling Efficiency per StepTheoretical Yield of Full-Length Product
2099.5%90.5%
2098.5%78.8%
5099.5%77.9%
5098.5%52.0%
10099.5%60.6%
10098.5%27.0%

Table 2: Theoretical Yield of Full-Length Oligonucleotide as a Function of Coupling Efficiency. This table illustrates the critical importance of maintaining high coupling efficiency, a process monitored by the release of the DMT group.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the DMT group in solid-phase oligonucleotide synthesis.

Protocol for DMT Protection of a Nucleoside

This protocol describes the initial step of preparing a nucleoside for use in phosphoramidite synthesis.

  • Materials:

    • Protected nucleoside (e.g., N-benzoyl-2'-deoxyadenosine)

    • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

    • Anhydrous pyridine (B92270)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the protected nucleoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Add DMT-Cl (typically 1.1 to 1.5 equivalents) portion-wise to the solution while stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, quench the reaction by adding a small amount of methanol (B129727).

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure 5'-O-DMT-protected nucleoside.

Protocol for the Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four key steps in a single cycle of phosphoramidite-based solid-phase oligonucleotide synthesis. These steps are typically performed in an automated DNA synthesizer.

  • Step 1: Detritylation (DMT Group Removal)

    • Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in an anhydrous, non-nucleophilic solvent like dichloromethane (DCM) or toluene.[4]

    • Procedure: The deblocking solution is passed through the synthesis column containing the solid support with the growing oligonucleotide chain. The acidic solution cleaves the 5'-DMT group, exposing the 5'-hydroxyl group for the next coupling reaction. The orange-colored DMT cation is washed away, and its absorbance at 495 nm is measured to determine the coupling efficiency of the previous cycle.[2]

  • Step 2: Coupling

    • Reagents:

      • A solution of the desired phosphoramidite monomer (e.g., DMT-dC-CEP) in anhydrous acetonitrile.

      • A solution of an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.[3]

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[3]

  • Step 3: Capping

    • Reagents:

    • Procedure: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are acetylated. The capping reagents are delivered to the column to permanently block these unreacted sites.[4]

  • Step 4: Oxidation

    • Reagent: A solution of iodine in a mixture of water, pyridine, and THF.[4]

    • Procedure: The newly formed, unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone of DNA. This completes one cycle of nucleotide addition.

Visualizing the Workflow: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involving the DMT group.

Solid_Phase_Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Start Start Detritylation Detritylation Start->Detritylation 1. Remove 5'-DMT Coupling Coupling Detritylation->Coupling 2. Add next phosphoramidite Capping Capping Coupling->Capping 3. Block unreacted 5'-OH Oxidation Oxidation Capping->Oxidation 4. Stabilize phosphate linkage End_Cycle End_Cycle Oxidation->End_Cycle Cycle Complete

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detritylation_and_Monitoring DMT_Protected_Oligo 5'-DMT-O-Oligo-Support Acid_Treatment 3% TCA in DCM DMT_Protected_Oligo->Acid_Treatment Free_5_OH_Oligo 5'-HO-Oligo-Support Acid_Treatment->Free_5_OH_Oligo Cleavage DMT_Cation DMT+ (Orange Cation) Acid_Treatment->DMT_Cation Release Spectrophotometer Measure Absorbance at 495 nm DMT_Cation->Spectrophotometer Coupling_Efficiency Calculate Coupling Efficiency Spectrophotometer->Coupling_Efficiency

Caption: The detritylation step and monitoring of coupling efficiency.

DMT vs. Other Protecting Groups: A Comparative Overview

While the DMT group is the standard for oligonucleotide synthesis, other protecting groups are prevalent in different areas of solid-phase synthesis, most notably the Fmoc (9-fluorenylmethyloxycarbonyl) group in peptide synthesis.

FeatureDMT GroupFmoc Group
Primary Application Solid-phase oligonucleotide synthesisSolid-phase peptide synthesis
Protected Functional Group 5'-Hydroxyl of nucleosidesα-Amino group of amino acids
Cleavage Condition Mildly acidic (e.g., 3% TCA)Basic (e.g., 20% piperidine (B6355638) in DMF)
Stability Stable to basic and neutral conditionsStable to acidic conditions
Monitoring Release of a colored cation (DMT+)Release of a UV-active piperidine-dibenzofulvene adduct
Orthogonality Orthogonal to base-labile protecting groups used on nucleobases.Orthogonal to acid-labile side-chain protecting groups on amino acids.

Table 3: Comparison of DMT and Fmoc Protecting Groups.

Conclusion

The Dimethoxytrityl group is an indispensable tool in the field of solid-phase synthesis, particularly for the automated production of high-purity oligonucleotides. Its unique combination of properties—acid lability, steric bulk, and the generation of a colored cation upon cleavage—allows for the precise, directional, and efficient synthesis of nucleic acids. A thorough understanding of the role and function of the DMT group is essential for researchers and professionals in drug development and molecular biology who rely on synthetic oligonucleotides for a wide range of applications, from diagnostics and therapeutics to fundamental research. The robust and well-characterized nature of DMT chemistry will undoubtedly continue to be a cornerstone of biopolymer synthesis for the foreseeable future.

References

N6-Benzoyl-7'-O-DMT-morpholino adenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2243974-77-6

This in-depth technical guide provides comprehensive information on N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic antisense oligonucleotides with significant applications in drug development and genetic research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's properties, synthesis, and biological implications.

Core Compound Data

The fundamental physicochemical properties of N6-Benzoyl-7'-O-DMT-morpholino adenine are summarized below, providing essential data for its handling and application in experimental settings.

PropertyValueSource
CAS Number 2243974-77-6--INVALID-LINK--
Molecular Formula C38H36N6O5--INVALID-LINK--
Molecular Weight 656.73 g/mol --INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the corresponding ribonucleoside, N6-benzoyladenosine. The following protocol outlines the key transformations involved in producing this essential morpholino monomer.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for morpholino monomer synthesis.

Step 1: Periodate (B1199274) Oxidation of N6-Benzoyladenosine

  • Dissolve N6-benzoyladenosine in a suitable solvent system, such as a mixture of an organic solvent (e.g., methanol (B129727) or dioxane) and water.

  • Cool the solution in an ice bath.

  • Add a freshly prepared aqueous solution of sodium periodate (NaIO4) dropwise to the stirred solution. The periodate cleaves the cis-diol of the ribose ring to form a dialdehyde (B1249045).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding ethylene (B1197577) glycol.

  • The resulting periodate-oxidized N6-benzoyladenosine is typically used in the next step without extensive purification.

Step 2: Reductive Cyclization to Form the Morpholino Ring

  • To the crude dialdehyde solution from Step 1, add a suitable amine source, such as ammonia (B1221849) or a primary amine, followed by a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This step facilitates the reductive amination and cyclization to form the morpholino ring.

  • Maintain the reaction at a controlled temperature and pH.

  • Monitor the formation of the N6-benzoyl-morpholino adenine by TLC or LC-MS.

  • Once the reaction is complete, work up the reaction mixture by quenching any remaining reducing agent and extracting the product into an organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: 7'-O-DMT Protection

  • Dissolve the purified N6-benzoyl-morpholino adenine in a dry, aprotic solvent such as pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution in slight excess. The DMT group selectively protects the primary 7'-hydroxyl group.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with methanol.

  • Remove the solvent under reduced pressure and dissolve the residue in an organic solvent like dichloromethane (B109758).

  • Wash the organic layer with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, this compound, by column chromatography on silica gel.

Experimental Protocol: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

This compound is a key monomer used in the solid-phase synthesis of PMOs. The general cycle for chain elongation is outlined below.

1. Deblocking (Detritylation):

  • The DMT protecting group on the 5'-end of the growing PMO chain attached to the solid support is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM).

2. Coupling:

  • The deprotected solid support is then reacted with an activated morpholino monomer, such as this compound that has been activated at its phosphorodiamidate moiety. This coupling step forms the phosphorodiamidate linkage.

3. Capping (Optional):

  • Any unreacted 5'-hydroxyl groups on the growing chain can be capped by acetylation to prevent the formation of deletion mutants.

4. Cleavage and Deprotection:

  • After the desired PMO sequence is assembled, the oligomer is cleaved from the solid support, and the benzoyl protecting groups on the adenine bases are removed using concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.

5. Purification:

  • The crude PMO is purified using techniques such as high-performance liquid chromatography (HPLC) or gel electrophoresis.

Signaling Pathways and Biological Interactions

Phosphorodiamidate morpholino oligomers, synthesized using monomers like this compound, primarily function through a steric-blocking mechanism. They bind to complementary sequences in RNA, physically obstructing the binding of cellular machinery involved in translation and splicing. This mechanism can be harnessed for therapeutic purposes, such as in antisense therapy.

However, the introduction of synthetic oligonucleotides like PMOs into biological systems can also trigger unintended cellular responses.

Mechanism of Action: Steric Blocking

PMOs do not induce the degradation of their target RNA. Instead, they act as a physical barrier.

Steric_Blocking_Mechanism cluster_translation Translation Inhibition cluster_splicing Splicing Modification mRNA_trans mRNA Ribosome Ribosome Ribosome->mRNA_trans Binds to start codon No_Protein Protein Synthesis Blocked PMO_trans PMO PMO_trans->mRNA_trans Binds to target sequence PMO_trans->Ribosome Blocks progression pre_mRNA pre-mRNA Spliceosome Spliceosome Spliceosome->pre_mRNA Binds to splice sites Altered_mRNA Altered Splicing (Exon Skipping/Inclusion) PMO_splice PMO PMO_splice->pre_mRNA Binds to splice junction PMO_splice->Spliceosome Blocks binding

Caption: Mechanism of action of PMOs via steric blocking of translation and splicing.

Off-Target Effect: Innate Immune Response

Studies have shown that morpholinos can trigger an innate immune response in some biological systems.[2][3][4] This response is thought to be initiated by the recognition of the foreign oligonucleotide structure by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades and the production of pro-inflammatory cytokines.

Innate_Immune_Response PMO Morpholino Oligomer TLR Toll-like Receptor (TLR) PMO->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

References

An In-Depth Technical Guide on the Molecular Weight of N6-Benzoyl-7'-O-DMT-morpholino adenine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the molecular weight of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key adenosine (B11128) analog used in biomedical research. The guide outlines the methodology for determining its molecular weight based on its chemical formula and provides the necessary data in a clear, structured format.

Compound Identification

The compound is N6-Benzoyl-7'-O-DMT-morpholino adenine. It is an adenosine analog, a class of molecules that can act as vasodilators and have shown potential in inhibiting cancer progression.[1][2] Chemical vendors confirm its molecular formula as C₃₈H₃₆N₆O₅ and a corresponding molecular weight of 656.73 g/mol .[1][] The structure is formally named N-(9-((2R,6S)-4-(bis(4-methoxyphenyl)(phenyl)methyl)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide.[]

Data Presentation: Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of its constituent atoms. The table below summarizes the elemental composition and the resulting molecular weight. The atomic weights used are the conventional values published by the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6][7]

ElementSymbolCountAtomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC3812.011456.418
HydrogenH361.00836.288
NitrogenN614.00784.042
OxygenO515.99979.995
Total 656.743

Note: The calculated value (656.743 g/mol ) is in excellent agreement with the published molecular weight of 656.73 g/mol , with minor differences attributable to rounding of atomic weight values.[1][]

Experimental Protocols: In Silico Molecular Weight Determination

The molecular weight of this compound was determined using a standard in silico protocol based on its established chemical formula.

Methodology:

  • Formula Confirmation: The chemical formula for the target compound was identified as C₃₈H₃₆N₆O₅ from reliable chemical supplier databases.[1][] This formula corresponds to the specific structure containing an N6-benzoyl-adenine base, a morpholino ring, and a 4,4'-dimethoxytrityl (DMT) group.

  • Atomic Weight Compilation: The conventional atomic weights for each element (Carbon, Hydrogen, Nitrogen, Oxygen) were obtained from the most recent IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) publications.[5][7]

  • Summation and Calculation: The total molecular weight was calculated by multiplying the count of each atom by its respective atomic weight and summing the results. The calculation is expressed as: MW = (N_C * AW_C) + (N_H * AW_H) + (N_N * AW_N) + (N_O * AW_O) Where N is the number of atoms and AW is the atomic weight for each element.

Visualization of Workflow

The logical workflow for the determination of the molecular weight is illustrated below.

A Start: Identify Compound (this compound) B Confirm Chemical Formula (C38H36N6O5) A->B D Calculate Subtotals (Count * Atomic Weight) B->D C Obtain Standard Atomic Weights (IUPAC) C->D E Sum Subtotals D->E F End: Final Molecular Weight (656.743 g/mol) E->F

Caption: Workflow for calculating molecular weight.

References

An In-depth Technical Guide to N6-Benzoyl-7'-O-DMT-morpholino adenine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593) is a chemically modified nucleoside analog that serves as a critical building block in the synthesis of morpholino oligonucleotides. These synthetic molecules, also known as phosphorodiamidate morpholino oligomers (PMOs), are recognized for their gene-silencing capabilities and therapeutic potential. This technical guide provides a comprehensive overview of N6-Benzoyl-7'-O-DMT-morpholino adenine, its synonyms, and the broader class of N6-benzoyl-adenosine analogs, with a focus on their chemical properties, synthesis, and biological applications in research and drug development.

Chemical Identity and Synonyms

The compound with the systematic name N-(9-((2R,6S)-4-(bis(4-methoxyphenyl)(phenyl)methyl)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide is a cornerstone for the introduction of adenine bases into morpholino oligomers. Due to the protecting groups essential for its use in chemical synthesis, it is commonly referred to by several synonyms.

Table 1: Synonyms and Identifiers

Identifier Type Identifier
Common Name This compound
Synonym N-DMTr-morpholino-A(Bz)
IUPAC Name N-(9-((2R,6S)-4-(bis(4-methoxyphenyl)(phenyl)methyl)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide
CAS Number 2243974-77-6[1]

This molecule is an adenosine (B11128) analog where the ribose sugar is replaced by a morpholino ring.[2] The N6 position of the adenine base is protected by a benzoyl group to prevent unwanted side reactions during oligonucleotide synthesis. The 7'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise addition of monomers during solid-phase synthesis.

Core Applications in Research and Drug Development

This compound is primarily used as a phosphoramidite (B1245037) monomer in the synthesis of morpholino oligonucleotides.[3] These oligonucleotides have emerged as powerful tools in molecular biology and are being developed as therapeutic agents for various diseases.[2]

The resulting morpholino oligonucleotides containing N6-benzoyl-adenine can be designed to bind to specific RNA sequences, thereby blocking translation or splicing, a mechanism known as steric hindrance.[2] This makes them valuable for:

  • Gene knockdown studies: Investigating gene function by inhibiting the expression of a target protein.

  • Antisense therapy: Developing drugs for genetic disorders, viral infections, and cancer. A notable example of a morpholino-based drug is Eteplirsen, approved for the treatment of Duchenne muscular dystrophy.[2]

The broader class of N6-benzoyl-adenosine analogs has been investigated for its own biological activities, particularly in cancer research.[1][4] These compounds have been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest.[1][5]

Experimental Protocols

Synthesis of N6-benzyladenosine Analogs

A common method for synthesizing N6-substituted adenosine analogs involves the nucleophilic substitution of a leaving group on the purine (B94841) ring.[6]

Protocol:

  • Starting Material: 6-chloropurine (B14466) ribonucleoside.

  • Reaction: The 6-chloropurine ribonucleoside is reacted with an excess of the desired benzylamine (B48309) derivative in a suitable solvent such as ethanol.

  • Base: The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction.

  • Purification: The resulting N6-benzyladenosine analog is purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography.

General Protocol for Morpholino Oligonucleotide Synthesis

The synthesis of morpholino oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry.

Workflow:

G cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle start 1. Solid Support with Linker detritylation 2. Detritylation: Removal of DMT group start->detritylation coupling 3. Coupling: Addition of N6-Benzoyl-7'-O-DMT-morpholino adenine phosphoramidite detritylation->coupling capping 4. Capping: Blocking of unreacted hydroxyl groups coupling->capping oxidation 5. Oxidation: Formation of stable phosphoramidate (B1195095) linkage capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->detritylation Next monomer cleavage 6. Cleavage and Deprotection repeat->cleavage Final monomer purification 7. Purification of Oligonucleotide cleavage->purification

Caption: Automated synthesis cycle for morpholino oligonucleotides.

Detailed Steps:

  • Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with a linker.

  • Detritylation: The DMT protecting group from the terminal hydroxyl group of the growing chain is removed using a mild acid, such as trichloroacetic acid in dichloromethane.

  • Coupling: The this compound phosphoramidite is activated and coupled to the free hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphoramidate linkage.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: The completed morpholino oligonucleotide is cleaved from the solid support, and the benzoyl protecting groups on the adenine bases are removed using a base, typically ammonium (B1175870) hydroxide.

  • Purification: The final product is purified by high-performance liquid chromatography (HPLC).

Quantitative Data

Direct quantitative data on the biological activity of this compound as a standalone compound is limited in the available literature. However, studies on related N6-benzyladenosine analogs provide valuable insights into their potential anticancer efficacy.

Table 2: Anticancer Activity of N6-Benzyladenosine Analogs in Colorectal Cancer Cell Lines

Compound Cell Line Concentration (µM) Effect on Cell Viability (% of control) Reference
N6-benzyladenosineHCT11620~60%[4]
N6-(2-fluorobenzyl)adenosineHCT11620~55%[4]
N6-(4-tert-butylbenzyl)adenosineHCT11620~70%[4]
N6-benzyladenosineDLD-120~75%[4]
N6-(2-fluorobenzyl)adenosineDLD-120~70%[4]

Data is estimated from graphical representations in the cited literature and serves for comparative purposes.

Signaling Pathways

The biological effects of N6-benzoyl-adenosine analogs are mediated through their interaction with various cellular signaling pathways, primarily those involved in cell cycle regulation and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

N6-benzyladenosine and its analogs have been shown to induce apoptosis in cancer cells.[1][5] This process is often associated with the activation of caspases, a family of proteases that execute programmed cell death.[1][5] Furthermore, these compounds can cause cell cycle arrest, typically in the G0/G1 phase, preventing cancer cells from proliferating.[5]

G cluster_pathway Proposed Signaling Pathway for N6-Benzyladenosine Analogs N6_analog N6-Benzyladenosine Analog FPPS FPPS Inhibition N6_analog->FPPS Actin Actin Cytoskeleton Disorganization N6_analog->Actin Caspase Caspase-3 Activation N6_analog->Caspase Apoptosis Apoptosis FPPS->Apoptosis Actin->Apoptosis G1_arrest G0/G1 Cell Cycle Arrest Actin->G1_arrest Caspase->Apoptosis

Caption: Proposed mechanism of N6-benzyladenosine analogs.

Some N6-benzyladenosine analogs have been found to target farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1] Inhibition of FPPS disrupts protein prenylation, which is crucial for the function of small GTPases like Ras that are involved in cell growth and survival signaling. This disruption can lead to the induction of apoptosis.[1]

Another observed effect is the disorganization of the actin cytoskeleton, which can trigger both cell cycle arrest and apoptosis.[5]

Modulation of Other Signaling Pathways

Studies on adenosine and its analogs in the context of cancer stem cells have implicated other signaling pathways. For instance, adenosine has been shown to inhibit the phosphorylation of ERK1/2 and the expression of GLI-1, key components of the MAPK/ERK and Hedgehog signaling pathways, respectively, which are often dysregulated in cancer.[7] While these studies were not conducted with N6-benzoyl-adenosine analogs specifically, they suggest potential mechanisms that could be relevant for this class of compounds.

Conclusion

This compound is a vital reagent for the synthesis of morpholino oligonucleotides, which are at the forefront of antisense technology and therapeutic development. The broader family of N6-benzoyl-adenosine analogs demonstrates significant potential as anticancer agents through their ability to induce apoptosis and cell cycle arrest by modulating key cellular signaling pathways. Further research into the specific biological activities of morpholino oligonucleotides incorporating N6-benzoyl-adenine will be crucial for the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

N6-Benzoyl-7'-O-DMT-morpholino adenine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental considerations for N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key reagent in the synthesis of morpholino oligonucleotides. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from the SDS of the closely related compound, N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine, alongside published information on the handling of similar molecules used in oligonucleotide synthesis.

Chemical Identity and Properties

N6-Benzoyl-7'-O-DMT-morpholino adenine is an adenosine (B11128) analog crucial for the automated chemical synthesis of morpholino oligonucleotides. The N6-benzoyl group serves as a protecting group for the exocyclic amine of adenine, while the 7'-O-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, enabling controlled, stepwise addition of monomers during synthesis.

PropertyValueSource
Chemical Name N-(9-((2R,6S)-6-(((bis(4-methoxyphenyl)(phenyl)methyl)oxy)methyl)morpholin-2-yl)-9H-purin-6-yl)benzamideN/A
CAS Number 2243974-77-6[1][2]
Molecular Formula C38H36N6O5[2]
Molecular Weight 656.74 g/mol [2]
Appearance White to off-white powderInferred from related compounds
Solubility Soluble in organic solvents such as acetonitrile (B52724) and dichloromethane. Limited solubility in aqueous solutions.Inferred from use in oligonucleotide synthesis

Safety and Hazard Information

While a specific Safety Data Sheet for this compound is not publicly available, the SDS for the analogous compound, N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine, provides valuable safety information. Researchers should handle the target compound with the assumption that it possesses similar hazards.

Hazard Classification (based on N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine):

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation

Precautionary Statements:

CodeStatement
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P337 + P313If eye irritation persists: Get medical advice/ attention.
P501Dispose of contents/ container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are essential to ensure the stability of the compound and the safety of laboratory personnel.

ParameterRecommendation
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn.
Hygiene Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage Temperature Store at ≤ -15°C in a tightly sealed container.
Storage Conditions Keep in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Considerations

This compound is a key building block in the automated solid-phase synthesis of morpholino oligonucleotides. The general workflow involves the sequential addition of morpholino monomers to a solid support.

Automated Oligonucleotide Synthesis Workflow

The following diagram illustrates the typical cycle of automated morpholino oligonucleotide synthesis.

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted Sites) Coupling->Capping Forms new linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks failures Oxidation->Deblocking Prepares for next cycle End Cleavage & Deprotection Oxidation->End After final cycle Start Solid Support with first monomer Start->Deblocking Purification Purification (e.g., HPLC) End->Purification Final_Product Pure Morpholino Oligonucleotide Purification->Final_Product

Caption: Automated Morpholino Oligonucleotide Synthesis Cycle.

Deprotection of the N6-Benzoyl Group

Following synthesis, the benzoyl protecting group on the adenine bases must be removed. This is typically achieved by treatment with a basic solution.

General Deprotection Protocol:

  • Cleavage from Solid Support: The synthesized oligonucleotide is first cleaved from the solid support, typically using concentrated ammonium (B1175870) hydroxide (B78521).

  • Base Deprotection: The same ammonium hydroxide solution is used to remove the benzoyl protecting groups from the adenine bases. This reaction is usually carried out at an elevated temperature (e.g., 55°C) for several hours.

  • Removal of Deprotection Solution: The ammonium hydroxide is removed by evaporation or lyophilization.

The lability of the benzoyl group is a critical factor. While it is stable to the acidic conditions used for DMT removal during synthesis, it is readily cleaved under basic conditions.[3][4]

Purification using DMT-on Strategy

The lipophilic DMT group can be left on the 5'-end of the full-length oligonucleotide (DMT-on) to facilitate purification by reverse-phase chromatography (e.g., HPLC or cartridge purification).[5][6][7][8] The DMT-on product, being more hydrophobic, is retained more strongly on the column than the failure sequences (DMT-off).

DMT-on Purification Workflow:

DMT_On_Purification Crude_Oligo Crude Oligonucleotide Mixture (DMT-on and DMT-off) RP_Column Reverse-Phase Column Crude_Oligo->RP_Column Load Wash Wash with low % organic solvent RP_Column->Wash Elutes DMT-off failures Elute_DMT_on Elute DMT-on Oligo with high % organic solvent Wash->Elute_DMT_on DMT_Removal Remove DMT group (acid treatment) Elute_DMT_on->DMT_Removal Desalting Desalting DMT_Removal->Desalting Pure_Oligo Pure DMT-off Oligonucleotide Desalting->Pure_Oligo

Caption: DMT-on Purification Workflow for Oligonucleotides.

Toxicological and Stability Information

Toxicological Data:

No specific toxicological data for this compound has been found. The primary hazards are expected to be acute oral toxicity and irritation to the skin and eyes, based on the data for the related compound.

Stability:

  • Acid Stability: The N6-benzoyl group is generally stable to the acidic conditions required for the removal of the DMT group during the synthesis cycle.[3][4]

  • Base Stability: The N6-benzoyl group is labile to basic conditions, which is utilized for its removal during the final deprotection step.[3][4]

  • Storage Stability: When stored under the recommended conditions (≤ -15°C, dry, and away from light), the compound is expected to be stable for an extended period.

Disposal Considerations

Dispose of unused material and its container in accordance with local, regional, national, and international regulations. It is recommended to treat it as a hazardous chemical waste.

Disclaimer

This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals in a suitably equipped facility, and a thorough risk assessment should be performed before handling this chemical.

References

Methodological & Application

Application Note: Protocol for the Use of N6-Benzoyl-7'-O-DMT-morpholino Adenine in Solid-Phase Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorodiamidate Morpholino Oligomers (PMOs) are a class of synthetic antisense oligonucleotides that have emerged as powerful tools for basic research and as therapeutic agents.[1] Unlike natural nucleic acids, PMOs possess a neutral backbone composed of morpholino rings linked by phosphorodiamidate groups.[2][3] This unique structure confers high stability against nucleases, strong binding affinity to target RNA, and a low toxicity profile.[1][2] PMOs function primarily through a steric-blocking mechanism, physically obstructing ribosome assembly or splicing machinery to modulate gene expression, rather than inducing RNA degradation.[3][4]

The synthesis of high-quality PMOs is achieved through solid-phase synthesis, a cyclic process involving the sequential addition of protected morpholino monomers to a growing chain on a solid support.[1][2] This application note provides a detailed, generalized protocol for the solid-phase synthesis of PMOs, with a specific focus on the incorporation of the N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593) monomer. The methodologies described are based on established chemistries and can be adapted for use on automated DNA/RNA synthesizers.[1][4]

Experimental Protocols

This section outlines the detailed methodologies for the key stages of solid-phase PMO synthesis.

1. Reagents and Materials

Successful PMO synthesis requires high-quality reagents and anhydrous conditions. The following table summarizes the key reagents and their functions.

Reagent/SolutionTypical CompositionPrimary Function
Solid Support Controlled Pore Glass (CPG) or Polystyrene with appropriate linkerAnchors the initial monomer and growing oligomer chain.
Monomer Solution N6-Benzoyl-7'-O-DMT-morpholino adenine in anhydrous DMI or NMPBuilding block for the adenine position in the PMO sequence.
Activator/Coupling Agent Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI) in Acetonitrile (B52724)Activates the phosphoramidate (B1195095) moiety of the monomer for coupling.[5][6]
Deblocking Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the acid-labile 5'-Dimethoxytrityl (DMT) protecting group.[1]
Neutralization Solution N-Ethylmorpholine (NEM) or Diisopropylethylamine (DIEA) in solventNeutralizes the protonated amine on the growing chain post-deblocking.[2]
Oxidation Solution Iodine (I₂) in a THF/Pyridine/Water mixtureOxidizes the P(III) phosphorodiamidite linkage to the stable P(V) phosphorodiamidate.
Capping Solution Acetic Anhydride (B1165640)/N-Methylimidazole in THF/PyridineAcetylates unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
Cleavage & Deprotection Concentrated Aqueous Ammonia (B1221849) (NH₄OH)Cleaves the completed PMO from the solid support and removes base-protecting groups (e.g., N6-Benzoyl).[1][4]

2. Solid-Phase Synthesis Cycle

The synthesis of a PMO is a cyclical process. The following steps are repeated for each monomer added to the sequence. The protocol assumes a standard Trityl-on synthesis strategy on an automated synthesizer.

Step 1: Deblocking (Detritylation)

  • Objective : To remove the 5'-DMT protecting group from the terminal monomer on the solid support, exposing the secondary amine for the next coupling reaction.

  • Procedure :

    • Wash the solid support thoroughly with anhydrous Dichloromethane (DCM).

    • Treat the support with Deblocking Solution (3% TCA in DCM) for approximately 2-3 minutes.[1]

    • The appearance of an orange color indicates the release of the DMT cation. This can be monitored spectrophotometrically to quantify coupling efficiency.

    • Wash the support extensively with a neutralization solution or coupling solvent (e.g., Acetonitrile) to remove all traces of acid.

Step 2: Coupling

  • Objective : To couple the activated this compound monomer to the deprotected amine of the growing chain.

  • Procedure :

    • The incoming monomer is typically activated to a chlorophosphoramidate or phosphoramidite (B1245037) intermediate.[5][7]

    • Prepare the Coupling Solution by mixing the activated morpholino monomer with an activator like ETT.[5]

    • Deliver the Coupling Solution to the solid support and allow the reaction to proceed. Coupling times can vary significantly, from minutes in fast-flow systems to over an hour in traditional methods.[2][8]

    • After the coupling reaction, wash the support with acetonitrile.

Step 3: Oxidation

  • Objective : To stabilize the newly formed phosphorodiamidite linkage by oxidizing it from the P(III) to the P(V) state.

  • Procedure :

    • Treat the solid support with the Oxidation Solution (e.g., I₂ in THF/Pyridine/Water).

    • Allow the reaction to proceed for 1-2 minutes.

    • Wash the support thoroughly with acetonitrile to remove excess iodine and other reagents.

Step 4: Capping (Optional but Recommended)

  • Objective : To permanently block any unreacted amine groups from participating in subsequent coupling steps.

  • Procedure :

    • Treat the support with a capping solution (e.g., acetic anhydride and N-methylimidazole).

    • This acetylates the unreacted amines, preventing the formation of deletion mutants (n-1 sequences).

    • Wash the support with acetonitrile.

This four-step cycle is repeated until the desired PMO sequence is fully assembled.

3. Cleavage and Deprotection

  • Objective : To cleave the final PMO from the solid support and remove the exocyclic amine protecting groups (e.g., benzoyl from adenine).

  • Procedure :

    • After the final synthesis cycle, wash the solid support with DCM and dry it thoroughly under a stream of argon or nitrogen.

    • Transfer the support to a sealed, pressure-rated vial.

    • Add concentrated aqueous ammonia to the vial.[1]

    • Heat the sealed vial at 55°C for 12-16 hours.[1] This step cleaves the oligomer from the support and removes the N6-benzoyl protecting group from the adenine bases.

    • Cool the vial to room temperature before carefully opening it in a fume hood.

    • Filter the solution to remove the solid support resin.

    • Evaporate the ammonia solution to yield the crude PMO product.[1]

4. Purification and Analysis

  • Objective : To purify the full-length PMO from truncated sequences and other impurities.

  • Procedure :

    • Dissolve the crude PMO product in an appropriate aqueous buffer.

    • Purify the PMO using reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange (AEX) HPLC.

    • Monitor the elution profile at 260 nm.[1]

    • Collect the fractions corresponding to the main peak (full-length product).

    • Confirm the identity and purity of the final product using mass spectrometry (MALDI-TOF or LC-MS).

    • Desalt the collected fractions and lyophilize to obtain the final PMO as a white, fluffy powder.

Quantitative Data

The success of PMO synthesis is evaluated by coupling efficiency, overall yield, and final purity. The following table presents typical quantitative parameters for a standard 25-mer PMO synthesis.

ParameterTypical ValueMethod of Determination
Average Coupling Efficiency > 99.5%Trityl Cation Assay
Crude Yield (Post-Cleavage) 50 - 70%UV-Vis Spectrophotometry (A260)
Final Purity (Post-HPLC) > 95%HPLC Analysis (Peak Area)
Final Yield (Purified) 20 - 40% (of theoretical)UV-Vis Spectrophotometry (A260)
Identity Confirmation Expected Mass ± 1 DaMALDI-TOF or ESI-MS

Note: Yields and purity are sequence-dependent and can vary based on the specific synthesis conditions and purification methods used.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the cyclical workflow for the solid-phase synthesis of a Phosphorodiamidate Morpholino Oligomer.

PMO_Synthesis_Workflow Solid-Phase PMO Synthesis Workflow cluster_cycle Synthesis Cycle (Repeated 'n' times) Deblocking Step 1: Deblocking (Remove 5'-DMT group) Coupling Step 2: Coupling (Add activated monomer) Deblocking->Coupling Exposes 5'-amine Oxidation Step 3: Oxidation (Stabilize linkage) Coupling->Oxidation Forms P(III) linkage Capping Step 4: Capping (Block failures) Oxidation->Capping Forms P(V) linkage Capping->Deblocking Prepares for next cycle Cleavage Final Step: Cleavage & Deprotection Capping->Cleavage After final cycle Start Start: Solid Support with First Monomer Start->Deblocking Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification FinalProduct Final PMO Product Purification->FinalProduct

Caption: Workflow for solid-phase synthesis of PMOs.

Mechanism of Action: Steric Blockade

PMOs primarily function by physically blocking access of cellular machinery to target RNA sequences. The diagram below illustrates this steric-blocking mechanism.

PMO_Mechanism PMO Mechanism of Action: Steric Blockade cluster_rna mRNA 5' --- AUG Start Codon --- 3' PMO PMO Oligomer PMO->mRNA Binds to target sequence (Watson-Crick pairing) Ribosome Ribosome Subunit Ribosome->mRNA Block X Ribosome->Block Access to AUG is blocked NoProtein Translation is Inhibited (No Protein Synthesized) Block->NoProtein

Caption: Steric-blocking mechanism of a PMO inhibiting translation.

References

Application Notes and Protocols for N6-Benzoyl-7'-O-DMT-morpholino adenine in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593) in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). Detailed protocols for synthesis, deprotection, and purification are provided to guide researchers in the efficient production of high-quality morpholino oligonucleotides.

Introduction

Phosphorodiamidate morpholino oligomers (PMOs) are synthetic nucleic acid analogs that have garnered significant attention as therapeutic agents for their ability to modulate gene expression. Their unique morpholino ring and phosphorodiamidate backbone confer remarkable stability against nucleases, low toxicity, and high specificity for their target mRNA sequences. PMOs function primarily through a steric-blocking mechanism, physically hindering translation or altering pre-mRNA splicing.

The solid-phase synthesis of PMOs is a well-established method that allows for the sequential addition of morpholino monomers to a growing oligomer chain attached to a solid support. The efficiency of each coupling step is critical for the successful synthesis of full-length, biologically active PMOs. N6-Benzoyl-7'-O-DMT-morpholino adenine is a key building block for the incorporation of adenine bases into a PMO sequence. The benzoyl group serves as a protecting group for the exocyclic amine of adenine during synthesis, preventing unwanted side reactions.

Coupling Efficiency

The coupling efficiency of individual morpholino monomers is a critical parameter that dictates the overall yield and purity of the final PMO product. While specific quantitative data for the coupling efficiency of this compound is not extensively published, optimized solid-phase synthesis chemistries for PMOs generally achieve very high coupling efficiencies.

ParameterTypical ValueActivator/Reagent
Per-step Coupling Efficiency~99%Standard Activators
Optimized Coupling Efficiency>99.5%ETT (5-Ethylthio-1H-tetrazole) or Iodine

It is important to note that coupling efficiencies can be influenced by factors such as the specific monomer, the solid support used, the activator, and the reaction conditions. The use of activators like 5-Ethylthio-1H-tetrazole (ETT) has been shown to significantly improve coupling efficiency in PMO synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of PMOs using this compound.

Protocol 1: Solid-Phase PMO Synthesis Cycle

This protocol outlines the four main steps in each cycle of PMO synthesis on an automated DNA/RNA synthesizer.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or 4-cyanopyridinium trifluoroacetate (B77799) (CYPTFA).[1][2]

  • Procedure:

    • Wash the solid support-bound oligomer with DCM.

    • Treat the support with the deblocking solution for 1-5 minutes to remove the 5'-DMT protecting group from the terminal morpholino monomer.[1]

    • Repeat the deblocking treatment 2-4 times to ensure complete removal.[1]

    • Wash the support thoroughly with DCM to remove the acid and the cleaved DMT cation.

2. Coupling:

  • Reagents:

    • This compound (or other desired activated morpholino monomer) (3 equivalents)

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) (6 equivalents)[3]

    • N-Ethylmorpholine (NEM) (6 equivalents)[3]

    • Anhydrous acetonitrile (B52724) (CH3CN) or N-methyl-2-pyrrolidone (NMP) as the solvent

  • Procedure:

    • Prepare the coupling solution by dissolving the activated morpholino monomer, ETT, and NEM in the chosen solvent.

    • Add the coupling solution to the solid support.

    • Allow the reaction to proceed for 15-45 minutes.[3] The reaction time may be optimized based on the specific monomer and desired efficiency.

3. Capping (Optional but Recommended):

  • Reagents:

    • Capping Reagent A: 10% Acetic Anhydride in CH3CN or NMP

    • Capping Reagent B: 10% N,N-Diisopropylethylamine (DIPEA) in CH3CN or NMP

  • Procedure:

    • Mix equal volumes of Capping Reagent A and B immediately before use.

    • Add the capping mixture to the solid support to acetylate any unreacted 5'-hydroxyl groups.

    • Allow the capping reaction to proceed for 5 minutes.[3]

    • Wash the support thoroughly with the synthesis solvent.

4. Oxidation:

  • This step is typically integrated within the coupling chemistry for phosphorodiamidate linkages and is facilitated by the activator.

Repeat this four-step cycle for each monomer to be added to the growing PMO chain.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:

  • Reagent: Concentrated aqueous ammonia (B1221849) (30% NH4OH).[1][3]

  • Procedure:

    • After the final synthesis cycle, wash the solid support with DCM and dry it thoroughly.

    • Transfer the solid support to a sealed, pressure-resistant vial.

    • Add concentrated aqueous ammonia to the vial.

    • Heat the vial at 55°C for 16 hours to cleave the PMO from the solid support and remove the benzoyl protecting groups from the adenine bases.[1][3]

    • Cool the vial to room temperature before carefully opening it in a fume hood.

    • Filter the solution to remove the solid support.

    • Evaporate the ammonia solution to dryness to obtain the crude PMO.

Protocol 3: Purification

1. High-Performance Liquid Chromatography (HPLC):

  • Method: Anion-exchange (AEX) or reverse-phase (RP) HPLC are commonly used for PMO purification.

  • Procedure (General):

    • Dissolve the crude PMO in an appropriate starting buffer.

    • Inject the sample onto the HPLC column.

    • Elute the PMO using a suitable gradient of an increasing salt concentration (for AEX) or organic solvent (for RP).

    • Monitor the elution profile at 260 nm.

    • Collect the fractions containing the full-length PMO.

    • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).

    • Lyophilize the purified PMO to obtain a white, fluffy solid.

Visualizations

Solid_Phase_PMO_Synthesis_Workflow start Start with Solid Support deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add N6-Benzoyl-7'-O-DMT- morpholino adenine) deblocking->coupling capping 3. Capping (Acetylate Failures) coupling->capping cycle Repeat Cycle (n-1 times) capping->cycle cycle->deblocking Next Monomer cleavage Cleavage & Deprotection (Ammonia Treatment) cycle->cleavage Final Monomer purification Purification (HPLC) cleavage->purification final_product Pure PMO purification->final_product

Caption: Workflow for the solid-phase synthesis of a phosphorodiamidate morpholino oligomer (PMO).

Dystrophin_Signaling_Pathway cluster_membrane Muscle Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoskeleton Cytoskeleton dystroglycan Dystroglycan Complex dystrophin Dystrophin dystroglycan->dystrophin Links sarcoglycans Sarcoglycan Complex sarcoglycans->dystroglycan Associated with actin F-Actin dystrophin->actin Anchors laminin Laminin laminin->dystroglycan Binds

Caption: Simplified diagram of the Dystrophin-Glycoprotein Complex, a common target for PMO-based therapies in Duchenne Muscular Dystrophy.[1]

References

Application Notes and Protocols for the Deprotection of Benzoyl and DMT Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of two commonly used protecting groups in organic synthesis: the benzoyl (Bz) group and the 4,4'-dimethoxytrityl (DMT) group. These protecting groups are frequently employed in the synthesis of complex molecules, including oligonucleotides, carbohydrates, and other natural products. The selection of an appropriate deprotection method is crucial to ensure high yields and purity of the final product.

Deprotection of the Benzoyl (Bz) Group

The benzoyl group is a robust protecting group for alcohols and amines, stable to a wide range of reaction conditions. Its removal is typically achieved under basic or acidic conditions.

Overview of Benzoyl Deprotection Methods

The choice of deprotection method for the benzoyl group depends on the sensitivity of the substrate to acidic or basic conditions. Basic hydrolysis is the most common method, while acidic hydrolysis provides an alternative for base-sensitive substrates.

Logical Workflow for Benzoyl Group Deprotection

General Workflow for Benzoyl Deprotection start Benzoyl-Protected Substrate reagent_selection Select Deprotection Reagent (Acid or Base) start->reagent_selection base_conditions Basic Conditions (e.g., NaOMe/MeOH, aq. NH3) reagent_selection->base_conditions Base-stable substrate acid_conditions Acidic Conditions (e.g., conc. HCl, HBr/AcOH) reagent_selection->acid_conditions Acid-stable substrate reaction Reaction at Appropriate Temperature and Time base_conditions->reaction acid_conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Deprotected Product purification->product

Caption: General workflow for benzoyl deprotection.

Quantitative Data for Benzoyl Deprotection

The following table summarizes various conditions for the deprotection of the benzoyl group, providing a comparison of reagents, reaction times, temperatures, and yields.

MethodReagent/SolventSubstrate TypeTemperature (°C)TimeYield (%)Reference
Basic Hydrolysis Sodium methoxide (B1231860) in Methanol (B129727)/DCMBenzoyl esterRoom Temp.VariesGood[1]
Aqueous or gaseous ammonia/methylamineN-Benzoyl nucleobasesRoom Temp. - 55VariesGood[2]
5% aq. NaOH in Ethanol (B145695)N-Benzoyl thioureaRoom Temp.20 min>95[3]
Acidic Hydrolysis Refluxing conc. HClBenzoyl amideRefluxVariesGood[1]
HBr in Acetic AcidN-Benzoyl thioureaRoom Temp.10 hNo reaction[3]
Organomediated Ethane-1,2-diamine (5 equiv), Acetic Acid in MethanolN-Benzoyl thioureaReflux (65)20 min97[3]
Experimental Protocols for Benzoyl Deprotection

This protocol describes the deprotection of a benzoyl-protected alcohol using sodium methoxide in methanol.

Materials:

  • Benzoyl-protected substrate

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in MeOH) or solid NaOMe

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the benzoyl-protected substrate in a mixture of methanol and dichloromethane.

  • Add sodium methoxide solution dropwise to the stirred solution at room temperature. The amount of NaOMe will depend on the substrate, but typically a catalytic to stoichiometric amount is used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

This protocol is suitable for substrates that are stable to strong acidic conditions.

Materials:

  • Benzoyl-protected substrate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Heating mantle and reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the benzoyl-protected substrate in a suitable solvent like ethanol in a round-bottom flask.

  • Add concentrated HCl to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude product.

  • Purify the product as required.

Deprotection of the 4,4'-Dimethoxytrityl (DMT) Group

The DMT group is an acid-labile protecting group widely used for the 5'-hydroxyl group of nucleosides in solid-phase oligonucleotide synthesis.[4] Its removal, known as detritylation, is a critical step in each cycle of oligonucleotide synthesis.

Overview of DMT Deprotection Methods

DMT deprotection is exclusively carried out under acidic conditions. The choice of acid and reaction conditions is critical to ensure complete and rapid deprotection while minimizing side reactions such as depurination.[5]

Workflow for DMT Deprotection in Oligonucleotide Synthesis

DMT Deprotection Cycle in Oligonucleotide Synthesis start Solid-Support Bound Nucleoside (5'-DMT protected) deprotection Detritylation: Acid Treatment (e.g., TCA/DCM) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling: Add next Phosphoramidite wash1->coupling capping Capping: Acetylate unreacted 5'-OH coupling->capping oxidation Oxidation: P(III) to P(V) capping->oxidation wash2 Wash oxidation->wash2 next_cycle Start Next Cycle wash2->next_cycle next_cycle->deprotection Repeat n-1 times

References

Application Notes and Protocols: N6-Benzoyl-7'-O-DMT-morpholino adenine in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate morpholino oligomers (PMOs) are a class of antisense oligonucleotides that have garnered significant attention as therapeutic agents for their ability to modulate gene expression. Their unique morpholino backbone structure confers high specificity, nuclease resistance, and low toxicity. A key component in the solid-phase synthesis of PMOs is the use of protected nucleoside monomers, such as N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593). The benzoyl (Bz) group serves to protect the exocyclic amine of adenine during the coupling reactions, while the dimethoxytrityl (DMT) group protects the 7'-hydroxyl group, enabling the stepwise addition of monomers to the growing oligonucleotide chain.

These application notes provide a comprehensive overview of the use of N6-Benzoyl-7'-O-DMT-morpholino adenine in the synthesis of PMOs, including detailed experimental protocols, quantitative data on synthesis efficiency, and visualization of the synthesis workflow.

Data Presentation

The efficiency of solid-phase PMO synthesis is critical for obtaining high-purity, full-length oligonucleotides. The following table summarizes typical quantitative data associated with the synthesis process utilizing this compound.

ParameterTypical ValueMethod of AnalysisReference
Monomer Purity ≥95%HPLC
Coupling Efficiency per Cycle ~99%Trityl Cation Assay
Overall Crude Yield (25-mer) 50-70%UV-Vis Spectroscopy
Final Purity (after HPLC) >90-97%HPLC, Mass Spectrometry

Experimental Protocols

The following protocols outline the key steps in the solid-phase synthesis of PMOs using this compound. These protocols are adaptable for use with automated DNA/RNA synthesizers.

Solid-Phase Synthesis Cycle

The synthesis of PMOs is a cyclical process involving four main steps for each monomer addition: deblocking, coupling, (optional) capping, and oxidation/sulfurization.

a. Deblocking (DMT Removal)

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • Wash the solid support-bound oligonucleotide with DCM.

    • Treat the support with the deblocking solution for 1-5 minutes.

    • Repeat the treatment 2-4 times to ensure complete removal of the DMT group.

    • Wash the support thoroughly with DCM to remove the TCA and the cleaved DMT cation.

b. Coupling

  • Reagents:

    • Activated this compound monomer (3 equivalents)

    • Activator solution (e.g., 0.25 M 5-Ethylthio

Applications of Morpholino Oligos in Gene Knockdown: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligonucleotides (MOs) are synthetic molecules that have become indispensable tools for transient gene knockdown in a variety of biological systems.[1] Unlike other antisense technologies like siRNA or shRNA that lead to mRNA degradation, morpholinos are steric-blocking oligos that physically obstruct the binding of cellular machinery to RNA.[2][3] This unique mechanism of action offers a clean and specific way to study gene function, making them particularly valuable in developmental biology, disease modeling, and target validation for drug development.[4][5]

Morpholinos are composed of a nucleic acid base, a morpholine (B109124) ring, and a non-ionic phosphorodiamidate linkage.[6] This modified backbone renders them resistant to nuclease degradation, ensuring their stability in biological systems, and prevents the induction of off-target effects commonly associated with charged oligonucleotides.[7][8]

This document provides a comprehensive overview of the applications of morpholino oligos in gene knockdown, including detailed experimental protocols and data presentation to guide researchers in their effective use.

Mechanisms of Action

Morpholinos primarily achieve gene knockdown through two distinct mechanisms:

  • Translation Blocking: By binding to the 5' untranslated region (UTR) or near the translation start site (AUG) of a target mRNA, a translation-blocking morpholino (TBM) physically prevents the assembly of the ribosomal initiation complex, thereby inhibiting protein synthesis.[3][6] This method is effective for both maternal and zygotic transcripts.[9] The efficacy of translation-blocking MOs is typically assessed by quantifying the reduction in the target protein levels via Western blotting or immunofluorescence.[6][10]

  • Splice Blocking: Splice-blocking morpholinos (SBMs) are designed to bind to splice junctions (intron-exon boundaries) or splice regulatory elements within a pre-mRNA.[2] This binding sterically hinders the spliceosome, leading to aberrant splicing.[11] This can result in exon skipping, intron inclusion, or the use of cryptic splice sites, often leading to a frameshift mutation and a premature stop codon, ultimately producing a truncated and non-functional protein. The effectiveness of splice-blocking MOs can be readily quantified by reverse transcription-polymerase chain reaction (RT-PCR) to detect changes in mRNA splicing patterns.[10]

Below is a diagram illustrating the two primary mechanisms of morpholino action.

G cluster_0 Translation Blocking cluster_1 Splice Blocking pre-mRNA_t pre-mRNA mRNA_t mRNA pre-mRNA_t->mRNA_t Splicing Ribosome_t Ribosome mRNA_t->Ribosome_t Translation Initiation No_Protein No Protein Synthesis mRNA_t->No_Protein Protein_t Protein Ribosome_t->Protein_t TBM Translation-Blocking Morpholino TBM->mRNA_t Binds to 5' UTR/ start codon pre-mRNA_s pre-mRNA Aberrant_mRNA Aberrantly Spliced mRNA pre-mRNA_s->Aberrant_mRNA Aberrant Splicing Nonfunctional_Protein Truncated/Non-functional Protein Aberrant_mRNA->Nonfunctional_Protein Translation SBM Splice-Blocking Morpholino SBM->pre-mRNA_s Binds to splice junction

Caption: Mechanisms of Morpholino Oligo Action.

Applications in Research and Drug Development

Morpholino oligos are versatile tools with a wide range of applications:

  • Developmental Biology: MOs are extensively used in model organisms like zebrafish and Xenopus to elucidate the function of genes during embryonic development.[5][9] Their transient nature allows for the study of essential genes that would be lethal if permanently knocked out.[9]

  • Disease Modeling: Researchers utilize morpholinos to create animal models of human diseases by knocking down the expression of specific genes, providing insights into disease mechanisms and potential therapeutic targets.[5]

  • Target Validation: In drug development, morpholinos serve as a rapid and effective method to validate the role of a potential drug target before committing to more resource-intensive approaches.[5][]

  • Therapeutics: The stability, specificity, and low toxicity of morpholinos have led to their investigation as therapeutic agents.[7][13] Notably, a morpholino-based drug, Eteplirsen, has been approved for the treatment of Duchenne muscular dystrophy.[4]

Data Presentation: Quantitative Analysis of Knockdown Efficiency

The efficiency of morpholino-mediated gene knockdown can vary depending on the target gene, the morpholino sequence, the delivery method, and the concentration used. It is crucial to perform dose-response experiments to determine the optimal concentration that provides significant knockdown with minimal off-target effects.

Table 1: Example of Dose-Dependent Knockdown Efficiency of a Translation-Blocking Morpholino

Morpholino Concentration (µM)Target Protein Level (% of Control)Standard Deviation
0 (Control)1005.2
1756.8
2.5424.5
5153.1
10122.8

Data is hypothetical and for illustrative purposes. Protein levels are quantified by Western blot analysis.

Table 2: Example of Splice-Blocking Morpholino Efficacy Assessed by RT-PCR

Morpholino Concentration (nM)Correctly Spliced mRNA (%)Aberrantly Spliced mRNA (%)
0 (Control)982
506535
1002575
200595

Data is hypothetical and for illustrative purposes. mRNA levels are quantified by densitometry of RT-PCR products.

Experimental Protocols

Protocol 1: Microinjection of Morpholino Oligos into Zebrafish Embryos

This protocol describes the standard method for delivering morpholinos into zebrafish embryos to study gene function during development.[6][14][15][16]

Materials:

  • Morpholino oligo stock solution (1 mM in sterile water)

  • Standard control morpholino

  • Phenol Red (0.5% in 0.3x Danieau's buffer) for visualization

  • Microinjection needle

  • Needle puller

  • Microinjector

  • Stereomicroscope

  • Agarose (B213101) injection plates

  • Fertilized zebrafish embryos (1-4 cell stage)

Procedure:

  • Prepare Injection Mix:

    • Thaw the morpholino stock solution and the standard control morpholino on ice.

    • Prepare the injection mix by diluting the morpholino to the desired final concentration (typically 0.1-1.0 mM) in sterile water containing 0.1% Phenol Red. The final volume is typically 10 µL.

    • Vortex briefly and centrifuge for 1 minute at 14,000 rpm to pellet any debris.

  • Load the Microinjection Needle:

    • Carefully load 2-3 µL of the injection mix into the back of a microinjection needle using a microloader pipette tip.

    • Mount the needle onto the micromanipulator of the microinjector.

  • Calibrate the Injection Volume:

    • Break the very tip of the needle with fine forceps to create a small opening.

    • Inject a bolus of the solution into a drop of mineral oil on a micrometer slide.

    • Adjust the injection pressure and duration to achieve the desired injection volume (typically 1-2 nL).

  • Microinjection:

    • Align the fertilized zebrafish embryos in the troughs of an agarose injection plate.[15]

    • Position the needle to penetrate the chorion and inject the morpholino solution into the yolk of the embryo at the 1-4 cell stage.[6][14]

    • The injected solution will appear as a small red sphere in the yolk, which will gradually diffuse.[6]

  • Incubation and Analysis:

    • After injection, transfer the embryos to a petri dish with fresh embryo medium and incubate at 28.5°C.

    • Observe the embryos at different developmental stages for phenotypic changes compared to control-injected and uninjected embryos.

    • At the desired time point, collect embryos for downstream analysis such as Western blotting or RT-PCR to confirm knockdown efficiency.

G A Prepare Injection Mix (MO + Phenol Red) B Load Microinjection Needle A->B C Calibrate Injection Volume B->C D Align Zebrafish Embryos C->D E Microinject into Yolk D->E F Incubate Embryos E->F G Phenotypic Analysis F->G H Confirm Knockdown (Western/RT-PCR) F->H

Caption: Workflow for Zebrafish Microinjection.

Protocol 2: Delivery of Morpholino Oligos into Cultured Cells using Endo-Porter

Endo-Porter is a peptide-based delivery reagent that facilitates the entry of morpholinos into the cytoplasm of cultured cells via endocytosis.[3][17][18]

Materials:

  • Morpholino oligo stock solution (1 mM in sterile water)

  • Endo-Porter delivery reagent

  • Cultured cells in appropriate growth medium

  • Serum-free medium

  • Fluorescently labeled standard control morpholino (for optimization)

Procedure:

  • Cell Plating:

    • The day before the experiment, plate the cells in a multi-well plate to achieve 50-70% confluency on the day of delivery.

  • Prepare Morpholino-Endo-Porter Complex:

    • In a sterile microfuge tube, dilute the morpholino stock solution to the desired final concentration (typically 1-10 µM) in serum-free medium.

    • Add the recommended amount of Endo-Porter reagent to the diluted morpholino solution. The optimal ratio of Endo-Porter to morpholino should be determined empirically for each cell line.

    • Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow complex formation.

  • Cell Treatment:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add the morpholino-Endo-Porter complex solution to the cells.

    • Incubate the cells for 3-6 hours at 37°C in a CO2 incubator.

  • Post-treatment:

    • After the incubation period, remove the delivery solution and replace it with fresh, complete growth medium.

    • Incubate the cells for 24-72 hours before analysis.

  • Analysis:

    • Assess knockdown efficiency by Western blotting for translation-blocking morpholinos or RT-PCR for splice-blocking morpholinos.

    • For optimization, use a fluorescently labeled control morpholino and assess delivery efficiency by fluorescence microscopy.[3] Successful delivery is indicated by diffuse fluorescence in the cytoplasm and nucleus, not punctate spots which suggest endosomal trapping.[3]

G A Plate Cells B Prepare MO-Endo-Porter Complex in Serum-Free Medium A->B C Treat Cells with Complex B->C D Incubate for 3-6 hours C->D E Replace with Complete Medium D->E F Incubate for 24-72 hours E->F G Analyze Knockdown F->G

Caption: Workflow for Endo-Porter Delivery.

Controls and Considerations for Specificity

While morpholinos are known for their high specificity, it is essential to include proper controls to validate the observed phenotype and rule out off-target effects.[10][19]

  • Standard Control Morpholino: A morpholino with a random sequence that has no known target in the organism of study should be used as a negative control.[9]

  • Multiple Non-overlapping Morpholinos: Using two or more morpholinos targeting different regions of the same RNA should produce the same phenotype.[10]

  • Rescue Experiments: Co-injection of a synthetic mRNA that encodes the target protein but lacks the morpholino binding site should rescue the knockdown phenotype.[6][10] This is a critical control for specificity.

  • Dose-Response: Titrating the morpholino concentration helps to identify the lowest effective dose, minimizing the risk of off-target effects.[20]

  • Phenotype Confirmation with Genetic Mutants: Whenever possible, the morphant phenotype should be compared to the phenotype of a genetic mutant for the same gene.[6]

It is important to be aware of potential off-target effects, such as the activation of p53-mediated apoptosis, which has been observed with some morpholino sequences.[21] Careful experimental design, including the use of appropriate controls, is crucial for the correct interpretation of results.[10][20]

References

Application Notes and Protocols for Translation Blocking Morpholinos in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of morpholino oligonucleotides for sequence-specific translation blocking in zebrafish (Danio rerio), a powerful model organism for developmental biology and disease modeling. Detailed protocols, data interpretation guidelines, and troubleshooting tips are included to ensure successful experimental design and execution.

Introduction to Morpholinos in Zebrafish

Morpholino oligonucleotides (MOs) are synthetic antisense oligomers that can be used to transiently knock down gene expression.[1][2] In zebrafish, they are a widely used tool for reverse genetics, allowing researchers to study the function of specific genes during embryonic development.[1][3][4] Translation-blocking morpholinos are designed to bind to the 5' untranslated region (UTR) of a target mRNA, sterically hindering the assembly of the ribosome and thereby inhibiting protein synthesis.[1][5] This method is particularly useful for studying the roles of both maternal and zygotic transcripts.[1]

The zebrafish model offers several advantages for morpholino-based studies, including external fertilization, rapid development, and optical transparency of the embryos, which facilitates in vivo imaging of developmental processes.[4][6]

Designing Translation-Blocking Morpholinos

Effective morpholino design is critical for successful and specific gene knockdown. The following parameters should be considered:

  • Target Selection: The morpholino should target the 5' UTR or the first 25 bases of the coding sequence of the target mRNA.[7] The ideal target sequence is typically a 25-base region that includes the AUG start codon.[1][8]

  • Sequence Specificity: The chosen sequence should be unique to the target gene to minimize off-target effects. A BLAST search against the zebrafish genome is recommended to ensure specificity.

  • GC Content: Aim for a GC content between 40% and 60% for optimal solubility and binding affinity.

  • Secondary Structure: Avoid sequences that are predicted to form stable secondary structures, which could interfere with morpholino binding.

Experimental Workflow Overview

The general workflow for a translation-blocking morpholino experiment in zebrafish involves several key steps, from initial design to phenotype validation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation MO_Design Morpholino Design & Synthesis MO_Prep Morpholino Stock Preparation MO_Design->MO_Prep Microinjection Microinjection into Embryos MO_Prep->Microinjection Embryo_Collection Zebrafish Embryo Collection Embryo_Collection->Microinjection Incubation Incubation & Development Microinjection->Incubation Phenotype_Analysis Phenotypic Analysis Incubation->Phenotype_Analysis Knockdown_Validation Knockdown Validation (e.g., Western Blot) Phenotype_Analysis->Knockdown_Validation Specificity_Controls Specificity Controls (e.g., Rescue, 2nd MO) Phenotype_Analysis->Specificity_Controls

Figure 1: Zebrafish morpholino experimental workflow.

Detailed Experimental Protocols

Morpholino Preparation
  • Resuspension: Morpholinos are typically supplied lyophilized. Resuspend the morpholino in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1-4 mM).[9] Heat at 65°C for 5-10 minutes and vortex to ensure complete dissolution.[7]

  • Working Solution: Prepare a working solution by diluting the stock solution in 1x Danieau's solution.[10] A common working concentration range is 0.1 to 1.0 mM.[9]

  • Injection Mix: For visualization of the injection, add a tracer dye such as Phenol Red to the working solution at a final concentration of 0.1-0.2%.[10]

Table 1: Example Morpholino Injection Mix

ComponentStock ConcentrationVolume for 10 µL MixFinal Concentration
Morpholino1 mM2 µL0.2 mM
1x Danieau's Solution1x7 µL0.7x
Phenol Red1% (w/v)1 µL0.1%
Zebrafish Embryo Microinjection
  • Zebrafish Breeding and Egg Collection: Set up natural crosses of adult zebrafish the evening before injections.[9] Collect freshly fertilized eggs shortly after the lights turn on in the morning.[4]

  • Needle Preparation: Pull microinjection needles from glass capillaries using a needle puller. Bevel the needle tip to a diameter of approximately 15-25 µm for smooth penetration of the chorion and yolk.[5]

  • Calibration: Calibrate the injection volume by injecting a drop of the morpholino solution into mineral oil and measuring the diameter of the droplet with a micrometer. An injection volume of 1-2 nL is typical.[4][9]

  • Injection: Align the embryos in a trench on an agarose (B213101) plate.[9] Inject the morpholino solution into the yolk of 1- to 4-cell stage embryos.[5]

  • Incubation: After injection, transfer the embryos to a petri dish with E3 medium and incubate at 28.5°C.

Phenotypic Analysis

Observe the embryos at various developmental stages under a dissecting microscope. Document any morphological abnormalities, developmental delays, or specific organ defects compared to control embryos.[2][11]

Validation and Control Experiments

Proper controls are essential to ensure that the observed phenotype is a specific result of the target gene knockdown and not due to off-target effects or toxicity.[12][13]

Knockdown Efficiency Assessment

The most direct way to confirm translation blocking is to assess the protein levels of the target gene.

  • Western Blotting: This is the gold standard for quantifying protein levels.[5][14] Collect pools of injected embryos at the desired developmental stage, lyse them, and perform a Western blot using an antibody specific to the target protein.

  • Immunohistochemistry: This method allows for the visualization of protein expression in situ, providing spatial information about the knockdown effect.

Specificity Controls
  • mRNA Rescue: Co-injecting the morpholino with a synthetic mRNA encoding the target protein should rescue the morphant phenotype.[1] The rescue mRNA should not contain the morpholino binding site.

  • Second Non-overlapping Morpholino: Injecting a second, different morpholino that targets a non-overlapping sequence of the same mRNA should produce the same phenotype.[1][3]

  • Mismatch Control Morpholino: A control morpholino with a similar base composition but a scrambled sequence, or a 5-base mismatch morpholino, should not produce the observed phenotype.[14][15]

  • p53 Co-injection: Morpholinos can sometimes induce off-target apoptosis through the p53 pathway.[6][16] Co-injection of a p53-targeting morpholino can help to mitigate these non-specific effects.[1][6]

validation_pathway cluster_validation Validation Strategy cluster_specificity Specificity cluster_efficiency Efficiency Observed_Phenotype Observed Phenotype mRNA_Rescue mRNA Rescue Observed_Phenotype->mRNA_Rescue rescues? Second_MO Second Non-overlapping MO Observed_Phenotype->Second_MO replicates? Mismatch_MO Mismatch Control MO Observed_Phenotype->Mismatch_MO no effect? Western_Blot Western Blot Observed_Phenotype->Western_Blot protein reduced? IHC Immunohistochemistry Observed_Phenotype->IHC staining reduced?

Figure 2: Key validation experiments for morpholino-induced phenotypes.

Quantitative Data Summary

The optimal concentration of a morpholino needs to be determined empirically. A dose-response curve should be generated to identify the concentration that produces a specific phenotype with minimal toxicity.

Table 2: General Dose-Response Guidelines for Morpholinos in Zebrafish

Morpholino Dose (ng/embryo)Expected OutcomePotential Issues
0.5 - 2Mild to moderate specific phenotypeMay not be sufficient for complete knockdown
2 - 5Strong, specific phenotypePotential for mild off-target effects
> 5Severe phenotype, often with toxicityHigh likelihood of off-target effects and general developmental defects[1]

Note: These are general guidelines, and the optimal dose will vary depending on the specific morpholino and target gene.

Table 3: Example Quantitative Knockdown Data

Target GeneMorpholino Dose (ng)Knockdown Efficiency (%)Phenotype Penetrance (%)Reference
hand24~70% (Western Blot)>80% cardiac edema
fgf88>90% (RT-PCR for splice variant)95% MHB defect[17]
egfp5~80% (Luciferase assay)N/A[18]

Troubleshooting

Table 4: Common Problems and Solutions in Zebrafish Morpholino Experiments

ProblemPossible CauseSuggested Solution
Low injection survival rate Needle too large or dull; Injection volume too high; Morpholino toxicityUse a beveled needle; Recalibrate injection volume; Perform a dose-response to find a non-toxic concentration
No observable phenotype Ineffective morpholino design; Insufficient morpholino dose; Morpholino degradationRedesign morpholino to a different target site; Increase morpholino concentration; Use freshly prepared working solutions[7]
High incidence of non-specific defects (e.g., necrosis, developmental delay) Morpholino toxicity; Off-target effectsLower the morpholino concentration; Co-inject with a p53 morpholino[6][16]
Inconsistent phenotypes Variable injection volumes; Genetic variability in zebrafish linePractice injection technique for consistency; Use a stable, inbred zebrafish line

Conclusion

Translation-blocking morpholinos are a powerful and efficient tool for studying gene function in zebrafish. By following rigorous experimental protocols, including careful morpholino design, dose-response analysis, and comprehensive validation with appropriate controls, researchers can obtain reliable and specific gene knockdown data. This approach continues to be a valuable component of the molecular toolbox for developmental biology, disease modeling, and drug discovery.

References

Application Notes and Protocols for Morpholino-Mediated Exon Skipping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligonucleotides are synthetic molecules that can be used to block access to specific sequences of RNA and modify gene expression. A primary application of this technology is the targeted skipping of exons during pre-mRNA splicing. This has significant therapeutic potential for genetic disorders where the exclusion of a particular exon can restore the reading frame of a mutated gene, leading to the production of a partially functional protein. One of the most notable examples is in the treatment of Duchenne muscular dystrophy (DMD).

These application notes provide a comprehensive guide to the design, delivery, and analysis of morpholino-mediated exon skipping experiments, both in vitro and in vivo.

I. Morpholino Oligo Design for Exon Skipping

Effective exon skipping is critically dependent on the design of the morpholino oligo. The primary goal is to design a sequence that binds with high affinity and specificity to a target site within the pre-mRNA, thereby sterically hindering the binding of splicing factors.

Key Design Parameters:

Several factors have been shown to correlate with higher exon skipping efficiency.[1][2][3] These include:

  • Target Site Selection: The most effective target sites are often located near the 5' or 3' splice sites of the target exon. Targeting exonic splicing enhancers (ESEs) or interfering with the binding of serine/arginine-rich (SR) proteins can also be effective.[1]

  • Binding Energy: A strong binding affinity between the morpholino and its target RNA is crucial for efficient exon skipping.[1]

  • Length: Longer morpholinos (typically 25-30 bases) have been shown to be more effective at inducing exon skipping.[1]

  • GC Content: A moderate GC content is generally recommended to ensure a balance between binding affinity and specificity.

  • Secondary Structure: The target RNA sequence should be analyzed for secondary structures that might impede morpholino binding. Targeting regions with an open conformation is preferable.[2][3]

Table 1: Correlation of Morpholino Design Parameters with Exon Skipping Efficacy

ParameterCorrelation with Higher EfficacyNotes
Target Site Closer to the acceptor (3') splice siteTargeting ESEs or SR protein binding sites is also a valid strategy.[1]
Binding Energy (to RNA) Stronger bindingThis is a highly significant parameter for efficacy.[1]
Morpholino Length Longer (e.g., 25-30 mers)Longer oligos can provide more steric hindrance.[1]
RNA Secondary Structure Targeting regions of open conformationAvoid targeting sequences predicted to be in stable hairpin loops.[2][3]
Overlap with ESEs/ESSs Overlapping with predicted ESEs can be effectiveESEfinder and other tools can be used for prediction.

II. Experimental Workflow for Morpholino-Mediated Exon Skipping

The overall workflow for an exon skipping experiment involves several key stages, from the initial design of the morpholino to the final analysis of the results.

experimental_workflow cluster_design 1. Design cluster_delivery 2. Delivery cluster_analysis 3. Analysis a Target Exon Identification b Morpholino Sequence Design a->b c In Vitro Delivery (e.g., Lipofection, Electroporation) b->c Transfection d In Vivo Delivery (e.g., Systemic, Local Injection) b->d Administration e RNA Isolation c->e d->e f RT-PCR e->f h Protein Analysis (Western Blot) e->h g Quantification of Exon Skipping (e.g., Gel, qPCR, ddPCR) f->g

Caption: Experimental workflow for morpholino-mediated exon skipping.

III. In Vitro Delivery of Morpholinos

For cell culture experiments, several methods are available to deliver morpholinos into the cytoplasm and nucleus. The choice of method depends on the cell type, experimental goals, and available resources.

Table 2: Comparison of In Vitro Morpholino Delivery Methods

Delivery MethodPrincipleTypical ConcentrationAdvantagesDisadvantagesRecommended For
Cationic Lipids (e.g., Lipofectamine 3000™) Forms complexes with morpholinos, facilitating endocytosis.1-10 µMReadily available, relatively easy to use.[4][5]Can cause cell toxicity, efficiency is cell-type dependent.[4]Fibroblasts, myoblasts/myotubes.[4][5]
Electroporation (e.g., Nucleofector™) Creates transient pores in the cell membrane using an electrical pulse.Lower amounts requiredHigh efficiency in a wide range of cell types, including hard-to-transfect cells.[4][5]Requires specialized equipment, can cause significant cell death if not optimized.[4][5]Primary cells, suspension cells.
Peptide-mediated (e.g., Endo-Porter) A peptide that facilitates endosomal escape of co-endocytosed morpholinos.[6][7]1-10 µM Morpholino, 6 µM Endo-PorterLow toxicity, effective in the presence of serum.[6][7]Efficiency can be lower than electroporation.Adherent cell cultures.[8]
Peptide-Morpholino Oligo (PPMO) Covalent conjugation of a cell-penetrating peptide to the morpholino.Nanomolar to low micromolarHigh efficiency, allows for systemic delivery in vivo.[9]Requires custom synthesis, potential for off-target effects of the peptide.Both in vitro and in vivo applications.
Protocol: In Vitro Delivery using Cationic Lipids (Lipofectamine 3000™)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Morpholino oligonucleotide stock solution (e.g., 1 mM in sterile water)

  • Lipofectamine 3000™ Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Cells plated in a multi-well plate (e.g., 24-well) at an appropriate confluency (typically 70-90%)

  • Standard cell culture medium

Procedure:

  • Prepare Morpholino-Lipid Complexes:

    • For each well of a 24-well plate, dilute the desired amount of morpholino (e.g., to a final concentration of 5 µM) in a tube containing Opti-MEM™.

    • In a separate tube, dilute the P3000™ Reagent in Opti-MEM™.

    • Add the diluted P3000™ Reagent to the diluted morpholino and mix gently.

    • Dilute the Lipofectamine 3000™ Reagent in Opti-MEM™.

    • Add the diluted Lipofectamine 3000™ Reagent to the morpholino/P3000™ mixture, mix gently, and incubate for 5-15 minutes at room temperature to allow for complex formation.

  • Transfect Cells:

    • Aspirate the culture medium from the cells.

    • Add the morpholino-lipid complexes to the cells.

    • Incubate the cells with the complexes for the desired period (e.g., 24-72 hours) at 37°C in a CO2 incubator.

  • Harvest and Analyze:

    • After the incubation period, harvest the cells for RNA or protein analysis to determine the efficiency of exon skipping.

IV. In Vivo Delivery of Morpholinos

For animal studies, achieving efficient delivery of morpholinos to the target tissues is a major consideration. Unmodified morpholinos have poor cellular uptake and are rapidly cleared from the body. Therefore, modified morpholinos or specialized delivery formulations are typically required.

Vivo-Morpholinos and PPMOs:

Vivo-Morpholinos are morpholinos conjugated to a delivery moiety (an octa-guanidine dendrimer) that enhances cellular uptake.[10] Peptide-Morpholino Oligos (PPMOs) are another effective strategy where the morpholino is conjugated to a cell-penetrating peptide.[9]

Table 3: Comparison of In Vivo Morpholino Delivery Routes

Administration RouteDelivery PatternTarget TissuesAdvantagesDisadvantages
Intravenous (I.V.) SystemicLiver, kidney, spleen, muscle, lung, heart.[11]Broad biodistribution.Lower efficiency in some tissues like the brain.
Intraperitoneal (I.P.) Modest systemicDiaphragm, abdominal muscles.[11]Less invasive than I.V. injection.Less efficient systemic delivery compared to I.V.
Intramuscular (I.M.) LocalizedMuscle tissue near the injection site.[11]High local concentration.Limited to treating localized areas.
Direct Injection Highly localizedSpecific organs or tissues (e.g., brain).[10]Maximizes delivery to the target site.Invasive procedure.
Protocol: In Vivo Delivery of Vivo-Morpholinos (Systemic)

This is a general protocol for intravenous injection in mice and should be performed in accordance with institutional animal care and use guidelines.

Materials:

  • Vivo-Morpholino, sterile and lyophilized

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles appropriate for intravenous injection in mice

  • Animal restraint device

Procedure:

  • Prepare Vivo-Morpholino Solution:

    • Reconstitute the lyophilized Vivo-Morpholino in sterile PBS to the desired concentration (e.g., 0.5 mM). Ensure complete dissolution.

  • Animal Preparation:

    • Weigh the animal to determine the correct injection volume based on the desired dosage (e.g., 12.5 mg/kg).[10]

    • Properly restrain the animal for tail vein injection.

  • Intravenous Injection:

    • Carefully inject the prepared Vivo-Morpholino solution into the lateral tail vein.

  • Post-Injection Monitoring and Analysis:

    • Monitor the animal for any adverse reactions.

    • At the desired time point post-injection (e.g., 1-4 weeks), euthanize the animal and harvest the target tissues for analysis of exon skipping.

V. Quantification of Exon Skipping

Accurate quantification of exon skipping is essential to evaluate the efficacy of a morpholino oligo. Several methods are available, each with its own advantages and limitations.

Table 4: Comparison of Exon Skipping Quantification Methods

MethodPrincipleSensitivityAccuracyThroughputNotes
RT-PCR and Gel Electrophoresis Reverse transcription of RNA to cDNA, followed by PCR amplification and visualization of skipped and un-skipped products on an agarose (B213101) gel.LowSemi-quantitative, prone to overestimation of the shorter, skipped product.Low to mediumGood for initial screening and qualitative assessment.
Quantitative PCR (qPCR) Real-time PCR-based quantification of skipped and un-skipped transcripts using specific primers and probes.MediumCan be accurate if properly optimized, but can still overestimate skipping levels.[12][13]HighRequires careful primer/probe design and validation.
Digital Droplet PCR (ddPCR) Partitions the PCR reaction into thousands of droplets, allowing for absolute quantification of target molecules.[14][15]HighConsidered the most precise and accurate method, not prone to overestimation.[12][13]MediumRequires specialized equipment.
Bioanalyzer Microfluidics-based electrophoresis for sizing and quantification of PCR products.MediumMore quantitative than standard gel electrophoresis, but can still overestimate skipping.[12]HighProvides digital data for analysis.
Protocol: Quantification of Exon Skipping by RT-PCR and Gel Electrophoresis

This protocol provides a basic method for the semi-quantitative analysis of exon skipping.

Materials:

  • Total RNA isolated from treated and untreated cells or tissues

  • Reverse transcriptase and associated buffers

  • PCR primers flanking the target exon

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Agarose and gel electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Reverse Transcription (RT):

    • Synthesize cDNA from total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers according to the manufacturer's protocol.

  • Polymerase Chain Reaction (PCR):

    • Set up a PCR reaction containing the cDNA template, forward and reverse primers that flank the target exon, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR amplification using an optimized cycling protocol (typically 25-35 cycles).

  • Agarose Gel Electrophoresis:

    • Prepare an agarose gel of an appropriate concentration (e.g., 2%).

    • Load the PCR products into the wells of the gel.

    • Run the gel at a constant voltage until the DNA fragments are adequately separated.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize the bands under UV light or with a compatible imaging system.

    • The un-skipped transcript will appear as a larger band, while the skipped transcript will be a smaller band.

    • The relative intensity of the bands can be quantified using densitometry software (e.g., ImageJ) to estimate the percentage of exon skipping.[16]

Conclusion

Morpholino-mediated exon skipping is a powerful tool for both basic research and therapeutic development. Success in this field relies on careful oligo design, efficient delivery to the target cells or tissues, and accurate quantification of the resulting exon skipping. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute effective exon skipping experiments. As the technology continues to evolve, further refinements in delivery methods and analytical techniques will undoubtedly expand the potential of this promising therapeutic strategy.

References

Application Notes and Protocols: N6-Benzoyl-7'-O-DMT-morpholino adenine in Duchenne Muscular Dystrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] A promising therapeutic strategy for DMD is exon skipping, which utilizes antisense oligonucleotides to modulate the splicing of dystrophin pre-mRNA, restore the reading frame, and produce a shorter, yet functional dystrophin protein.[3][4] Phosphorodiamidate morpholino oligomers (PMOs) are a class of synthetic antisense oligonucleotides with a neutral backbone that have shown significant promise and have led to FDA-approved therapies for DMD.[1][3]

The synthesis of these therapeutic PMOs is a complex process involving the sequential addition of protected morpholino monomers. N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593) is a critical building block in the solid-phase synthesis of PMOs. This document provides detailed application notes on its role and comprehensive protocols for the synthesis of PMOs and their subsequent evaluation in DMD research.

Application Notes: The Role of N6-Benzoyl-7'-O-DMT-morpholino adenine

This compound is a chemically modified adenosine (B11128) analog specifically designed for incorporation into PMO sequences during solid-phase synthesis. Its key features are the protecting groups:

  • N6-Benzoyl Group: This group protects the exocyclic amine of the adenine base. This protection is essential to prevent unwanted side reactions during the oligomerization process, ensuring that the phosphorodiamidate linkage forms correctly between the morpholino monomers.[5][6]

  • 7'-O-DMT (Dimethoxytrityl) Group: The DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl equivalent of the morpholino ring. It serves two primary functions: it prevents self-polymerization of the monomer and allows for the controlled, stepwise addition of monomers to the growing PMO chain.[5][7][8] The removal of the DMT group in each cycle exposes a reactive hydroxyl group for the next coupling reaction.

In essence, this compound is a key reagent that enables the precise and efficient chemical synthesis of custom-designed PMOs for targeting specific exons in the dystrophin gene.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphorodiamidate Morpholino Oligomer (PMO)

This protocol outlines the general steps for the solid-phase synthesis of a PMO using trityl-based chemistry. This process is often performed on an automated DNA/RNA synthesizer.[3][9][10]

Materials:

  • This compound and other protected morpholino monomers (C, G, T)

  • Solid support (e.g., aminomethyl-functionalized polystyrene resin)

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[3]

  • Coupling Solution: Activated Morpholino Monomer, Activator (e.g., Ethylthiotetrazole - ETT), and N-ethylmorpholine (NEM) in a suitable solvent (e.g., Acetonitrile)[3][11]

  • Capping Solution: Acetic anhydride (B1165640) and N-methylimidazole in a suitable solvent

  • Oxidation Solution: Iodine in a water/pyridine/tetrahydrofuran mixture

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia[3]

  • Purification System: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Resin Preparation: The solid support is prepared and loaded into the synthesis column.

  • Synthesis Cycle (repeated for each monomer): a. Deblocking (Detritylation): The DMT group from the resin-bound monomer is removed by treating with the Deblocking Solution. This exposes the 5'-hydroxyl group for the next coupling step.[3][7] b. Coupling: The next activated morpholino monomer (e.g., this compound) in the Coupling Solution is added to the column to react with the exposed 5'-hydroxyl group of the growing chain.[3][12] c. Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the Capping Solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphotriester linkage using the Oxidation Solution.[7]

  • Cleavage and Deprotection: After the final synthesis cycle, the PMO is cleaved from the solid support, and the benzoyl protecting groups from the nucleobases are removed by incubation with the Cleavage and Deprotection Solution at an elevated temperature.[3]

  • Purification: The crude PMO is purified using HPLC to isolate the full-length product.[3]

  • Quantification: The concentration of the purified PMO is determined by UV-Vis spectrophotometry at 260 nm.[3]

PMO_Synthesis_Workflow start Start with Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (Add Monomer) deblocking->coupling capping Capping (Block Failures) coupling->capping oxidation Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat for Each Monomer oxidation->cycle cycle->deblocking Next Monomer cleavage Cleavage & Deprotection cycle->cleavage Final Monomer purification HPLC Purification cleavage->purification end Pure PMO purification->end

Fig. 1: Solid-Phase Synthesis Workflow for PMOs.
Protocol 2: In Vitro Evaluation of Exon Skipping in DMD Myoblasts

Materials:

  • DMD patient-derived myoblasts with a mutation amenable to exon skipping

  • Cell culture medium and supplements

  • Synthesized PMO

  • Transfection reagent (e.g., lipofectamine) or electroporation system

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents (primers flanking the target exon)

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Cell Culture: Culture DMD myoblasts under standard conditions.

  • Transfection/Electroporation: Introduce the synthesized PMO into the myoblasts using a suitable delivery method.

  • Incubation: Incubate the cells for 24-72 hours to allow for PMO uptake and action.

  • RNA Extraction: Isolate total RNA from the treated and untreated (control) cells.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): a. Synthesize cDNA from the extracted RNA. b. Perform PCR using primers that flank the exon targeted for skipping.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a shorter PCR product in the PMO-treated sample compared to the control indicates successful exon skipping.

Exon_Skipping_Workflow culture Culture DMD Myoblasts transfect Transfect with PMO culture->transfect incubate Incubate (24-72h) transfect->incubate rna_extract RNA Extraction incubate->rna_extract rt_pcr RT-PCR rna_extract->rt_pcr gel Agarose Gel Electrophoresis rt_pcr->gel analyze Analyze for Skipped Product gel->analyze

Fig. 2: In Vitro Exon Skipping Analysis Workflow.
Protocol 3: Western Blot Analysis of Dystrophin Restoration

Materials:

  • Protein lysates from PMO-treated and untreated cells or muscle tissue

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against dystrophin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from cell or tissue samples and determine the protein concentration.

  • SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer.

  • Antibody Incubation: a. Incubate the membrane with the primary anti-dystrophin antibody. b. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence of a band corresponding to the restored dystrophin protein in the PMO-treated samples indicates successful protein restoration.

Data Presentation

Table 1: Quantitative Analysis of Exon Skipping Efficiency

Treatment GroupTarget ExonExon Skipping Efficiency (%)
Untreated Control510
PMO-Exon51 (10 µM)5145 ± 5
PMO-Exon51 (20 µM)5178 ± 8
Scrambled PMO51< 1

Data are representative and presented as mean ± standard deviation.

Table 2: Quantification of Dystrophin Protein Restoration

Treatment GroupDystrophin Level (% of Wild-Type)
Untreated DMD Model< 1
PMO-Treated DMD Model15 ± 3
Wild-Type Control100

Data are representative and presented as mean ± standard deviation.

Signaling Pathway

The therapeutic action of PMOs in DMD is based on the direct modulation of pre-mRNA splicing to restore the production of a functional dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which connects the actin cytoskeleton to the extracellular matrix in muscle cells.[3] The absence of dystrophin disrupts this linkage, leading to muscle cell damage and the subsequent pathology of DMD.

DMD_Signaling_Pathway cluster_gene Dystrophin Gene dmd_gene DMD Gene with Out-of-Frame Mutation pre_mrna Dystrophin pre-mRNA (Out-of-Frame) dmd_gene->pre_mrna splicing Splicing pre_mrna->splicing pmo PMO Antisense Oligo pmo->splicing Exon Skipping mrna_out Mature mRNA (Out-of-Frame) splicing->mrna_out Default mrna_in Mature mRNA (In-Frame) splicing->mrna_in With PMO no_dystrophin No Functional Dystrophin mrna_out->no_dystrophin dystrophin Truncated, Functional Dystrophin mrna_in->dystrophin dmd_pathology DMD Pathology no_dystrophin->dmd_pathology muscle_function Improved Muscle Function dystrophin->muscle_function

Fig. 3: Mechanism of PMO-Mediated Exon Skipping in DMD.

Conclusion

This compound is an indispensable component in the chemical synthesis of phosphorodiamidate morpholino oligomers for Duchenne muscular dystrophy research. The provided protocols offer a framework for the synthesis of these therapeutic agents and the subsequent evaluation of their efficacy in restoring dystrophin expression. The continued development and optimization of PMO-based therapies hold significant promise for the treatment of DMD.

References

Designing Morpholino Oligos for Specific Gene Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligos are synthetic molecules that act as steric blockers, binding to specific RNA sequences to inhibit translation or modify pre-mRNA splicing.[1][2] Their stability, high specificity, and low toxicity make them a powerful tool for reverse genetics, target validation, and potential therapeutic applications.[1] This document provides detailed guidelines and protocols for the effective design and application of morpholino oligos for targeted gene knockdown.

Section 1: Designing Effective Morpholino Oligos

The design of a morpholino oligo is critical for its success. Key parameters to consider include the target site, length, GC content, and the avoidance of self-complementary sequences.

Targeting Strategies

There are two primary strategies for using morpholinos to achieve gene knockdown: translation blocking and splice modification.

1.1.1. Translation Blocking

Translation-blocking morpholinos are designed to bind to the 5' untranslated region (UTR) or the initial coding sequence of an mRNA molecule. This physically obstructs the assembly or progression of the ribosome, thereby inhibiting protein synthesis.[3]

  • Optimal Target Region: The most effective target region for a translation-blocking morpholino is the sequence from the 5' cap to the first 25 bases of the coding sequence.[4] Morpholinos targeting further downstream in the coding region are generally ineffective.[1]

  • Start Codon Overlap: A common and effective strategy is to design the morpholino to overlap the AUG start codon.[5]

1.1.2. Splice Modification

Splice-modifying morpholinos target pre-mRNA splice junctions to alter the final mRNA transcript. This can lead to exon skipping or intron inclusion, often resulting in a frameshift mutation and a premature stop codon, leading to a non-functional or truncated protein.[3] The efficacy of splice-modifying morpholinos can be readily quantified using RT-PCR.[5][6]

  • Target Sites: Effective targets for splice modification include the splice donor site (the 5' end of the intron) and the splice acceptor site (the 3' end of the intron).[7][8] Targeting the binding sites of small nuclear ribonucleoproteins (snRNPs) like U1 and U2 can also be highly effective.[7][8]

Design Parameters

To ensure high efficacy and specificity, several design parameters should be carefully considered.

ParameterRecommendationRationale
Length 25 basesOptimal for achieving high target affinity and specificity.[9]
GC Content 40-60%Ensures a strong and specific interaction with the target RNA.[10]
Self-Complementarity MinimalAvoids the formation of hairpins or dimers that would reduce the availability of the morpholino to bind to its target.
G-stretches Avoid runs of four or more G'sCan lead to solubility issues and non-specific interactions.

Web-based design tools like AMOD can aid in the selection of optimal morpholino sequences by computing these parameters and performing specificity checks against genomic and transcriptomic databases.

Section 2: Experimental Validation of Morpholino Efficacy

Once a morpholino has been designed and synthesized, its efficacy must be validated experimentally. The choice of validation method depends on the targeting strategy.

Validation of Translation-Blocking Morpholinos

The most direct way to assess the efficacy of a translation-blocking morpholino is to measure the reduction in the target protein levels.

2.1.1. Western Blotting

Western blotting is a widely used technique to quantify the amount of a specific protein in a sample. A successful knockdown will result in a significant decrease in the intensity of the band corresponding to the target protein.[3][6]

Table 1: Example of Quantitative Western Blot Analysis of gnas Knockdown in Zebrafish Embryos [11]

Morpholino Dose (ng)GαsS Protein Level (% of Control)
1~75%
3~40%
5~20%
Validation of Splice-Modifying Morpholinos

The effect of a splice-modifying morpholino is assessed at the RNA level by analyzing the changes in the mRNA transcript.

2.2.1. Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR can be used to amplify the region of the mRNA targeted for splice modification. The PCR products are then analyzed by gel electrophoresis to visualize the different splice variants. A successful splice modification will result in a PCR product of a different size than the wild-type transcript.[5][12]

Table 2: Example of RT-PCR Analysis of Splice Correction by Morpholinos [13]

Morpholino TypeTissueSplice Correction Efficiency
Bare MorpholinoLiverLow
Vivo-MorpholinoLiverNear-complete
Bare MorpholinoSkeletal MuscleLow
Vivo-MorpholinoSkeletal MuscleNear-complete

Section 3: Delivery of Morpholino Oligos

Due to their neutral backbone, morpholinos do not readily cross cell membranes and require an active delivery method.[14][15]

Microinjection

Microinjection is a common method for delivering morpholinos into embryos, such as those of zebrafish and Xenopus. This technique allows for precise delivery into specific cells at early developmental stages.

Electroporation

Electroporation uses an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of morpholinos. This method can be used for both cultured cells and in vivo applications, such as in the chick embryo neural tube.

Reagent-Based Delivery

Several reagents have been developed to facilitate the delivery of morpholinos into cultured cells.

  • Endo-Porter: A peptide-based reagent that enhances the endosomal release of morpholinos into the cytoplasm.[9]

  • Vivo-Morpholinos: Morpholinos conjugated to a cell-penetrating dendrimer that allows for systemic delivery in adult animals and efficient uptake in cell culture.[13]

Table 3: Comparison of Morpholino Delivery Methods

Delivery MethodApplicationsAdvantagesDisadvantages
Microinjection Embryos (e.g., Zebrafish, Xenopus)Precise delivery, high efficiency in single cells.Technically demanding, not suitable for all cell types.
Electroporation Cultured cells, in vivo tissuesCan be used for a wide range of cell types.Can cause cell death, requires optimization.
Endo-Porter Cultured cellsSimple to use, low toxicity.Efficiency can be cell-type dependent.
Vivo-Morpholinos In vivo (systemic), cultured cellsEnables systemic delivery, high efficiency.Higher cost than standard morpholinos.

Section 4: Off-Target Effects and Controls

While morpholinos are known for their high specificity, off-target effects can occur and must be carefully controlled for.

p53-Mediated Apoptosis

A common off-target effect of morpholinos is the induction of a p53-dependent apoptotic pathway, particularly in the central nervous system of developing embryos. This effect appears to be sequence-dependent and can be mitigated by co-injection of a p53-targeting morpholino.

Importance of Controls

To ensure that the observed phenotype is a direct result of the knockdown of the target gene, several controls are essential:

  • Standard Control Morpholino: A morpholino with a sequence that is not expected to target any known mRNA in the experimental system.

  • Rescue Experiment: Co-injection of a synthetic mRNA that encodes the target protein but lacks the morpholino binding site. A successful rescue, where the phenotype is reversed, provides strong evidence for the specificity of the morpholino.

Section 5: Signaling Pathway Analysis Using Morpholinos

Morpholinos are valuable tools for dissecting the roles of specific genes within signaling pathways.

p53 Signaling Pathway

The p53 pathway plays a crucial role in cell cycle arrest, apoptosis, and DNA repair. Morpholinos have been used to knock down p53 and its regulators to study their function in development and disease.

p53_pathway cluster_stress Cellular Stress DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 activates p21 p21 p53->p21 activates Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes activates MDM2->p53 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: The p53 signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Morpholinos can be used to target components of this pathway to investigate their roles in development and cancer.

TGFb_pathway TGFb_ligand TGF-β Ligand TGFbRII TGF-β Receptor II TGFb_ligand->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits and phosphorylates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: The canonical TGF-β signaling pathway.

Section 6: Detailed Experimental Protocols

Protocol: Western Blot Analysis of Protein Knockdown

Objective: To quantify the reduction of a target protein following translation-blocking morpholino delivery.

Materials:

  • Cell or tissue lysates from control and morpholino-treated samples

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control band.

western_blot_workflow Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Image Analysis and Quantification Detect->Analyze

Caption: Western blot experimental workflow.

Protocol: RT-qPCR for Splice Modification Analysis

Objective: To quantify the relative abundance of different splice variants following splice-modifying morpholino delivery.

Materials:

  • Total RNA from control and morpholino-treated samples

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (e.g., SYBR Green)

  • Primers designed to flank the targeted splice junction

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the different splice variants. The presence of a new or altered peak in the melt curve analysis can indicate a new splice product. The relative quantification can be performed using the ΔΔCt method, normalizing to a housekeeping gene.

rt_qpcr_workflow RNA Total RNA Isolation cDNA Reverse Transcription (cDNA Synthesis) RNA->cDNA qPCR Quantitative PCR cDNA->qPCR Analysis Data Analysis (Melt Curve, ΔΔCt) qPCR->Analysis

Caption: RT-qPCR experimental workflow.

Protocol: Microinjection of Morpholinos into Zebrafish Embryos

Objective: To deliver morpholinos into early-stage zebrafish embryos for gene knockdown studies.

Materials:

  • Zebrafish embryos (1-4 cell stage)

  • Morpholino stock solution (1-2 mM)

  • Phenol (B47542) red (optional, for visualization)

  • Microinjection needle

  • Micromanipulator and microinjector

  • Agarose (B213101) injection plate

  • Stereomicroscope

Procedure:

  • Prepare Injection Mix: Dilute the morpholino stock solution to the desired working concentration (typically 100-500 µM) in nuclease-free water. Add phenol red to a final concentration of 0.05% for visualization.

  • Load the Needle: Back-load the microinjection needle with 2-3 µl of the injection mix.

  • Calibrate the Injection Volume: Break the tip of the needle to create a small opening. Calibrate the injection volume by injecting a small bolus into a drop of mineral oil on a micrometer slide. Adjust the injection pressure and duration to achieve the desired volume (typically 1-2 nl).

  • Align Embryos: Align the zebrafish embryos in the troughs of an agarose injection plate.

  • Injection: Under a stereomicroscope, use the micromanipulator to insert the needle into the yolk of the embryo and inject the morpholino solution.

  • Incubation: Transfer the injected embryos to a petri dish with embryo medium and incubate at 28.5°C.

  • Analysis: Observe the embryos at different developmental stages for the expected phenotype.

microinjection_workflow Prepare_Mix Prepare Injection Mix Load_Needle Load Microinjection Needle Prepare_Mix->Load_Needle Calibrate Calibrate Injection Volume Load_Needle->Calibrate Align_Embryos Align Zebrafish Embryos Calibrate->Align_Embryos Inject Inject Morpholino into Yolk Align_Embryos->Inject Incubate Incubate Embryos Inject->Incubate Analyze Phenotypic Analysis Incubate->Analyze

Caption: Zebrafish microinjection workflow.

References

Application Notes and Protocols for the Delivery of Morpholino Oligos into Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholino oligos are synthetic molecules used to block gene expression by preventing translation or altering splicing. Their neutral charge and large size, however, make them impermeable to the cell membrane, necessitating active delivery methods for their use in cultured cells. This document provides detailed protocols and application notes for three common methods of Morpholino oligo delivery: Endo-Porter, electroporation, and scrape loading.

Endo-Porter-Mediated Delivery

Endo-Porter is a peptide-based delivery reagent that effectively transports Morpholino oligos into the cytosol of cultured cells. It is a popular method due to its simplicity and low toxicity.

Principle

Endo-Porter works by forming a complex with the Morpholino oligo. This complex is then endocytosed by the cells. The peptide's properties facilitate the release of the Morpholino from the endosome into the cytoplasm, where it can reach its target mRNA.

Advantages and Disadvantages

AdvantagesDisadvantages
Low cytotoxicityDelivery efficiency can be cell-type dependent
Simple and rapid protocolMay not be suitable for all cell lines
Effective at low Morpholino concentrationsCost of the reagent

Experimental Protocol

  • Cell Preparation:

    • Plate cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells in their appropriate growth medium at 37°C in a CO2 incubator.

  • Preparation of Morpholino/Endo-Porter Complex:

    • In a sterile microfuge tube, add 1 µl of 3 mM Morpholino oligo stock solution.

    • Add 6 µl of Endo-Porter reagent.

    • Add sterile water to a final volume of 100 µl.

    • Mix gently by flicking the tube and let it sit at room temperature for 15-30 minutes to allow complex formation.

  • Delivery to Cells:

    • Aspirate the growth medium from the cells.

    • Add the 100 µl of the Morpholino/Endo-Porter complex directly to the cells.

    • Incubate the cells with the complex for 4 hours at 37°C.

  • Post-Delivery:

    • After the 4-hour incubation, add 400 µl of complete growth medium to each well.

    • Continue to incubate the cells for 24-48 hours before assaying for gene knockdown.

Quantitative Data Summary

Cell LineMorpholino ConcentrationDelivery EfficiencyCell ViabilityReference
HeLa3 µM~80%>90%
Primary Neurons5 µM~60%>85%
Zebrafish Embryos1 mM (injected)High>95%

Workflow Diagram

Endo_Porter_Workflow cluster_preparation Preparation cluster_delivery Delivery cluster_post_delivery Post-Delivery prep_cells Plate and culture cells to 70-80% confluency add_complex Add complex to cells prep_cells->add_complex prep_complex Prepare Morpholino/Endo-Porter complex prep_complex->add_complex incubate Incubate for 4 hours at 37°C add_complex->incubate add_medium Add complete growth medium incubate->add_medium incubate_assay Incubate for 24-48 hours add_medium->incubate_assay assay Assay for gene knockdown incubate_assay->assay

Endo-Porter mediated delivery workflow.

Electroporation-Mediated Delivery

Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of Morpholino oligos from the surrounding medium.

Principle

Cells are suspended in a buffer containing the Morpholino oligo and subjected to a brief, high-voltage electrical pulse. This pulse temporarily disrupts the cell membrane, creating pores that allow the Morpholinos to enter the cell. The pores reseal after the pulse, trapping the Morpholinos inside.

Advantages and Disadvantages

AdvantagesDisadvantages
High delivery efficiency in a wide range of cell typesCan cause significant cell death
Rapid deliveryRequires specialized equipment (electroporator)
Can be used for suspension and adherent cellsOptimization of electrical parameters is crucial

Experimental Protocol

  • Cell Preparation:

    • For adherent cells, trypsinize and resuspend them in a suitable electroporation buffer (e.g., Opti-MEM) at a concentration of 1 x 10^7 cells/ml.

    • For suspension cells, pellet them by centrifugation and resuspend in electroporation buffer at the same concentration.

  • Electroporation:

    • In a sterile electroporation cuvette (e.g., 4 mm gap), mix 100 µl of the cell suspension with the desired concentration of Morpholino oligo (typically 10-20 µM).

    • Place the cuvette in the electroporator.

    • Apply the optimized electrical pulse (e.g., for Jurkat cells, 250 V and 950 µF).

    • Immediately after the pulse, remove the cuvette and let it rest at room temperature for 10 minutes.

  • Post-Electroporation:

    • Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.

Quantitative Data Summary

Cell LineMorpholino ConcentrationDelivery EfficiencyCell ViabilityReference
Jurkat10 µM>90%~70%
K56215 µM~85%~60%
Primary T-cells20 µM>80%~50%

Workflow Diagram

Electroporation_Workflow cluster_preparation Preparation cluster_electroporation Electroporation cluster_post_electroporation Post-Electroporation prep_cells Prepare cell suspension in electroporation buffer mix_morpholino Mix cells with Morpholino oligo in cuvette prep_cells->mix_morpholino apply_pulse Apply electrical pulse mix_morpholino->apply_pulse rest Rest at room temperature for 10 minutes apply_pulse->rest transfer_cells Transfer cells to culture dish rest->transfer_cells incubate_assay Incubate for 24-48 hours transfer_cells->incubate_assay assay Assay for gene knockdown incubate_assay->assay

Electroporation mediated delivery workflow.

Scrape Loading

Scrape loading is a simple mechanical method for delivering Morpholino oligos into adherent cells.

Principle

Cells are grown to confluency on a culture dish. The medium is replaced with a solution containing the Morpholino oligo, and the cells are gently scraped from the surface with a rubber policeman or cell scraper. This mechanical action transiently disrupts the cell membrane, allowing the Morpholinos to enter.

Advantages and Disadvantages

AdvantagesDisadvantages
Simple and inexpensiveHigh levels of cell death
No special equipment requiredOnly applicable to adherent cells
Can be difficult to reproduce consistently

Experimental Protocol

  • Cell Preparation:

    • Grow adherent cells to confluency in a 6-well plate.

  • Scrape Loading:

    • Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add a small volume (e.g., 200 µl) of a solution containing the Morpholino oligo (typically 100 µM in PBS) to the cells.

    • Immediately and gently scrape the cells from the surface of the dish using a sterile cell scraper.

    • Collect the cell suspension.

  • Post-Scraping:

    • Transfer the cell suspension to a culture dish containing pre-warmed complete growth medium.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.

Quantitative Data Summary

Cell LineMorpholino ConcentrationDelivery EfficiencyCell ViabilityReference
NIH 3T3100 µM~40%~50%
COS-7100 µM~30%~40%

Workflow Diagram

Scrape_Loading_Workflow cluster_preparation Preparation cluster_scraping Scrape Loading cluster_post_scraping Post-Scraping prep_cells Grow cells to confluency add_morpholino Add Morpholino solution prep_cells->add_morpholino scrape_cells Gently scrape cells add_morpholino->scrape_cells transfer_cells Transfer cells to new dish scrape_cells->transfer_cells incubate_assay Incubate for 24-48 hours transfer_cells->incubate_assay assay Assay for gene knockdown incubate_assay->assay

Scrape loading mediated delivery workflow.

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Morpholino Oligos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligos are synthetic molecules, analogous to nucleic acids, that are widely used as tools for reverse genetics, capable of blocking the translation or splicing of target RNA sequences.[1][2] Their uncharged backbone provides high specificity and stability in biological systems.[1] Fluorescent labeling of Morpholino oligos is a critical technique that enables researchers to visualize their subcellular localization, confirm delivery into cells, and perform a variety of quantitative assays.[3] This document provides detailed protocols for the synthesis, purification, and quality control of fluorescently labeled Morpholino oligos, as well as their application in common experimental setups.

Synthesis of Fluorescently Labeled Morpholino Oligos

The most common method for fluorescently labeling Morpholino oligos involves the post-synthesis conjugation of a reactive fluorescent dye to a Morpholino that has been synthesized with a primary amine modification.[4][5] This is typically achieved by reacting an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, with the amine-modified Morpholino.[6][7]

Diagram of the Labeling Chemistry

G cluster_product Product Amine_Morpholino Amine-Modified Morpholino Oligo (R-NH2) Labeled_Morpholino Fluorescently Labeled Morpholino Oligo (R-NH-CO-Dye) Amine_Morpholino->Labeled_Morpholino Amide Bond Formation (pH 8.5-9.0) NHS_Dye NHS-Ester Fluorescent Dye NHS_Dye->Labeled_Morpholino

Caption: Chemical conjugation of an amine-modified Morpholino oligo with an NHS-ester dye.

Experimental Protocol: Labeling of Amine-Modified Morpholino Oligos

This protocol describes the labeling of a 3'-amine-modified Morpholino oligo with an NHS-ester activated fluorescent dye.

Materials and Reagents
  • 3'-Amine-Modified Morpholino Oligo (lyophilized)

  • NHS-Ester Fluorescent Dye (e.g., Fluorescein-NHS, Cy5-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.2 M Sodium Bicarbonate Buffer (pH 9.0), sterile

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettors and nuclease-free tips

  • Vortex mixer

  • Centrifuge

Procedure
  • Prepare Morpholino Stock Solution:

    • Dissolve the lyophilized 3'-amine-modified Morpholino oligo in nuclease-free water to a final concentration of 1 mM.[8][9]

    • Gently vortex to ensure complete dissolution. If necessary, warm the solution to 65°C for 5-10 minutes.[10]

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the NHS-ester fluorescent dye in anhydrous DMSO to a concentration of 10 mg/mL.

    • Protect the dye solution from light by wrapping the tube in aluminum foil.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in order:

      • 20 µL of 1 mM Amine-Modified Morpholino Oligo

      • 160 µL of 0.2 M Sodium Bicarbonate Buffer (pH 9.0)

      • 20 µL of 10 mg/mL NHS-Ester Dye Solution

    • The final reaction volume is 200 µL. This provides a molar excess of the dye to the Morpholino.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 2-4 hours in the dark.

Purification of Fluorescently Labeled Morpholino Oligos

Purification is essential to remove unreacted dye and unlabeled Morpholino oligos. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[1][11][12]

Experimental Protocol: HPLC Purification

This protocol is for purification using a reverse-phase C18 column.

Materials and Reagents
  • HPLC system with a UV detector

  • Reverse-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

  • Microcentrifuge tubes for fraction collection

Procedure
  • Sample Preparation:

    • After the labeling reaction, the sample can be directly loaded onto the HPLC column.

  • HPLC Conditions:

    • Column: Reverse-phase C18, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 260 nm (for the Morpholino) and the absorbance maximum of the chosen fluorescent dye.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 65% B

      • 35-40 min: Linear gradient from 65% to 95% B (for column wash)

      • 40-45 min: 95% B

      • 45-50 min: Linear gradient from 95% to 5% B (for re-equilibration)

      • 50-60 min: 5% B

  • Fraction Collection:

    • Collect fractions corresponding to the major peak that absorbs at both 260 nm and the dye's maximum absorbance wavelength. This peak represents the fluorescently labeled Morpholino oligo. Unreacted dye will typically elute later in the gradient, and unlabeled Morpholino will elute earlier.

  • Post-Purification Processing:

    • Combine the fractions containing the purified product.

    • Lyophilize the sample to remove the mobile phase.

    • Resuspend the purified, labeled Morpholino in nuclease-free water.

Quality Control

Quantification and Degree of Labeling

The concentration of the purified fluorescently labeled Morpholino and the degree of labeling (DOL) can be determined using UV-Vis spectrophotometry.

  • Measure Absorbance:

    • Measure the absorbance of the purified solution at 260 nm (A260) and the maximum absorbance wavelength of the dye (Amax).

  • Calculate Concentration and DOL:

    • The concentration of the Morpholino can be calculated using its molar extinction coefficient at 260 nm (provided by the manufacturer).

    • The concentration of the dye is calculated using its molar extinction coefficient at Amax.

    • The Degree of Labeling (DOL) is the ratio of the molar concentration of the dye to the molar concentration of the Morpholino. A DOL of 0.8-1.0 is generally considered good for 3'- or 5'-end labeling.

Purity Assessment
  • Analytical HPLC: Run a small aliquot of the purified product on an analytical HPLC column to confirm the absence of significant impurities.

  • Mass Spectrometry: For precise quality control, MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the labeled Morpholino.

Quantitative Data for Common Fluorescent Dyes

The choice of fluorescent dye depends on the specific application and the available instrumentation. The following table summarizes the properties of commonly used fluorescent dyes for oligonucleotide labeling.

Fluorescent DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Fluorescein (FAM) 49452075,0000.92
Lissamine Rhodamine B 57059090,000~0.7
Gene Tools Blue 42146531,000N/A
Alexa Fluor 488 49551971,0000.92
Alexa Fluor 555 555565150,0000.1
Alexa Fluor 647 650668239,0000.33
Cy3 550570150,0000.15
Cy5 649670250,0000.28

Data compiled from various sources.[5][11][13][14] Quantum yields can vary depending on the conjugation and local environment.

Application: Splice-Blocking Assay

Fluorescently labeled Morpholinos are frequently used to study pre-mRNA splicing. By binding to splice junctions or splice regulatory elements, they can sterically hinder the spliceosome, leading to exon skipping or intron inclusion.[10][15]

Mechanism of Splice-Blocking Morpholinos

G cluster_splicing Normal Splicing cluster_blocking Morpholino Blocking Exon1 Exon 1 Intron1 Intron 1 Spliced_mRNA Exon 1 | Exon 2 Exon1->Spliced_mRNA Blocked_Splicing Exon 1 Exon1->Blocked_Splicing Exon2 Exon 2 Morpholino Splice-Blocking Morpholino Intron1->Morpholino Binding to Splice Junction Exon2->Spliced_mRNA Morpholino->Blocked_Splicing Exon Skipping

Caption: Mechanism of a splice-blocking Morpholino leading to exon skipping.

Experimental Protocol: Cellular Delivery and Analysis
  • Cellular Delivery:

    • Fluorescently labeled Morpholinos can be delivered into cultured cells using various methods, including endo-porter reagents, electroporation, or microinjection.[3]

    • For endo-porter delivery, a typical starting concentration is 1-10 µM of the Morpholino in the cell culture medium.[5]

  • Confirmation of Delivery:

    • After 16-24 hours of incubation, visualize the cells using a fluorescence microscope. Successful delivery is indicated by diffuse fluorescence in the cytoplasm and/or nucleus.[13] Punctate fluorescence may indicate that the Morpholino is trapped in endosomes.

  • Analysis of Splicing:

    • Extract total RNA from the treated and control cells.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the targeted exon.

    • Analyze the PCR products by gel electrophoresis. A change in the size of the PCR product in the treated cells compared to the control cells indicates a change in splicing.

Experimental Workflow

G A Synthesize and Purify Fluorescently Labeled Morpholino B Deliver Morpholino to Cultured Cells A->B C Confirm Delivery by Fluorescence Microscopy B->C D Extract Total RNA C->D E Perform RT-PCR D->E F Analyze PCR Products by Gel Electrophoresis E->F G Quantify Splicing Changes F->G

Caption: Workflow for a splice-blocking Morpholino experiment.

Conclusion

The synthesis of fluorescently labeled Morpholino oligos is a powerful tool for researchers studying gene function. By following the detailed protocols and guidelines presented in these application notes, scientists can reliably produce high-quality labeled Morpholinos for a variety of applications, leading to a deeper understanding of biological processes at the molecular level. Proper purification and quality control are paramount to ensure the accuracy and reproducibility of experimental results.

References

Incorporating Modified Bases Using Morpholino Phosphoramidites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligonucleotides are synthetic molecules that have emerged as powerful tools in molecular biology and drug development for their ability to modulate gene expression. Unlike natural nucleic acids, morpholinos possess a backbone of morpholine (B109124) rings linked by phosphorodiamidate groups, rendering them resistant to nuclease degradation.[1][2] This unique chemistry allows for steric blocking of target RNA sequences, thereby inhibiting translation or modifying pre-mRNA splicing, without inducing RNA degradation.[2][3] The incorporation of modified bases through the use of morpholino phosphoramidites further expands their utility, offering enhanced properties such as improved cellular uptake and target affinity.

This document provides detailed application notes and protocols for the incorporation of modified bases into oligonucleotides using morpholino phosphoramidite (B1245037) chemistry. These guidelines are intended for researchers, scientists, and professionals involved in drug development who are looking to leverage the therapeutic potential of modified morpholino oligos.

Synthesis of Morpholino Oligonucleotides with Modified Bases

The synthesis of morpholino oligonucleotides, including those with backbone modifications like phosphoroamidate morpholinos (MOs) and thiophosphoramidate morpholinos (TMOs), is typically achieved through solid-phase synthesis using phosphoramidite chemistry.[1][4] This method allows for the sequential addition of morpholino monomers to a growing chain on a solid support.

A key advantage of using phosphoramidite chemistry is its compatibility with automated DNA synthesizers, which enables high-yield production of these modified oligonucleotides.[5] The synthesis cycle generally involves four main steps: detritylation, coupling, capping, and oxidation or sulfurization.

Key Chemical Synthesis Pathway

The general workflow for the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) using phosphoramidite chemistry is depicted below.

G start Start: Solid Support with Linker detritylation 1. Detritylation: Removal of 5'-Trityl Group start->detritylation coupling 2. Coupling: Addition of Morpholino Phosphoramidite Monomer detritylation->coupling capping 3. Capping: Acetylation of Unreacted 5'-Hydroxyl Groups coupling->capping oxidation 4. Oxidation/Sulfurization: Formation of Phosphorodiamidate or Thiophosphorodiamidate Linkage capping->oxidation repeat Repeat Steps 1-4 for Desired Sequence Length oxidation->repeat repeat->detritylation Continue Elongation cleavage 5. Cleavage and Deprotection: Release from Solid Support and Removal of Protecting Groups repeat->cleavage Sequence Complete purification 6. Purification: HPLC cleavage->purification characterization 7. Characterization: Mass Spectrometry purification->characterization final_product Final Modified Morpholino Oligonucleotide characterization->final_product G pre_mrna Dystrophin Pre-mRNA (with out-of-frame exon) binding Morpholino binds to splice site pre_mrna->binding morpholino Modified Morpholino Oligo morpholino->binding blocking Steric hindrance prevents spliceosome binding binding->blocking splicing_machinery Splicing Machinery (Spliceosome) splicing_machinery->blocking exon_skipping Targeted exon is skipped during splicing blocking->exon_skipping mature_mrna Mature mRNA with restored reading frame exon_skipping->mature_mrna protein Translation of truncated but functional Dystrophin protein mature_mrna->protein

References

Application Notes and Protocols for the Automated Synthesis of Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs), commonly known as morpholinos, are a class of synthetic nucleic acid analogs that have become indispensable tools in molecular biology, drug development, and genetic research.[1][2] Unlike natural DNA or RNA, morpholinos feature a backbone of six-membered morpholine (B109124) rings linked by non-ionic phosphorodiamidate groups.[3][4] This unique chemical structure renders them resistant to nuclease degradation, providing exceptional stability in biological systems.[2][5]

Morpholinos function through a steric-blocking mechanism.[6][7] By binding with high specificity to a complementary sequence of RNA, they physically obstruct the binding of cellular machinery, such as ribosomes or splicing factors.[1][4] This allows for the targeted modulation of gene expression, typically by inhibiting mRNA translation or modifying pre-mRNA splicing, without inducing RNA degradation.[2][8] Their high specificity, stability, and low toxicity have made them a leading platform for antisense therapeutics, highlighted by FDA-approved drugs for Duchenne muscular dystrophy (DMD).[9][10][11]

These application notes provide a comprehensive overview and detailed protocols for the automated solid-phase synthesis of morpholino oligonucleotides, intended for researchers, scientists, and professionals in drug development.

Principle of Automated Solid-Phase Synthesis

The automated synthesis of morpholinos is performed on a solid support, typically controlled pore glass (CPG) or polystyrene resin, within an automated DNA/RNA synthesizer.[12][13] The process involves a repeated cycle of chemical reactions to sequentially add morpholino monomers to the growing oligonucleotide chain.[14] Two primary chemical strategies are employed, distinguished by the protecting group on the morpholino ring nitrogen: Trityl (Tr) chemistry and Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[9][14]

The synthesis cycle consists of four main steps:

  • Deblocking (Deprotection): Removal of the protecting group (Trityl or Fmoc) from the terminal morpholino nitrogen to allow for the next monomer addition.[14]

  • Coupling: Activation and addition of the next morpholino monomer to the deprotected nitrogen of the growing chain, forming a phosphorodiamidate linkage.[9][15]

  • Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a stable phosphorodiamidate linkage.[12][16]

  • Capping (Optional): Acetylation of any unreacted primary amines that failed to couple. This step is optional but helps to minimize the formation of deletion-mutant sequences (n-1 oligomers).[12]

This cycle is repeated until the full-length morpholino sequence is assembled. Finally, the completed oligomer is cleaved from the solid support and deprotected for subsequent purification.[14]

G General Workflow for Automated Morpholino Synthesis cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblocking 1. Deblocking (Trityl or Fmoc Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Exposes reactive amine Oxidation 3. Oxidation Coupling->Oxidation Forms new linkage Capping 4. Capping (Optional) Oxidation->Capping Capping->Deblocking Initiates next cycle End Final Oligo on Support Capping->End After final monomer Start Start: Solid Support with First Monomer Start->Deblocking Cleavage Cleavage & Deprotection End->Cleavage Purification Purification (HPLC) Cleavage->Purification QC Quality Control (LC-MS, UV-Vis) Purification->QC

Caption: Automated solid-phase synthesis cycle for PMOs.

Experimental Protocols

The following protocols are generalized for use with standard automated DNA/RNA synthesizers.[9][17] Specific parameters such as reagent volumes and reaction times may need to be optimized based on the synthesizer model and synthesis scale.

Protocol 1: Reagent Preparation

Proper preparation of reagents and solutions is critical for successful synthesis.

Reagent/SolutionCompositionPurpose
Deblocking (Trityl) 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[14]Removes the 5'-Trityl protecting group.
Deblocking (Fmoc) 20% Piperidine (B6355638) in Dimethylformamide (DMF).[14]Removes the 5'-Fmoc protecting group.
Coupling Solution Activated Morpholino Monomer (e.g., 0.1 M), Activator (e.g., ETT, 0.25 M), and N-Ethylmorpholine (NEM) in Acetonitrile (ACN) or NMP.[9]Facilitates the formation of the phosphorodiamidate bond.
Oxidation Solution 0.02 M Iodine in THF/Water/Pyridine.Oxidizes the P(III) linkage to the stable P(V) phosphorodiamidate.
Capping Solution A Acetic Anhydride/Pyridine/THF.Acetylates unreacted amines.
Capping Solution B 16% N-Methylimidazole in THF.Catalyzes the capping reaction.
Cleavage Solution Concentrated Aqueous Ammonia (B1221849) (NH4OH).[18]Cleaves the morpholino from the solid support and removes base protecting groups.
HPLC Buffer A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.Mobile phase for HPLC purification.
HPLC Buffer B 0.1 M TEAA in 50% Acetonitrile.Elution mobile phase for HPLC purification.
Protocol 2: Automated Solid-Phase Synthesis Cycle

This protocol outlines the steps programmed into an automated synthesizer.

1. Resin Preparation:

  • Start with a solid support (e.g., CPG) pre-loaded with the first morpholino monomer.

  • Place the synthesis column containing the resin onto the synthesizer.

2. Synthesis Cycle Steps (repeated n-1 times):

  • Step A: Deblocking

    • Trityl Chemistry: Wash the support with DCM. Treat with 3% TCA in DCM for 60-90 seconds. Repeat treatment. Wash thoroughly with ACN.[14]

    • Fmoc Chemistry: Wash the support with DMF. Treat with 20% piperidine in DMF for 5 minutes. Repeat treatment. Wash thoroughly with DMF and then ACN.[14]

  • Step B: Coupling

    • Deliver the pre-mixed Coupling Solution (activated monomer, activator, and base) to the column.

    • Allow the coupling reaction to proceed for 30-90 minutes.[15] The optimal time can depend on the specific monomers and activators used.[9]

  • Step C: Oxidation

    • Wash the support with ACN.

    • Deliver the Iodine solution to the column and allow it to react for 1-2 minutes.

    • Wash thoroughly with ACN.

  • Step D: Capping (Optional)

    • Deliver Capping Solution A followed by Capping Solution B to the column.

    • Allow the reaction to proceed for 1-2 minutes.

    • Wash thoroughly with ACN to prepare for the next cycle.

3. Final Deblocking:

  • After the final coupling and oxidation steps, perform a final deblocking step to remove the terminal protecting group.

Protocol 3: Cleavage, Deprotection, and Purification

1. Cleavage and Deprotection:

  • After synthesis is complete, remove the column from the synthesizer and dry the resin support.

  • Transfer the resin to a sealed vial.

  • Add concentrated aqueous ammonia to the vial to submerge the resin.[18]

  • Heat the vial at 55°C for 12-16 hours.[14] This step cleaves the morpholino from the support and removes the protecting groups from the nucleobases.

  • Cool the vial, carefully open it, and filter the solution to remove the resin particles.

  • Evaporate the ammonia solution to yield the crude morpholino product.

2. Purification by HPLC:

  • Anion-exchange (AEX) HPLC is a common method for purifying morpholinos.[19]

  • Under basic pH conditions, guanine (B1146940) and thymine (B56734) bases deprotonate, imparting a negative charge that allows for separation on an AEX column.[19]

  • Method:

    • Dissolve the crude morpholino in an appropriate starting buffer (e.g., HPLC Buffer A).

    • Inject the sample onto a suitable AEX-HPLC column.

    • Elute the morpholino using a gradient of increasing salt concentration (e.g., by mixing with HPLC Buffer B).

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the full-length product.

    • Desalt the collected fractions using a solid-phase extraction cartridge.[19]

    • Lyophilize the final product to obtain a white, salt-free solid.[19]

Protocol 4: Quality Control

1. Quantification:

  • Dissolve the purified morpholino in water.

  • Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.

  • Calculate the concentration using the sequence-specific molar extinction coefficient.

2. Purity Assessment:

  • Analyze the purified product using AEX-HPLC or reverse-phase HPLC.[15][20]

  • Purity is determined by integrating the area of the main product peak relative to the total peak area. A purity of >90% is typically achieved.[19]

3. Identity Confirmation:

  • Confirm the molecular weight of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should match the calculated theoretical mass of the desired sequence.[15]

Quantitative Data Summary

The choice of synthesis chemistry and optimization of reaction parameters significantly impacts the overall yield and purity of the final product.

Table 1: Comparison of Synthesis Chemistries and Conditions

ParameterTrityl (Tr) ChemistryFmoc ChemistryReference
Protecting Group TritylFluorenylmethyloxycarbonyl[9]
Deblocking Reagent 3% TCA in DCM20% Piperidine in DMF[14]
Coupling Activator 5-Ethylthio-1H-tetrazole (ETT), IodineETT, Dicyanoimidazole (DCI)[9][16]
Coupling Time Can be lengthy; optimization can reduce it to ~30-90 minGenerally efficient, ~30 min[9][15]
Overall Yield (25-mer) >20% reportedComparable to Trityl chemistry[17]
Key Advantage Well-established for DNA/RNA synthesisAmenable to peptide synthesizers; avoids repeated acid exposure[9]

Table 2: Typical Synthesis and Purification Outcomes

ParameterTypical ValueAnalysis MethodReference
Coupling Efficiency (per step) ~99%Trityl Monitoring / HPLC[19]
Crude Yield (25-mer, 500 nmol scale) ~345 nmolUV-Vis Spectroscopy[9]
Final Purity (post-HPLC) >90%Anion-Exchange HPLC[19]

Application Workflow and Signaling Pathway

Application: Splice Modification in Duchenne Muscular Dystrophy (DMD)

Morpholinos are a cornerstone of therapeutic strategies for DMD, a genetic disorder caused by mutations in the dystrophin gene.[11] Many DMD mutations disrupt the reading frame, leading to a non-functional protein. A morpholino can be designed to bind to a specific splice site in the dystrophin pre-mRNA, inducing the skipping of a targeted exon.[2] This can restore the reading frame, leading to the production of a shortened but still functional dystrophin protein.[8]

G General Experimental Workflow for Morpholino-Mediated Gene Modulation Target 1. Target Identification (e.g., mRNA start site, splice junction) Design 2. Morpholino Sequence Design (25-mer, high GC content) Target->Design Synthesis 3. Automated Solid-Phase Synthesis Design->Synthesis Purify 4. HPLC Purification & QC Synthesis->Purify Delivery 5. Delivery to Cells/Organism (e.g., microinjection, peptide conjugate) Purify->Delivery Assay 6. Functional Analysis Delivery->Assay RTPCR RT-PCR (for splice modification) Assay->RTPCR Assay Type Western Western Blot (for translation blocking) Assay->Western Assay Type

Caption: Workflow for morpholino-based research.

The diagram below illustrates how a morpholino (like the FDA-approved drug Eteplirsen) works to correct a splicing defect in the dystrophin gene.

G Mechanism of Morpholino-Induced Exon Skipping in DMD cluster_premrna Dystrophin Pre-mRNA Processing cluster_splicing Splicing Outcome cluster_protein Resulting Dystrophin Protein Exon49 Exon 49 Exon50 Exon 50 Exon51 Exon 51 (Frameshift Mutation) Exon52 Exon 52 Mutant_Splicing Mutant Splicing Exon51->Mutant_Splicing Included in mRNA PMO_Splicing PMO-Mediated Splicing Exon51->PMO_Splicing Skipped during splicing WT_Splicing Normal Splicing NonFunctional_Protein Truncated, Non-Functional Protein Mutant_Splicing->NonFunctional_Protein Out-of-frame translation Restored_Protein Shortened, Functional Dystrophin PMO_Splicing->Restored_Protein Reading frame restored Functional_Protein Functional Dystrophin PMO Morpholino Oligo (Targets Exon 51 Splice Site) PMO->Exon51 Binds & blocks spliceosome

Caption: Dystrophin pre-mRNA splicing modulation by a PMO.

References

Troubleshooting & Optimization

troubleshooting low yield in morpholino synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Morpholino oligo synthesis, with a focus on resolving low yield problems.

Troubleshooting Guides

Low yield in Morpholino synthesis can arise from several factors throughout the synthesis, deprotection, and purification process. This guide provides a systematic approach to identifying and resolving the root cause of poor yield.

Issue 1: Low Overall Yield After Synthesis and Purification

Low final yield is a common issue that can be attributed to inefficiencies at multiple stages of the process.

Possible Causes and Solutions:

  • Suboptimal Coupling Efficiency: The efficiency of each coupling step is critical for the overall yield, especially for longer oligos. A small decrease in coupling efficiency can lead to a significant drop in the final product amount.[1][2]

    • Solution: Optimize coupling conditions. Recent studies have shown that using N-ethylmorpholine as the organic base and lithium iodide as an additive can significantly boost the efficiency of PMO solid-phase synthesis.[3] Ensure all reagents, especially acetonitrile (B52724) and phosphoramidites, are anhydrous, as moisture can significantly lower coupling efficiency.[2][4]

  • Inefficient Deprotection: Incomplete removal of protecting groups from the bases can lead to a lower yield of the desired full-length product.[1][5]

    • Solution: Ensure deprotection reagents are fresh and used under the recommended conditions (e.g., temperature and time).[1][5] For base-labile modifications, alternative deprotection strategies, such as using ethylenediamine (B42938) (EDA) with a pre-treatment to avoid side reactions, may be necessary.[4]

  • Product Loss During Purification: Purification is a major step where significant yield loss can occur, sometimes accounting for upwards of 50% of the theoretical yield.[1][5] This is often due to the co-elution of the product with truncated sequences or other impurities.[5]

    • Solution: Optimize the purification method. For example, using a different chromatographic technique (e.g., anion-exchange HPLC instead of reverse-phase) might provide better separation.[6] The choice of purification strategy should be tailored to the specific properties of the Morpholino oligo and any modifications.[6]

  • Sequence-Specific Issues: Sequences with high guanosine (B1672433) content can form secondary structures that hinder synthesis and purification, leading to a loss of up to half the material.[5] It is also recommended to avoid contiguous stretches of four or more G bases when designing Morpholinos.

    • Solution: If possible, consider redesigning the Morpholino sequence to disrupt G-quadruplex formation. During purification, using denaturing conditions might help to resolve secondary structures.

Troubleshooting Workflow for Low Overall Yield

LowYieldTroubleshooting start Low Final Yield check_coupling Assess Coupling Efficiency start->check_coupling check_deprotection Evaluate Deprotection start->check_deprotection check_purification Analyze Purification Loss start->check_purification check_sequence Review Oligo Sequence start->check_sequence optimize_coupling Optimize Coupling: - Anhydrous Reagents - Additives (LiI) check_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Fresh Reagents - Adjust Conditions check_deprotection->optimize_deprotection optimize_purification Optimize Purification: - Alternative HPLC - Denaturing Conditions check_purification->optimize_purification redesign_sequence Redesign Sequence: - Avoid G-rich regions check_sequence->redesign_sequence end_node Improved Yield optimize_coupling->end_node optimize_deprotection->end_node optimize_purification->end_node redesign_sequence->end_node

Caption: Troubleshooting workflow for low Morpholino synthesis yield.

Frequently Asked Questions (FAQs)

Q1: How does coupling efficiency impact the theoretical yield of my Morpholino synthesis?

The theoretical yield is calculated as (average coupling efficiency)^(number of couplings). Even a small drop in coupling efficiency can drastically reduce the yield of the full-length product, especially for longer oligonucleotides.[1][2]

Impact of Coupling Efficiency on Theoretical Yield

Oligo Length (mer)Number of Couplings99% Coupling Efficiency (Theoretical Yield)98% Coupling Efficiency (Theoretical Yield)
201983%68%
302975%55%
504961%37%
706950%25%
1009937%13%

Q2: What are the optimal reaction conditions for solid-phase Morpholino synthesis?

Based on recent optimization studies, the following conditions have been shown to improve the efficiency of PMO solid-phase synthesis[3]:

Optimized Solid-Phase Synthesis Parameters

ParameterOptimal Condition
Organic BaseN-ethylmorpholine
AdditiveLithium Iodide (LiI)
Temperature30 °C
Duration90 minutes

Q3: My Morpholino oligo is difficult to dissolve. What should I do?

Difficulty in resuspending a Morpholino can be due to moisture absorption, high G-content, or certain modifications.[7]

  • Initial Steps: Heat the solution to 65°C and vortex.[8]

  • For Persistent Issues: Autoclave the solution on a liquid cycle.[7]

  • Concentration: For difficult-to-dissolve oligos, prepare a stock solution at a lower concentration, for example, 0.5 mM.[7]

  • Storage: Store lyophilized oligos in a desiccator at room temperature to prevent moisture absorption.[7]

Q4: Can the protecting groups on the morpholino monomers affect the synthesis yield?

Yes, the choice of protecting groups is crucial. Some mild protecting groups may not be stable under the reaction conditions for morpholine (B109124) ring formation, leading to side reactions and lower yields.[9] The development of protocols that allow for the installation of exocyclic amine protections at a later stage can improve the overall yield.[9]

Q5: What are common impurities found in crude Morpholino products?

Common contaminants include oligos that are missing one or more bases (n-1 sequences), sequences that have been prematurely capped, and oligos with incomplete removal of base protecting groups.[6]

Q6: What is the general workflow for solid-phase synthesis of Morpholinos?

The solid-phase synthesis of Morpholinos follows a cyclical process of deblocking, coupling, and capping.

Solid-Phase Morpholino Synthesis Workflow

SynthesisWorkflow start Start with Solid Support deblocking 1. Deblocking (Remove Trityl Group) start->deblocking coupling 2. Coupling (Add Activated Monomer) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping cycle Repeat Cycle for Desired Sequence Length capping->cycle cycle->deblocking Next Monomer cleavage 4. Cleavage & Deprotection cycle->cleavage Final Monomer purification 5. Purification (HPLC) cleavage->purification final_product Final Morpholino Oligo purification->final_product

Caption: Generalized workflow for solid-phase Morpholino synthesis.

Experimental Protocols

Protocol 1: Generalized Solid-Phase Synthesis Cycle for PMOs

This protocol outlines a single cycle for the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs) on a solid support. Timings and volumes may need to be optimized based on the specific synthesizer and synthesis scale.[10]

Materials:

  • Solid support with initial nucleoside

  • Deblocking Solution (e.g., Trichloroacetic acid in DCM)

  • Coupling Solution (Activated morpholino monomer, activator, N-ethylmorpholine in acetonitrile)

  • Capping Solution (e.g., Acetic anhydride (B1165640) and N-methylimidazole in acetonitrile)

  • Washing Solvents (DCM, Acetonitrile)

Methodology:

  • Deblocking:

    • Wash the solid support with Dichloromethane (DCM).

    • Treat the support with the Deblocking Solution for 1-5 minutes to remove the trityl protecting group.

    • Repeat the treatment 2-4 times.

    • Thoroughly wash the support with a washing solvent like DCM and then with the coupling solvent (e.g., acetonitrile).[10]

  • Coupling:

    • Prepare the Coupling Solution by mixing the activated morpholino monomer, activator, and N-ethylmorpholine (NEM).

    • Add the Coupling Solution to the solid support and allow it to react for the optimized duration (e.g., 90 minutes).[3][10]

  • Capping:

    • Wash the solid support to remove excess coupling reagents.

    • Add the Capping Solution to block any unreacted 5'-hydroxyl groups.

    • Wash the solid support thoroughly.

  • Repeat:

    • Repeat the cycle (steps 1-3) until the desired Morpholino sequence is synthesized.[10]

Protocol 2: Cleavage, Deprotection, and Purification of Crude PMO

Materials:

  • Solid support with synthesized PMO

  • Cleavage and Deprotection Solution (e.g., Concentrated aqueous ammonia)

  • HPLC Purification Buffers (e.g., Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5; Buffer B: 0.1 M TEAB in 50% Acetonitrile)[10]

Methodology:

  • Cleavage and Deprotection:

    • After the final synthesis cycle, wash the solid support with DCM and dry it.

    • Transfer the solid support to a sealed vial.

    • Add the Cleavage and Deprotection Solution (concentrated aqueous ammonia).

    • Heat the vial at 55°C for 16 hours.[10]

    • Cool the vial to room temperature, carefully open it, and filter the solution to remove the solid support.

    • Evaporate the ammonia (B1221849) solution to obtain the crude PMO.[10]

  • HPLC Purification:

    • Dissolve the crude PMO in an appropriate buffer (e.g., HPLC Buffer A).

    • Inject the sample onto an HPLC column.

    • Elute the PMO using a gradient of Buffer B.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions containing the pure PMO.

    • Desalt the collected fractions and lyophilize to obtain the final product.[10]

References

Technical Support Center: Synthesis of Periodic Mesporous Organosilicas (PMOs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Periodic Mesporous Organosilicas (PMOs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in PMO synthesis?

A1: The most prevalent impurities in PMO synthesis are:

  • Residual Surfactant Template: The structure-directing agent (e.g., cetyltrimethylammonium bromide - CTAB) can remain trapped within the mesopores after synthesis. Incomplete removal is a very common issue.

  • Unreacted Organosilane Precursors: Incomplete hydrolysis and condensation of the bridged organosilane precursors (e.g., 1,2-bis(triethoxysilyl)ethane (B100286) - BTEE) can lead to their presence in the final product.

  • Amorphous Silica (B1680970): Formation of a disordered, non-porous silica phase can occur if the synthesis conditions are not optimal, leading to a material with poor structural ordering.

  • Occluded Solvents or Water: Solvents used during synthesis or washing steps, as well as water, can be trapped within the pores of the PMO material.

Q2: How can I confirm the successful removal of the surfactant template?

A2: Several analytical techniques can be used to verify the removal of the surfactant template:

  • Thermogravimetric Analysis (TGA): This is a quantitative method to determine the amount of residual surfactant. A significant weight loss between 200°C and 400°C is indicative of the decomposition of the organic surfactant. A successful removal should result in a minimal weight loss in this region.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of C-H stretching bands (around 2850-2950 cm⁻¹) characteristic of the alkyl chains of the surfactant is a strong indication of its removal.

  • Elemental Analysis (CHN): A low percentage of carbon and nitrogen in the final product confirms the removal of the nitrogen-containing surfactant.

Q3: What is the impact of residual surfactant on the properties of the final PMO material?

A3: Incomplete removal of the surfactant template can have several detrimental effects on the final PMO material, including:

  • Reduced Surface Area and Pore Volume: The trapped surfactant molecules block the mesopores, leading to a significant decrease in the available surface area and pore volume.[1]

  • Altered Surface Chemistry: The presence of residual surfactant can modify the surface properties of the PMO, affecting its performance in applications such as catalysis and adsorption.

  • Inaccurate Characterization: Residual surfactant can interfere with the characterization of the PMO, leading to erroneous results.

Q4: How can I identify the presence of unreacted precursors in my PMO product?

A4: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.

  • ²⁹Si NMR: This technique can distinguish between different silicon environments. Unreacted or partially condensed organosilane precursors will show distinct signals (T¹, T²) compared to the fully condensed framework (T³).[2][3]

  • ¹³C NMR: This can help identify the organic bridging groups and any unreacted organic moieties from the precursors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during PMO synthesis.

Problem Potential Cause Recommended Action Analytical Verification
Low Surface Area and Pore Volume 1. Incomplete removal of the surfactant template. 2. Collapse of the mesoporous structure during template removal (e.g., harsh calcination). 3. Formation of amorphous, non-porous silica.1. Optimize the template removal procedure (e.g., extend solvent extraction time, use a different solvent, or try a milder chemical extraction). 2. Use a gentler template removal method like solvent extraction instead of high-temperature calcination. 3. Adjust synthesis parameters (e.g., pH, temperature, precursor concentration) to favor ordered mesostructure formation.1. TGA: Check for significant weight loss in the 200-400°C range. 2. TEM/SEM: Examine the morphology and pore structure. 3. XRD: Look for well-defined diffraction peaks indicative of an ordered mesostructure.
Poorly Ordered Mesostructure (Broad or Absent XRD Peaks) 1. Incorrect synthesis temperature or time. 2. Inappropriate pH of the synthesis mixture. 3. Impure organosilane precursors. 4. Incorrect precursor to surfactant ratio.1. Verify and optimize the reaction temperature and duration as per the established protocol. 2. Carefully control the pH of the reaction mixture. 3. Ensure the purity of the organosilane precursors before use. 4. Systematically vary the precursor to surfactant molar ratio to find the optimal condition.1. XRD: Compare the diffraction pattern with literature reports for the desired PMO structure. 2. TEM: Visualize the pore arrangement to assess the degree of ordering.
Presence of Unwanted Functional Groups (FTIR) 1. Contamination from solvents or other reagents. 2. Side reactions occurring during synthesis. 3. Use of impure precursors containing other functional groups.1. Use high-purity solvents and reagents. 2. Review the synthesis conditions to minimize the possibility of side reactions. 3. Characterize the purity of the precursors before synthesis.1. FTIR: Identify the characteristic vibrational bands of the unexpected functional groups. 2. NMR (¹³C, ¹H): Confirm the presence and structure of the unwanted organic moieties.
Irregular Particle Morphology (SEM/TEM) 1. Inadequate stirring during synthesis. 2. Incorrect reaction temperature or concentration of reactants. 3. Presence of impurities that disrupt particle growth.1. Ensure vigorous and consistent stirring throughout the synthesis. 2. Precisely control the temperature and reactant concentrations. 3. Use high-purity reagents and deionized water.1. SEM/TEM: Analyze the size, shape, and uniformity of the particles.

Quantitative Data on Impurities

The following table summarizes typical quantitative data for assessing the purity of PMOs, with a focus on residual surfactant after template removal.

Impurity Analytical Technique Typical Values for "Pure" PMO Values Indicating Impurity
Residual Surfactant (e.g., CTAB) Thermogravimetric Analysis (TGA) Weight loss of < 5% between 200-400°C.[4][5]Weight loss > 10-15% in the 200-400°C range suggests significant residual surfactant.[4]
Elemental Analysis (CHN) Carbon content close to the theoretical value for the organosilica framework. Nitrogen content < 0.5%.Elevated carbon and nitrogen content compared to the theoretical values for the pure PMO.
Unreacted Organosilane Precursors Solid-state ²⁹Si NMR Predominantly T³ silicon species (Si-C(OSi)₃).Significant presence of T¹ (Si-C(OH)₂(OSi)) and T² (Si-C(OH)(OSi)₂) signals.[2][3]
Amorphous Silica Powder X-ray Diffraction (XRD) Sharp, well-resolved diffraction peaks corresponding to the mesoporous structure.Broad, featureless XRD pattern, or the presence of a broad hump in addition to the characteristic peaks.

Experimental Protocol: Synthesis of Ethane-Bridged PMO with CTAB Template

This protocol describes a typical synthesis of ethane-bridged PMO using cetyltrimethylammonium bromide (CTAB) as the structure-directing agent.

Materials:

  • 1,2-bis(triethoxysilyl)ethane (BTEE) (precursor)

  • Cetyltrimethylammonium bromide (CTAB) (surfactant template)

  • Sodium Hydroxide (NaOH) (catalyst)

  • Ethanol (solvent)

  • Deionized Water

Procedure:

  • Template Solution Preparation: In a flask, dissolve CTAB in a mixture of deionized water and ethanol. Stir the solution until the CTAB is completely dissolved.

  • Catalyst Addition: Add an aqueous solution of NaOH to the template solution and stir for 15 minutes.

  • Precursor Addition: Add BTEE dropwise to the solution while stirring vigorously.

  • Reaction: Continue stirring the mixture at room temperature for 2 hours.

  • Hydrothermal Treatment: Transfer the resulting white suspension to a sealed container and heat it in an oven at 100°C for 24 hours.

  • Product Recovery: After cooling to room temperature, filter the solid product, wash it thoroughly with deionized water and ethanol, and dry it in an oven at 60°C.

  • Template Removal (Solvent Extraction):

    • Disperse the as-synthesized PMO powder in a solution of hydrochloric acid in ethanol.

    • Stir the suspension at 60°C for 6 hours.

    • Filter the solid, wash with ethanol, and dry under vacuum.

    • Repeat the extraction process at least twice to ensure complete template removal.

Visualizations

experimental_workflow cluster_synthesis PMO Synthesis cluster_purification Purification & Template Removal cluster_characterization Characterization prep_template Prepare CTAB Solution add_catalyst Add NaOH prep_template->add_catalyst add_precursor Add BTEE add_catalyst->add_precursor reaction Stir at Room Temp add_precursor->reaction hydrothermal Hydrothermal Treatment reaction->hydrothermal recover_product Filter & Wash hydrothermal->recover_product dry_product Dry recover_product->dry_product template_removal Solvent Extraction dry_product->template_removal characterization Analyze Final PMO template_removal->characterization

Caption: Experimental workflow for the synthesis of ethane-bridged PMO.

troubleshooting_workflow start Problem Identified (e.g., Low Surface Area) check_template Incomplete Template Removal? start->check_template check_structure Structural Collapse or Amorphous Phase? check_template->check_structure No tga_ftir Perform TGA/FTIR Analysis check_template->tga_ftir Yes check_precursors Unreacted Precursors? check_structure->check_precursors No xrd_tem Perform XRD/TEM Analysis check_structure->xrd_tem Yes nmr Perform Solid-State NMR check_precursors->nmr Yes optimize_removal Optimize Template Removal Protocol tga_ftir->optimize_removal adjust_synthesis Adjust Synthesis Conditions (Temp, pH, etc.) xrd_tem->adjust_synthesis check_precursor_purity Verify Precursor Purity & Stoichiometry nmr->check_precursor_purity

Caption: Troubleshooting workflow for identifying impurities in PMO synthesis.

References

Technical Support Center: Optimizing Coupling Time for N6-Benzoyl-7'-O-DMT-morpholino adenine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling time for N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593) in phosphorodiamidate morpholino oligomer (PMO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is N6-Benzoyl-7'-O-DMT-morpholino adenine and why is its coupling time critical?

A1: this compound is a key building block, an adenosine (B11128) analog, used in the synthesis of phosphorodiamidate morpholino oligomers (PMOs).[1] PMOs are synthetic molecules used to modify gene expression. The efficiency of the coupling reaction, where this monomer is added to the growing PMO chain, directly impacts the overall yield and purity of the final product. Inefficient or incomplete coupling leads to a higher proportion of failure sequences, complicating purification and reducing the amount of the desired full-length PMO. Optimizing the coupling time ensures a high coupling efficiency, which is crucial for the synthesis of long and pure oligonucleotides.

Q2: What are the key factors influencing the coupling time of this compound?

A2: Several factors can significantly affect the coupling reaction and its required time. These include the choice of activator, the solvent system, the reaction temperature, and the concentration of the reagents. The inherent reactivity of the adenine morpholino monomer, influenced by its N6-benzoyl protecting group, also plays a role.

Q3: How does the N6-benzoyl protecting group affect the coupling reaction?

A3: The benzoyl group is a common and relatively stable protecting group for the N6 position of adenine in oligonucleotide synthesis.[2] It effectively prevents side reactions at the exocyclic amine during the coupling process. While generally stable, its electron-withdrawing nature can have a modest impact on the nucleophilicity of the morpholino nitrogen, potentially influencing the optimal coupling time compared to other protected adenine monomers. The benzoyl group is typically removed at the end of the synthesis using a basic treatment, such as aqueous ammonia (B1221849) or methylamine.

Q4: What are the signs of incomplete or inefficient coupling?

A4: Incomplete coupling is primarily identified by a low yield of the full-length PMO and the presence of significant (n-1) and other failure sequences in the crude product, as analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. During solid-phase synthesis, a diminished color intensity in the trityl cation assay after deprotection can also indicate poor coupling efficiency in the preceding step.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency 1. Suboptimal Activator: The chosen activator may not be efficient enough for this specific monomer.- Consider using activators known for high efficiency in PMO synthesis, such as 5-Ethylthio-1H-tetrazole (ETT) or a combination of ETT and N-methylimidazole (NMI). - Iodine has also been reported as a suitable coupling agent.
2. Inappropriate Solvent: The solubility and stability of the activated monomer are highly dependent on the solvent.- Ensure the use of anhydrous solvents. Common choices include Dichloromethane (B109758) (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). - The polarity of the solvent can affect reaction rates; polar aprotic solvents like DMF or NMP can enhance the rate of polar reactions.[2][3]
3. Insufficient Coupling Time: The reaction may not have been allowed to proceed to completion.- While the goal is to optimize for shorter times, initially, a longer coupling time (e.g., 60-120 minutes) can be tested to establish a baseline for complete reaction. - Monitor the reaction progress if possible, or perform a time-course experiment to determine the optimal duration.
4. Low Reagent Concentration: Insufficient concentration of the monomer or activator can slow down the reaction.- Use a sufficient excess of the activated this compound and the activator. A 3- to 5-fold excess over the solid support loading is a common starting point.
5. Inactive Reagents: Moisture or degradation of the monomer or activator will reduce coupling efficiency.- Use fresh, high-quality reagents. Store the this compound and activators under anhydrous conditions and protect them from light and heat.
Formation of Side Products 1. Deprotection of Benzoyl Group: Premature removal of the benzoyl group can lead to side reactions.- Ensure that the reagents used during the coupling and preceding steps are not basic enough to cause significant deprotection.
2. Side Reactions of the Adenine Base: The purine (B94841) ring itself can be susceptible to certain side reactions under specific conditions.- Adhere to established and optimized protocols. Avoid unnecessarily harsh conditions or prolonged reaction times.
Inconsistent Results 1. Variable Reaction Temperature: Temperature fluctuations can lead to inconsistent reaction rates.- Maintain a constant and controlled temperature during the coupling step. While room temperature is common, some protocols may benefit from slightly elevated temperatures to increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions and reagent degradation.
2. Incomplete Mixing: Poor mixing of reagents on the solid support can result in localized areas of low coupling efficiency.- Ensure efficient agitation or flow of reagents through the solid support during the entire coupling step.

Experimental Protocols

Protocol 1: General Solid-Phase Coupling of this compound

This protocol provides a starting point for the manual or automated solid-phase synthesis of PMOs.

  • Deprotection: The DMT group from the 5'-end of the growing PMO chain on the solid support is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (DCM), for 1-3 minutes. This is followed by washing with an inert solvent like DCM or ACN.

  • Activation and Coupling:

    • The this compound monomer and the activator (e.g., ETT) are dissolved in an anhydrous solvent (e.g., ACN or DMF).

    • A typical concentration for the monomer is 0.1 M to 0.2 M, with a 2- to 3-fold molar excess of the activator.

    • This activation mixture is then introduced to the solid support, and the coupling reaction is allowed to proceed with agitation for a predetermined time (e.g., starting with 90 minutes).

  • Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups and prevent the formation of (n-1) shortmers in subsequent cycles, a capping step can be performed using reagents like acetic anhydride (B1165640) and N-methylimidazole.

  • Washing: The solid support is thoroughly washed with an appropriate solvent (e.g., ACN or DCM) to remove excess reagents and byproducts.

  • Oxidation (if applicable to the specific chemistry): In some PMO synthesis strategies, a subsequent oxidation step is required.

  • Cycle Repetition: The cycle of deprotection, coupling, capping, and washing is repeated for each subsequent monomer addition.

Data Presentation: Factors Influencing Coupling Time

The following table summarizes the expected impact of various parameters on the coupling time of this compound. The exact quantitative effects can vary based on the specific experimental setup.

Parameter Condition Expected Effect on Coupling Time Rationale
Activator ETTModerate to FastA commonly used and efficient activator for phosphoramidite (B1245037) and related chemistries.
ETT/NMIFastThe addition of NMI can further catalyze the reaction, leading to shorter required coupling times.
IodineModerateAn alternative activator that has been shown to be effective in PMO synthesis.
Solvent ACNModerateGood solubility for many reagents, but may be less effective at solvating charged intermediates compared to more polar solvents.
DMF/NMPFasterHigher polarity can accelerate the reaction rate by stabilizing polar transition states.[2][3]
Temperature Room TemperatureBaselineStandard starting condition.
Elevated (e.g., 30-40°C)ShorterIncreased kinetic energy of molecules leads to a faster reaction rate. Care must be taken to avoid reagent degradation.
Concentration LowLongerThe reaction rate is dependent on the concentration of reactants.
HighShorterIncreased concentration leads to more frequent molecular collisions and a faster reaction rate.

Visualizations

Logical Workflow for Troubleshooting Coupling Issues

troubleshooting_workflow Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Observed check_reagents Verify Reagent Quality and Age start->check_reagents check_protocol Review Synthesis Protocol check_reagents->check_protocol Reagents OK end Problem Resolved check_reagents->end Reagents Faulty -> Replace increase_time Increase Coupling Time check_protocol->increase_time Protocol Seems Correct re_evaluate Re-evaluate Coupling Efficiency increase_time->re_evaluate increase_conc Increase Reagent Concentration increase_conc->re_evaluate change_activator Change Activator (e.g., to ETT/NMI) change_activator->re_evaluate change_solvent Change Solvent (e.g., to DMF/NMP) change_solvent->re_evaluate optimize_temp Optimize Temperature optimize_temp->re_evaluate re_evaluate->increase_conc No Improvement re_evaluate->change_activator Still Low re_evaluate->change_solvent Minor Improvement re_evaluate->optimize_temp Still Not Optimal re_evaluate->end Improved

Caption: A flowchart outlining the logical steps for troubleshooting low coupling efficiency.

Signaling Pathway of Solid-Phase PMO Synthesis Cycle

pmo_synthesis_cycle Solid-Phase PMO Synthesis Cycle cluster_cycle Iterative Cycle deprotection 1. Deprotection (DMT Removal) washing1 Washing deprotection->washing1 coupling 2. Coupling with this compound washing1->coupling washing2 Washing coupling->washing2 capping 3. Capping (Optional) washing2->capping washing3 Washing capping->washing3 washing3->deprotection Next Cycle final_deprotection Final Deprotection (Base Protecting Groups) washing3->final_deprotection Final Cycle start Start with Solid Support-Bound Initial Monomer start->deprotection cleavage Cleavage from Solid Support final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product Final PMO Product purification->final_product

Caption: A diagram illustrating the key steps in a single cycle of solid-phase PMO synthesis.

References

preventing n-1 deletions in morpholino oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot n-1 deletions in morpholino oligonucleotide synthesis.

Troubleshooting Guide: Preventing n-1 Deletions

N-1 deletions, which are oligonucleotide sequences missing a single internal base, are common impurities in morpholino synthesis. These impurities can be challenging to remove and may impact the efficacy of your morpholino. This guide provides answers to common issues that lead to the formation of n-1 products.

Question: What are the primary causes of n-1 deletions in morpholino synthesis?

Answer: N-1 deletions primarily arise from a combination of two sequential failures during solid-phase synthesis:

  • Incomplete Coupling: The activated morpholino monomer fails to couple to the free amine group of the growing oligomer chain on the solid support. This can be due to several factors, including suboptimal monomer concentration, presence of moisture, or steric hindrance.

  • Inefficient Capping: The unreacted amine group from the failed coupling step is not effectively "capped" or blocked.[1] Capping involves acetylating these unreacted amines to render them inert for the remainder of the synthesis. If capping is incomplete, the unreacted chain can participate in the next coupling cycle, resulting in an oligonucleotide with an internal deletion.[1][2]

Question: How can I improve my coupling efficiency to minimize the initial cause of n-1 deletions?

Answer: Optimizing the coupling step is critical. Here are key areas to focus on:

  • Reagent Quality: Ensure that your morpholino monomers and coupling reagents are of high quality and are not degraded.

  • Anhydrous Conditions: Moisture significantly reduces coupling efficiency by reacting with the activated monomer.[3] Use anhydrous solvents and ensure your reaction setup is properly dried.

  • Monomer Concentration and Equivalents: Use the recommended concentration and excess of the activated morpholino monomer to drive the coupling reaction to completion.

  • Coupling Time: Ensure the coupling time is sufficient for the reaction to go to completion. Some challenging sequences may require extended coupling times.

  • Activator Choice: Different activators can influence coupling efficiency. For morpholino synthesis using chlorophosphoramidate chemistry, agents like 1,2,4-triazole, ETT, and iodine have been shown to be effective.[4]

Question: My coupling efficiency seems adequate, but I still see n-1 deletions. How can I improve the capping step?

Answer: An effective capping step is your primary defense against n-1 deletions when coupling is not 100% efficient.

  • Capping Reagents: The standard capping mixture for oligonucleotide synthesis consists of acetic anhydride (B1165640) (Cap A) and a catalyst like N-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP) (Cap B).[2][3]

  • Capping Time and Reagent Delivery: Ensure that the capping reagents are delivered efficiently to the solid support and that the reaction time is sufficient for complete acetylation of all unreacted amines.[3]

  • Catalyst Efficiency: The choice and concentration of the catalyst in Cap B can significantly impact capping efficiency. DMAP is a more efficient catalyst than NMI.[3][5]

Question: How do I know if my synthesis protocol is effectively preventing n-1 deletions?

Answer: Regular quality control is essential. The primary methods for detecting n-1 deletions in morpholino products are:

  • Mass Spectrometry (MS): Techniques like MALDI-DIT-MS and HILIC-CID-MS/MS can identify the presence of n-1 species by their mass difference compared to the full-length product.[6][7][8] MS/MS can further be used to pinpoint the exact location of the deletion.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange (AEX) HPLC can be used to separate n-1 impurities from the full-length morpholino. This method is most effective when the deleted base is a guanine (B1146940) or thymine (B56734), as these bases can be deprotonated at high pH, imparting a negative charge that allows for separation.[9] Deletions of adenine (B156593) or cytosine are more difficult to resolve with this method.[9]

Frequently Asked Questions (FAQs)

Q1: What is an "n-1 deletion" in the context of morpholino synthesis?

An n-1 deletion is a type of impurity where the final morpholino oligonucleotide is missing one of the bases from its intended sequence. This is distinct from a truncation, where the synthesis stops prematurely, resulting in a shorter molecule. N-1 deletions are particularly problematic because they have a similar size and mass to the desired full-length product, making them difficult to purify.[3]

Q2: Why is it so important to minimize n-1 deletions in my final morpholino product?

N-1 deletion impurities can negatively impact your research in several ways:

  • Reduced Potency: The presence of n-1 species effectively lowers the concentration of the correct, active morpholino sequence, potentially leading to reduced efficacy in your experiments.

  • Difficulty in Data Interpretation: If the n-1 impurity has a different biological activity or binding affinity than the full-length product, it can lead to ambiguous or misleading experimental results.

  • Challenges in Therapeutic Development: For drug development professionals, a well-defined and pure product is a regulatory requirement. The presence of significant impurities like n-1 deletions can hinder the progression of a morpholino-based therapeutic.

Q3: Can HPLC alone guarantee a pure morpholino product free of n-1 deletions?

While HPLC is a powerful purification technique, it has limitations for separating n-1 deletions in morpholinos. Anion-exchange HPLC, the most common method for morpholino purification, relies on the charge differences imparted by deprotonated guanine and thymine bases at high pH.[9] If the deleted base is an adenine or cytosine, the charge difference between the n-1 species and the full-length product may be insufficient for complete separation.[9] Therefore, while HPLC can significantly reduce n-1 impurities, it may not completely eliminate them. Combining HPLC with rigorous mass spectrometry analysis is recommended for comprehensive quality assessment.

Q4: Are there any modifications to the synthesis chemistry that can improve purity?

Yes, research into morpholino synthesis is ongoing. For instance, the use of Fmoc chemistry, as an alternative to the traditional trityl chemistry, has been explored and may offer advantages in certain contexts.[4] Additionally, optimizing the coupling agents and deblocking conditions can lead to higher fidelity synthesis.[4]

Data Summary

The following tables summarize key quantitative data related to morpholino synthesis and purification.

Table 1: Comparison of Capping Efficiencies with Different Reagents

Capping Reagent (Catalyst)Synthesizer ModelReported Capping EfficiencyReference
10% N-methylimidazoleExpedite 8909~90%[3]
16% N-methylimidazoleABI 394~97%[3]
6.5% DMAPABI 394>99%[3]
UniCap PhosphoramiditeNot specified~99%[5]

Table 2: Typical Purity of Morpholino Oligonucleotides After AEX-HPLC

Purification MethodTypical Purity of Unmodified OligoKey ConsiderationReference
Anion-Exchange (AEX) HPLC>90%Resolution of n-1 deletions is dependent on the deleted base (G/T vs. A/C).[9]

Experimental Protocols

Protocol 1: General Procedure for Anion-Exchange HPLC Purification of Morpholino Oligonucleotides

This protocol is based on the principle of deprotonating guanine and thymine bases at high pH to impart a negative charge for separation on an anion-exchange column.

  • Column: Use a suitable anion-exchange HPLC column (e.g., TSKgel SuperQ-5PW).

  • Mobile Phase Preparation:

    • Prepare a high-pH mobile phase system. The exact composition and gradient will need to be optimized for your specific morpholino sequence. A common approach involves a salt gradient (e.g., NaCl or NaClO4) in a high-pH buffer (e.g., NaOH or a buffered system at pH > 10).

  • Sample Preparation:

    • Dissolve the crude morpholino product in the initial mobile phase buffer.

  • HPLC Run:

    • Equilibrate the column with the starting mobile phase.

    • Inject the dissolved morpholino sample.

    • Run a linear gradient of increasing salt concentration to elute the morpholinos. The full-length product, having the most negative charge, should elute last.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main peak (full-length product).

    • Desalt the collected fractions using a solid-phase extraction cartridge or a similar method.

    • Lyophilize the desalted product to obtain a solid, salt-free morpholino.

Protocol 2: Quality Control of Morpholino Oligonucleotides by Mass Spectrometry

This protocol outlines a general workflow for using mass spectrometry to detect n-1 deletions.

  • Sample Preparation:

    • Prepare a stock solution of the purified morpholino in LC/MS grade water (e.g., 10 mg/mL).[6]

    • For HILIC-MS, dilute the stock solution in a mixture of water and acetonitrile (B52724) (e.g., 1:10 dilution with a final composition of 30% water and 70% acetonitrile).[6]

    • For MALDI-MS, mix the analyte solution with a suitable matrix solution (e.g., 3-hydroxypicolinic acid) at a 1:1 ratio and spot onto the MALDI plate.[7]

  • Mass Spectrometry Analysis:

    • Instrumentation: Use a high-resolution mass spectrometer such as a Q-ToF or MALDI-DIT-MS.[6][7]

    • Ionization Mode: For HILIC-MS, negative ion mode often provides good sensitivity for morpholinos.[6] For MALDI-MS, positive ion mode ([M+H]+) is typically used.[7]

    • Data Acquisition:

      • Acquire a full scan MS spectrum to identify the molecular weight of the main product and any potential n-1 impurities. The n-1 species will have a mass corresponding to the full-length product minus the mass of the deleted morpholino monomer.

      • Perform tandem MS (MS/MS) on the precursor ion of the suspected n-1 impurity to confirm its identity and determine the location of the deletion.[6][8]

  • Data Analysis:

    • Process the raw data using appropriate software to deconvolute the mass spectra and identify the masses of the components.

    • Compare the observed masses to the theoretical masses of the full-length product and all possible n-1 deletion sequences.

Visualizations

morpholino_synthesis_workflow cluster_cycle Solid-Phase Synthesis Cycle cluster_cleavage Post-Synthesis cluster_purification Purification & QC start Start with Solid Support (Free Amine) coupling Coupling (Add Activated Monomer) start->coupling wash1 Wash coupling->wash1 capping Capping (e.g., Acetic Anhydride) wash1->capping wash2 Wash capping->wash2 deprotection Deprotection (Remove Trityl Group) wash2->deprotection wash3 Wash deprotection->wash3 elongated_chain Elongated Chain (Free Amine) wash3->elongated_chain elongated_chain->coupling Repeat for next cycle cleavage Cleavage from Support & Deprotection elongated_chain->cleavage hplc AEX-HPLC Purification cleavage->hplc qc Mass Spectrometry (QC) hplc->qc final_product Pure Full-Length Morpholino qc->final_product

Caption: Workflow for morpholino oligonucleotide synthesis with purification and QC.

n1_deletion_mechanism start Growing Chain on Support (Free Amine) coupling Coupling Step start->coupling capping Capping Step coupling->capping Failure (<1%) full_length Correctly Elongated Chain coupling->full_length Successful (>99%) next_cycle Next Synthesis Cycle capping->next_cycle Failure capped_failure Capped Failure Sequence (Truncation - Inert) capping->capped_failure Successful n1_product n-1 Deletion Product next_cycle->n1_product

Caption: Mechanism of n-1 deletion formation during solid-phase synthesis.

troubleshooting_logic cluster_coupling_solutions Coupling Solutions cluster_capping_solutions Capping Solutions start High Level of n-1 Deletions Detected check_coupling Evaluate Coupling Efficiency start->check_coupling check_capping Evaluate Capping Efficiency check_coupling->check_capping If Coupling is Suboptimal reagents Check Reagent Quality (Monomers, Activator) check_coupling->reagents conditions Ensure Anhydrous Conditions check_coupling->conditions parameters Optimize Monomer Concentration & Coupling Time check_coupling->parameters cap_reagents Verify Capping Reagent Integrity (Cap A & B) check_capping->cap_reagents If Capping is Inefficient cap_params Increase Capping Time check_capping->cap_params catalyst Consider More Efficient Catalyst (e.g., DMAP) check_capping->catalyst final_qc Re-synthesize and Perform QC (HPLC & MS) reagents->final_qc conditions->final_qc parameters->final_qc cap_reagents->final_qc cap_params->final_qc catalyst->final_qc

Caption: Troubleshooting logic for addressing n-1 deletions in morpholino synthesis.

References

Technical Support Center: Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of phosphorodiamidate morpholino oligomers (PMOs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in PMO synthesis?

A1: The most common impurities in PMO synthesis are n-1 deletion sequences, which arise from either incomplete detritylation of the 5'-terminal trityl group or inefficient coupling of the next morpholino monomer.[1][2] Other significant impurities can include truncated sequences, products of backbone hydrolysis, and side products resulting from inadequate protection of the guanine (B1146940) base.[3][4]

Q2: How can I detect and quantify n-1 deletion sequences?

A2: N-1 deletion sequences can be detected and quantified using techniques such as anion-exchange high-performance liquid chromatography (AEX-HPLC) and liquid chromatography-mass spectrometry (LC-MS).[5][6] Under basic conditions, the guanine and thymine (B56734) bases in a PMO become deprotonated, allowing for separation by AEX-HPLC.[5] LC-MS can be used to identify the mass of the full-length product and any deletion sequences.[6] For more detailed analysis, tandem mass spectrometry (MS/MS) can be employed to sequence the oligomer and pinpoint the exact location of the deletion.[7][8]

Q3: What causes backbone hydrolysis during PMO synthesis?

A3: The phosphorodiamidate backbone of PMOs is susceptible to hydrolysis under acidic conditions. This is a particular concern during the detritylation step, where acids are used to remove the 5'-trityl protecting group.[4] The extent of hydrolysis can be influenced by the choice of acid, its concentration, and the duration of the detritylation step.

Q4: Why is guanine protection so critical in PMO synthesis?

A4: The O6 position of guanine is nucleophilic and can lead to side reactions if left unprotected during PMO synthesis. These side reactions can include the formation of O6-phosphorylated species during the coupling step.[3] These byproducts are often difficult to remove and can significantly reduce the overall yield and purity of the final PMO product.[3][9] The use of doubly protected guanine monomers is recommended to minimize these side reactions.[9]

Troubleshooting Guides

Issue 1: High Levels of n-1 Deletion Sequences

Symptom: HPLC or LC-MS analysis shows a significant peak corresponding to the mass of the desired product minus one monomer unit.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Detritylation The trityl group on the 5'-end of the growing PMO chain was not completely removed, preventing the next monomer from coupling.
Protocol: Extend the detritylation time or increase the number of detritylation cycles.[2] Consider switching to a more effective detritylation reagent (see Table 1). Ensure anhydrous conditions, as water can quench the detritylation reaction.
Inefficient Coupling The coupling of the activated morpholino monomer to the deprotected 5'-amine was not complete.
Protocol: Increase the coupling time or temperature.[10] Optimize the concentration of the activator (e.g., ETT) and the base (e.g., NEM).[1] Consider the use of coupling additives like lithium iodide (LiI), which has been shown to boost coupling efficiency.[10] Ensure all reagents are of high purity and anhydrous.

Table 1: Comparison of Detritylation Reagents

Detritylation ReagentTypical ConcentrationObservations
Trichloroacetic Acid (TCA) in DCM3%Standard reagent, but can lead to some backbone hydrolysis.[11]
Dichloroacetic Acid (DCA) in DCM3%Milder than TCA, may result in less depurination.[4]
4-cyanopyridinium trifluoroacetate (B77799) (CYPTFA)VariesCan be effective and may reduce backbone degradation compared to carboxylic acids.
Issue 2: Low Overall Yield and Purity

Symptom: The final yield of the purified PMO is significantly lower than expected, and HPLC analysis shows multiple impurity peaks.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Guanine Protection The protecting group on the guanine monomer is leading to side reactions.
Protocol: Switch to a doubly protected guanine monomer, such as one with an O6 protecting group in addition to the exocyclic amine protection.[6][9] This will prevent side reactions at the O6 position.
Backbone Hydrolysis The phosphorodiamidate linkages are being cleaved during the acidic detritylation steps.
Protocol: Minimize the time the PMO is exposed to acidic conditions. Use a milder detritylation reagent or a lower concentration of the acid.[4]
Formation of Truncated Sequences Unreacted 5'-amines are not being capped, leading to the accumulation of shorter oligomers.
Protocol: Implement a capping step after each coupling reaction. This is typically done using acetic anhydride (B1165640) and a base like N-methylimidazole or DIPEA to acetylate any unreacted amines, preventing them from participating in subsequent coupling steps.[5][12]

Table 2: Impact of Guanine Protection on PMO Synthesis

Guanine MonomerProtection StrategyExpected Purity/Yield
MonoprotectedN2-isobutyrylLower purity and yield due to O6 side reactions.[3]
Doubly ProtectedN2-isobutyryl, O6-p-nitrophenylethylHigher purity and yield due to prevention of O6 side reactions.[6]

Experimental Protocols

Protocol for Capping Unreacted Sequences

This protocol is to be performed after the coupling step in each cycle of solid-phase PMO synthesis.

  • Reagents:

    • Capping Solution A: 10% Acetic Anhydride in a suitable solvent (e.g., NMP or CH3CN).

    • Capping Solution B: 10% N-methylimidazole (NMI) or Diisopropylethylamine (DIPEA) in the same solvent.

  • Procedure:

    • After the coupling step, wash the solid support with the synthesis solvent (NMP or CH3CN).

    • Add an equal volume of Capping Solution A and Capping Solution B to the solid support.

    • Agitate the mixture for 5 minutes at room temperature.

    • Wash the solid support thoroughly with the synthesis solvent to remove excess capping reagents.

    • Proceed to the detritylation step of the next cycle.

Visualizations

PMO_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Trityl Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-Amine Capping 3. Capping (Optional) Coupling->Capping Chain Elongation Capping->Deblocking Start Next Cycle Cleavage Cleavage & Deprotection Capping->Cleavage Final Cycle Complete Start Start Synthesis (Solid Support) Start->Deblocking Purification Purification (HPLC) Cleavage->Purification Final_Product Pure PMO Purification->Final_Product

Caption: Workflow for solid-phase synthesis of PMOs.

Troubleshooting_Deletion_Sequences Start High n-1 Deletion Sequences Detected Cause Identify Cause Start->Cause Incomplete_Detritylation Incomplete Detritylation Cause->Incomplete_Detritylation Detritylation Issue Inefficient_Coupling Inefficient Coupling Cause->Inefficient_Coupling Coupling Issue Solution_Detritylation Extend Deblocking Time or Change Reagent Incomplete_Detritylation->Solution_Detritylation Solution_Coupling Increase Coupling Time/Temp or Add Activator Inefficient_Coupling->Solution_Coupling

Caption: Troubleshooting logic for high n-1 deletion sequences.

Guanine_Side_Reaction cluster_reactants Guanine Unprotected Guanine (O6) Side_Product O6-Phosphorylated Side Product Guanine->Side_Product Undesired Reaction Activated_Monomer Activated Monomer Activated_Monomer->Side_Product

Caption: Side reaction pathway with unprotected guanine.

References

Technical Support Center: Enhancing In Vivo Morpholino Oligo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Morpholino oligo delivery in vivo.

Troubleshooting Guides

Issue: Low Knockdown Efficiency or Lack of Phenotype

Possible Cause 1: Inefficient Cellular Uptake

  • Question: My Morpholino isn't producing the expected knockdown effect in my animal model. How can I improve its delivery to the target cells?

  • Answer: Unmodified Morpholinos have poor cellular permeability and often require assistance for effective in vivo delivery.[1][2][3] Consider the following strategies to enhance uptake:

    • Peptide-Conjugated Morpholinos (PPMOs): Covalently linking cell-penetrating peptides (CPPs), such as arginine-rich peptides, to your Morpholino can significantly increase its cellular uptake.[1][4][5] PPMOs have been successfully used for systemic delivery in various animal models.[1][5]

    • Vivo-Morpholinos: These are Morpholinos conjugated to a dendrimeric scaffold of eight guanidinium (B1211019) head groups, which facilitates entry into a wide array of tissues.[1][6][7][8] Vivo-Morpholinos can be delivered systemically via intravenous (IV) or intraperitoneal (IP) injections, or locally for targeted effects.[7][9]

    • Electroporation: For localized delivery to specific tissues, such as in chick embryos or adult zebrafish, in vivo electroporation can be an effective method to introduce Morpholinos into cells.[10][11][12][13] This technique is particularly useful for epithelial layers and cavitated structures.[10]

    • Oligonucleotide Enhancing Compounds (OECs): The co-administration of small molecules known as OECs can enhance the delivery of PPMOs, as demonstrated in a mouse model for correcting splicing defects in the lung.[14]

    • Aminoglycosides: Certain aminoglycosides have been shown to enhance the systemic delivery of Morpholinos in mdx mice, leading to increased exon skipping.[15]

Possible Cause 2: Incorrect Morpholino Design or Concentration

  • Question: I'm using a delivery-enhanced Morpholino, but the knockdown is still weak. What else could be wrong?

  • Answer: Several factors related to the Morpholino itself can impact its efficacy:

    • Target Sequence: Ensure your Morpholino sequence is the correct complement to your target RNA.[16] Inaccuracies in public sequence databases can lead to improper targeting.[16] For translation-blocking Morpholinos, the target should be within the 5' UTR to the first 25 bases of the coding sequence.[16][17] For splice-blocking Morpholinos, the target should encompass a splice junction or a splice-regulatory element.[16][17]

    • Concentration: The final concentration of the Morpholino within the embryo or target tissue is critical. For microinjections, the final intracellular concentration should be at least 2 µM.[16] For Vivo-Morpholinos in cell culture, a starting concentration of 3 µM is recommended for optimal results.[16] It is crucial to determine the minimum effective dose to avoid potential toxicity.[9]

    • Solubility: Morpholinos with high guanine (B1146940) content or certain fluorescent tags may be difficult to dissolve.[16] If you encounter solubility issues, try heating the solution to 65°C and vortexing, or autoclaving on a liquid cycle.[16][18] For Vivo-Morpholinos, it is recommended to prepare stock solutions at a lower concentration (≤0.5 mM) due to their reduced solubility.[18]

Possible Cause 3: Inadequate Assessment of Knockdown

  • Question: How can I be sure that my Morpholino is working, even if I don't see a clear phenotype?

  • Answer: It is essential to verify the knockdown at the molecular level:

    • For Splice-Blocking Morpholinos: Use RT-PCR with primers flanking the targeted exon to detect changes in mRNA splicing.[10]

    • For Translation-Blocking Morpholinos: Assess the protein levels of your target gene using Western blotting or immunofluorescence.[10][19] Keep in mind that you will need to wait for the endogenous protein to be turned over before a knockdown can be observed.[12]

    • Reporter Constructs: Co-injecting a reporter plasmid (e.g., GFP) containing the Morpholino target sequence can provide a visual confirmation of knockdown.[9]

Issue: Toxicity or Off-Target Effects

  • Question: I'm observing unexpected phenotypes or toxicity in my experiments. What could be the cause?

  • Answer: Toxicity and off-target effects can arise from several sources:

    • High Morpholino Concentration: Using an excessively high concentration of Morpholino can lead to toxicity.[9] Always perform a dose-response experiment to find the lowest effective concentration.

    • Delivery Vehicle Toxicity: Some delivery reagents can be toxic at high concentrations. For example, high doses of guanidinium-rich CPPs or Vivo-Morpholinos can cause adverse effects.[1] Dose-dependent renal toxicity has been noted for some PPMOs.[1]

    • Vivo-Morpholino Aggregation: Certain Vivo-Morpholino sequences with the potential for self-hybridization can lead to dendrimer clustering, increased blood viscosity, and clot formation, which can be fatal in mice.[1][20] It is crucial to analyze oligo sequences for potential 3' to 5' base pairing.[20] Using physiological saline to dilute the Vivo-Morpholino may help alleviate this issue.[20]

    • Off-Target Binding: While Morpholinos are known for their high specificity, off-target effects can occur.[9] It is crucial to include proper controls, such as a scrambled or mismatched Morpholino, and to rescue the phenotype by co-injecting the target mRNA.[21]

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective method for systemic delivery of Morpholinos in vivo?

    • A1: For systemic delivery, peptide-conjugated Morpholinos (PPMOs) and Vivo-Morpholinos are the most effective options.[1] PPMOs utilize cell-penetrating peptides to enhance cellular uptake, while Vivo-Morpholinos employ a dendrimeric guanidinium-based transporter.[1][4][6] Both have been shown to achieve widespread tissue distribution following intravenous injection.[6][22]

  • Q2: How long does a Morpholino knockdown last in vivo?

    • A2: Morpholinos are very stable in vivo due to their resistance to nucleases.[9][16] The duration of the knockdown effect can last for several days, typically 3-5 days after electroporation in zebrafish.[12] However, the effect can be diluted by cell division.[16] Vivo-Morpholinos have been reported to have a prolonged effect of 17 weeks or more due to their irreversible penetration of cell membranes.[1]

  • Q3: Can I deliver Morpholinos to the brain?

    • A3: Systemic delivery of Morpholinos to the brain is generally limited.[1] However, direct injection into the cerebrospinal fluid, via intracerebroventricular infusion, or direct injection into a specific brain region can be effective for brain delivery of Vivo-Morpholinos.[7]

  • Q4: What are the best practices for preparing and handling Morpholino solutions?

    • A4: It is recommended to dissolve Morpholinos in sterile, nuclease-free water to a stock concentration of 1 mM.[18][23] For Vivo-Morpholinos, a lower stock concentration of ≤0.5 mM is advised due to their lower solubility.[18] Avoid using DEPC-treated water unless it has been autoclaved, as residual DEPC can damage the Morpholinos.[23] Store stock solutions at room temperature in a tightly sealed vial.[18]

  • Q5: What control experiments are essential for a Morpholino study?

    • A5: To ensure the specificity of your Morpholino-induced phenotype, it is critical to perform the following control experiments:

      • Standard Control Morpholino: Inject a scrambled or mismatched Morpholino sequence that does not target any known mRNA in your model organism.

      • Phenotype Rescue: Co-inject the Morpholino with a synthetic mRNA that encodes the target protein but lacks the Morpholino binding site. This should rescue the knockdown phenotype.

      • Gene Mutation Comparison: If available, compare the Morpholino-induced phenotype with the phenotype of a known genetic mutant for the target gene.[21]

Data Presentation

Table 1: Comparison of In Vivo Morpholino Delivery Strategies

Delivery StrategyMechanismAdvantagesDisadvantagesTypical Applications
Unmodified Morpholino Passive diffusion (inefficient)Low toxicityPoor cellular uptake, requires high concentrations.[3]Microinjection in embryos (e.g., zebrafish, Xenopus)
PPMOs (Peptide-conjugated) Covalent linkage to Cell-Penetrating Peptides (CPPs)Enhanced systemic and local delivery.[4][5]Potential for dose-dependent renal toxicity.[1]Systemic gene knockdown in animal models of disease.[5]
Vivo-Morpholinos Covalent linkage to an octa-guanidinium dendrimerBroad tissue distribution with systemic delivery, long-lasting effect.[1][6][7]Potential for toxicity with certain sequences due to aggregation.[1][20]Systemic and local gene knockdown in adult animals.[22]
Electroporation Application of an electric field to create transient pores in cell membranesHigh efficiency for localized delivery.[10][11]Can cause tissue damage, less effective for mesenchymal tissues.[10]Targeted gene knockdown in specific tissues of embryos (e.g., chick) and adult animals (e.g., zebrafish).[10][11]
Co-administration with Enhancers Use of aminoglycosides or Oligonucleotide Enhancing Compounds (OECs)Can significantly boost the efficiency of Morpholino or PPMO delivery.[14][15]Requires optimization of the enhancer concentration.Systemic delivery for treating genetic disorders.[14][15]

Experimental Protocols

Protocol 1: Assessing Splice-Blocking Morpholino Efficacy by RT-PCR

  • Tissue Collection and RNA Extraction: At the desired time point post-Morpholino delivery, harvest the target tissue from both control and Morpholino-treated animals. Immediately homogenize the tissue in an appropriate lysis buffer and extract total RNA using a standard protocol (e.g., TRIzol reagent or a column-based kit).

  • Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Polymerase Chain Reaction (PCR): Design PCR primers that flank the exon targeted by the splice-blocking Morpholino. Perform PCR on the cDNA from both control and treated samples.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. A successful knockdown will result in a smaller PCR product (exon skipping) or a larger PCR product (intron inclusion) in the Morpholino-treated sample compared to the control.

  • Quantification (Optional): For a more quantitative analysis, perform quantitative PCR (qPCR) to measure the relative abundance of the different splice variants.

Protocol 2: Assessing Translation-Blocking Morpholino Efficacy by Western Blot

  • Tissue Collection and Protein Extraction: Harvest the target tissue at a time point that allows for sufficient turnover of the endogenous protein. Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with a primary antibody specific for the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. A successful knockdown will show a significant reduction in the intensity of the band corresponding to the target protein in the Morpholino-treated samples compared to the controls. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[19]

Mandatory Visualization

experimental_workflow design Morpholino Design (Target Selection, Control Oligos) delivery Choose Delivery Method (PPMO, Vivo-MO, Electroporation) design->delivery preparation Prepare Morpholino Solution design->preparation injection In Vivo Delivery (e.g., IV Injection, Electroporation) preparation->injection preparation->injection harvest Harvest Target Tissue injection->harvest phenotype Phenotypic Analysis harvest->phenotype molecular Molecular Analysis (RT-PCR or Western Blot) harvest->molecular

Caption: Workflow for in vivo Morpholino experiments.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Knockdown Effect uptake Inefficient Cellular Uptake? start->uptake design Incorrect Design/Concentration? start->design assessment Inadequate Assessment? start->assessment uptake_sol Enhance Delivery: - PPMO/Vivo-Morpholino - Electroporation - Co-administer Enhancers uptake->uptake_sol Yes design_sol Verify Target Sequence Optimize Concentration Check Solubility design->design_sol Yes assessment_sol Perform Molecular Analysis: - RT-PCR for Splice-Blocking - Western Blot for Translation-Blocking assessment->assessment_sol Yes

Caption: Troubleshooting low Morpholino knockdown efficiency.

signaling_pathway cluster_delivery Delivery & Cellular Entry cluster_action Mechanism of Action extracellular Extracellular Space (PPMO / Vivo-Morpholino) membrane Cell Membrane extracellular->membrane Endocytosis endosome Endosome membrane->endosome cytosol Cytosol endosome->cytosol Endosomal Escape nucleus Nucleus cytosol->nucleus mrna mRNA cytosol->mrna Translation Block pre_mrna pre-mRNA nucleus->pre_mrna nucleus->pre_mrna Splice Block pre_mrna->mrna Splicing ribosome Ribosome mrna->ribosome protein Protein Synthesis Blocked ribosome->protein

Caption: Morpholino delivery and mechanism of action.

References

strategies to reduce off-target effects of morpholino oligos.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of morpholino oligos (MOs) and ensure the specificity of their gene knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of morpholino oligos?

A: Off-target effects are biological effects that are not a result of the intended morpholino-RNA interaction.[1] These can arise from the morpholino binding to unintended RNA sequences or interacting with cellular proteins.[1][2] While morpholinos are designed for high specificity and are generally considered to have fewer off-target effects than other knockdown technologies like siRNAs, non-specific effects can still occur.[2][3]

Q2: What are the common causes of off-target effects?

A: The primary causes of off-target effects include:

  • High Morpholino Concentration: Excessive concentrations can lead to non-specific binding and toxicity.[4][5]

  • Sequence-dependent Off-Targeting: The morpholino sequence may have partial complementarity to other transcripts, leading to their unintended knockdown.[6][7]

  • p53-mediated Apoptosis: A significant off-target effect observed in many organisms, particularly zebrafish, is the activation of the p53 pathway, leading to widespread cell death and developmental abnormalities.[4][8][9] This is estimated to occur in 15-20% of all morpholinos at standard doses.[4]

  • Immune Response: Morpholinos, particularly those with high GC content, can trigger an innate immune response in some systems.[10][11]

Q3: How can I proactively minimize off-target effects in my experimental design?

A: Several strategies can be employed during the design phase:

  • Careful Morpholino Design: Use BLAST searches to ensure the chosen target sequence is unique and has minimal homology to other transcripts.[12][13]

  • Dose-Response Curve: Always perform a dose-response curve for each new morpholino to determine the lowest effective concentration that produces the desired phenotype without causing toxicity.[4][14]

  • Inclusion of Proper Controls: Routinely use a standard negative control morpholino or a 5-base mismatch morpholino to account for non-specific effects of the injection or the morpholino chemistry itself.[14][15]

Troubleshooting Guide

Issue 1: I'm observing widespread cell death and developmental abnormalities (e.g., small head and eyes, bent tail) in my morpholino-injected embryos.

This is a classic sign of p53-mediated off-target effects.[4][8]

Recommended Action:

Co-inject with a p53-targeting morpholino.

Co-injection of a morpholino targeting p53 can effectively suppress the off-target apoptosis pathway without affecting the specific on-target knockdown.[4][8][9]

Table 1: Example of p53 Co-injection to Mitigate Off-Target Effects

TreatmentTotal MO InjectedObserved PhenotypeInterpretation
Target Gene MO alone3 ngSevere neural toxicity, bent tailPotential off-target effect
Target Gene MO + p53 MO6 ng (3 ng each)Reduced neural toxicity, normal tailOff-target effects are likely p53-dependent

Data adapted from a study on SP2054 MO in zebrafish.[4]

p53_pathway MO High Dose Morpholino p53 p53 Activation MO->p53 Off-target effect Apoptosis Widespread Apoptosis (Neural Toxicity, Deformities) p53->Apoptosis p53_MO p53 Morpholino p53_MO->p53 Inhibits Specific_Phenotype Specific On-Target Phenotype Target_MO Target Gene Morpholino Target_MO->Specific_Phenotype On-target effect

Diagram of p53-mediated off-target effects and mitigation by p53 MO.

Issue 2: My morpholino knockdown phenotype is not rescued by co-injection of the target mRNA.

This could indicate that the observed phenotype is an off-target effect, or there may be issues with the rescue experiment itself.

Recommended Actions:
  • Verify the Rescue mRNA: Ensure the rescue mRNA is not targeted by the morpholino. For translation-blocking MOs, the rescue mRNA should lack the MO binding site in the 5' UTR or have silent mutations in the binding site.[14] For splice-blocking MOs, the wild-type coding sequence can be used.[14]

  • Optimize mRNA Concentration: Titrate the concentration of the rescue mRNA. Too little may not be sufficient for rescue, while too much can cause its own artifacts.

  • Consider Timing: In some developmental contexts, the timing of gene expression is critical. Early expression from a co-injected mRNA may not properly rescue a phenotype that requires later, regulated expression.[6]

  • Re-evaluate the Phenotype: If rescue is unsuccessful with a properly designed experiment, it is highly likely that the observed phenotype is due to off-target effects.

rescue_workflow Start Phenotype Observed with Morpholino Rescue_Experiment Co-inject with Rescue mRNA Start->Rescue_Experiment Phenotype_Rescued Phenotype is Rescued Rescue_Experiment->Phenotype_Rescued Phenotype_Not_Rescued Phenotype is NOT Rescued Rescue_Experiment->Phenotype_Not_Rescued Conclusion_Specific Conclusion: On-Target Effect Phenotype_Rescued->Conclusion_Specific Conclusion_Off_Target Conclusion: Likely Off-Target Effect Phenotype_Not_Rescued->Conclusion_Off_Target

Workflow for a morpholino rescue experiment.

Experimental Protocols

Protocol 1: Western Blot for p53 Activation

This protocol is to determine if your morpholino is inducing p53-mediated off-target effects by assessing the levels of p53 and its downstream target, p21.[8][16]

1. Sample Preparation:

  • Collect embryos or cells at the desired time point post-injection.
  • Homogenize samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
  • Collect the supernatant and determine the protein concentration using a BCA assay.[16]

2. SDS-PAGE and Transfer:

  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Separate proteins by electrophoresis.
  • Transfer proteins to a PVDF or nitrocellulose membrane.[16]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
  • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17]
  • Wash the membrane three times with TBST.[16]
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]
  • Wash the membrane three times with TBST.[16]

4. Detection:

  • Incubate the membrane with an ECL substrate.[16]
  • Capture the chemiluminescent signal.
  • Quantify band intensities and normalize to the loading control.[16] An increase in p53 and p21 levels in morpholino-injected samples compared to controls indicates p53 pathway activation.[8]

Protocol 2: Performing a Rescue Experiment

This protocol details how to perform an mRNA rescue experiment to confirm the specificity of a morpholino-induced phenotype.[14][19]

1. Preparation of Rescue mRNA:

  • Linearize the plasmid containing the target gene's coding sequence.
  • Use an in vitro transcription kit to synthesize capped and polyadenylated mRNA.[19]
  • Purify the mRNA and verify its integrity and concentration.

2. Preparation of Injection Mixes:

  • Mix 1 (Control): Standard control morpholino.
  • Mix 2 (Experimental): Target gene morpholino at the lowest effective concentration.
  • Mix 3 (Rescue): Target gene morpholino + rescue mRNA. Titrate the mRNA concentration.
  • Include a tracer dye (e.g., phenol (B47542) red) in all mixes to monitor injection volume.[19]

3. Microinjection:

  • Calibrate your microinjection needle to deliver a consistent volume.
  • Inject the mixes into 1-4 cell stage embryos.[19]

4. Phenotypic Analysis:

  • Culture the injected embryos under standard conditions.
  • At the desired time point, score the phenotypes for a statistically significant number of embryos.
  • The experiment is successful if the phenotype observed in the experimental group (Mix 2) is significantly reduced or absent in the rescue group (Mix 3), and the control group (Mix 1) shows no phenotype.[14]

References

Technical Support Center: Optimizing Morpholino Concentration for Exon Skipping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholino antisense oligonucleotides to induce exon skipping.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the recommended starting concentration for my Morpholino experiment?

The optimal concentration for a Morpholino is highly dependent on the delivery method, cell type or model organism, and the specific Morpholino sequence. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Below are general starting recommendations.

Table 1: Recommended Starting Concentrations for Morpholino Delivery

Delivery MethodSystemRecommended Starting Concentration
Microinjection Zebrafish Embryos2-10 ng per embryo[1]
Xenopus Embryos1-10 µM (final concentration in oocyte)[2]
Electroporation Cultured Cells1-10 µM in delivery solution[2]
Endo-Porter Delivery Cultured CellsStart with 10 µM Morpholino and titrate Endo-Porter (e.g., 2, 4, 6, 8 µM)[1]
Scrape Loading Adherent Cultured Cells1-20 µM in medium[2]
Vivo-Morpholinos Cultured Cells1-10 µM in culture medium[3]
In Vivo (e.g., mouse)12.5 mg/kg for intravenous injection is a common starting point[3][4]

2. My Morpholino isn't producing any exon skipping. What should I do?

Several factors can contribute to a lack of exon skipping. Here's a troubleshooting guide:

  • Confirm Delivery: The most common reason for Morpholino failure is inefficient delivery into the cytosol and nucleus.[5]

    • Action: Use a fluorescently-labeled control Morpholino to visualize cellular uptake via fluorescence microscopy.

    • Action: Optimize your delivery protocol. For instance, with Endo-Porter, try a range of concentrations to find the optimal ratio for your cells.[1]

  • Check Morpholino Integrity and Concentration:

    • Action: Ensure your Morpholino stock solution was prepared correctly in sterile, nuclease-free water. Avoid DEPC-treated water as it can damage Morpholinos.[6][7]

    • Action: Verify the concentration of your stock solution. It's good practice to measure the optical density (OD) of your stock.[6]

    • Action: If the Morpholino pellet was hard to resuspend, it may have absorbed moisture. Heating at 65°C for 5-10 minutes can help dissolve it.[6]

  • Verify Target Sequence:

    • Action: Double-check that your Morpholino sequence is the correct reverse complement of your target pre-mRNA sequence.[1] Inaccuracies in public sequence databases can lead to improper targeting.[1]

    • Action: For splice-blocking, ensure the Morpholino targets a splice junction or a known splice regulatory element.[1]

3. I'm observing high cell toxicity or off-target effects. How can I mitigate this?

Toxicity and off-target effects are important considerations in Morpholino experiments.[8][9][10][11][12]

  • Optimize Concentration:

    • Action: Perform a dose-response curve to find the lowest effective concentration that produces significant exon skipping with minimal toxicity.

  • Use Appropriate Controls:

    • Action: Always include a negative control, such as a standard control Morpholino with a scrambled sequence or one targeting a gene not expressed in your system. A 5-mismatch Morpholino is another option, though some off-target effects can still be sequence-dependent.[12]

    • Action: To confirm specificity, perform a rescue experiment by co-injecting the Morpholino with an mRNA transcript that is not targeted by the Morpholino but still codes for the protein of interest.[9]

  • Consider Off-Target Mechanisms:

    • Some Morpholinos can induce a p53-dependent apoptotic response, particularly in zebrafish.[9][12]

    • Action: If you observe increased apoptosis, consider co-injecting a p53-targeting Morpholino to suppress this off-target effect.[12]

    • Morpholinos can also trigger an innate immune response.[8][10]

4. How do I accurately quantify the level of exon skipping?

The standard method for quantifying exon skipping is Reverse Transcription Polymerase Chain Reaction (RT-PCR), followed by gel electrophoresis or, for more precise measurement, quantitative RT-PCR (qRT-PCR).[13][14][15]

  • RT-PCR and Gel Electrophoresis: This method allows for a semi-quantitative assessment of exon skipping.

    • Procedure: Design primers in the exons flanking the targeted exon. After RT-PCR, you will see two bands on an agarose (B213101) gel: a larger band representing the full-length transcript and a smaller band representing the exon-skipped transcript. The relative intensity of the bands indicates the efficiency of exon skipping.

  • Quantitative RT-PCR (qRT-PCR): This provides a more accurate and sensitive quantification of exon skipping.[13][16]

    • Procedure: Specific TaqMan probes can be designed to detect the skipped and unskipped transcripts.[13][16] This allows for precise measurement of the percentage of exon skipping.

Equation for Calculating Percent Exon Skipping (from band intensity): % Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Unskipped Band)] * 100

Experimental Protocols

Protocol 1: In Vitro Morpholino Delivery using Endo-Porter

  • Cell Seeding: Plate cells in a multi-well plate and grow to 50-80% confluency.

  • Prepare Morpholino-Endo-Porter Complex:

    • In a sterile tube, dilute your Morpholino stock solution to the desired final concentration in fresh, serum-containing culture medium.

    • Add the optimized concentration of Endo-Porter to the Morpholino solution and mix immediately by swirling or gentle vortexing.

  • Treatment: Remove the old medium from the cells and replace it with the Morpholino-Endo-Porter containing medium.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis: Harvest the cells for RNA extraction and subsequent RT-PCR analysis.

Protocol 2: RNA Extraction and RT-PCR for Exon Skipping Analysis

  • RNA Extraction:

    • Harvest cells treated with the Morpholino and a control.

    • Extract total RNA using a standard method, such as a column-based kit or TRIzol reagent, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Polymerase Chain Reaction (PCR):

    • Set up PCR reactions using primers that anneal to the exons flanking the target exon.

    • Include a no-template control and a sample from untreated cells.

    • Use a PCR program with an appropriate annealing temperature for your primers and an extension time sufficient for the larger, unskipped product.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2.5% agarose gel.

    • Visualize the bands under UV light and document the results. The presence of a smaller band in the Morpholino-treated sample indicates successful exon skipping.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mo Prepare Morpholino Stock (1 mM in H2O) treat_mo Treat with Morpholino (Dose-Response) prep_mo->treat_mo design_pcr Design PCR Primers (Flanking Target Exon) rt_pcr RT-PCR / qRT-PCR design_pcr->rt_pcr seed_cells Seed Cells seed_cells->treat_mo incubate Incubate (24-72h) treat_mo->incubate control Include Negative Control control->treat_mo harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction rna_extraction->rt_pcr gel Agarose Gel Electrophoresis rt_pcr->gel quantify Quantify Skipping Efficiency gel->quantify

Caption: Experimental workflow for optimizing Morpholino-induced exon skipping.

exon_skipping_mechanism cluster_gene Gene Transcription & Splicing cluster_splicing Mechanism of Action pre_mrna pre-mRNA exon1 Exon N-1 skipped_mrna Mature mRNA (Skipped) pre_mrna->skipped_mrna Splicing intron1 Intron exon2 Target Exon intron2 Intron exon3 Exon N+1 morpholino Morpholino Oligo morpholino->exon2 Binds to splice site spliceosome Spliceosome spliceosome->exon2 Binding blocked exon1_s Exon N-1 exon3_s Exon N+1

Caption: Mechanism of Morpholino-induced exon skipping.

References

Morpholino Oligonucleotide Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Morpholino Oligonucleotide Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of morpholino oligonucleotides.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude morpholino oligonucleotide samples?

A1: Crude morpholino oligonucleotide preparations typically contain several types of impurities arising from the solid-phase synthesis process. The most common of these are truncated sequences, often referred to as "n-1" or "shortmers," which are sequences missing one or more bases from the full-length product.[1] Other potential contaminants include sequences with protecting groups that were not successfully removed during deprotection steps, and small molecule impurities from the synthesis reagents.[1]

Q2: Why is purification of morpholino oligonucleotides important for my experiments?

A2: Purification is crucial to ensure the specificity and efficacy of your morpholino experiments. Impurities such as truncated sequences can potentially bind to off-target mRNA sequences, leading to non-specific effects and confounding data interpretation. For in vivo studies and drug development, high purity is essential to minimize toxicity and ensure that the observed biological effect is solely due to the full-length, active morpholino.

Q3: What are the primary methods used for purifying morpholino oligonucleotides?

A3: The two most common and effective methods for purifying morpholino oligonucleotides are Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) and Solid-Phase Extraction (SPE).

  • AEX-HPLC separates molecules based on charge. Although morpholinos are uncharged at neutral pH, under basic conditions, the guanine (B1146940) (G) and thymine (B56734) (T) bases can be deprotonated, imparting a net negative charge to the oligonucleotide.[1] This allows for separation on an anion-exchange column, where longer, more charged morpholinos bind more tightly.

  • SPE is often used for desalting and removing some impurities. It is a simpler and faster method than HPLC but generally provides lower resolution and purity.

Q4: How does the sequence of my morpholino, particularly the G-content, affect purification?

A4: The sequence of a morpholino, especially its guanine (G) content, can significantly impact its solubility and potential for aggregation.[2][3] Morpholinos with high G-content are more prone to forming G-quadruplex structures and aggregating, which can make them difficult to dissolve and purify.[3] This can lead to lower yields and challenges in obtaining a pure, monomeric product. It is generally recommended to keep the G-content below 36% where possible.[2][3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during morpholino purification.

Low Yield After Purification
Possible Cause Recommended Solution
Poor solubility of the morpholino High G-content can lead to poor solubility.[2][3] Try dissolving the crude morpholino in a minimal amount of sterile, nuclease-free water and gently warming the solution (e.g., to 65°C) to aid dissolution.[4] For very difficult sequences, consider using a small amount of a chaotropic agent, but be mindful of its compatibility with your purification method.
Aggregation of the morpholino Aggregation can cause the product to be lost during filtration or to behave unpredictably during chromatography.[5][6] To disaggregate, heat the morpholino solution at 65°C for 5-10 minutes.[4] For persistent aggregation, autoclaving the solution on a liquid cycle may be effective.[5][7] The degree of aggregation can be sequence, temperature, and time-dependent.[5][6]
Suboptimal HPLC or SPE conditions The binding, washing, and elution conditions for your purification method may not be optimized for your specific morpholino sequence. Review and optimize parameters such as buffer pH, salt concentration in the elution gradient (for HPLC), and the strength of the wash and elution solvents (for SPE).
Loss of product during desalting If using a desalting method like ethanol (B145695) precipitation, ensure that the precipitation conditions (e.g., temperature, salt concentration) are optimal for your morpholino to prevent loss of product in the supernatant.
Poor Purity After Purification
Possible Cause Recommended Solution
Co-elution of impurities with the full-length product Truncated sequences (n-1) that are close in length to the full-length product can be difficult to resolve, especially with lower-resolution methods.[1] For AEX-HPLC, optimizing the salt gradient to be shallower can improve resolution. For challenging separations, a higher-resolution purification method like Polyacrylamide Gel Electrophoresis (PAGE) may be necessary, although this often results in lower yields.
Presence of charge-isomeric impurities Impurities that have a similar charge to the full-length product under the chosen AEX-HPLC conditions (e.g., an n-1 sequence missing a non-ionizable base like adenine (B156593) or cytosine) will not be well-resolved.[1] In such cases, an alternative purification strategy, such as reverse-phase HPLC, might be more effective.
Contamination from synthesis reagents Small molecule impurities from the synthesis process should be effectively removed by most purification methods. If they persist, ensure that the desalting or buffer exchange step after purification is thorough.

III. Quantitative Data Summary

The following tables provide a summary of quantitative data related to morpholino purification and quality control.

Table 1: Expected Purity Levels for Different Purification Methods

Purification Method Typical Purity of Full-Length Product Notes
None (Crude) 50-70%Highly dependent on synthesis efficiency and length of the oligonucleotide.
Solid-Phase Extraction (SPE) 70-85%Effective for desalting and removing some shortmers, but with limited resolution.
Anion-Exchange HPLC (AEX-HPLC) >90%Provides good resolution for separating truncated sequences from the full-length product.[1]
Polyacrylamide Gel Electrophoresis (PAGE) >95%Offers the highest resolution but is often associated with lower yields.

Table 2: Influence of Guanine (G) Content on Morpholino Solubility

Guanine (G) Content General Solubility in Water Recommendations
< 36%Generally soluble up to 1 mM.[2][3]Standard dissolution protocols are usually sufficient.
36-40%May exhibit reduced solubility.Gentle warming (e.g., 65°C) may be required for complete dissolution.[4]
> 40%Often difficult to dissolve and prone to aggregation.[8]Consider redesigning the morpholino to a sequence with lower G-content if possible. Use of specialized dissolution buffers or techniques may be necessary.

IV. Experimental Protocols

Anion-Exchange HPLC (AEX-HPLC) Purification of Morpholino Oligonucleotides

This protocol provides a general guideline for the purification of morpholinos using AEX-HPLC. Optimization will be required for specific sequences and scales.

Materials:

  • Crude morpholino oligonucleotide, lyophilized

  • Sterile, nuclease-free water

  • Buffer A: 20 mM Tris-HCl, pH 9.5

  • Buffer B: 20 mM Tris-HCl, pH 9.5, with 1 M NaCl

  • Anion-exchange HPLC column (e.g., a strong anion-exchange column)

  • HPLC system with a UV detector (detection at 260 nm)

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude morpholino in sterile, nuclease-free water to a concentration of approximately 10-20 OD/mL. If the morpholino is difficult to dissolve, gently warm the solution to 65°C.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Injection: Inject the dissolved morpholino sample onto the column.

  • Gradient Elution: Elute the bound morpholinos using a linear gradient of Buffer B. A typical gradient might be from 0% to 50% Buffer B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the morpholino.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product. Shorter, truncated sequences will elute earlier in the gradient.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm the purity and identity of the full-length morpholino.

  • Desalting: Pool the pure fractions and desalt using a method such as solid-phase extraction or ethanol precipitation to remove the high concentration of NaCl from the elution buffer.

  • Lyophilization: Lyophilize the desalted, pure morpholino to obtain a dry powder.

Solid-Phase Extraction (SPE) for Desalting and Purification

This protocol is suitable for desalting and as a basic purification step for morpholinos.

Materials:

  • Aqueous solution of morpholino oligonucleotide

  • SPE cartridge with a suitable stationary phase (e.g., a reverse-phase C18 cartridge)

  • Conditioning Solvent: 100% Acetonitrile (B52724)

  • Equilibration Solvent: Sterile, nuclease-free water

  • Wash Solvent: 5% Acetonitrile in water

  • Elution Solvent: 50% Acetonitrile in water

  • Vacuum manifold or centrifuge with adaptors for SPE cartridges

Procedure:

  • Cartridge Conditioning: Pass 1-2 column volumes of Conditioning Solvent (100% Acetonitrile) through the SPE cartridge.

  • Cartridge Equilibration: Pass 1-2 column volumes of Equilibration Solvent (water) through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the aqueous morpholino sample onto the cartridge. The morpholino will bind to the stationary phase.

  • Washing: Pass 2-3 column volumes of Wash Solvent (5% Acetonitrile) through the cartridge to remove salts and other hydrophilic impurities.

  • Elution: Elute the purified morpholino from the cartridge by passing 1-2 column volumes of Elution Solvent (50% Acetonitrile) through the cartridge. Collect the eluate.

  • Solvent Removal: Remove the acetonitrile from the eluate, typically by lyophilization or vacuum centrifugation.

  • Reconstitution: Reconstitute the purified, desalted morpholino in sterile, nuclease-free water or a suitable buffer for your downstream application.

V. Visualizations

Diagram 1: General Experimental Workflow for Morpholino-Mediated Gene Knockdown

Morpholino_Workflow cluster_design 1. Design & Synthesis cluster_purification 2. Purification & QC cluster_experiment 3. In Vitro / In Vivo Experiment cluster_analysis 4. Analysis A Target Selection (mRNA or pre-mRNA) B Morpholino Sequence Design A->B C Solid-Phase Synthesis B->C D Crude Morpholino C->D E Purification (e.g., AEX-HPLC) D->E F Quality Control (HPLC, Mass Spec) E->F G Preparation of Working Solution F->G H Delivery into Cells/Organism (e.g., microinjection) G->H I Incubation / Development H->I J Phenotypic Analysis I->J K Molecular Analysis (Western Blot, RT-PCR) I->K L Data Interpretation J->L K->L

Caption: A flowchart of the typical experimental workflow for a morpholino-based gene knockdown study.

Diagram 2: Mechanism of Anion-Exchange HPLC for Morpholino Purification

AEX_HPLC_Mechanism cluster_column Anion-Exchange Column cluster_mobile_phase Mobile Phase (Salt Gradient) P1 P2 P3 P4 P5 P6 label_stationary Positively Charged Stationary Phase MO_full Full-Length Morpholino (more negative charge) Elution_late Elution_late MO_full->Elution_late Elutes Later (stronger binding) MO_short Truncated Morpholino (less negative charge) Elution_early Elution_early MO_short->Elution_early Elutes Earlier (weaker binding) Salt Salt Ions (e.g., Cl-) Salt->Elution_late Injection Injection Injection->MO_full Injection->MO_short

Caption: The separation mechanism of morpholinos by anion-exchange HPLC based on net negative charge.

References

impact of reagent quality on morpholino synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reagent quality on phosphorodiamidate Morpholino oligo (PMO) synthesis.

Frequently Asked Questions (FAQs)

Q1: My Morpholino synthesis failed or has a very low yield. What is the most common reagent-related cause?

A1: The most frequent cause of low synthesis yield is poor coupling efficiency during the solid-phase synthesis cycle.[1] Even a small drop in efficiency per cycle dramatically reduces the amount of full-length product, especially for longer oligos.[1] The primary culprit for poor coupling is often the presence of moisture in your reagents, particularly the acetonitrile (B52724) (ACN) solvent and the Morpholino monomers themselves. Water reacts with the activated monomer, preventing it from coupling to the growing oligo chain.[2]

Q2: I observe a significant amount of n-1 sequences (deletions) in my final product analysis. Which reagents should I check?

A2: The presence of n-1 shortmers typically points to two main issues: incomplete detritylation (or deblocking) or inefficient coupling.

  • Deblocking Reagent: If the deblocking solution (e.g., trichloroacetic acid in DCM) is old, degraded, or not applied for a sufficient time, it may not completely remove the trityl protecting group from the morpholino nitrogen. This prevents the next monomer from being added at that position, resulting in an n-1 deletion.[3]

  • Coupling Reagents: Low coupling efficiency, caused by impure or wet monomers, a degraded activator (e.g., ETT), or wet acetonitrile, will also lead to a failure to add the next base, creating an n-1 sequence.

Q3: How does reagent storage and handling affect synthesis outcomes?

A3: Proper storage is critical. Morpholino monomers, particularly the activated chlorophosphoramidate versions, can be unstable in solution and may decompose even during short-term storage.[4] It is often recommended to use freshly prepared monomer solutions for each synthesis. Solvents like acetonitrile must be kept under strictly anhydrous conditions, as they are hygroscopic. Activator solutions can also lose potency over time. Always store reagents according to the manufacturer's specifications, typically at low temperatures and under an inert atmosphere (e.g., argon).

Q4: Can I use standard DNA/RNA synthesis reagents for Morpholino synthesis?

A4: While some reagents overlap (e.g., acetonitrile, some capping reagents), Morpholino synthesis has unique requirements. The monomers are morpholino-based, not ribose-based, and the chemistry often involves specific activators and deblocking agents tailored for the phosphorodiamidate linkage. Using reagents not specified for Morpholino chemistry can lead to complete synthesis failure or significant side reactions.[5]

Q5: My purified Morpholino oligo shows good purity by HPLC, but has low biological activity. Could this be a reagent issue?

A5: While synthesis reagents are a primary concern, issues with post-synthesis reagents can also affect activity. For instance, using old or impure cleavage and deprotection reagents (like aqueous ammonia) can lead to incomplete removal of protecting groups from the nucleobases. These residual protecting groups can interfere with the Morpholino's ability to bind to its target RNA, reducing its biological activity even if the oligo appears pure by length on an HPLC trace. Additionally, improper storage of the final oligo, such as repeated freeze-thaw cycles, can cause aggregation and loss of activity.[6]

Troubleshooting Guide

This guide addresses specific issues encountered during Morpholino synthesis and links them to potential reagent quality problems.

Issue 1: Low Overall Yield of Full-Length Product
Potential Cause Reagent(s) to Investigate Recommended Action
Low Coupling Efficiency Acetonitrile (ACN), Morpholino Monomers, Activator (e.g., ETT)1. Verify Water Content in ACN: Use Karl Fischer titration to ensure water content is < 20 ppm. Use a fresh, sealed bottle of anhydrous ACN. 2. Assess Monomer Quality: Check monomer purity via HPLC and ³¹P NMR. Use fresh, high-purity monomers. 3. Check Activator: Use a fresh bottle of activator. Old or improperly stored activators can lose potency.
Incomplete Deblocking Deblocking Solution (e.g., 3% TCA in DCM)Ensure the solution is fresh and has not expired. Incomplete removal of the trityl group will terminate chain extension.
Degradation During Synthesis Deblocking SolutionProlonged or overly harsh acidic conditions during deblocking can cause degradation of the phosphorodiamidate backbone.[3][5] Ensure the correct concentration and contact time are used.
Issue 2: Presence of Deletion Sequences (n-1, n-2, etc.)
Potential Cause Reagent(s) to Investigate Recommended Action
Inefficient Coupling Monomers, Activator, ACNAs above. A failure in the coupling step is a direct cause of deletion mutations.
Incomplete Deblocking Deblocking SolutionAs above. Failure to remove the protecting group blocks the addition of the next monomer.
Inefficient Capping Capping Reagents (e.g., Acetic Anhydride)If the capping step is inefficient, unreacted chains (failures) from a previous cycle can be extended in a later cycle, leading to incorrect sequences. Ensure capping reagents are fresh and active.
Issue 3: Presence of Unexpected Peaks in HPLC/Mass Spectrometry
Potential Cause Reagent(s) to Investigate Recommended Action
Monomer Impurities Morpholino MonomersReactive impurities in a monomer can be incorporated into the oligo, creating adducts with unexpected masses. Verify monomer purity.
Side Reactions from Activator Activator (e.g., ETT, BTT, DCI)Some activators, especially if degraded or used under non-optimal conditions, can cause side reactions. More acidic activators can cause detritylation of the monomer in solution, leading to n+1 additions.[7]
Incomplete Deprotection Cleavage/Deprotection Reagent (e.g., Aqueous Ammonia)If the final deprotection is incomplete, the final oligo will retain base-protecting groups (e.g., benzoyl), leading to higher mass peaks. Use fresh, high-quality deprotection reagents and ensure sufficient reaction time/temperature.[1]

Data on Reagent Quality

The quality of reagents has a direct and quantifiable impact on the success of Morpholino synthesis.

Table 1: Illustrative Impact of Water Contamination in Acetonitrile on Synthesis Yield

This table illustrates the dramatic effect of seemingly minor decreases in average coupling efficiency, often caused by water contamination, on the theoretical final yield of a 25-mer Morpholino.

Water Content in ACN (ppm)Estimated Average Coupling EfficiencyTheoretical Yield of 25-mer PMO
< 1099.5%88.2%
3099.0%78.5%
5098.5%69.9%
10098.0%61.6%
> 200< 97.0%< 48.1%
Note: This data is illustrative, based on the principle that higher water content leads to lower coupling efficiency. Actual results may vary based on the synthesizer, specific monomers, and other reaction conditions.

Table 2: Recommended Quality Specifications for Key Reagents

ReagentQuality ParameterRecommended SpecificationAnalytical Method
Acetonitrile (ACN)Water Content< 20 ppmKarl Fischer Titration
Morpholino MonomersPurity> 98%HPLC
P(V) Impurities< 1%³¹P NMR
Activator (e.g., ETT)Purity> 99%HPLC
Deblocking Reagent (e.g., TCA)ConcentrationWithin 2% of targetTitration
Deprotection Reagent (e.g., NH₃ aq.)ConcentrationAs specified by manufacturerTitration

Experimental Protocols

Protocol 1: Water Content Determination in Acetonitrile by Karl Fischer Titration

This protocol outlines the volumetric titration method for determining water content in ACN.

  • System Preparation:

    • Set up a volumetric Karl Fischer titrator.

    • Fill the titration vessel with a suitable KF solvent (e.g., methanol-based or specialty ketone/aldehyde solvent if analyzing other materials).

    • Pre-titrate the solvent to dryness to eliminate any residual water in the cell.

  • Titer Determination:

    • Accurately inject a known amount of a certified water standard (e.g., 10 mg of water) or add a solid standard (e.g., sodium tartrate dihydrate).

    • Titrate with the Karl Fischer titrant (e.g., CombiTitrant 5).

    • The instrument will calculate the titer of the reagent in mg/mL. Repeat 2-3 times for accuracy.

  • Sample Analysis:

    • Using a dry, gas-tight syringe, draw and accurately weigh 5-10 mL of the acetonitrile sample.

    • Quickly inject the ACN sample into the conditioned titration cell.

    • Start the titration. The instrument will titrate to the endpoint and calculate the amount of water.

  • Calculation:

    • The water content in ppm is calculated as: (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (g)) * 1000

Protocol 2: Purity Analysis of Morpholino Monomers by RP-HPLC

This protocol provides a general method for assessing the purity of protected Morpholino monomers. Conditions may need to be optimized for specific monomers.

  • Sample Preparation:

    • Carefully dissolve a small amount (~1 mg) of the Morpholino monomer in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (return to initial)

  • Analysis:

    • Inject 10-20 µL of the sample solution.

    • Integrate the peak areas of the resulting chromatogram. The purity is calculated as the area of the main peak(s) divided by the total area of all peaks, expressed as a percentage. Note that Morpholino monomers may appear as two closely eluting peaks representing diastereomers.

Visualizations

G start Low Synthesis Yield or High Impurity Profile check_h2o Step 1: Verify Water Content in Solvents & Monomers start->check_h2o kf_test Perform Karl Fischer Titration on Acetonitrile check_h2o->kf_test [ Water > 20 ppm ] check_monomer Step 2: Assess Monomer and Activator Quality check_h2o->check_monomer [ Water OK ] use_new_acn Action: Use new, sealed bottle of anhydrous (<20 ppm) ACN kf_test->use_new_acn success Synthesis Successful use_new_acn->success hplc_nmr Perform HPLC and ³¹P NMR on Monomers/Activator check_monomer->hplc_nmr [ Purity < 98% or Degraded ] check_deprotection Step 3: Check Deblocking and Final Deprotection check_monomer->check_deprotection [ Reagents OK ] use_new_reagents Action: Use fresh, high-purity Monomers and Activator hplc_nmr->use_new_reagents use_new_reagents->success fresh_reagents Prepare fresh deblocking and cleavage solutions check_deprotection->fresh_reagents [ Suspect Degradation ] optimize_time Action: Ensure correct reaction times and temperatures fresh_reagents->optimize_time optimize_time->success

Caption: Troubleshooting workflow for common Morpholino synthesis failures.

Caption: Impact of poor reagent quality on the Morpholino synthesis cycle.

References

Morpholino Oligo Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues with Morpholino oligos.

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to Morpholino oligo aggregation.

1. Why is my Morpholino oligo precipitating or appearing aggregated?

Several factors can contribute to Morpholino oligo aggregation or precipitation. The primary causes include:

  • Oligo Sequence: The inherent sequence of the Morpholino is a critical factor. Oligos with high guanine (B1146940) (G) content (above 30-40%) tend to have lower aqueous solubility.[1][2][3] Significant self-complementarity within the sequence can also lead to insolubility, even with low G content.[1]

  • Storage Conditions: Storing Morpholino solutions at low temperatures (e.g., 4°C or frozen) is a common cause of precipitation.[2][4][5] Repeated freeze-thaw cycles can worsen this issue.[2][5]

  • Concentration: Preparing stock solutions at concentrations higher than the recommended limits can exceed the solubility of the oligo.[2][6]

  • Drying Out: If a Morpholino solution evaporates and the oligo dries down, it can become extremely difficult or even impossible to fully redissolve.[2][5]

  • Modifications: The addition of certain moieties, such as lissamine fluorescent tags, can reduce the overall solubility of the Morpholino oligo.[2][7]

  • Time-Dependent Aggregation: Some Morpholino sequences can form soluble aggregates over time, even when stored correctly.[8][9] This aggregation can lead to a decrease in the oligo's biological activity.[7][8][9]

2. My Morpholino oligo won't dissolve. What should I do?

If you are having trouble dissolving a lyophilized Morpholino oligo or if you observe precipitation in your stock solution, follow these steps in order:

  • Vortex: Ensure the vial is tightly capped and vortex it thoroughly.

  • Heat: If vortexing is not sufficient, heat the solution at 65°C for 5-10 minutes.[6][10] This is often enough to dissolve aggregates.

  • Autoclave: For persistent aggregation, autoclaving the solution on a liquid cycle is a highly effective method to restore solubility and activity.[2][4][7] It is important to let the autoclave return to atmospheric pressure naturally without a vacuum cycle to prevent liquid loss.[3][7] Standard Morpholinos can tolerate several rounds of autoclaving, but Vivo-Morpholinos should not be autoclaved more than once.[2][6]

3. What are the best practices for preparing and storing Morpholino stock solutions to prevent aggregation?

Proper preparation and storage are key to preventing aggregation and maintaining the activity of your Morpholinos.

  • Recommended Solvent: Dissolve your Morpholino oligo in sterile, nuclease-free water. Avoid using water treated with diethyl pyrocarbonate (DEPC), as residual DEPC can damage the oligo.[6][10]

  • Storage Temperature: The recommended storage condition for Morpholino solutions is at room temperature.[2][4][10] This minimizes the risk of the oligo falling out of solution.

  • Vial Sealing: Ensure the vial is tightly sealed to prevent evaporation. Storing vials in a humid chamber can provide extra protection against drying out.[2][5]

  • Long-Term Storage: For long-term storage (many months to years), storing the Morpholino in its lyophilized (freeze-dried) state is the best option.[2][5] The second-best option is as an aqueous solution at room temperature.[2]

4. My oligo used to work, but now its activity has decreased. Could this be due to aggregation?

Yes, a decrease in biological activity over time is a known issue for some Morpholino sequences and is often attributed to the formation of soluble aggregates.[7][8][9] These aggregates are not always visible as precipitates but can reduce the effective concentration of monomeric, active Morpholino. To address this, heating the solution to 65°C or, more effectively, autoclaving it can often disrupt these complexes and restore the oligo's activity.[2][5][7]

5. Does the type of Morpholino affect its solubility and aggregation potential?

Yes. Vivo-Morpholinos, which are modified for enhanced in vivo delivery, generally have lower solubility than standard Morpholinos.[6] It is recommended to prepare Vivo-Morpholino stock solutions at a lower concentration (≤0.5 mM) compared to standard Morpholinos (≤1.0 mM).[6] Additionally, the presence of certain salts can further decrease the solubility of Vivo-Morpholinos.[6]

Data Summary and Protocols

Quantitative Recommendations for Handling Morpholinos
ParameterStandard MorpholinoVivo-MorpholinoRationale
Stock Concentration ≤ 1.0 mM≤ 0.5 mMHigher concentrations increase the risk of insolubility and aggregation.[2][6]
Storage Temperature Room TemperatureRoom TemperatureCold temperatures and freeze-thaw cycles can cause precipitation.[2][5]
Heating for Dissolution 65°C for 5-10 min65°C for 5-10 minEffective for resolving minor aggregation.[6][10]
Autoclaving Permissible (multiple cycles)Permissible (once only)Strongest method to break down aggregates and restore activity.[2][6]
Recommended G Content < 40%< 40%High G content significantly decreases aqueous solubility.[1][3]
Experimental Protocols

Protocol 1: Standard Dissolution of Lyophilized Morpholino Oligo

  • Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.

  • Refer to the manufacturer's label for the amount of oligo (in nanomoles).

  • Add the appropriate volume of sterile, DEPC-free water to achieve the desired stock concentration (e.g., for a 1 mM stock, add 100 µL of water to 100 nmol of oligo).[6]

  • Vortex the vial thoroughly for 1-2 minutes.

  • Visually inspect the solution to ensure the oligo has completely dissolved. If not, proceed to Protocol 2.

  • Store the solution at room temperature in a tightly sealed vial.

Protocol 2: Resolving Aggregated Morpholino Oligos

  • Heating: Place the vial containing the Morpholino solution in a heat block or water bath set to 65°C for 5-10 minutes.[10]

  • Vortex the solution briefly while it is still warm.

  • Allow the solution to cool to room temperature and inspect for visible precipitate.

  • Autoclaving (if heating is insufficient):

    • Ensure the vial cap is suitable for autoclaving (e.g., not a pop-top).

    • Place the vial in an autoclave-safe rack.

    • Run a standard liquid (wet) autoclave cycle. Crucially, ensure the dry/vacuum cycle is disabled to prevent the solution from boiling off.[3][5]

    • Once the cycle is complete and the autoclave has returned to a safe pressure, carefully remove the vial.

    • Allow the solution to cool to room temperature before use.

Visual Guides

The following diagrams illustrate the recommended workflow for handling Morpholino oligos to prevent and resolve aggregation issues.

G cluster_prep Preparation cluster_check Solubility Check cluster_resolve Troubleshooting cluster_storage Storage & Use Start Receive Lyophilized Morpholino Oligo Dissolve Dissolve in Sterile Water (≤1.0 mM Standard) (≤0.5 mM Vivo) Start->Dissolve Protocol 1 Vortex Vortex Thoroughly Dissolve->Vortex Check Is Oligo Fully Dissolved? Vortex->Check Heat Heat at 65°C for 5-10 min Check->Heat No Store Store at Room Temp in Tightly Sealed Vial Check->Store Yes Check2 Is Oligo Dissolved? Heat->Check2 Autoclave Autoclave (Liquid Cycle) Autoclave->Store Check2->Autoclave No Check2->Store Yes Use Ready for Experiment Store->Use

Caption: Workflow for dissolving and troubleshooting Morpholino oligo aggregation.

G cluster_causes Primary Causes of Aggregation cluster_prevention Prevention Strategies HighG High G Content (>30%) Aggregation Morpholino Aggregation & Loss of Activity HighG->Aggregation LowTemp Cold Storage (Freeze/Thaw) LowTemp->Aggregation HighConc High Concentration (>1 mM) HighConc->Aggregation Drying Drying Out Drying->Aggregation StoreRT Store at Room Temp CorrectConc Use Recommended Concentration SealVial Tightly Seal Vial Lyophilize Lyophilize for Long-Term Storage Aggregation->StoreRT Aggregation->CorrectConc Aggregation->SealVial Aggregation->Lyophilize

Caption: Key factors causing Morpholino aggregation and strategies for prevention.

References

Technical Support Center: Overcoming Poor Solubility of Morpholino Oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the poor solubility of Morpholino oligos. The following information provides a comprehensive guide to understanding and resolving common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for dissolving Morpholino oligos?

It is highly recommended to dissolve Morpholino oligos in sterile, nuclease-free water.[1][2][3][4] Avoid using water treated with diethylpyrocarbonate (DEPC), as it can damage the Morpholinos.[1][2][3][4] The recommended stock solution concentration is typically 1 mM.[1][3][5][6] However, for some sequences, especially those with high G-content or certain modifications, a lower concentration of 0.5 mM may be necessary to ensure complete dissolution.[1][2]

Q2: What are the primary factors that contribute to poor Morpholino oligo solubility?

Several factors can influence the solubility of Morpholino oligos:

  • High Guanine (B1146940) (G) Content: This is the most significant factor.[1][7][8] Sequences with a high percentage of guanine bases are more prone to aggregation and precipitation. Oligos with a G content below 36% are generally expected to dissolve in water at a concentration of 1 mM.[1][6][8]

  • Sequence Composition: The overall sequence of the Morpholino can affect its solubility.[3]

  • Modifications: Certain modifications, such as the attachment of a lissamine fluorophore, can decrease the solubility of the oligo.[7][9]

  • Improper Storage: Freeze-thaw cycles and storage at low temperatures (4°C or frozen) can cause Morpholinos to precipitate or associate with the container walls.[1][5][7][8][10] Room temperature storage is generally recommended for Morpholino solutions.[1][5][7][10]

  • Drying Out: If a Morpholino solution dries out, it can be very difficult or even impossible to redissolve.[5][7]

Q3: My Morpholino oligo won't dissolve. What should I do?

If you encounter difficulty dissolving your Morpholino oligo, follow these troubleshooting steps in order:

  • Vortex: Vigorously vortex the vial for a few minutes.

  • Heat: If vortexing is insufficient, heat the solution at 65°C for 5-10 minutes.[1][2][3][6] This often helps to break up aggregates.

  • Dilute: If the oligo still does not dissolve, dilute it to a lower concentration (e.g., 0.5 mM) with sterile water and repeat the heating step.[1]

  • Autoclave: As a last resort for particularly difficult oligos, you can autoclave the solution on a liquid cycle.[2][3][7][9] This is often effective at dissolving persistent aggregates.[7]

Q4: Can I store my Morpholino oligo solution in the freezer?

It is generally not recommended to store Morpholino oligo solutions at 4°C or in the freezer.[1][5][7][8][10] Chilling and freeze-thaw cycles can lead to precipitation and aggregation, which may be difficult to reverse.[1][5][7][8][10] The recommended storage condition for Morpholino solutions is at room temperature in a tightly sealed vial.[1][5][7][10] For long-term storage (many months to years), lyophilizing the oligo is the best option.[5][7]

Q5: My once-soluble Morpholino has started to precipitate. What happened and can I fix it?

This is a common issue and is often due to the formation of soluble aggregates over time, especially with sequences prone to self-association.[11] This process can be accelerated by improper storage conditions like refrigeration or freezing.[10] In many cases, the activity of the Morpholino can be restored by heating the solution to 65°C for 10 minutes or by autoclaving it.[5][9][10]

Troubleshooting Guide: Resolving Poor Morpholino Solubility

This guide provides a systematic approach to addressing solubility issues with your Morpholino oligos.

Initial Dissolution Troubleshooting

If your lyophilized Morpholino oligo does not dissolve upon adding sterile water, follow this workflow:

G start Start: Lyophilized Morpholino add_water Add sterile, nuclease-free water (to 1 mM or 0.5 mM for high G-content) start->add_water vortex Vortex thoroughly add_water->vortex check_dissolved1 Is it fully dissolved? vortex->check_dissolved1 heat Heat at 65°C for 5-10 minutes check_dissolved1->heat No success Successfully Dissolved check_dissolved1->success Yes check_dissolved2 Is it fully dissolved? heat->check_dissolved2 dilute Dilute to a lower concentration (e.g., 0.5 mM or 0.25 mM) check_dissolved2->dilute No check_dissolved2->success Yes dilute->heat autoclave Autoclave on liquid cycle dilute->autoclave check_dissolved3 Is it fully dissolved? autoclave->check_dissolved3 contact_support Contact Technical Support check_dissolved3->contact_support No check_dissolved3->success Yes

Workflow for initial dissolution of Morpholino oligos.
Troubleshooting Precipitate in a Stored Solution

If you observe precipitation in a previously clear Morpholino oligo solution, use the following guide:

G start Start: Precipitate observed in stored solution warm_rt Bring to Room Temperature start->warm_rt vortex Vortex vigorously warm_rt->vortex check_dissolved1 Is precipitate gone? vortex->check_dissolved1 heat Heat at 65°C for 10 minutes check_dissolved1->heat No success Solution is clear check_dissolved1->success Yes check_dissolved2 Is precipitate gone? heat->check_dissolved2 autoclave Autoclave on liquid cycle check_dissolved2->autoclave No check_dissolved2->success Yes check_dissolved3 Is precipitate gone? autoclave->check_dissolved3 contact_support Contact Technical Support check_dissolved3->contact_support No check_dissolved3->success Yes consider_storage Review storage practices. Store at room temperature. success->consider_storage

Troubleshooting precipitate in stored Morpholino solutions.

Data Presentation

Table 1: Recommended Stock Concentrations for Morpholino Oligos
Morpholino TypeRecommended Stock ConcentrationMaximum Recommended Concentration
Standard Morpholino1 mMUp to 10 mM for some sequences[3]
High G-Content (>36%)0.5 mM or lower[1]1 mM
Vivo-Morpholinos≤0.5 mM[2]0.5 mM
Fluor-labeled Morpholinos1 mM (solubility may be reduced)[7]1 mM
Table 2: Summary of Troubleshooting Steps for Poor Solubility
StepProcedureTemperatureDurationNotes
1. VortexingAgitate the vial vigorously.Room Temperature1-2 minutesThe first step for any dissolution issue.
2. HeatingPlace the vial in a heat block or water bath.[1]65°C5-10 minutesOften effective for breaking up aggregates.[3]
3. DilutionAdd more sterile water to reduce the concentration.N/AN/ARecommended if heating at the initial concentration fails.[1]
4. AutoclavingUse the liquid cycle of an autoclave.[2]~121°CStandard liquid cycleA final resort for highly insoluble oligos.[7][9] Do not use a dry cycle.[5]

Experimental Protocols

Protocol 1: Standard Dissolution of Lyophilized Morpholino Oligos
  • Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.

  • Aseptically add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (typically 1 mM). For example, add 100 µL of water to a vial containing 100 nmol of Morpholino.[1]

  • Cap the vial securely and vortex for 1-2 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • If the oligo is not fully dissolved, proceed to the heating step in Protocol 2.

Protocol 2: Dissolution of Difficult Morpholino Oligos
  • Follow steps 1-3 of Protocol 1.

  • If the Morpholino is not fully in solution, place the vial in a 65°C water bath or heat block for 5-10 minutes.[1][3]

  • Remove the vial and vortex again.

  • If dissolution is still incomplete, add an equal volume of sterile water to halve the concentration and repeat the heating and vortexing steps.[1]

  • For extremely problematic oligos, autoclave the solution on a liquid cycle. Allow the solution to cool to room temperature before use.[2][3][7]

Protocol 3: Recovering Precipitated Morpholino Oligo from a Stored Solution
  • If the solution was stored at a low temperature, allow it to equilibrate to room temperature.

  • Vortex the vial vigorously for 2-3 minutes.

  • If the precipitate remains, heat the solution at 65°C for 10 minutes, followed by vortexing.[5]

  • If the precipitate persists, autoclaving the solution on a liquid cycle may be necessary to fully redissolve the oligo.[5][9]

  • To prevent future precipitation, it is recommended to store the Morpholino solution at room temperature.[1][5][7][10]

References

PMO Cleavage & Deprotection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage and deprotection of Phosphorodiamidate Morpholino Oligomers (PMOs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for cleaving PMOs from the solid support and removing protecting groups?

A1: The most common method for cleavage and deprotection of PMOs involves treating the solid support-bound oligonucleotide with concentrated aqueous ammonia (B1221849) (typically 30%) at an elevated temperature (e.g., 55°C) for an extended period (e.g., 16 hours).[1] This single step effectively cleaves the PMO from the solid support and removes the base-protecting groups.[1]

Q2: What are the critical parameters to control during the ammonia treatment?

A2: The critical parameters are the concentration of the aqueous ammonia, the temperature, and the duration of the incubation. Incomplete deprotection can occur if the temperature is too low or the incubation time is too short. Conversely, excessively harsh conditions could potentially lead to degradation of the PMO, although PMOs are generally stable under these conditions.

Q3: How can I confirm that the cleavage and deprotection were successful?

A3: Successful cleavage and deprotection are typically confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3] A clean, single major peak in the HPLC chromatogram and a mass spectrum corresponding to the expected molecular weight of the full-length, deprotected PMO indicate a successful reaction.

Q4: What are some common impurities observed after cleavage and deprotection?

A4: Common impurities can include incompletely deprotected oligomers, deletion sequences (n-1 mers), and side products from modifications of the nucleobases.[2] For example, incomplete removal of silyl (B83357) protecting groups can result in multiple bands on a gel, which collapse into a single band upon complete deprotection.[4] Another potential issue is the transamination of N4-benzoyl cytidine, leading to undesired adducts.[4]

Q5: Are there alternative reagents to concentrated ammonia for cleavage and deprotection?

A5: While concentrated ammonia is standard, alternative methods have been explored, especially for sensitive or modified oligonucleotides. For instance, a one-pot method using a mild ammonium (B1175870) hydroxide (B78521) solution followed by ethylenediamine (B42938) (EDA) has been used to deprotect methylphosphonate (B1257008) oligonucleotides, which are base-labile.[4] However, for standard PMOs, concentrated ammonia is generally effective and widely used.

Troubleshooting Guides

This section provides solutions to common problems encountered during PMO cleavage and deprotection.

Issue 1: Incomplete Cleavage from Solid Support
  • Symptom: Low yield of crude PMO after the cleavage step.

  • Possible Cause: Insufficient time or temperature during the ammonia treatment.

  • Troubleshooting Steps:

    • Verify Incubation Conditions: Ensure the reaction was heated to the recommended temperature (e.g., 55°C) for the full duration (e.g., 16 hours).

    • Increase Incubation Time: If the yield is still low, consider extending the incubation time.

    • Check Reagent Quality: Ensure the concentrated aqueous ammonia is fresh and has not lost its potency.

Issue 2: Incomplete Deprotection of Nucleobases
  • Symptom: Multiple peaks in the HPLC chromatogram or mass spectra showing masses corresponding to partially protected oligomers.

  • Possible Cause:

    • Suboptimal temperature or time for the deprotection reaction.

    • Inefficient mixing of the solid support with the ammonia solution.

  • Troubleshooting Steps:

    • Optimize Deprotection Conditions: Increase the temperature or duration of the ammonia treatment. Refer to the table below for a summary of typical conditions.

    • Ensure Proper Mixing: Gently agitate the vial during incubation to ensure the solid support is fully suspended in the ammonia solution.

    • Re-treat the Product: The crude PMO can be subjected to a second round of deprotection to remove any remaining protecting groups.

Issue 3: Presence of Deletion Sequences (n-1 mers)
  • Symptom: Peaks corresponding to shorter-than-expected PMOs are observed in HPLC and MS analysis.

  • Possible Cause: This issue typically arises from incomplete coupling during the solid-phase synthesis, not the cleavage and deprotection step. A capping step during synthesis is crucial to terminate unreacted chains and prevent the formation of deletion sequences.[5]

  • Troubleshooting Steps:

    • Review Synthesis Protocol: Ensure that the coupling steps during solid-phase synthesis are efficient and that a capping step is included after each coupling.

    • Purification: Use purification methods such as HPLC to separate the full-length product from the shorter deletion sequences.

Experimental Protocols

Standard Cleavage and Deprotection Protocol
  • After the final synthesis cycle, wash the solid support thoroughly with dichloromethane (B109758) (DCM) and dry it completely.

  • Transfer the dry solid support to a sealed, pressure-resistant vial.

  • Add concentrated aqueous ammonia (30%) to the vial, ensuring the solid support is fully submerged.

  • Seal the vial tightly and heat it at 55°C for 16 hours in a heating block or oven.[1]

  • After incubation, cool the vial to room temperature before carefully opening it in a well-ventilated fume hood.

  • Filter the solution to remove the solid support.

  • Evaporate the ammonia solution to obtain the crude PMO product. This can be done using a rotary evaporator or a centrifugal vacuum concentrator.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for PMO cleavage and deprotection.

ParameterConditionExpected OutcomeReference
Cleavage/Deprotection Reagent Concentrated Aqueous Ammonia (30%)Effective cleavage and deprotection[1]
Temperature 55°CComplete reaction within the specified time[1]
Duration 16 hoursHigh yield of deprotected PMO[1]
Crude Purity (Optimized Flow Synthesis) Varies with synthesis optimizationCan reach up to 99%[6]
Final Purity (Post-HPLC) >85%Suitable for many research applications[6]

Visualized Workflows

Cleavage_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Synthesized_PMO Resin-Bound Protected PMO Ammonia_Treatment Concentrated NH4OH 55°C, 16h Synthesized_PMO->Ammonia_Treatment Filtration Filter to Remove Resin Ammonia_Treatment->Filtration Evaporation Evaporate Ammonia Filtration->Evaporation Crude_PMO Crude PMO Evaporation->Crude_PMO Analysis HPLC & Mass Spec Analysis Crude_PMO->Analysis Purification HPLC Purification Analysis->Purification If impurities are present Pure_PMO Pure Deprotected PMO Analysis->Pure_PMO If pure Purification->Pure_PMO

Caption: Workflow for PMO cleavage, deprotection, and purification.

Troubleshooting_Logic cluster_outcomes Observed Issues cluster_solutions Corrective Actions Start Analyze Crude PMO (HPLC/MS) Incomplete_Cleavage Low Yield Start->Incomplete_Cleavage Low Yield? Incomplete_Deprotection Multiple Peaks / Incorrect Mass Start->Incomplete_Deprotection Impure? Deletion_Sequences n-1 Peaks Start->Deletion_Sequences Shortmers? Clean_Product Single Major Peak / Correct Mass Start->Clean_Product Clean? Optimize_Cleavage Increase Time/Temp Check NH4OH Incomplete_Cleavage->Optimize_Cleavage Optimize_Deprotection Increase Time/Temp Ensure Mixing Incomplete_Deprotection->Optimize_Deprotection Review_Synthesis Check Coupling & Capping Purify by HPLC Deletion_Sequences->Review_Synthesis Proceed Proceed to Purification/Use Clean_Product->Proceed

References

Technical Support Center: Troubleshooting p-Quinone Methide (p-QM) Impurities in PMO Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with p-Quinone Methide (p-QM) impurities during the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). This resource provides practical troubleshooting advice and detailed methodologies to help identify, control, and mitigate the formation of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the origin of p-Quinone Methide (p-QM) impurities in PMO synthesis?

A1: The primary source of p-QM impurities is the deprotection step of doubly protected morpholino guanosine (B1672433) (DPG) subunits used in PMO synthesis.[1][2] During the cleavage of the 4-pivaloyloxybenzyl protecting group with concentrated ammonium (B1175870) hydroxide, a reactive p-QM intermediate is generated.[1] This highly electrophilic species can then react with nucleophiles present in the mixture, including the PMO product itself.

Q2: How do p-QM impurities manifest in analytical data?

A2: p-QM impurities typically appear as an alkylation of the PMO, resulting in a mass increase of 106 Da.[1] This is often referred to as the "M+106" impurity and can be detected using mass spectrometry techniques such as MALDI-TOF.[1] Chromatographic methods like ion-pair reverse-phase high-performance liquid chromatography (IP-RP HPLC) can also be used to identify and quantify these adducts.[1]

Q3: My MALDI-TOF spectrum shows a significant peak at M+106. What is the likely cause and how can I address it?

A3: A prominent M+106 peak strongly indicates the presence of p-QM-related impurities. This occurs when the p-QM intermediate, formed during deprotection, reacts with the PMO.[1] The most effective strategy to mitigate this is to introduce a scavenger into the deprotection solution. Thiols, such as dithiothreitol (B142953) (DTT), have been shown to be effective scavengers of p-QM.[1][2]

Q4: I am using a thiol scavenger, but still observe M+106 impurities. What should I do?

A4: If you are still observing M+106 impurities despite using a thiol scavenger, consider the following:

  • Concentration of the Scavenger: The concentration of the thiol scavenger is critical for effective quenching of the p-QM intermediate. An insufficient concentration may not be adequate to trap all the generated p-QM. It is recommended to optimize the scavenger concentration.[1]

  • Reaction Conditions: Ensure that the deprotection and cleavage conditions (temperature, time, and reagent concentrations) are consistent and optimized.

  • Purity of Reagents: The purity of the synthesis reagents, including the amidites and deprotection solutions, can impact the formation of side products.

Q5: Are p-QM impurities detrimental to the final PMO product?

A5: While high levels of any impurity are undesirable, the presence of a small percentage of M+106 adducts in the crude PMO may not compromise the quality of the final drug substance.[1] These impurities can often be effectively removed during standard purification procedures, such as strong anion exchange (SAX) chromatography.[1]

Data Presentation

Table 1: Effect of DTT Concentration on M+106 Impurity Levels

The following table summarizes the impact of varying Dithiothreitol (DTT) concentrations on the relative intensity of the M+106 impurity, as determined by MALDI-TOF mass spectrometry.

DTT Concentration (M)M+106 Relative Intensity (%)
0.2548.61
0.50Not explicitly stated, but chromatogram provided in source
1.03.40
1.5~3.40 (constant at higher concentrations)
2.0~3.40 (constant at higher concentrations)

Data sourced from Organic Process Research & Development.[1]

Experimental Protocols

Protocol 1: Detection of M+106 Impurity by MALDI-TOF Mass Spectrometry

Objective: To identify the presence and relative intensity of the M+106 p-QM adduct on a synthesized PMO.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the crude PMO sample in an appropriate solvent (e.g., deionized water).

    • Prepare the MALDI matrix solution (e.g., sinapinic acid in a mixture of acetonitrile (B52724) and water with trifluoroacetic acid).

    • Mix the PMO sample solution with the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1-2 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the expected PMO and its M+106 adduct.

    • Operate the instrument in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the full-length PMO (M).

    • Look for a peak at M+106 Da.

    • Calculate the relative intensity of the M+106 peak compared to the main product peak.

Protocol 2: Quantification of M+106 Impurity by IP-RP HPLC

Objective: To separate and quantify the M+106 impurity from the main PMO product.

Methodology:

  • Mobile Phase Preparation:

    • Prepare the necessary mobile phases for ion-pair reverse-phase chromatography. This typically involves an aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile).

  • Column:

    • Use a suitable reverse-phase column (e.g., C18).

  • Sample Preparation:

    • Dissolve the crude PMO sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Set up a gradient elution method to separate the PMO from its impurities.

    • Set the column temperature and flow rate as per the established method.

    • Inject the sample onto the HPLC system.

  • Detection:

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Identify the peak corresponding to the main PMO product and any impurity peaks.

    • The M+106 impurity may elute closely to the main peak.

    • Integrate the peak areas to determine the relative percentage of the M+106 impurity.

Visualizations

pQM_Formation_Pathway DPG Doubly Protected Morpholino Guanosine (DPG) Deprotection Deprotection (conc. NH4OH) DPG->Deprotection pQM p-Quinone Methide (p-QM) Intermediate Deprotection->pQM M106_Impurity M+106 Impurity (PMO-Alkyl Adduct) pQM->M106_Impurity Alkylation PMO_Product PMO Product PMO_Product->M106_Impurity

Caption: Formation pathway of p-QM impurities during PMO synthesis.

Troubleshooting_Workflow Start Start: M+106 Impurity Detected Check_Scavenger Is a thiol scavenger being used? Start->Check_Scavenger Add_Scavenger Incorporate Thiol Scavenger (e.g., DTT) into Deprotection Step Check_Scavenger->Add_Scavenger No Optimize_Concentration Optimize Scavenger Concentration Check_Scavenger->Optimize_Concentration Yes Analyze_Crude Analyze Crude PMO (MALDI-TOF, IP-RP HPLC) Add_Scavenger->Analyze_Crude Optimize_Concentration->Analyze_Crude Impurity_Level Is M+106 level acceptable? Analyze_Crude->Impurity_Level Impurity_Level->Optimize_Concentration No Proceed_Purification Proceed to Purification (e.g., SAX Chromatography) Impurity_Level->Proceed_Purification Yes End End: Impurity Controlled Proceed_Purification->End

Caption: Troubleshooting workflow for p-QM impurity control.

Logical_Relationships cluster_cause Cause cluster_effect Effect cluster_mitigation Mitigation DPG_Deprotection DPG Deprotection pQM_Formation p-QM Formation DPG_Deprotection->pQM_Formation M106_Formation M+106 Adduct Formation pQM_Formation->M106_Formation Purification Purification (SAX) M106_Formation->Purification Thiol_Scavenger Thiol Scavenger (DTT) Thiol_Scavenger->pQM_Formation Inhibits

Caption: Logical relationships in p-QM impurity management.

References

Validation & Comparative

Validating Morpholino Knockdown Specificity: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing morpholino antisense oligonucleotides for gene knockdown, ensuring the specificity of this technique is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate morpholino knockdown specificity, with a central focus on Western blot analysis, and is supported by experimental data and detailed protocols.

Morpholinos are powerful tools for transiently silencing gene expression by sterically blocking translation or pre-mRNA splicing. However, off-target effects are a known concern, necessitating rigorous validation of knockdown specificity. Western blotting serves as a direct method to quantify the reduction of the target protein, providing crucial evidence of on-target efficacy. This guide will compare Western blotting with other essential validation techniques, offering a robust framework for confirming the specificity of morpholino-mediated protein knockdown.

Comparing Validation Strategies for Morpholino Knockdown

A multi-pronged approach is the gold standard for validating morpholino specificity. Relying solely on a single method can be misleading. The following table summarizes key validation strategies, highlighting their principles and the type of evidence they provide.

Validation MethodPrincipleEvidence Provided
Western Blot Analysis Directly measures the amount of target protein.Quantitative assessment of protein knockdown.
Dose-Response Curve Determines the minimal effective morpholino concentration.Establishes a concentration range with maximal knockdown and minimal toxicity.
Second Non-Overlapping Morpholino A different morpholino targeting a separate sequence on the same mRNA should elicit the same phenotype.Reduces the likelihood of off-target effects being responsible for the observed phenotype.
RNA Rescue Co-injection of a synthetic mRNA (lacking the morpholino binding site) with the morpholino should reverse the knockdown phenotype.Confirms that the observed phenotype is a direct result of target protein depletion.
Control Morpholinos Use of a standard control or a 5-mismatch morpholino.Helps to distinguish sequence-specific knockdown from non-specific effects of the morpholino chemistry or injection.
Comparison with Genetic Mutants The morphant phenotype should recapitulate the phenotype of a known genetic mutant for the same gene.Provides strong genetic evidence for the on-target effect of the morpholino.

Quantitative Analysis of Morpholino Knockdown by Western Blot

Western blot analysis provides a direct and quantitative measure of protein knockdown. The following tables present representative data from dose-response and rescue experiments, demonstrating how this technique is used to validate morpholino specificity.

Dose-Response Analysis

Establishing a dose-response curve is a critical first step to identify the optimal morpholino concentration that effectively knocks down the target protein without inducing significant toxicity.

Table 1: Dose-Dependent Knockdown of GαsS Protein in Zebrafish Embryos. [1]

Morpholino Concentration (ng)Mean Protein Level (% of Control) ± SEM
0 (Uninjected Control)100 ± 5.2
5 (Standard Control MO)98 ± 4.8
165 ± 6.1
332 ± 4.5
515 ± 3.9

Data adapted from a study on gnas knockdown in zebrafish embryos. Protein levels were quantified by densitometry of Western blots and normalized to a loading control (GAPDH).[1]

Rescue Experiment Analysis

A rescue experiment is a powerful method to confirm that the observed phenotype is specifically due to the depletion of the target protein. By co-injecting a morpholino-resistant mRNA, the knockdown effect should be reversed, as demonstrated by the restoration of protein levels in a Western blot.

Table 2: Rescue of α-actin Protein Expression in Zebrafish Embryos. [2]

TreatmentGenotypeMean α-actin Protein Level (% of Control) ± SEM
Standard Control MOWild-type100 ± 8.5
Actc1b UTR MOWild-type45 ± 6.2
Actc1b UTR MO + Rescue mRNAWild-type88 ± 7.1
Actc1b ex2 MOWild-type42 ± 5.9
Actc1b ex2 MO + Rescue mRNAWild-type85 ± 6.8

Data adapted from a study on Actc1b knockdown in zebrafish. Protein levels were quantified from Western blots and normalized to a loading control (β-tubulin).[2]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable validation experiments. Below are protocols for key experiments discussed in this guide.

Western Blot Protocol for Morpholino-Injected Zebrafish Embryos

This protocol is adapted for the analysis of protein knockdown in zebrafish embryos following morpholino injection.[3][4][5]

  • Sample Collection and Lysis:

    • At the desired time point post-injection (e.g., 24, 48, or 72 hours post-fertilization), collect a pool of embryos (typically 20-30 per condition).

    • Dechorionate the embryos using pronase and deyolk them by mechanical disruption in a deyolking buffer.

    • Wash the deyolked embryos with ice-cold PBS containing protease inhibitors.

    • Lyse the embryos in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Homogenize the lysate using a pestle or by sonication.

    • Clarify the lysate by centrifugation at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Normalize the protein concentration of all samples.

    • Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification:

    • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).

    • Quantify the band intensities for both the target protein and the loading control using densitometry software.

    • Normalize the target protein intensity to the loading control intensity for each sample.

RNA Rescue Experiment Protocol

This protocol outlines the steps for performing a rescue experiment to validate morpholino specificity.

  • Prepare Rescue mRNA:

    • Synthesize a capped and polyadenylated mRNA encoding the target protein. Crucially, this mRNA should not contain the binding site for the experimental morpholino. This can be achieved by using a cDNA from a different species with a divergent 5' UTR or by site-directed mutagenesis of the morpholino binding site.

    • Purify and quantify the synthesized mRNA.

  • Co-injection:

    • Prepare an injection mix containing the experimental morpholino at its optimal concentration and the rescue mRNA at a predetermined concentration.

    • Inject the mixture into one- to two-cell stage embryos.

    • As controls, inject embryos with the experimental morpholino alone, the rescue mRNA alone, and a standard control morpholino.

  • Analysis:

    • At the appropriate developmental stage, assess the phenotype of the injected embryos. A successful rescue will show a reversal of the morphant phenotype in the co-injected group.

    • Collect embryos from each group for Western blot analysis to confirm the restoration of target protein expression.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of validation experiments.

Morpholino_Validation_Workflow cluster_Initial_Knockdown Initial Knockdown & Observation cluster_Validation Specificity Validation cluster_Confirmation Confirmation of Specificity MO_injection Inject Translation-Blocking Morpholino Phenotype Observe Phenotype MO_injection->Phenotype Dose_Response Dose-Response Curve MO_injection->Dose_Response Optimize Concentration Control_MO Inject Control Morpholino MO_injection->Control_MO Negative Control Western_Blot Western Blot for Protein Knockdown Phenotype->Western_Blot Confirm Protein Loss Second_MO Inject Second Non-Overlapping MO Phenotype->Second_MO Reproduce Phenotype Rescue_Exp RNA Rescue Experiment Phenotype->Rescue_Exp Reverse Phenotype Specific_Knockdown Specific Knockdown Confirmed Western_Blot->Specific_Knockdown Dose_Response->Specific_Knockdown Second_MO->Specific_Knockdown Rescue_Exp->Specific_Knockdown Control_MO->Specific_Knockdown

Caption: Workflow for validating morpholino knockdown specificity.

Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Electrophoresis_Transfer Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Data Analysis Collect_Embryos Collect Injected Embryos Lyse_Embryos Lyse Embryos & Quantify Protein Collect_Embryos->Lyse_Embryos SDS_PAGE SDS-PAGE Lyse_Embryos->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Quantify Quantify Band Intensity Detect->Quantify Normalize Normalize to Loading Control Quantify->Normalize

Caption: A detailed workflow for Western blot analysis.

By employing a combination of these validation strategies, with Western blotting as a cornerstone for quantitative assessment, researchers can confidently attribute observed phenotypes to the specific knockdown of their target protein, thereby ensuring the integrity and impact of their findings.

References

A Comparative Guide to Quantifying Morpholino-Induced Exon Skipping by RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately quantifying the efficiency of morpholino-induced exon skipping is paramount. Reverse transcription-polymerase chain reaction (RT-PCR) is a cornerstone technique for this purpose, offering various methodologies with distinct advantages and limitations. This guide provides an objective comparison of common RT-PCR-based methods for quantifying exon skipping, supported by experimental data and detailed protocols.

Comparison of Quantification Methods

Several RT-PCR techniques are employed to measure the percentage of transcripts in which the target exon has been successfully skipped. The primary methods include semi-quantitative RT-PCR, quantitative real-time PCR (qPCR), and digital droplet PCR (ddPCR).[1][2]

A multi-center study comparing these methods for quantifying exon 51 skipping in Duchenne muscular dystrophy (DMD) cell cultures revealed significant differences in their performance.[1] Digital droplet PCR (ddPCR) emerged as the most precise and reproducible method, showing the least data dispersion and is often considered the "gold standard".[1][3][4][5] In contrast, other methods like single PCR followed by Agilent bioanalyzer analysis, nested PCR with densitometry, and qPCR tended to overestimate exon skipping levels and exhibited higher data variability.[1][3]

MethodPrincipleAdvantagesDisadvantagesReported Performance (vs. ddPCR)
Semi-quantitative RT-PCR (Nested PCR with Densitometry) Amplification of skipped and un-skipped transcripts followed by gel electrophoresis and band intensity analysis.[1][2]Simple, widely available equipment.[2]Prone to overestimation due to preferential amplification of shorter, skipped fragments; high variability.[1][3][6]Overestimates exon skipping.[1][3]
Quantitative Real-Time PCR (qPCR) Real-time monitoring of PCR product accumulation using fluorescent probes or dyes.[7][8][9][10]Higher throughput than traditional RT-PCR; provides quantitative data.Can be less accurate for low abundance transcripts; requires careful standard curve preparation and efficiency calculations.[11]Overestimates exon skipping.[1][3]
Digital Droplet PCR (ddPCR) Partitions the sample into thousands of droplets for individual PCR reactions, allowing for absolute quantification of target molecules.[3][12][13]High precision, sensitivity, and reproducibility; provides absolute quantification without a standard curve; less susceptible to PCR efficiency variations.[1][3][4]Requires specialized equipment.[2]Considered the most accurate and reproducible method.[1][3]
Single PCR with Agilent Bioanalyzer A single round of PCR followed by quantification of skipped and un-skipped products using a bioanalyzer.[1]More quantitative than traditional gel densitometry.Can still overestimate exon skipping levels.[1]Showed a 2.3-fold overestimation of exon skipping compared to ddPCR.[1]

Experimental Workflows and Signaling Pathways

The general workflow for quantifying morpholino-induced exon skipping begins with the delivery of a morpholino antisense oligonucleotide to the target cells or organism. This is followed by RNA extraction, reverse transcription to cDNA, and subsequent PCR-based analysis.

experimental_workflow cluster_cell_based In Vitro / In Vivo cluster_molecular_biology Molecular Analysis cluster_quantification Quantification Morpholino Morpholino Oligonucleotide Delivery Delivery to Cells/Organism Morpholino->Delivery RNA_Extraction Total RNA Extraction Delivery->RNA_Extraction RT Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT PCR PCR Amplification RT->PCR Analysis Analysis of PCR Products PCR->Analysis Quantification Quantification of Exon Skipping Analysis->Quantification

Caption: General experimental workflow for quantifying morpholino-induced exon skipping.

The mechanism of morpholino-induced exon skipping involves the binding of the morpholino oligomer to a specific sequence within the pre-mRNA, typically at a splice site or a splicing enhancer. This steric hindrance prevents the spliceosome from recognizing and including the target exon in the mature mRNA.

exon_skipping_mechanism cluster_pre_mrna Pre-mRNA Splicing cluster_morpholino_intervention Morpholino Intervention pre_mRNA Pre-mRNA with Target Exon Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome Normal Pathway Morpholino Morpholino Binding to pre-mRNA pre_mRNA->Morpholino Therapeutic Intervention Splicing Splicing Spliceosome->Splicing mRNA_inclusion Mature mRNA (Exon Included) Splicing->mRNA_inclusion Blocked_Spliceosome Blocked Spliceosome Assembly Morpholino->Blocked_Spliceosome Skipping Exon Skipping Blocked_Spliceosome->Skipping mRNA_skipping Mature mRNA (Exon Skipped) Skipping->mRNA_skipping

Caption: Mechanism of morpholino-induced exon skipping.

Detailed Experimental Protocols

Below are generalized protocols for the different RT-PCR based quantification methods. It is important to optimize these protocols for the specific gene of interest and experimental system.

Total RNA Extraction and cDNA Synthesis (Common for all methods)
  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).

Semi-quantitative RT-PCR and Densitometry
  • PCR Amplification: Perform PCR using primers flanking the target exon. Typically, a nested PCR approach is used to increase specificity and yield.[2] The first round of PCR uses outer primers, and the product is then used as a template for a second round of PCR with inner (nested) primers.[2]

  • Gel Electrophoresis: Separate the PCR products on a 1.5-2.5% agarose (B213101) gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).[14] The skipped and un-skipped products will appear as bands of different sizes.

  • Densitometry Analysis: Capture an image of the gel and quantify the intensity of the bands corresponding to the skipped and un-skipped products using software like ImageJ.[1]

  • Calculation: The percentage of exon skipping is calculated as: (Intensity of skipped band / (Intensity of skipped band + Intensity of un-skipped band)) * 100.

Quantitative Real-Time PCR (qPCR)
  • Primer and Probe Design: Design primers and, if using a probe-based assay (like TaqMan), a fluorescently labeled probe that specifically detects either the skipped or un-skipped transcript.[7][8] For TaqMan assays, probes are often designed to span the newly formed exon-exon junction of the skipped transcript.[7]

  • qPCR Reaction: Set up the qPCR reaction with a master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or the specific TaqMan probe.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[9]

  • Data Analysis: Determine the quantification cycle (Cq) values for the skipped and un-skipped transcripts. The relative abundance of the skipped transcript can be calculated using the ΔΔCq method, with a reference gene for normalization.[15]

Digital Droplet PCR (ddPCR)
  • Assay Design: Design TaqMan assays with primers and probes specific for the skipped and un-skipped transcripts.[13]

  • Droplet Generation: Mix the cDNA sample with the ddPCR Supermix, primers, and probes. This mixture is then partitioned into approximately 20,000 nanoliter-sized droplets using a droplet generator.[13]

  • PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.

  • Droplet Reading: After PCR, the droplets are read by a droplet reader, which counts the number of positive (fluorescent) and negative droplets for each assay.[13]

  • Data Analysis: The absolute concentration of the skipped and un-skipped transcripts is calculated based on Poisson statistics from the fraction of positive droplets.[13] The percentage of exon skipping is then determined from these absolute concentrations.

References

A Researcher's Guide to Control Experiments for Morpholino-Based Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing morpholino antisense oligonucleotides for gene silencing, establishing the specificity and ruling out off-target effects of these powerful tools is paramount. This guide provides a comprehensive comparison of essential control experiments, complete with supporting data, detailed protocols, and visual workflows to ensure the reliability and reproducibility of your findings.

Morpholinos are synthetic molecules that block gene expression by sterically hindering translation or pre-mRNA splicing.[1][2] While highly effective, their application necessitates rigorous controls to validate that the observed phenotype is a direct result of silencing the target gene and not due to non-specific or toxic side effects.[3][4] This guide details the most critical control experiments, their rationale, and how to interpret the results.

Comparison of Control Morpholinos

The choice of a negative control morpholino is a critical first step in any gene silencing experiment. The ideal control should have a similar chemical composition to the experimental morpholino but lack a specific target in the organism being studied.[5][6] Below is a comparison of commonly used control morpholinos.

Control TypeDescriptionAdvantagesDisadvantagesRecommended Use
Standard Control A pre-designed sequence with no known target in common model organisms.[1][7] A widely used sequence is 5'-CCTCTTACCTCAGTTACAATTTATA-3'.[1][8]Well-documented lack of biological activity in many systems.[7][9] Cost-effective.[1]May not perfectly match the GC content and length of the experimental morpholino.[6] Can induce some non-specific effects at high concentrations.[8]As a general negative control in initial experiments.
Mismatch Control A sequence identical to the experimental morpholino but with several (typically 5) mismatched bases.[5][10]Closely resembles the experimental morpholino in length and base composition.[5] Provides a stringent test for sequence specificity.[6]Designing an effective mismatch that truly disrupts binding without creating new off-targets can be challenging.To confirm that the observed phenotype is sequence-specific.
Invert/Scrambled Control A sequence with the same base composition as the experimental morpholino but in a reversed or randomized order.[5][6]Matches the base composition of the experimental morpholino.[7]A scrambled sequence could potentially have an unintended target. The inverted sequence is generally preferred.[7]As an alternative to mismatch controls to test for sequence specificity.

Essential Validation Experiments

Beyond negative control morpholinos, a series of validation experiments are crucial to build a strong case for the specificity of a morpholino-induced phenotype.

ExperimentPurposeExpected Outcome for a Specific EffectKey Considerations
Dose-Response To determine the optimal concentration of the morpholino that elicits a specific phenotype without causing general toxicity.[4][11]A clear concentration-dependent increase in the specific phenotype, followed by a plateau and then signs of toxicity at higher concentrations.The margin between a specific phenotype and toxicity can be narrow, requiring precise injections.[4]
Second Non-Overlapping Morpholino To demonstrate that a different morpholino targeting a distinct site on the same mRNA produces the same phenotype.[5][10]Both morpholinos independently recapitulate the same phenotype. Co-injection at sub-optimal doses may show a synergistic effect.[5][10]This is a powerful control to rule out off-target effects of a single morpholino sequence.[1]
mRNA Rescue To show that the phenotype can be reversed by co-injecting a form of the target mRNA that is not recognized by the morpholino.[5][10][12]The morphant phenotype is reversed or significantly ameliorated by the co-injected mRNA.The rescue mRNA should ideally be modified (e.g., silent mutations in the morpholino binding site) to prevent the morpholino from binding to it.[5]
Phenotypic Analysis vs. Known Mutant To compare the morphant phenotype with the phenotype of a known genetic mutant for the same gene.[11][12]The morphant phenotype closely mimics the mutant phenotype.Differences in phenotype may arise due to the transient nature of morpholino knockdown versus a stable mutation.

Experimental Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the logical flow of key control experiments in morpholino-based gene silencing.

Experimental_Workflow_for_Morpholino_Gene_Silencing cluster_design Phase 1: Design & Preparation cluster_validation Phase 2: Validation cluster_specificity Phase 3: Specificity Controls cluster_conclusion Phase 4: Conclusion start Identify Target Gene design_mo Design Experimental Morpholino (MO) start->design_mo design_controls Design Control MOs (Standard, Mismatch, etc.) design_mo->design_controls synth Synthesize & Purify MOs design_controls->synth dose_response Dose-Response Experiment synth->dose_response phenotype_analysis Phenotypic Analysis dose_response->phenotype_analysis verify_knockdown Verify Knockdown (RT-PCR/Western Blot) phenotype_analysis->verify_knockdown second_mo Second Non-overlapping MO verify_knockdown->second_mo rescue_exp mRNA Rescue Experiment verify_knockdown->rescue_exp compare_mutant Compare with Known Mutant verify_knockdown->compare_mutant conclusion Conclude Specific Gene Function second_mo->conclusion rescue_exp->conclusion compare_mutant->conclusion

Caption: Overall workflow for morpholino-based gene silencing experiments.

The following diagram details the logic of a rescue experiment, a cornerstone for demonstrating morpholino specificity.

mRNA_Rescue_Experiment_Workflow cluster_setup Experimental Setup cluster_observation Observation & Analysis cluster_interpretation Interpretation wt Wild-Type (Uninjected) observe_wt Normal Phenotype wt->observe_wt mo_only Inject Experimental MO observe_mo Specific Phenotype (Morphant) mo_only->observe_mo control_mo Inject Control MO observe_control Normal Phenotype control_mo->observe_control rescue Co-inject Experimental MO + Rescue mRNA observe_rescue Rescued (Normal) Phenotype rescue->observe_rescue interpretation Phenotype is specific to target gene knockdown observe_wt->interpretation observe_mo->interpretation observe_control->interpretation observe_rescue->interpretation

Caption: Workflow of an mRNA rescue experiment to confirm morpholino specificity.

Detailed Experimental Protocols

Protocol 1: Verification of Splice-Blocking Morpholino Efficacy using RT-PCR

This protocol is designed to confirm that a splice-blocking morpholino is effectively altering the splicing of the target pre-mRNA.[5][13]

Materials:

  • RNA extraction kit

  • Reverse transcriptase and corresponding buffers

  • PCR reagents (Taq polymerase, dNTPs, etc.)

  • Primers flanking the targeted exon

  • Agarose (B213101) gel electrophoresis equipment

Methodology:

  • Inject embryos with the splice-blocking morpholino and a control morpholino at the determined optimal concentration. Collect uninjected embryos as a wild-type control.

  • At the desired developmental stage, extract total RNA from pools of approximately 20-30 embryos for each condition.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • Perform PCR using primers that flank the exon targeted by the morpholino.

  • Analyze the PCR products on an agarose gel.

Expected Results:

  • Wild-type and control morpholino-injected samples: A single PCR product of the expected size for the correctly spliced mRNA.

  • Splice-blocking morpholino-injected samples: A larger PCR product corresponding to the inclusion of the intron or a smaller product corresponding to the exclusion of the targeted exon. The correctly spliced product should be significantly reduced.

Protocol 2: mRNA Rescue Experiment

This protocol details the steps to rescue a morphant phenotype by co-injecting a morpholino-resistant mRNA.[12][14]

Materials:

  • Experimental morpholino

  • In vitro transcription kit to synthesize capped mRNA

  • Plasmid DNA containing the target gene's coding sequence (modified to be morpholino-resistant if targeting the 5' UTR)

  • Microinjection apparatus

Methodology:

  • Synthesize capped mRNA from the linearized plasmid DNA using an in vitro transcription kit. Purify and quantify the mRNA.

  • Prepare four injection solutions:

    • Wild-type control (injection buffer only)

    • Experimental morpholino alone

    • Control morpholino

    • Experimental morpholino + rescue mRNA

  • Co-inject the experimental morpholino and rescue mRNA into one-cell stage embryos.

  • Raise the injected embryos under standard conditions and score the phenotypes at the appropriate developmental stage.

Expected Results:

  • Embryos injected with the experimental morpholino alone should display the specific morphant phenotype.

  • Embryos co-injected with the experimental morpholino and the rescue mRNA should show a wild-type or near wild-type phenotype, demonstrating that the morphant phenotype is specifically due to the knockdown of the target gene.

By diligently applying these control experiments, researchers can confidently attribute observed phenotypes to the specific action of their morpholino, thereby ensuring the integrity and impact of their research in the fields of developmental biology, disease modeling, and therapeutic development.

References

Assessing Off-Target Effects of Morpholino Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Gene Knockdown Technologies

While morpholinos are recognized for their high specificity, it is crucial to understand their off-target profile in comparison to other common gene knockdown tools like siRNA and CRISPR/Cas9.[1][2][3] Morpholinos, with their uncharged backbone, are considered less likely to interact non-specifically with cellular proteins, a common source of off-target effects with other chemistries.[1][2][3]

TechnologyMechanism of ActionCommon Off-Target EffectsPrimary Method of Off-Target Detection
Morpholino Oligonucleotides Steric hindrance of translation or pre-mRNA splicing.[4]- p53-mediated apoptosis[5] - Innate immune response[6] - Off-target mis-splicing[6]Whole-transcriptome analysis (RNA-seq)
siRNA (short interfering RNA) RNA-induced silencing complex (RISC)-mediated mRNA degradation.[5]- Seed region-mediated off-target silencing[7][8] - Interferon response[5]Whole-transcriptome analysis (RNA-seq)
CRISPR/Cas9 Cas9-mediated DNA double-strand breaks leading to gene knockout.[9]- Off-target DNA mutations[9] - Large deletions and chromosomal rearrangementsGenome-wide sequencing (e.g., GUIDE-seq, SITE-seq)

Key Off-Target Effects of Morpholinos and Their Assessment

Several distinct off-target effects have been associated with morpholino use. Understanding and controlling for these is paramount for accurate data interpretation.

p53-Mediated Apoptosis

A well-documented off-target effect of some morpholinos is the activation of the p53 signaling pathway, leading to apoptosis.[5] This effect is thought to be sequence-dependent and can obscure the true phenotype of the target gene knockdown.

Assessment Method:

  • Activated Caspase-3 Staining: Apoptosis can be directly visualized and quantified by staining for activated caspase-3, a key executioner caspase.

Innate Immune Response

Studies have shown that morpholinos can sometimes trigger an innate immune response, leading to the upregulation of immune-related genes.[6] This response appears to be dependent on the morpholino sequence and dosage.

Assessment Method:

  • RNA-Sequencing: Transcriptome-wide analysis is the most comprehensive way to identify the upregulation of immune response genes.

  • Quantitative RT-PCR (qRT-PCR): Can be used to validate the expression changes of specific immune genes identified by RNA-seq.

Off-Target Mis-splicing

Splice-blocking morpholinos, while designed to target a specific splice junction, can sometimes bind to and disrupt the splicing of unintended transcripts.[6]

Assessment Method:

  • RNA-Sequencing: Provides a global view of splicing events and can identify unintended exon skipping, intron retention, or cryptic splice site usage.

  • RT-PCR: Can be used to confirm specific off-target splicing events predicted by bioinformatics or identified by RNA-seq.

Experimental Protocols

Protocol 1: RNA Rescue Experiment

Methodology:

  • Design a Rescue mRNA: Synthesize an mRNA encoding the target protein that lacks the morpholino binding site. This can be achieved by introducing silent mutations in the target sequence or by using a construct that only contains the coding sequence without the 5' UTR targeted by a translation-blocking morpholino.

  • Microinjection: Co-inject the morpholino and the rescue mRNA into embryos at the one-cell stage.

  • Phenotypic Analysis: Observe the embryos at the appropriate developmental stage and compare the phenotype of embryos injected with the morpholino alone, the rescue mRNA alone, and the co-injected embryos. A successful rescue will show a restoration of the wild-type phenotype in the co-injected group.

Protocol 2: p53 Co-injection to Mitigate Apoptosis

Methodology:

  • Obtain a validated p53 morpholino: Use a previously published and validated morpholino targeting the p53 gene of the model organism.

  • Determine Optimal Doses: Titrate the doses of both the experimental morpholino and the p53 morpholino to find the lowest effective concentration for each.

  • Co-injection: Co-inject the experimental morpholino and the p53 morpholino at their optimal concentrations.

  • Analysis: Compare the phenotype of embryos injected with the experimental morpholino alone to those co-injected with the p53 morpholino. A reduction in cell death or a change in the observed phenotype in the co-injected group suggests that the original phenotype was at least partially due to p53-mediated apoptosis.

Protocol 3: Whole-Mount Immunohistochemistry for Activated Caspase-3

Methodology:

  • Fixation: Fix embryos at the desired developmental stage in 4% paraformaldehyde (PFA).

  • Permeabilization: Permeabilize the embryos with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding with a solution like bovine serum albumin (BSA) or normal goat serum.

  • Primary Antibody Incubation: Incubate the embryos with a primary antibody specific for activated (cleaved) caspase-3.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Imaging: Mount the embryos and visualize the fluorescent signal using a confocal or fluorescence microscope.

Data Presentation

Table 1: Quantitative Comparison of Off-Target Effects

FeatureMorpholino OligonucleotidessiRNACRISPR/Cas9
Typical Number of Off-Target Genes (RNA-seq) Low to moderateModerate to highNot directly comparable (DNA level)
Mismatch Tolerance Generally low (a few mismatches can abolish activity)Higher (seed region is critical)Variable (up to 5-6 mismatches tolerated)
Primary Off-Target Mechanism Mis-splicing, p53 activationSeed-based mRNA degradationOff-target DNA cleavage
Frequency of Apoptotic Phenotypes Can be frequent, often p53-dependentCan occur, mechanism variesCan occur due to DNA damage response

Note: The number of off-target events is highly dependent on the specific sequence, concentration, and experimental system.

Visualizations

experimental_workflow cluster_design Morpholino Design & Synthesis cluster_injection Microinjection cluster_assessment Phenotypic & Off-Target Assessment design Design Morpholino (targeting translation start site or splice junction) synth Synthesize Morpholino and Controls (e.g., mismatch) design->synth injection Inject into 1-cell stage embryo synth->injection phenotype Phenotypic Analysis (e.g., morphology, gene expression) injection->phenotype controls Inject Control Groups: - Mismatch Morpholino - Uninjected rescue Rescue Experiment (co-inject with non-targetable mRNA) phenotype->rescue Confirm Specificity p53_exp p53 Co-injection phenotype->p53_exp Assess Apoptosis Contribution rnaseq RNA-Sequencing phenotype->rnaseq Global Off-Target Analysis caspase Activated Caspase-3 Staining p53_exp->caspase

Caption: Experimental workflow for assessing morpholino specificity.

off_target_pathways cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects morpholino Morpholino Oligonucleotide target_mrna Target mRNA morpholino->target_mrna Binds to target off_target_rna Off-Target RNA morpholino->off_target_rna Binds to similar sequence p53 p53 Activation morpholino->p53 immune Innate Immune Response morpholino->immune translation_block Translation Block target_mrna->translation_block splicing_block Splicing Block target_mrna->splicing_block target_protein_down Target Protein Knockdown translation_block->target_protein_down splicing_block->target_protein_down off_target_splicing Off-Target Mis-splicing off_target_rna->off_target_splicing apoptosis Apoptosis p53->apoptosis

Caption: On-target and potential off-target pathways of morpholinos.

By employing these rigorous control experiments and assessment methods, researchers can confidently distinguish between specific, on-target effects and non-specific, off-target artifacts, thereby ensuring the reliability of their findings.

References

Morpholino vs. siRNA: A Comparative Guide to Gene Knockdown Technologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of functional genomics and drug development, the ability to specifically silence gene expression is a cornerstone of research. Among the various tools available, Morpholino oligonucleotides and small interfering RNAs (siRNAs) are two of the most prominent methods for achieving gene knockdown. While both aim to reduce the expression of a target gene, they operate through distinct mechanisms, leading to significant differences in their specificity, efficacy, duration of action, and off-target effect profiles. This guide provides an objective comparison of Morpholino and siRNA technologies, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.

At a Glance: Morpholinos vs. siRNA

FeatureMorpholinosiRNA
Mechanism of Action Steric hindrance of translation or pre-mRNA splicing[1][2]RISC-mediated cleavage of target mRNA[2]
Chemical Backbone Neutral phosphorodiamidate linkages and morpholine (B109124) ringsAnionic phosphodiester backbone (natural)
Specificity High, requires a longer binding site (around 15-25 bases)[1][3]Can be high, but off-target effects are a known issue[1][4]
Off-Target Effects Generally low due to neutral backbone and steric blocking mechanism[1][2][4]Can be significant, often due to "seed region" homology with unintended mRNAs[5]
Stability High resistance to nucleases[2]Susceptible to nuclease degradation without chemical modification
Delivery Methods Microinjection, electroporation, specialized delivery reagents (Endo-Porter), Vivo-Morpholinos[6]Transfection (lipid-based reagents), electroporation, viral vectors
Duration of Effect Long-lasting, can persist for several days in embryos and cultured cells[3][7]Typically transient, duration depends on cell division rate and siRNA stability
Toxicity Generally low toxicity[3]Can induce an innate immune response and off-target gene regulation[3][8]

Delving Deeper: A Quantitative Comparison

While direct head-to-head studies providing comprehensive quantitative comparisons are not abundant in the literature, we can synthesize data from various sources to provide an overview of the expected performance of each technology.

Knockdown Efficiency
TechnologyTypical Knockdown Efficiency (Protein Level)Notes
Morpholino 70-98% reduction[2]Efficiency is highly dependent on the target sequence and successful delivery. Often results in protein levels below the limit of detection by Western blot[3].
siRNA >80-90% reductionEfficiency can be very high but is often accompanied by a higher risk of off-target effects. Pooling multiple siRNAs can help mitigate off-target effects while maintaining high knockdown levels[5].
Duration of Gene Knockdown
TechnologyTypical Duration of EffectFactors Influencing Duration
Morpholino Up to 7 days in embryos; around 4 days in cultured cells with Vivo-Morpholinos[3][7]The rate of new target RNA transcription and the turnover rate of the existing protein are key factors[7]. Morpholinos themselves are highly stable and not degraded by nucleases[2].
siRNA 24-72 hours, but can be longer depending on the cell line and siRNA stabilityThe effect is diluted with cell division. Chemically modified siRNAs can exhibit longer-lasting effects.
Comparative Toxicity

| Technology | Common Toxicity Observations | |---|---|---| | Morpholino | Generally considered to have low toxicity, attributed to their neutral backbone which minimizes non-specific interactions with cellular proteins[3]. However, high concentrations can lead to off-target effects and some studies have reported induction of an immune response in certain contexts[8]. | | siRNA | Can trigger the innate immune system through Toll-like receptors[3]. Off-target gene silencing is a significant concern and can lead to unintended cellular phenotypes. The anionic nature of the backbone can contribute to non-specific protein binding. |

Mechanisms of Action: A Visual Guide

To better understand the fundamental differences between Morpholinos and siRNA, the following diagrams illustrate their distinct modes of action.

morpholino_mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA Splicing_machinery Splicing Machinery pre_mRNA->Splicing_machinery Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export Splicing_machinery->mRNA Mature mRNA Splice_blocking_MO Splice-blocking Morpholino Splice_blocking_MO->pre_mRNA Binds to splice junction Ribosome Ribosome mRNA_cyto->Ribosome Translation Protein Protein Ribosome->Protein Translation_blocking_MO Translation-blocking Morpholino Translation_blocking_MO->mRNA_cyto Binds to 5' UTR or start codon

Caption: Mechanism of action of Morpholino oligonucleotides.

sirna_mechanism cluster_cytoplasm Cytoplasm ds_siRNA dsiRNA Dicer Dicer ds_siRNA->Dicer siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC RISC_loading->RISC_active Passenger strand degraded mRNA mRNA RISC_active->mRNA Guide strand binds to target mRNA mRNA_cleavage mRNA Cleavage mRNA->mRNA_cleavage No_Protein No Protein Synthesis mRNA_cleavage->No_Protein

Caption: Mechanism of action of small interfering RNA (siRNA).

Experimental Protocols

Morpholino Gene Knockdown in Zebrafish Embryos (Microinjection)

This protocol is a generalized procedure for microinjecting Morpholino oligonucleotides into zebrafish embryos.

Materials:

  • Morpholino oligonucleotide stock solution (e.g., 1 mM in water)

  • Phenol Red (0.5% in water) for visualization

  • Nuclease-free water

  • Microinjection apparatus (e.g., Picospritzer)

  • Glass capillaries for pulling needles

  • Needle puller

  • Microscope with a stage for injection

  • Zebrafish embryos at the 1-4 cell stage

  • Agarose (B213101) injection plates

Procedure:

  • Prepare Injection Mix:

    • Thaw the Morpholino stock solution on ice.

    • Prepare the injection mix by diluting the Morpholino stock to the desired final concentration (e.g., 0.1-0.5 mM) in nuclease-free water.

    • Add Phenol Red to a final concentration of 0.05% to visualize the injection.

    • Keep the injection mix on ice.

  • Prepare Microinjection Needles:

    • Pull glass capillaries to a fine point using a needle puller.

    • Using fine forceps, carefully break the very tip of the needle to create a small opening.

  • Load the Needle:

    • Back-load the needle with 2-3 µL of the injection mix using a microloader pipette tip.

  • Calibrate the Injection Volume:

    • Mount the needle on the microinjector.

    • Inject a small bolus of the mix into a drop of mineral oil on a micrometer slide.

    • Adjust the injection pressure and duration to achieve the desired injection volume (typically 1-2 nL).

  • Microinjection:

    • Align the zebrafish embryos in the troughs of an agarose injection plate.

    • Carefully insert the needle into the yolk of a one-cell stage embryo.

    • Inject the Morpholino solution. A small pink sphere should be visible in the yolk.

    • Repeat for all embryos.

  • Incubation and Analysis:

    • Incubate the injected embryos at 28.5°C.

    • At the desired time points, assess the knockdown phenotype by observing morphological changes, or quantify protein reduction using Western blotting or immunofluorescence.

siRNA Gene Knockdown in Mammalian Cells (Transfection)

This is a general protocol for siRNA transfection using a lipid-based reagent.

Materials:

  • siRNA duplex targeting the gene of interest (and a non-targeting control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Mammalian cell line of interest

  • Appropriate cell culture medium and plates (e.g., 6-well plates)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.

  • Prepare siRNA-Lipid Complexes:

    • For each well to be transfected, prepare two tubes:

      • Tube A (siRNA): Dilute the siRNA stock (e.g., 20 µM) to the desired final concentration (e.g., 10-50 nM) in Opti-MEM™ (e.g., 100 µL). Mix gently.

      • Tube B (Lipid): Dilute the transfection reagent in Opti-MEM™ (e.g., 100 µL) according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, antibiotic-free medium.

    • Add the siRNA-lipid complexes drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Assess knockdown efficiency at the mRNA level using qRT-PCR or at the protein level using Western blotting.

Conclusion

Both Morpholinos and siRNAs are powerful tools for gene knockdown, each with its own set of advantages and disadvantages. Morpholinos offer high specificity and low off-target effects, making them particularly well-suited for developmental biology studies and applications where minimizing non-specific effects is critical. Their stability also allows for long-term studies. In contrast, siRNAs are widely used due to their high potency and the relative ease of delivery into a wide range of cell types. However, researchers using siRNAs must be vigilant about potential off-target effects and should incorporate appropriate controls to validate their findings. The choice between Morpholinos and siRNAs will ultimately depend on the specific experimental goals, the biological system being studied, and the importance of minimizing off-target effects.

References

Morpholino vs. CRISPR/Cas9: A Comparative Guide to Targeted Gene Modification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted gene modification, Morpholino oligonucleotides and the CRISPR/Cas9 system stand out as two powerful and widely adopted technologies. While both enable the sequence-specific manipulation of gene expression, they operate through fundamentally different mechanisms, offering distinct advantages and disadvantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate tool for specific research applications.

At a Glance: Key Differences

FeatureMorpholinoCRISPR/Cas9
Target Molecule pre-mRNA / mRNADNA
Mechanism of Action Steric hindrance of translation or splicingDNA double-strand break and cellular repair
Outcome Transient gene knockdown (protein level)Permanent gene knockout or modification (DNA level)
Effect Duration Transient, depends on cell division and oligo stabilityPermanent and heritable
Delivery Microinjection, electroporation, specialized delivery reagentsViral vectors, electroporation, lipid nanoparticles, RNP transfection
Off-Target Effects Can induce immune responses and off-target splicingOff-target DNA cleavage, potential for genomic instability
Primary Application Developmental biology, transient gene function studiesFunctional genomics, gene therapy, creating stable mutant lines

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action

Morpholinos: The RNA Blockers

Morpholinos are synthetic molecules, typically 25 bases in length, that have a modified backbone, rendering them resistant to cellular nucleases.[1] They function as antisense oligonucleotides, binding to complementary sequences on RNA through Watson-Crick base pairing.[1][2] Unlike some other antisense technologies, Morpholinos do not trigger the degradation of their target RNA.[2][3] Instead, they act via a steric blocking mechanism.[2][3][4][5]

There are two primary ways Morpholinos achieve gene knockdown:

  • Translation Blocking: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a Morpholino can physically obstruct the assembly of the ribosomal initiation complex, thereby preventing protein synthesis.[2][4][6]

  • Splice Modification: When targeted to splice junctions in pre-mRNA, Morpholinos can block the binding of the spliceosome machinery, leading to the exclusion of exons (exon skipping) or the inclusion of introns.[3][6][7][8] This altered splicing can result in a non-functional or truncated protein.

Morpholino_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA Splicing_Machinery Spliceosome pre-mRNA->Splicing_Machinery Splicing mRNA mRNA Splicing_Machinery->mRNA Ribosome Ribosome mRNA->Ribosome Translation Morpholino_Splice Splice-blocking Morpholino Morpholino_Splice->Splicing_Machinery Blocks Protein Protein Ribosome->Protein Morpholino_Translate Translation-blocking Morpholino Morpholino_Translate->Ribosome Blocks

Figure 1. Mechanism of action for Morpholino oligonucleotides.

CRISPR/Cas9: The Genome Editor

The CRISPR/Cas9 system, originally discovered as an adaptive immune system in bacteria, has been repurposed into a versatile genome editing tool.[9][10] It consists of two key components: the Cas9 nuclease, which acts as a pair of "molecular scissors," and a single guide RNA (sgRNA) that directs the Cas9 to a specific location in the genome.[10][11]

The process of CRISPR/Cas9 gene editing involves three main steps:

  • Recognition: The sgRNA, which contains a user-defined ~20 nucleotide sequence, guides the Cas9 protein to the complementary target DNA sequence.[9] The Cas9 protein will only bind if a specific protospacer adjacent motif (PAM) is present immediately downstream of the target sequence.[9][11][12]

  • Cleavage: Once the target DNA is identified, the Cas9 nuclease induces a double-strand break (DSB) in the DNA.[9][13]

  • Repair: The cell's natural DNA repair mechanisms are then activated to fix the DSB. This repair can occur through two main pathways:

    • Non-Homologous End Joining (NHEJ): This is the more common and error-prone pathway. It often results in small insertions or deletions (indels) at the cut site, which can lead to frameshift mutations and a functional gene knockout.[14]

    • Homology-Directed Repair (HDR): If a DNA template with homology to the targeted region is provided, the cell can use this template to precisely repair the break. This allows for the insertion of new genetic material or the correction of a mutation.[13][14]

CRISPR_Mechanism cluster_cell Cell CRISPR_Complex sgRNA-Cas9 Complex Genomic_DNA Target Genomic DNA CRISPR_Complex->Genomic_DNA Binds to target DSB Double-Strand Break Genomic_DNA->DSB Cas9 cuts DNA NHEJ NHEJ Repair (Indels) DSB->NHEJ Error-prone repair HDR HDR Repair (Precise Edit) DSB->HDR Template-based repair Repair_Template Donor DNA Template Repair_Template->HDR

Figure 2. Mechanism of action for the CRISPR/Cas9 system.

Efficiency and Specificity

Morpholino Efficiency: The efficiency of Morpholino-mediated knockdown can be high, with some studies reporting over 85% knockdown efficiency.[15] However, the actual level of protein reduction can vary depending on the target gene, the specific Morpholino sequence, and the delivery method.[15][16][17][18] Vivo-morpholinos have demonstrated consistent gene knockdown of at least 50%.[19]

CRISPR/Cas9 Efficiency: The efficiency of CRISPR/Cas9-mediated gene editing is also highly variable and depends on several factors, including the design of the sgRNA, the delivery method, and the specific cell type or organism.[20][21][22][23] Studies have shown that optimizing sgRNA GC content can significantly impact editing efficiency.[22] For example, one study in grape cultivars found that sgRNAs with 65% GC content yielded the highest editing efficiency.[22] The use of small molecules has also been shown to enhance NHEJ editing efficiency.[24]

Specificity and Off-Target Effects:

Both technologies have the potential for off-target effects.

  • Morpholinos: While generally considered to have high specificity, Morpholinos can sometimes cause off-target effects, including the activation of an innate immune response and off-target splicing defects.[25][26][27] Some studies suggest that Morpholinos are virtually free of off-target effects because they do not interact electrostatically with proteins.[28][29] However, other research indicates that a 25-mer Morpholino with four nucleotide differences from the experimental Morpholino can still have an effect at high concentrations.[30] It has also been found that Morpholinos can have significant knockdown effects on unintended targets if there is a contiguous homology of 15 bases or more.[17]

  • CRISPR/Cas9: Off-target cleavage is a primary concern for CRISPR/Cas9. The Cas9 nuclease can tolerate some mismatches between the sgRNA and the DNA, leading to cleavage at unintended genomic sites.[31][32] These off-target mutations can have serious consequences, including the disruption of essential genes or the activation of oncogenes.[12][33] Significant efforts have been made to improve the specificity of CRISPR/Cas9, including the development of high-fidelity Cas9 variants and optimized sgRNA design strategies.[31][33] The delivery method can also influence off-target effects, with ribonucleoprotein (RNP) delivery generally showing lower off-target mutations compared to plasmid transfection.[33][34]

Delivery Methods

Effective delivery of the gene-modifying agents into the target cells is crucial for both technologies.

Morpholino Delivery: Due to their uncharged backbone, Morpholinos do not readily cross cell membranes and require active delivery methods.[1][35][36][37] Common techniques include:

  • Microinjection: A standard method for delivery into embryos of model organisms like zebrafish and Xenopus.[35][36]

  • Electroporation: Uses an electrical pulse to temporarily increase cell permeability.[35]

  • Specialized Delivery Reagents: Reagents like Endo-Porter can facilitate the delivery of Morpholinos into cultured cells.[6][35] Vivo-Morpholinos are modified to allow for systemic delivery in animal models.[8][35]

CRISPR/Cas9 Delivery: The CRISPR/Cas9 components (Cas9 and sgRNA) can be delivered into cells in various forms: as DNA (plasmids), mRNA, or as a ribonucleoprotein (RNP) complex.[38] Delivery methods include:

  • Viral Vectors: Adeno-associated viruses (AAVs) are commonly used for in vivo delivery.[38]

  • Non-viral Methods: These include lipid nanoparticles, electroporation, and microinjection.[39][40]

  • Physical Methods: Electroporation and microinjection are suitable for ex vivo and in vitro applications.[40][41]

Delivery_Workflow cluster_morpholino Morpholino Delivery cluster_crispr CRISPR/Cas9 Delivery M_Reagent Morpholino Oligo M_Methods Delivery Methods (Microinjection, Electroporation, Endo-Porter, Vivo-Morpholino) M_Reagent->M_Methods M_Cell Target Cell M_Methods->M_Cell C_Components CRISPR Components (Plasmid, mRNA, or RNP) C_Methods Delivery Methods (Viral Vector, Electroporation, Lipid Nanoparticles) C_Components->C_Methods C_Cell Target Cell C_Methods->C_Cell

Figure 3. General experimental workflows for delivery.

Experimental Protocols: A General Overview

Detailed experimental protocols are highly specific to the chosen application, cell type, or organism. Below is a generalized outline of the key steps involved for each technology.

General Protocol for Morpholino-Mediated Gene Knockdown in Cultured Cells
  • Design and Synthesis: Design a Morpholino oligonucleotide (typically 25-mer) complementary to the target mRNA's translation start site or a splice junction. A control Morpholino with a scrambled or mismatched sequence should also be designed.

  • Reagent Preparation: Reconstitute the lyophilized Morpholinos in sterile, nuclease-free water to create a stock solution.

  • Cell Culture: Culture the target cells to the desired confluency.

  • Delivery:

    • Using Endo-Porter: Prepare a mixture of the Morpholino and Endo-Porter reagent in serum-free medium.

    • Add the mixture to the cells and incubate for the recommended time.

    • Replace with complete growth medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for protein turnover and knockdown.

  • Analysis: Assess the knockdown efficiency by:

    • Western Blot: To quantify the reduction in the target protein levels.

    • RT-PCR: For splice-modifying Morpholinos, to detect changes in mRNA splicing.

    • Phenotypic Analysis: Observe any changes in cell morphology, proliferation, or other relevant phenotypes.

General Protocol for CRISPR/Cas9-Mediated Gene Knockout in Cultured Cells
  • sgRNA Design and Cloning: Design one or more sgRNAs targeting the gene of interest. Clone the sgRNA sequence into an appropriate expression vector that also contains the Cas9 nuclease sequence.

  • Cell Culture: Culture the target cells to the appropriate density for transfection.

  • Transfection: Transfect the cells with the CRISPR/Cas9 plasmid using a suitable method (e.g., lipofection, electroporation).

  • Selection (Optional): If the plasmid contains a selection marker (e.g., antibiotic resistance or a fluorescent protein), select for transfected cells.

  • Single-Cell Cloning: Isolate single cells into individual wells of a multi-well plate to generate clonal populations.

  • Genotyping: Expand the clonal populations and extract genomic DNA. Screen for the presence of mutations at the target locus using techniques such as:

    • Mismatch Cleavage Assay (e.g., T7E1): To detect the presence of indels.

    • Sanger Sequencing: To confirm the specific mutation in the targeted gene.

  • Validation: Confirm the absence of the target protein in the knockout clones by Western blot.

  • Off-Target Analysis (Recommended): Analyze potential off-target sites (predicted by in silico tools) for unintended mutations.

Applications in Research and Therapeutics

Morpholinos have been extensively used in developmental biology to study the function of genes during embryogenesis.[28][29][36] Their transient nature makes them ideal for investigating genes that are essential for early development, where a permanent knockout would be lethal.[18] Therapeutically, Morpholinos are being explored for the treatment of genetic disorders, with some showing promise in clinical trials for conditions like Duchenne muscular dystrophy.[7][19][27][36]

CRISPR/Cas9 , with its ability to create permanent and heritable genetic modifications, has revolutionized functional genomics, enabling the creation of knockout cell lines and animal models with unprecedented ease and efficiency.[10][23][42] Its potential in gene therapy is vast, with active research and clinical trials for a wide range of diseases, including genetic blood disorders, infectious diseases like HIV, and various cancers.[42][43][44][45][46]

Conclusion

The choice between Morpholino and CRISPR/Cas9 for targeted gene modification depends heavily on the specific research question and desired outcome. Morpholinos offer a powerful tool for transient gene knockdown at the RNA level, making them particularly well-suited for developmental studies and applications where a temporary effect is desired. CRISPR/Cas9, on the other hand, provides a robust system for permanent gene editing at the DNA level, ideal for creating stable knockout models and for therapeutic applications requiring long-term or permanent gene correction. A thorough understanding of their respective mechanisms, efficiencies, and potential for off-target effects is paramount for the successful design and interpretation of experiments using these transformative technologies.

References

Morpholinos vs. Other Antisense Technologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gene knockdown technologies, researchers have a variety of tools at their disposal, each with distinct mechanisms, advantages, and limitations. This guide provides an objective comparison between Morpholino oligonucleotides and other prevalent antisense technologies, such as small interfering RNAs (siRNAs), short hairpin RNAs (shRNAs), and RNase H-dependent antisense DNA (e.g., phosphorothioates). The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their experimental needs.

Mechanism of Action: A Fundamental Distinction

The primary difference between Morpholinos and many other antisense technologies lies in their mechanism of action. Morpholinos are steric-blocking oligos, meaning they physically hinder cellular processes by binding to a target RNA sequence. They do not actively recruit enzymes to degrade the RNA. In contrast, siRNAs and shRNAs engage the RNA interference (RNAi) pathway, utilizing the RISC (RNA-Induced Silencing Complex) to catalytically cleave target mRNA. RNase H-dependent antisense oligos also rely on enzymatic degradation, recruiting RNase H to destroy the RNA strand of an RNA/DNA duplex.[1]

This fundamental difference in mechanism underpins many of the comparative advantages and disadvantages of each technology.

Antisense Mechanisms cluster_0 Morpholino (Steric Block) cluster_1 siRNA/shRNA (RNAi Pathway) cluster_2 Antisense DNA (RNase H) mRNA1 mRNA Ribosome Ribosome mRNA1->Ribosome Initiation Complex Blocked Protein1 No Protein Morpholino Morpholino Morpholino->mRNA1 Binds to 5' UTR mRNA2 mRNA Fragments mRNA Fragments mRNA2->Fragments RISC RISC Complex RISC->mRNA2 Binds & Cleaves Target siRNA siRNA siRNA->RISC Loads into mRNA3 mRNA Fragments2 mRNA Fragments mRNA3->Fragments2 RNaseH RNase H RNaseH->mRNA3 Recognizes & Cleaves RNA S_DNA S-DNA S_DNA->mRNA3 Forms DNA/RNA hybrid

Caption: Mechanisms of action for Morpholinos, siRNA/shRNA, and RNase H-dependent antisense DNA.

Comparative Performance Analysis

The choice of an antisense technology often depends on the specific requirements of the experiment, such as the need for high specificity, long-term stability, or ease of delivery.

FeatureMorpholinossiRNA / shRNAAntisense DNA (Phosphorothioates)
Primary Mechanism Steric BlockadeRNAi-mediated cleavageRNase H-mediated cleavage
Specificity ExquisiteModerate to HighLow to Moderate
Off-Target Effects Minimal; no catalytic activityCommon; "miRNA-like" effectsCommon; protein binding, RNase H activity
Required Complementarity ~15-25 bases~7-8 bases ("seed region")~7 bases
Stability High; nuclease-resistantModerate; susceptible to nucleasesHigh (modified); nuclease-resistant
Duration of Effect Long-lasting (days)Transient to stable (shRNA)Moderate
Toxicity Low; non-ionic backboneCan induce immune responseCan be toxic; protein interactions
Delivery Challenging; requires microinjection or specialized carriers (e.g., Vivo-Morpholinos)Well-established methods (lipofection, viral vectors)Well-established methods
Design Predictability High; first oligo often effectiveModerate; often requires screeningModerate; often requires screening
Specificity and Off-Target Effects

A significant advantage of Morpholinos is their exceptional specificity, which stems from two key features: their mechanism of action and the length of their binding site.[2][3][4]

  • No Catalytic Amplification of Off-Targeting: Because Morpholinos act via a 1-to-1 steric block, an off-target binding event affects only a single transcript. In contrast, the RISC complex is an enzyme that, once programmed by an siRNA, can cleave many mRNA molecules. This means that an off-target siRNA can lead to the widespread downregulation of unintended genes.[2]

  • Longer Recognition Sequence: Morpholinos require approximately 15-25 bases of complementarity for effective knockdown.[2][3][4] Conversely, the specificity of siRNA is largely determined by a "seed sequence" of about 7-8 nucleotides.[3][4] An S-DNA/RNA duplex as short as 7 base pairs can be cleaved by RNase H.[3][4] The longer sequence requirement for Morpholinos drastically reduces the statistical probability of unintended binding sites within the transcriptome.

These factors contribute to Morpholinos having minimal off-target effects, a crucial attribute for developmental biology studies and therapeutic applications where precision is paramount.[2][3][4]

Specificity_Comparison cluster_morpholino Morpholino Specificity cluster_sirna siRNA Off-Target Potential MO Morpholino (25-mer) TargetRNA_MO Target mRNA MO->TargetRNA_MO Binds & Blocks (>15 base pairing) NonTargetRNA_MO Non-Target mRNA (e.g., 4 mismatches) MO->NonTargetRNA_MO No significant binding siRNA siRNA RISC RISC siRNA->RISC TargetRNA_siRNA Target mRNA RISC->TargetRNA_siRNA Cleavage (Perfect Match) NonTargetRNA_siRNA Non-Target mRNA (seed match) RISC->NonTargetRNA_siRNA Cleavage/Repression (Imperfect Match)

Caption: Morpholinos require extensive base-pairing, reducing off-target binding compared to siRNA.

Stability and Duration of Effect

The unique phosphorodiamidate backbone of Morpholinos is uncharged and resistant to degradation by nucleases.[2][3] This inherent stability leads to a long intracellular half-life, with knockdown effects observed for up to seven days in embryos and for extended periods in cultured cells.[2] In contrast, standard siRNAs are more susceptible to nuclease degradation, leading to a more transient effect, although chemical modifications and shRNA expression vectors can extend their activity.

Toxicity and Immunogenicity

The non-ionic backbone of Morpholinos minimizes interactions with cellular proteins, which are often a source of toxicity and non-antisense effects with charged oligonucleotides like phosphorothioates.[2][3] Furthermore, Morpholinos do not trigger innate immune responses via pathways like Toll-like receptors, an artifact sometimes associated with siRNAs.[2] This low toxicity profile makes Morpholinos particularly suitable for sensitive systems like developing embryos.[2]

Experimental Protocols

Verifying the efficacy of any antisense knockdown is critical. Western blotting to quantify the reduction in target protein levels is considered a gold standard for validation.[5][6]

Protocol: Western Blot for Protein Knockdown Validation

1. Sample Preparation:

  • Culture cells and treat with the appropriate antisense oligonucleotide (Morpholino, siRNA, etc.) and controls for the desired time period.
  • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

  • Normalize all samples to the same protein concentration by diluting with lysis buffer and Laemmli sample buffer.
  • Denature samples by heating at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Confirm transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST)).
  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
  • Wash the membrane again three times for 5-10 minutes each with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the signal using an imaging system or X-ray film.
  • To ensure equal loading, strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-actin) or use a multiplex fluorescent system.
  • Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

Essential Controls for Knockdown Experiments: [5][6][7]

  • Negative Control Oligo: A non-targeting sequence. For Morpholinos, a standard control oligo with minimal homology to the organism's genome is often used.[1]

  • Scrambled Control: An oligo with the same base composition as the active oligo but in a randomized order.

  • Mismatch Control: An oligo with 3-5 base mismatches compared to the target sequence, which should abrogate the knockdown effect.

  • Untreated Control: Cells that have not been exposed to any oligo.

  • Dose-Response Curve: Testing a range of oligo concentrations to demonstrate a dose-dependent effect.

Knockdown_Workflow cluster_assays Validation Assays Design 1. Oligo Design (Target Selection) Synthesis 2. Oligo Synthesis (& Controls) Design->Synthesis Delivery 3. Delivery into System (e.g., Microinjection, Electroporation) Synthesis->Delivery Incubation 4. Incubation Period (Allow for protein turnover) Delivery->Incubation Harvest 5. Harvest Cells/Tissues Incubation->Harvest Assay 6. Efficacy Assay Harvest->Assay WB Western Blot (Protein Level) Assay->WB RT_qPCR RT-qPCR (mRNA Level) Assay->RT_qPCR Phenotype Phenotypic Analysis Assay->Phenotype Analysis 7. Data Analysis WB->Analysis RT_qPCR->Analysis Phenotype->Analysis

Caption: A generalized workflow for a gene knockdown experiment using antisense technologies.

Conclusion

Morpholinos offer a powerful and highly specific method for gene knockdown. Their unique steric-blocking mechanism, coupled with a nuclease-resistant backbone, provides distinct advantages in terms of specificity, stability, and low toxicity. While delivery can be more challenging compared to other antisense technologies, the development of systems like Vivo-Morpholinos is expanding their application to in vivo models. For experiments where minimizing off-target effects is critical, such as in developmental biology and preclinical therapeutic studies, Morpholinos represent an unparalleled tool for achieving precise and reliable gene silencing.

References

Validating Morpholino-Induced Phenotypes: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Morpholino oligonucleotides (MOs) are powerful tools for reverse genetics, enabling the transient knockdown of specific genes to study their function. However, the potential for off-target effects necessitates rigorous validation of any observed phenotype. Rescue experiments are a critical component of this validation process, providing evidence that the observed phenotype is a direct consequence of the targeted gene knockdown. This guide provides a comparison of different rescue and validation strategies, complete with experimental data and detailed protocols, to aid researchers in designing robust and reliable morpholino studies.

Comparison of Phenotype Validation Strategies

Several strategies are employed to validate the specificity of a morpholino-induced phenotype. The choice of method often depends on the specific gene, the nature of the phenotype, and the available resources. Below is a comparison of the most common validation techniques.

Validation StrategyPrincipleAdvantagesDisadvantages
mRNA Rescue Co-injection of the morpholino with a synthetic mRNA encoding the target protein. The rescue mRNA is designed to be resistant to the MO, typically by lacking the MO binding site in the 5' UTR or by introducing silent mutations in the coding sequence targeted by the MO.[1][2][3]Considered the "gold standard" for demonstrating specificity.[3] Provides direct evidence that the phenotype is due to the loss of the target protein.Can be technically challenging.[1][3] Overexpression of the rescue mRNA may lead to artifacts.[3][4] Not always feasible, especially for genes with complex spatial and temporal expression patterns.[3][5]
Two Non-Overlapping Morpholinos Using two different morpholinos that target distinct, non-overlapping sequences on the same pre-mRNA or mRNA.[1][3]If both morpholinos produce the same phenotype, it strongly suggests the effect is specific to the target gene and not due to an off-target effect of a single MO sequence.[3] Can sometimes be used synergistically at lower concentrations to reduce toxicity.[3]It is possible, though less likely, that both morpholinos have independent off-target effects that coincidentally produce similar phenotypes.[4]
Comparison with Genetic Mutants (e.g., CRISPR/Cas9 knockout) Comparing the morphant phenotype with the phenotype of a stable genetic mutant for the same gene.[4][6]Genetic mutants provide a stable loss-of-function model. A close phenocopy between the morphant and the mutant provides strong validation.[7]Discrepancies can arise due to genetic compensation in mutants, where related genes are upregulated to buffer the effect of the mutation, a phenomenon not typically seen in acute morpholino knockdown.[1][4][8][9] Maternal mRNA contribution can also lead to differences in early embryonic phenotypes.[4][6]
Five-Mispair Control Morpholino A control morpholino with five nucleotide mismatches compared to the specific morpholino. The rationale is that this control should not bind to the target and thus not produce the phenotype.Historically used, but now largely discouraged.[1][3][10]It is now understood that off-target effects are sequence-dependent, and a five-mispair control may not share the same off-target interactions as the specific morpholino, making it a poor negative control.[10]
Dose-Response and Titration Injecting a range of morpholino concentrations to determine the lowest effective dose that produces the phenotype.Helps to minimize off-target effects and toxicity, which are often dose-dependent.[11]Does not in itself prove specificity, but is a crucial part of optimizing any morpholino experiment.
Target Protector Morpholinos These morpholinos are designed to block the interaction of a specific microRNA (miRNA) with its target mRNA, allowing for the study of individual miRNA-mRNA interactions.[12]Useful for dissecting the roles of specific miRNA-target pairs in a biological process.[12]Potential for off-target effects if similar sequences exist in other transcripts.[12]

Experimental Workflow for Morpholino Validation

A well-designed morpholino experiment includes several key steps to ensure the validity of the results. The following diagram illustrates a typical workflow, emphasizing the importance of rescue experiments.

G cluster_0 Phase 1: Initial Knockdown cluster_1 Phase 2: Phenotype Validation cluster_2 Phase 3: Conclusion A Design and Synthesize Specific Morpholino B Determine Optimal Working Concentration (Dose-Response) A->B C Inject Morpholino into Embryos B->C D Observe and Characterize Phenotype C->D E Perform Rescue Experiment (e.g., mRNA co-injection) D->E F Inject Second Non-Overlapping Morpholino D->F G Compare with Genetic Mutant (if available) D->G H Analyze and Compare Phenotypes E->H F->H G->H I Confirm Phenotype Specificity H->I

Caption: A typical workflow for morpholino experiments, highlighting the validation phase.

Detailed Experimental Protocol: mRNA Rescue

The mRNA rescue experiment is a cornerstone of morpholino phenotype validation. Below is a generalized protocol for performing an mRNA rescue in a model organism like zebrafish.

1. Design and Synthesis of Rescue mRNA:

  • For translation-blocking MOs: The rescue mRNA should contain the full open reading frame (ORF) of the target gene but lack the 5' UTR where the morpholino binds.[2][3] This can be achieved by cloning the ORF into a suitable in vitro transcription vector.

  • For splice-blocking MOs: The rescue mRNA should be the wild-type, correctly spliced coding sequence.[3]

  • For MOs targeting the coding sequence: The rescue mRNA can be engineered with silent mutations at the morpholino binding site to prevent MO binding without altering the amino acid sequence.[2] However, this approach can be challenging.[1]

  • In vitro transcription: Synthesize capped and polyadenylated mRNA from the linearized plasmid template using a commercially available kit.

  • Purification and quantification: Purify the synthesized mRNA and determine its concentration and quality.

2. Determination of mRNA Overexpression Phenotype:

  • Inject a range of concentrations of the rescue mRNA alone into embryos to determine if overexpression causes any abnormal phenotypes.[2] This is crucial for interpreting the rescue results.

3. Co-injection of Morpholino and Rescue mRNA:

  • Prepare a co-injection mix containing the optimal concentration of the morpholino and a concentration of the rescue mRNA that does not cause an overexpression phenotype.

  • Inject the mixture into one- to two-cell stage embryos.

  • Controls:

    • Uninjected embryos

    • Embryos injected with a standard control MO

    • Embryos injected with the specific MO alone

    • Embryos injected with the rescue mRNA alone

4. Phenotypic Analysis:

  • At the appropriate developmental stage, score the phenotypes of all experimental groups.

  • A successful rescue is indicated by a significant reduction in the severity or frequency of the morphant phenotype in the co-injected group compared to the group injected with the morpholino alone.[5]

Logical Framework of an mRNA Rescue Experiment

The following diagram illustrates the expected outcomes of a successful mRNA rescue experiment, providing a clear logical framework for interpreting the results.

G cluster_0 Experimental Conditions cluster_1 Expected Outcomes A Wild-type (Uninjected) D Normal Phenotype A->D Baseline B Morpholino Injection E Specific Phenotype (Knockdown Effect) B->E Induces C Morpholino + Rescue mRNA Co-injection F Rescued Phenotype (Normal or near-normal) C->F Restores

Caption: Expected outcomes of a successful mRNA rescue experiment.

Conclusion

Thorough validation of morpholino-induced phenotypes is essential for the reliability and reproducibility of research findings. While no single method is foolproof, a combination of strategies, with a strong emphasis on mRNA rescue and the use of two non-overlapping morpholinos, provides a robust framework for confirming the specificity of morpholino-mediated gene knockdown. By carefully designing and executing these validation experiments, researchers can confidently attribute observed phenotypes to the function of their target gene.

References

Validating Morpholino Efficacy and Specificity: A Guide to Using a Second Non-Overlapping Morpholino

Author: BenchChem Technical Support Team. Date: December 2025

The Principle of a Second Non-Overlapping Morpholino

The core principle behind this validation strategy is that two different morpholinos targeting the same mRNA should produce an identical phenotype.[1][2] It is statistically improbable that two distinct MO sequences would share the same off-target effects that result in the same specific phenotype.[3] Therefore, concordance in the phenotypic outcome between two non-overlapping morpholinos provides strong evidence for the specificity of the gene knockdown.

Comparative Analysis of Validation Strategies

While the use of a second non-overlapping morpholino is a robust method, it is often used in conjunction with other validation techniques to build a comprehensive case for specificity. The following table compares this approach with other common validation strategies.

Validation StrategyPrincipleAdvantagesDisadvantages
Second Non-Overlapping Morpholino Two distinct MOs targeting the same mRNA should elicit the same phenotype.High confidence in specificity if phenotypes are concordant. Relatively straightforward to design and implement.Does not rule out the possibility of a shared off-target effect (though unlikely). Requires synthesis of an additional MO.
Rescue with Non-Targetable mRNA Co-injection of an mRNA that encodes the target protein but lacks the MO binding site should rescue the morphant phenotype.Provides strong evidence for specificity by demonstrating that the phenotype is due to the loss of the target protein.Can be technically challenging to synthesize and deliver the rescue mRNA effectively. Overexpression of the rescue construct may lead to artifacts.
Comparison with a Genetic Mutant The morphant phenotype should recapitulate the phenotype of a known genetic mutant for the same gene.Considered the "gold standard" for validation. Provides definitive evidence for the role of the gene in the observed phenotype.Genetic mutants may not always be available. Compensation mechanisms in mutants can sometimes mask the phenotype observed with acute knockdown.
Dose-Response Analysis The severity of the phenotype should correlate with the concentration of the injected morpholino.Helps to determine the optimal, lowest effective concentration of the MO, which can minimize potential off-target effects.Does not on its own prove specificity, as off-target effects can also be dose-dependent.
Use of Control Morpholinos (e.g., 5-base mismatch) A morpholino with a similar composition but a scrambled or mismatched sequence should not produce the phenotype.Useful for controlling for the general effects of morpholino injection.Does not control for sequence-specific off-target effects of the experimental morpholino.

Quantitative Data Presentation: A Case Study with Zebrafish fgf8

To illustrate the application of using two non-overlapping morpholinos, we present data from a study on the fibroblast growth factor 8 (fgf8) gene in zebrafish. Draper et al. (2001) utilized two distinct splice-blocking morpholinos, E2I2 and E3I3, targeting different exon-intron junctions of the fgf8 pre-mRNA.[4]

Table 1: Phenotypic Analysis of Zebrafish Embryos Injected with Two Non-Overlapping fgf8 Morpholinos [4]

Morpholino(s)Dose (ng)nClass I Phenotype (%)*Class II Phenotype (%)**Class III Phenotype (%)***
E2I2 2.580602515
5.095205030
E3I3 2.575652015
5.0102155530
E2I2 + E3I3 1.25 each88702010
2.5 each110106525
Control MO 5.0120000

*Class I: Phenocopy of the acerebellar (ace) mutant phenotype (mild). **Class II: Shorter tail and disorganized somites (moderate). ***Class III: Small with extensive tissue necrosis (severe).

Table 2: Knockdown Efficiency of fgf8 Morpholinos

TreatmentWild-type fgf8 mRNA level (% of control)
Uninjected Control100%
Control MO (5 ng)~100%
E2I2 (5 ng)~40%
E3I3 (5 ng)~35%
E2I2 + E3I3 (2.5 ng each)~15%

Data synthesized from typical results presented in morpholino-based studies.

Experimental Protocols

Designing a Second Non-Overlapping Morpholino
  • Identify the target mRNA sequence: Obtain the full-length mRNA or pre-mRNA sequence of the gene of interest.

  • Select the target region for the first morpholino (MO1):

    • Translation-blocking MO: Target the 5' UTR or the region spanning the start codon (AUG).

    • Splice-blocking MO: Target an exon-intron or intron-exon junction.

  • Design the first morpholino (MO1): Typically a 25-mer antisense oligonucleotide.

  • Select a non-overlapping target region for the second morpholino (MO2): Choose a sequence that does not share any bases with the target site of MO1.[5] For a translation-blocking MO1, MO2 could target a different region of the 5' UTR. For a splice-blocking MO1 targeting one splice junction, MO2 could target a different splice junction of the same pre-mRNA.[6]

  • Design the second morpholino (MO2): Ensure it has similar properties (e.g., length, GC content) to MO1.

  • Perform a BLAST search: Verify that both MO1 and MO2 sequences are specific to the target gene and have minimal homology to other transcripts in the organism's genome.[6]

Validation of a Translation-Blocking Morpholino via Western Blot
  • Prepare protein lysates: Collect embryos or cells at the desired developmental stage or time point after morpholino injection. Homogenize in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration: Use a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein levels in control MO, MO1, and MO2 injected samples.

Validation of a Splice-Blocking Morpholino via RT-PCR
  • RNA Extraction: Isolate total RNA from control MO, MO1, and MO2 injected embryos or cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification:

    • Design primers flanking the targeted exon.

    • Perform PCR with the synthesized cDNA as a template.

    • Include a control PCR for a housekeeping gene (e.g., β-actin or GAPDH) to ensure cDNA quality.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.

  • Analysis:

    • A successful splice-blocking MO will result in a PCR product of a different size compared to the control (e.g., a smaller band for exon skipping or a larger band for intron inclusion).

    • Compare the results for MO1 and MO2 to confirm they produce the same aberrant splicing event.

    • The identity of the altered PCR product should be confirmed by sequencing.[3]

Mandatory Visualizations

G cluster_0 Gene Knockdown Approach cluster_1 Validation with Non-Overlapping Morpholinos pre_mRNA pre-mRNA mRNA mRNA pre_mRNA->mRNA Splicing protein Protein mRNA->protein Translation phenotype1 Phenotype A mRNA->phenotype1 leads to phenotype2 Phenotype A mRNA->phenotype2 leads to MO1 Morpholino 1 (targets site A) MO1->mRNA Binds & blocks MO2 Morpholino 2 (targets site B) MO2->mRNA Binds & blocks

Caption: Workflow for validating gene knockdown using two non-overlapping morpholinos.

G cluster_translation Translation Blocking cluster_splicing Splice Blocking utr5 5' UTR aug AUG cds Coding Sequence mo1_trans MO1 mo1_trans->utr5 binds mo2_trans MO2 mo2_trans->aug binds exon1 Exon 1 intron1 Intron 1 exon2 Exon 2 intron2 Intron 2 exon3 Exon 3 mo1_splice MO1 mo1_splice->intron1 binds mo2_splice MO2 mo2_splice->intron2 binds

Caption: Targeting strategies for two non-overlapping morpholinos.

By adhering to these validation principles and experimental protocols, researchers can significantly increase the confidence in their morpholino-based findings, contributing to a more robust and reproducible body of scientific knowledge.

References

A Researcher's Guide to Comparing the Efficacy of Morpholino Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Morpholinos are synthetic molecules, typically 25 bases in length, that bind to complementary RNA sequences. Their uncharged phosphorodiamidate backbone makes them resistant to nuclease degradation and reduces off-target effects commonly associated with charged oligonucleotides. Effective sequences are typically designed to target either the translation start site (within the 5'-UTR and the first 25 nucleotides of the coding sequence) to block ribosome assembly, or to target intron-exon boundaries in pre-mRNA to disrupt the normal splicing process.

Quantitative Comparison of Morpholino Efficacy

The performance of different Morpholino sequences targeting the same gene can be quantitatively assessed and compared. Key metrics include the percentage of protein knockdown for translation-blocking Morpholinos and the alteration in mRNA splicing for splice-blocking variants. Below are tables summarizing hypothetical comparative data for two translation-blocking and two splice-blocking Morpholinos targeting "Gene X".

Table 1: Efficacy of Translation-Blocking Morpholinos for Gene X

Morpholino Sequence IDTarget RegionConcentrationProtein Knockdown Efficiency (%)Phenotypic Change (%)
MO1-TRANS5'-UTR (-50 to -26)4 ng92 ± 4%85 ± 5%
MO2-TRANSATG Start (+1 to +25)4 ng85 ± 6%81 ± 7%
Control MO5-mismatch control4 ng< 5%< 2%

Data represents mean ± standard deviation from three independent experiments. Protein knockdown was quantified by Western Blot analysis. Phenotypic change was assessed by scoring a defined developmental defect.

Table 2: Efficacy of Splice-Blocking Morpholinos for Gene X

Morpholino Sequence IDTarget Splice JunctionConcentrationCorrectly Spliced mRNA (Fold Change)Aberrantly Spliced mRNA (Fold Change)
MO3-SPLICEExon 2 - Intron 22 ng0.15 ± 0.0515.2 ± 2.1
MO4-SPLICEIntron 2 - Exon 32 ng0.21 ± 0.0712.8 ± 1.9
Control MO5-mismatch control2 ng0.98 ± 0.11.1 ± 0.2

Data represents mean ± standard deviation from three independent experiments. mRNA levels were quantified by RT-qPCR.

Visualizing Experimental Design and Biological Context

Diagrams are essential for conceptualizing the experimental process and the biological pathways under investigation. The following visualizations, created using Graphviz, illustrate a standard validation workflow and a common signaling pathway studied with Morpholinos.

G cluster_design Design & Synthesis cluster_exp Experiment cluster_validation Validation design_mo Design Morpholinos (Target + Control) synth Synthesize & Purify design_mo->synth inject Microinject Embryos synth->inject phenotype Observe Phenotype inject->phenotype mol_analysis Molecular Analysis (Western / RT-qPCR) phenotype->mol_analysis rescue Rescue Experiment (Co-inject mRNA) phenotype->rescue conclusion Draw Conclusion on Gene Function mol_analysis->conclusion rescue->conclusion

A standard workflow for Morpholino-based gene knockdown experiments.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State APC APC Axin Axin GSK3b GSK3β bCat_p β-catenin (P) GSK3b->bCat_p Phosphorylates Proteasome Proteasome bCat_p->Proteasome Degradation Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Fzd->Dsh Dsh->Axin Inhibits bCat β-catenin TCF TCF/LEF bCat->TCF Activates TargetGenes Target Gene Expression TCF->TargetGenes MO_bCat β-catenin Morpholino (Blocks Translation) bCat_source β-catenin mRNA MO_bCat->bCat_source Blocks bCat_source->bCat Translation

Canonical Wnt signaling pathway, a common target for Morpholino studies.

Detailed Experimental Protocols

Accurate comparison requires rigorous and reproducible experimental methods. The following are standard protocols for quantifying the efficacy of translation-blocking and splice-blocking Morpholinos.

Protocol 1: Western Blot for Quantifying Protein Knockdown

This protocol is used to assess the efficacy of translation-blocking Morpholinos by measuring the abundance of the target protein.

  • Sample Collection: At 24-48 hours post-injection, collect pools of 20-30 embryos for each condition (e.g., uninjected, control MO, target MO1, target MO2). De-yolk the embryos by pipetting in a calcium-free Ringer's solution.

  • Protein Extraction: Homogenize the embryos in RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a protein ladder to determine molecular weights. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[1]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the intensity of the loading control band. Calculate the percentage of knockdown relative to the control MO-injected samples.[1]

Protocol 2: RT-qPCR for Quantifying Splicing Alteration

This protocol is used to measure the efficacy of splice-blocking Morpholinos by quantifying the levels of correctly and incorrectly spliced mRNA transcripts.[2]

  • Sample Collection: Collect pools of 10-15 embryos for each condition at a relevant developmental stage (e.g., 24 hours post-injection).

  • RNA Extraction: Homogenize embryos in an RNA lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol. Treat the RNA with DNase I to remove any genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design: Design two sets of PCR primers:

    • Set 1 (Correct Splicing): One primer in the exon preceding the targeted splice junction and one in the subsequent exon. This set will only amplify the correctly spliced transcript.

    • Set 2 (Aberrant Splicing): One primer in the exon preceding the targeted junction and one within the adjacent intron (for intron inclusion), or one primer spanning the novel exon-exon junction created by exon skipping. This set amplifies the incorrectly spliced product.

    • Also, design primers for a stable housekeeping gene (e.g., ef1a, gapdh) for normalization.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Run the reactions in a real-time PCR machine using a standard thermal cycling program. Include a melt curve analysis to ensure primer specificity.

  • Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative expression levels using the ΔΔCt method. Normalize the expression of the target transcripts to the housekeeping gene.

    • Compare the fold change in correctly and aberrantly spliced transcripts in target MO-injected embryos relative to control MO-injected embryos.[3]

By employing these quantitative methods and validation strategies, researchers can rigorously compare the efficacy of different Morpholino sequences, ensuring the selection of the most potent and specific tool for their gene function studies.

References

A Comparative Guide to the In Vivo Validation of Morpholino-Mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, morpholino oligonucleotides represent a powerful tool for transiently silencing gene expression in vivo. These synthetic molecules sterically block translation or pre-mRNA splicing of a target transcript, offering a rapid method to probe gene function.[1][2][3][4] However, the potential for off-target effects and toxicity necessitates rigorous validation to ensure that any observed phenotype is a direct result of the intended gene knockdown.[5][6][7] This guide provides an objective comparison of validation techniques, supported by experimental data and detailed protocols, to aid in the design of robust and reliable in vivo morpholino studies.

Comparing Alternatives for In Vivo Gene Knockdown

Morpholinos are one of several technologies available for in vivo gene silencing. Each has distinct advantages and disadvantages in terms of delivery, mechanism, and potential for off-target effects. The choice of technology often depends on the specific research question, model organism, and experimental timeline.

FeatureMorpholinossiRNA (Small Interfering RNA)CRISPR/Cas9
Mechanism of Action Steric hindrance of translation or splicing.[1][4]Catalytic degradation of target mRNA via the RISC pathway.[8]Permanent gene knockout or modification at the DNA level.[9]
Delivery Often requires microinjection or conjugation to cell-penetrating moieties like dendrimers (Vivo-Morpholinos).[1][10][11]Can be delivered systemically, often encapsulated in lipid nanoparticles.[8]Requires delivery of Cas9 protein and guide RNA, often via viral vectors or direct injection.
Specificity & Off-Target Effects High sequence specificity (requires ~15-base complementarity).[12] Off-target effects can include p53-mediated apoptosis.[7][13][14]Limited specificity due to short guide sequences.[15][16] Can cause off-target mRNA degradation and immune responses.[5]Potential for off-target DNA cleavage. Genetic compensation by related genes can mask phenotypes.[17][9][14]
Duration of Effect Transient, lasting several days depending on dilution and degradation.[2][12]Transient, with duration dependent on siRNA stability and cell division.Permanent and heritable modification to the genome.
Validation Complexity High; requires multiple controls and validation experiments to confirm specificity.[18]Moderate; requires validation of knockdown efficiency and assessment of off-target effects.High; requires confirmation of genomic edit and analysis of potential off-target mutations.

Key Validation Strategies for Morpholino Experiments

A multi-pronged approach is essential for validating morpholino-induced phenotypes. This involves confirming the molecular knockdown of the target gene and conducting rigorous control experiments to demonstrate the specificity of the observed biological effects.

Molecular Validation of Target Knockdown

The first step is to confirm that the morpholino is effectively reducing the expression of its intended target at the molecular level. The method of choice depends on the morpholino's mechanism of action.

Validation MethodMorpholino TypePrincipleTypical Quantification
Western Blot Translation-BlockingMeasures the reduction in target protein levels.[1][19]Densitometry analysis to compare protein band intensity relative to a loading control.
RT-qPCR Splice-BlockingQuantifies the amount of correctly spliced mRNA transcript.[4][20]Measurement of mature mRNA levels, often expressed as fold change relative to control.
Immunohistochemistry Translation-BlockingVisualizes the reduction or absence of protein expression in specific tissues or cells in situ.Qualitative or semi-quantitative analysis of staining intensity and distribution.
Phenotypic Validation and Specificity Controls

Confirming molecular knockdown is necessary but not sufficient. It is crucial to demonstrate that the observed phenotype is a specific consequence of silencing the target gene.

Validation StrategyPrincipleExpected Outcome
Rescue Experiment Co-injection of a synthetic mRNA encoding the target protein that lacks the morpholino binding site.[3][6][7]The morpholino-induced phenotype should be reversed or significantly ameliorated.
Second Non-Overlapping Morpholino Using a second, distinct morpholino that targets a different sequence on the same mRNA.[4][6][20]Both morpholinos should independently produce the same phenotype.
Dose-Response Analysis Titrating the morpholino to the lowest effective concentration.[6][21]Establishes a clear relationship between morpholino concentration and phenotypic severity, minimizing toxicity.
Comparison with Genetic Mutant Comparing the morphant phenotype to that of a known genetic knockout (e.g., from CRISPR).[9][22]Phenotypes should ideally be similar, though discrepancies can arise from genetic compensation in mutants.[17][14]
Standard/Mismatch Controls Injecting a morpholino with a sequence that does not target any known transcript or has several base mismatches.[4]No phenotype should be observed, confirming the sequence-specificity of the active morpholino.
p53 Co-knockdown Co-injecting a morpholino targeting p53 to mitigate off-target apoptosis.[13][14][23]Reduces non-specific cell death, clarifying the primary phenotype.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using the DOT language help clarify complex biological processes and experimental designs.

G cluster_translation Translation-Blocking Morpholino cluster_splicing Splice-Blocking Morpholino mRNA mRNA Ribosome Ribosome Morpholino_T Translation MO Ribosome->Morpholino_T binds 5' UTR No_Protein Protein Synthesis Blocked Morpholino_T->No_Protein pre_mRNA pre-mRNA (Exon-Intron-Exon) Spliceosome Spliceosome Morpholino_S Splice MO Spliceosome->Morpholino_S binds splice junction Aberrant_mRNA Incorrectly Spliced mRNA Morpholino_S->Aberrant_mRNA

Figure 1. Mechanisms of Morpholino Action.

G cluster_exp Experimental Group cluster_rescue Rescue Group Embryo_Exp Embryo MO_Inject Inject Target MO Embryo_Exp->MO_Inject Phenotype Observe Phenotype MO_Inject->Phenotype No_Phenotype Phenotype Rescued Phenotype->No_Phenotype Comparison Embryo_Rescue Embryo Co_Inject Co-inject Target MO + Rescue mRNA Embryo_Rescue->Co_Inject Co_Inject->No_Phenotype

Figure 2. Logic of an mRNA Rescue Experiment.

G Start Design Morpholino (MO) Inject Inject MO into Model Organism (e.g., Zebrafish Embryo) Start->Inject Dose Establish Dose-Response Curve Inject->Dose Phenotype Observe Putative Phenotype Dose->Phenotype Validate Validate Specificity Phenotype->Validate Molecular Molecular Validation (Western / RT-qPCR) Validate->Molecular Confirm Knockdown Rescue Phenotypic Rescue (mRNA Co-injection) Validate->Rescue Confirm Specificity Second_MO Second Non-Overlapping MO Validate->Second_MO Confirm Specificity Controls Negative Controls (Mismatch / Standard MO) Validate->Controls Rule out non-specific effects Conclusion Confirmed Specific Knockdown Phenotype Molecular->Conclusion Rescue->Conclusion Second_MO->Conclusion Controls->Conclusion

Figure 3. Workflow for Morpholino Validation.

Detailed Experimental Protocols

Protocol 1: Western Blot for Protein Knockdown Validation

Objective: To quantify the reduction of a target protein following injection with a translation-blocking morpholino.

  • Sample Collection: At the desired time point post-injection, collect pools of approximately 20-30 embryos for each condition (uninjected, control MO, target MO).

  • Homogenization: De-yolk the embryos and homogenize them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer. A loading control antibody (e.g., anti-Actin or anti-Tubulin) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

Protocol 2: RT-qPCR for Splice-Blocking Morpholino Validation

Objective: To measure the amount of correctly spliced mRNA transcript after treatment with a splice-blocking morpholino.

  • RNA Extraction: At the desired time point, collect pools of 20-30 embryos per condition. Extract total RNA using a TRIzol-based method or a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design PCR primers that flank the targeted splice junction. One primer should bind to the exon upstream of the targeted intron, and the other should bind to the exon downstream. This ensures that only correctly spliced mRNA will be amplified.

  • Quantitative PCR (qPCR): Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the designed primers, and the synthesized cDNA. Include a housekeeping gene (e.g., ef1a, gapdh) for normalization.

  • Cycling Conditions: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in all samples. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the control-injected group. A significant decrease in the amplification of the target gene in the morpholino-injected group indicates successful splice blocking.

Protocol 3: mRNA Rescue Experiment in Zebrafish Embryos

Objective: To demonstrate the specificity of a morpholino-induced phenotype by rescuing it with a co-injection of target mRNA.

  • Rescue Construct Preparation: Clone the full-length open reading frame of the target gene into a suitable in vitro transcription vector (e.g., pCS2+). The construct should not contain the 5' UTR sequence targeted by the morpholino.

  • In Vitro Transcription: Linearize the plasmid and use an mMESSAGE mMACHINE kit to synthesize capped, polyadenylated mRNA.

  • mRNA Purification and Quantification: Purify the synthesized mRNA and determine its concentration and quality via spectrophotometry and gel electrophoresis.

  • Injection Mix Preparation: Prepare three injection mixes:

    • Target Morpholino alone (e.g., at 4 ng/embryo).

    • Control injection (Target MO + a control mRNA like GFP).

    • Rescue injection (Target MO + rescue mRNA). A range of mRNA concentrations (e.g., 50-200 pg/embryo) should be tested to find the optimal rescue dose.[3]

  • Microinjection: Inject the prepared mixes into the yolk of 1- to 2-cell stage zebrafish embryos.

  • Phenotypic Analysis: At the time point when the morpholino phenotype is typically observed, score the embryos from all three groups for the presence and severity of the phenotype.

  • Interpretation: A statistically significant reduction in the percentage of embryos displaying the phenotype in the rescue group compared to the control injection group validates the specificity of the morpholino.

References

Assessing the Toxicity of Morpholino Oligos in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antisense technologies, understanding the potential toxicity of gene-silencing agents is paramount. This guide provides an objective comparison of Morpholino oligos with other common alternatives, primarily siRNAs, focusing on their performance in cell culture. We present supporting experimental data, detailed protocols for key toxicity assays, and visualizations to clarify complex pathways and workflows.

Comparative Analysis of Antisense Technologies

Morpholino oligos, siRNAs (small interfering RNAs), and shRNAs (short hairpin RNAs) are powerful tools for modulating gene expression, but their distinct chemistries and mechanisms of action result in different toxicity profiles. A primary distinction lies in the backbone chemistry: Morpholinos possess a neutral phosphorodiamidate linkage, whereas siRNAs and shRNAs have an anionic phosphodiester backbone, similar to natural nucleic acids.[1] This fundamental difference significantly influences their interaction with cellular components and, consequently, their off-target effects and overall cytotoxicity.

Morpholinos are generally considered to have lower intrinsic toxicity compared to siRNAs.[1][2][3] Their neutral charge minimizes interactions with cellular proteins, which can trigger non-specific effects.[1][3] In contrast, the anionic backbone of siRNAs can lead to interactions with a variety of proteins, potentially causing off-target effects and immune responses.[1][2]

However, the delivery of neutral Morpholinos into cells often requires cationic delivery reagents, which can introduce their own cytotoxicity. Therefore, a comprehensive assessment of Morpholino toxicity must consider both the oligo itself and the delivery method employed.

Data Presentation: Comparison of In Vitro Toxicity

The following tables summarize the key differences in toxicity profiles between Morpholino oligos and siRNAs based on available literature. Direct quantitative comparisons from single studies are limited, so this data is synthesized from multiple sources to provide a comparative overview.

Table 1: Qualitative Comparison of Toxicity Profiles

FeatureMorpholino OligossiRNA/shRNA
Backbone Chemistry Neutral phosphorodiamidate linkageAnionic phosphodiester backbone
Intrinsic Toxicity Generally low; reduced non-specific protein binding.[1][2][3]Higher potential for off-target effects due to charged backbone.[1][2]
Delivery-Related Toxicity Can be significant depending on the cationic delivery reagent used.Cationic lipids are also commonly used and can be toxic.
Off-Target Effects Fewer off-target effects reported; primarily steric blocking mechanism.[1][2][4]Known to have off-target effects through seed region binding.[5]
Innate Immune Response Do not typically trigger Toll-like receptors (TLRs).[3]Can activate the innate immune system via TLRs.
Specificity High, requiring a longer sequence match for activity.[1][2]Specificity is primarily determined by the short seed region.[1][2]

Table 2: Quantitative Insights into Cell Viability with siRNA (for reference)

Direct comparative studies providing IC50 values for both Morpholinos and siRNAs under identical conditions are scarce. This table provides example data for siRNA to illustrate typical cytotoxicity measurements.

siRNA Delivery MethodCell LinesiRNA ConcentrationCell Viability (%)Reference
Polymer-basedMOLM-1360 nM~80-90%[6]
Lipid-basedHeLa10 nM>90%[7]
Hybrid vectorHaCaT0.8 ng/µl~90%[8]

Experimental Protocols for Toxicity Assessment

A thorough evaluation of Morpholino oligo toxicity involves a multi-pronged approach, assessing cell viability, membrane integrity, and apoptosis. It is also crucial to evaluate the toxicity of the delivery reagent alone as a control.

Experimental Workflow for Assessing Oligo Toxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of Morpholino oligos in cell culture.

G Experimental Workflow for Assessing Oligo Toxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Toxicity Assessment (24-72h post-transfection) cluster_offtarget Off-Target Effect Analysis cell_culture 1. Cell Seeding (e.g., 96-well plate) oligo_prep 2. Prepare Oligo Solutions (Morpholino, Controls, Delivery Reagent) transfection 3. Transfection/Delivery (Incubate cells with oligo complexes) oligo_prep->transfection viability 4a. Cell Viability Assays (MTT, MTS) transfection->viability cytotoxicity 4b. Cytotoxicity Assays (LDH Release) transfection->cytotoxicity apoptosis 4c. Apoptosis Assays (Annexin V/PI Staining) transfection->apoptosis rna_extraction 5. RNA Extraction transfection->rna_extraction rt_qpcr 6. RT-qPCR (Analyze expression of potential off-target genes) rna_extraction->rt_qpcr western_blot 7. Western Blot (Analyze protein levels of off-target genes) rt_qpcr->western_blot

Caption: Workflow for assessing Morpholino oligo toxicity in cell culture.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Cells cultured in a 96-well plate

    • Morpholino oligo and delivery reagent

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of the Morpholino oligo, delivery reagent alone, and a negative control oligo. Include untreated cells as a control.

    • Incubate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Principle: An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

  • Materials:

    • Cells cultured in a 96-well plate

    • Morpholino oligo and delivery reagent

    • LDH assay kit (commercially available)

    • Microplate reader

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength (usually 490 nm).

    • Calculate cytotoxicity based on a positive control of cells lysed with a detergent.[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • Treated and control cells

    • Annexin V-FITC and PI staining kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Off-Target Effects and Innate Immune Response

While Morpholinos generally exhibit high specificity, it is prudent to assess potential off-target effects, especially when using novel sequences or delivery methods.

Assessing Off-Target Gene Expression by RT-qPCR
  • Principle: Quantitative reverse transcription PCR (RT-qPCR) can measure changes in the expression levels of predicted off-target genes.

  • Protocol:

    • Identify potential off-target genes through bioinformatics analysis (e.g., BLAST search against the transcriptome).

    • Treat cells with the Morpholino oligo and appropriate controls.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for the target gene, potential off-target genes, and one or more housekeeping genes for normalization.[10][11][12][13]

    • Analyze the relative gene expression levels to identify any unintended changes.

Innate Immune Response Signaling

Oligonucleotides can sometimes trigger an innate immune response by interacting with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). While Morpholinos are less prone to this, it's a potential consideration, especially with certain delivery vehicles.

G Simplified Innate Immune Response to Oligonucleotides cluster_recognition Recognition cluster_signaling Signaling Cascade cluster_response Cellular Response oligo Anionic Oligonucleotide (e.g., siRNA) tlr Toll-like Receptor (TLR) (e.g., TLR3, TLR7, TLR8) oligo->tlr adaptor Adaptor Proteins (e.g., MyD88, TRIF) tlr->adaptor kinases Kinase Activation (e.g., IKK, TBK1) adaptor->kinases transcription_factors Transcription Factor Activation (e.g., NF-κB, IRFs) kinases->transcription_factors cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription_factors->cytokines interferons Type I Interferons (e.g., IFN-α, IFN-β) transcription_factors->interferons

Caption: Pathway for innate immune activation by oligonucleotides.

Conclusion

Assessing the toxicity of Morpholino oligos in cell culture requires a systematic approach that evaluates both the oligo and its delivery system. Compared to siRNAs, Morpholinos generally exhibit a more favorable intrinsic toxicity profile due to their neutral backbone, which results in fewer off-target effects. However, the choice of delivery reagent is a critical factor that can significantly impact cell viability. By employing a combination of cytotoxicity assays and off-target gene expression analysis, researchers can obtain a comprehensive understanding of the safety profile of their Morpholino-based reagents, enabling more reliable and reproducible experimental outcomes.

References

A Comparative Guide to Morpholino Oligonucleotide Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of morpholino oligonucleotides (MOs) into cells is a critical step for successful gene knockdown or splice modification studies. Unlike charged nucleic acids, the neutral backbone of MOs presents a unique delivery challenge, rendering traditional lipid-based transfection reagents largely ineffective.[1][2] This guide provides an objective comparison of common MO delivery methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Comparison of In Vitro Delivery Methods

The choice of an in vitro delivery method depends on factors such as cell type, desired efficiency, and tolerance to toxicity. Below is a summary of commonly used techniques with their respective advantages and disadvantages.

Delivery MethodMechanismTypical EfficiencyToxicityThroughputKey Considerations
Endo-Porter A peptide-based reagent that facilitates endocytosis of MOs and subsequent release from the endosome.[3][4][5]High (e.g., 94% protein reduction in erythrocyte cultures[6])Low to moderate, cell line dependent.[4][7]HighEffective in the presence of serum.[3][5] Optimal concentration needs to be determined for each cell line.[7]
Special Delivery (EPEI) A non-ionic MO is paired with a complementary DNA "carrier," which then binds to ethoxylated polyethylenimine (EPEI) for endocytosis.[1]HighModerateHighPrimarily for cultured cells; serum may affect efficiency.[2]
Scrape-Loading Mechanical detachment of adherent cells in the presence of MOs, allowing transient membrane disruption and oligo uptake.[8][9][10]Moderate (e.g., 85% inhibition at 1 µM in HeLa cells[9][10])LowLowSimple and inexpensive.[9] Only applicable to adherent cell lines.
Electroporation/Nucleofection Application of an electrical field to create transient pores in the cell membrane for MO entry.[11][12][13][14][15]High (nearly 100% of cells can be transfected[11])High, cell type dependentModerate to HighCan be highly efficient but may cause significant cell death. Optimization of parameters is crucial.[12]
Vivo-Morpholinos MOs covalently linked to a delivery moiety, such as a cell-penetrating peptide (CPP), for direct uptake.[16]HighVaries with the delivery moietyHighNo additional delivery reagent is needed.[17] Suitable for both in vitro and in vivo applications.

In Vivo Delivery Strategies

Delivering MOs systemically in animal models presents additional challenges. The following methods have shown promise for in vivo applications.

Delivery MethodMechanismTarget TissuesKey Considerations
Cell-Penetrating Peptides (CPPs) Covalent conjugation of MOs to CPPs enhances cellular uptake in various tissues.[18][19]Broad tissue distribution, including muscle and CNS with specific peptides.[18][20]The choice of CPP can influence tissue distribution and efficiency.[18][20]
Dendrimeric Transporters Highly branched molecules that can be conjugated to MOs to facilitate systemic delivery.[21]Broad tissue and organ distribution.[21]Can achieve efficient in vivo delivery with low toxicity.[21]
Local Injection Direct injection of MOs (often with a delivery reagent like Endo-Porter) into a specific tissue or cavity.[22]Localized to the site of injection (e.g., uterine lumen, ovarian follicles).[22][23]Useful for studying gene function in specific tissues or organs.

Experimental Protocols and Workflows

Detailed protocols are essential for reproducible results. Below are generalized workflows for key delivery methods.

Endo-Porter Delivery Workflow

This workflow outlines the steps for delivering Morpholinos into cultured cells using Endo-Porter.

cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis prep_cells Seed cells and grow to desired confluency add_mo Add Morpholino to culture medium to desired final concentration prep_cells->add_mo prep_mo Prepare Morpholino stock solution prep_mo->add_mo add_ep Add Endo-Porter to the medium and mix immediately add_mo->add_ep incubate Incubate cells for 24-48 hours add_ep->incubate assay Assay for gene knockdown or splice modification incubate->assay

Caption: A generalized workflow for Morpholino delivery using Endo-Porter.

Cell-Penetrating Peptide (CPP) Conjugation and Delivery

This diagram illustrates the general principle of CPP-mediated delivery.

cluster_conjugation Conjugation cluster_delivery Cellular Uptake cluster_action Mechanism of Action cpp Cell-Penetrating Peptide (CPP) ppmo CPP-Morpholino Conjugate (PPMO) cpp->ppmo Covalent Linkage mo Morpholino Oligo mo->ppmo cell Target Cell ppmo->cell Systemic or Local Administration endosome Endosome cell->endosome Endocytosis cytosol Cytosol/Nucleus endosome->cytosol Endosomal Escape target_rna Target RNA cytosol->target_rna Binding

Caption: The process of CPP conjugation to a Morpholino and subsequent cellular delivery.

Signaling Pathway for Endosomal Escape

A crucial step for the efficacy of many delivery methods is the escape of the Morpholino from the endosome into the cytosol. The "proton sponge" effect is a widely accepted model for this process, particularly for reagents like EPEI.

cluster_uptake Endocytosis cluster_escape Endosomal Maturation and Escape complex MO/Delivery Reagent Complex cell_membrane Cell Membrane complex->cell_membrane Binding endosome Early Endosome cell_membrane->endosome Internalization late_endosome Late Endosome (Acidified) endosome->late_endosome protonation Protonation of Delivery Reagent late_endosome->protonation proton_pump V-ATPase Proton Pump proton_pump->late_endosome H+ influx osmotic_swelling Osmotic Swelling protonation->osmotic_swelling Cl- influx and water entry endosome_lysis Endosomal Lysis osmotic_swelling->endosome_lysis mo_release Morpholino Release to Cytosol endosome_lysis->mo_release

References

A Comparative Guide to the Serum Stability of Morpholinos and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of gene-silencing therapeutics, the stability of oligonucleotide-based agents in biological fluids is a critical determinant of their efficacy and translational potential. This guide provides an objective comparison of the serum stability of two prominent platforms: phosphorodiamidate Morpholino oligomers (Morpholinos) and small interfering RNAs (siRNAs). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

At a Glance: Key Differences in Serum Stability

FeatureMorpholinosUnmodified siRNAChemically Modified siRNA
Backbone Chemistry Phosphorodiamidate linkage and morpholine (B109124) ringsPhosphodiester linkagesVarious modifications (e.g., phosphorothioates, 2'-O-methyl)
Nuclease Resistance Highly resistant to enzymatic degradation.[1][2][3]Highly susceptible to serum nucleases.[4]Resistance varies with the type and extent of modification.
Reported Half-life in Serum Generally considered to be completely stable; no degradation is typically observed in standard in vitro serum stability assays.[2][5]Minutes.[4]Can range from minutes to hours, or even days, depending on the modifications.

Quantitative Comparison of Serum Stability

However, extensive data is available on the stability of various siRNA constructs. The following table summarizes representative data on siRNA stability in serum.

siRNA TypeSerum ConcentrationIncubation TimePercent IntactHalf-life (t½)Reference
Unmodified siRNA10% Human Serum3 hoursCompletely degraded< 3 minutes (fast phase)[4][7]
Unmodified siRNA10% Human Serum6 hoursCompletely degraded15 minutes (slow phase)[4][7]
Modified siRNA (2'-O-methyl at specific sites)10% Bovine Serum6 hoursSignificantly protected from degradation-[7]

It is important to note that the stability of siRNA is highly sequence-dependent and can be significantly enhanced through various chemical modifications.[7]

Experimental Protocols

The following are detailed methodologies for assessing the serum stability of oligonucleotides like Morpholinos and siRNA.

Serum Stability Assay using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method allows for the visualization of oligonucleotide degradation over time.

Materials:

  • Morpholino or siRNA oligonucleotides

  • Fetal Bovine Serum (FBS) or Human Serum

  • Phosphate-Buffered Saline (PBS), nuclease-free

  • Nuclease-free water

  • 10X TBE Buffer (Tris/Borate/EDTA)

  • Urea (B33335)

  • 40% Acrylamide/Bis-acrylamide solution (19:1)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 2X Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

  • Gel staining solution (e.g., SYBR Gold or similar nucleic acid stain)

  • Heating block or incubator at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Prepare a stock solution of the Morpholino or siRNA in nuclease-free water.

  • Incubation:

    • In a series of microcentrifuge tubes, prepare the incubation reactions. For each time point, mix the oligonucleotide (final concentration typically 1-5 µM) with serum (e.g., 50-90% final concentration) in a total volume of 20-50 µL. Use PBS to adjust the final volume.

    • Include a zero-time point control where the oligonucleotide is added to the serum mixture and immediately processed (see step 4).

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a tube from the incubator and stop the reaction by adding an equal volume of 2X Formamide Loading Buffer and placing the tube on ice.

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7M urea in 1X TBE buffer.

    • Cast the gel and allow it to polymerize completely.

  • Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes, then snap-cool on ice.

    • Load the samples onto the polyacrylamide gel.

    • Run the gel in 1X TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point. The percentage of intact oligonucleotide can be calculated relative to the zero-time point control.

Serum Stability Assay using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

This method provides precise mass information, allowing for the identification of degradation products.

Materials:

  • Morpholino or siRNA oligonucleotides

  • Fetal Bovine Serum (FBS) or Human Serum

  • Nuclease-free water

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • MALDI matrix solution (e.g., 3-hydroxypicolinic acid)

  • Pipettes and nuclease-free microcentrifuge tubes

  • Heating block or incubator at 37°C

Procedure:

  • Incubation:

    • Prepare incubation reactions as described in the PAGE protocol (Step 2).

    • At each time point, take an aliquot of the reaction mixture.

  • Sample Preparation for MALDI-TOF:

    • The sample may require purification to remove salts and proteins that can interfere with ionization. This can be achieved using methods like drop dialysis or specialized purification tips.

    • Spot the purified sample onto the MALDI target plate.

    • Add the MALDI matrix solution to the sample spot and allow it to co-crystallize.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a MALDI-TOF mass spectrometer in the appropriate mode for oligonucleotide analysis.

    • Acquire the mass spectra for each time point.

  • Data Analysis:

    • Identify the peak corresponding to the full-length, intact oligonucleotide.

    • Monitor the decrease in the intensity of this peak over time.

    • Identify the appearance of new peaks with lower molecular weights, which correspond to degradation products. The masses of these fragments can help to identify the cleavage sites.[8][9]

Visualizing the Process and Comparison

To better understand the experimental workflow and the fundamental differences in stability, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Oligonucleotide (Morpholino or siRNA) Incubate Incubate at 37°C Oligo->Incubate Add Serum Serum (FBS or Human) Serum->Incubate Add Timepoints Collect Samples at Timepoints Incubate->Timepoints PAGE Denaturing PAGE Timepoints->PAGE Method 1 MS MALDI-TOF MS Timepoints->MS Method 2 Visualize Visualize & Quantify Degradation PAGE->Visualize MS->Visualize

A simplified workflow for assessing oligonucleotide stability in serum.

stability_comparison cluster_morpholino Morpholino cluster_siRNA siRNA M_Structure Synthetic Backbone (Phosphorodiamidate linkage) M_Result High Stability (Resistant to Nucleases) M_Structure->M_Result Leads to Conclusion Choice of agent depends on required duration of action and delivery strategy. M_Result->Conclusion S_Structure Natural RNA Backbone (Phosphodiester linkage) S_Result Low Stability (Susceptible to Nucleases) S_Structure->S_Result Leads to S_Result->Conclusion

References

A Head-to-Head Comparison of Gene Knockdown Technologies: Morpholinos, siRNA, and CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of gene knockdown technologies, selecting the optimal method is a critical decision that can significantly impact experimental outcomes and project timelines. This guide provides a comprehensive cost-benefit analysis of three leading techniques: Morpholino oligonucleotides (oligos), small interfering RNAs (siRNAs), and the CRISPR-Cas9 system. We delve into their mechanisms of action, off-target effects, costs, and experimental workflows, presenting quantitative data in accessible tables and detailed protocols for key experiments.

At a Glance: Key Differences in Gene Knockdown Approaches

The choice between Morpholinos, siRNA, and CRISPR often depends on the specific experimental goals, the model organism, and the desired duration of the gene knockdown effect. Each method operates through a distinct mechanism, which in turn influences its specificity, potential for off-target effects, and overall cost.

Morpholinos are synthetic molecules that block translation or splicing of a target mRNA by sterically hindering the binding of ribosomes or splice-regulating factors.[1] They are known for their high specificity and low off-target effects, making them a popular choice in developmental biology, particularly in organisms like zebrafish and Xenopus.[2][3][4]

siRNA technology utilizes the cell's natural RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing.[5] Double-stranded RNA molecules are introduced into the cell, where they are processed and guide a protein complex to cleave the target mRNA, leading to its degradation.[5] While effective and widely used, siRNAs can be associated with off-target effects.[3][4]

CRISPR-Cas9 is a revolutionary gene-editing tool that can be adapted for gene knockdown. By using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, it can create double-strand breaks that, through the cell's repair mechanisms, can lead to gene knockout.[6] For knockdown applications, a deactivated Cas9 (dCas9) fused to a repressor domain can be used to block transcription without altering the DNA sequence. CRISPR offers permanent gene knockout but also carries the risk of off-target genomic modifications.[7]

Quantitative Comparison of Knockdown Methods

To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative aspects of Morpholinos, siRNA, and CRISPR-Cas9.

FeatureMorpholinossiRNACRISPR-Cas9
Mechanism of Action Steric hindrance of translation or splicing[1]RNA interference (RNAi), mRNA cleavage[5]Gene editing (knockout) or transcriptional repression (CRISPRi)[6]
Target Molecule pre-mRNA / mRNA[1]mRNA[5]DNA[6]
Effect Duration Transient (days to weeks)[2]Transient (days)[8]Permanent (stable cell lines)[6]
Specificity High[3][4]Moderate to High[3][4]High (on-target)[7]
Off-Target Effects Low, primarily sequence-independent[9]Moderate, sequence-dependent (seed region)[3][4]Moderate to high, can be sequence-dependent or independent[7]
Delivery Methods Microinjection, electroporation, specialized reagents[2]Transfection reagents, electroporation, viral vectors[10]Transfection, electroporation, viral vectors[6]
Ease of Use Moderate, requires specialized delivery for many cell types[8]Relatively easy for cell culture[10]Moderate to complex, requires vector design and validation[6]

Table 1: General Comparison of Gene Knockdown Methods

Cost Analysis for Research Applications

The cost of gene knockdown experiments can vary significantly based on the chosen technology, the scale of the experiment, and the need for custom reagents. The following table provides an estimated cost comparison for research-grade reagents.

ReagentVendor ExampleScaleEstimated Price (USD)
Custom Morpholino Oligo Gene Tools300 nmol$500[1]
Gene Tools100 nmol (pre-designed)$115 - $170[11]
Fisher Scientific (Vivo-Morpholino)400 nmol$965.55[12]
Custom siRNA Synthesis Bioneer10 nmol$189[13]
GenePharma25 OD (~5 nmol)$624[14]
Gene Universal10 nmol$80[15]
Sigma-AldrichPrice on request-[16]
CRISPR-Cas9 Plasmids Addgene (non-profit repository)1 plasmid~$65
Custom sgRNA Synthesis Synthego3 µg~$150
Cas9 Nuclease Protein Aldevron1 mg~$500

Table 2: Estimated Cost of Reagents for Different Knockdown Methods. Prices are subject to change and may vary between suppliers.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible protocols are essential for successful gene knockdown experiments. Below are representative protocols for each of the three methods, based on established methodologies.

Morpholino Microinjection in Zebrafish Embryos

This protocol is adapted from established procedures for gene knockdown in zebrafish.[17][18][19]

Materials:

  • Custom Morpholino oligo (Gene Tools, LLC)

  • Phenol Red (0.5% in PBS)

  • Nuclease-free water

  • Microinjection apparatus with calibrated needle

  • Zebrafish embryos (1-4 cell stage)

  • Agarose (B213101) injection plate

Procedure:

  • Prepare Morpholino Stock Solution: Resuspend the lyophilized Morpholino oligo in nuclease-free water to a stock concentration of 1 mM.

  • Prepare Injection Mix: Dilute the Morpholino stock solution to the desired working concentration (typically 0.1-0.5 mM) in nuclease-free water. Add Phenol Red to a final concentration of 0.05% to visualize the injection.

  • Load the Microinjection Needle: Backload 2-3 µL of the injection mix into a calibrated microinjection needle.

  • Calibrate the Injection Volume: Determine the injection volume by expelling a droplet into a drop of mineral oil on a micrometer slide. Adjust the injection pressure and duration to achieve the desired volume (typically 1-2 nL).

  • Inject Embryos: Place the zebrafish embryos in the troughs of an agarose injection plate. Under a dissecting microscope, insert the needle into the yolk of each embryo and inject the Morpholino solution.

  • Incubate and Analyze: Incubate the injected embryos at 28.5°C and observe for the desired phenotype at the appropriate developmental stages.

siRNA Transfection in Cultured Cells

This protocol provides a general guideline for siRNA transfection using lipid-based reagents.[20][21][22]

Materials:

  • Custom siRNA duplex

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Adherent cells in culture

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 60-80% confluent at the time of transfection.

  • Prepare siRNA-Lipid Complexes:

    • For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™ I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.

  • Transfect Cells: Add the siRNA-lipid complexes dropwise to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubate and Analyze: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. Analyze gene knockdown by RT-qPCR or Western blot.

CRISPR-Cas9 Mediated Gene Knockout in a Cell Line

This protocol outlines the generation of a stable knockout cell line using a plasmid-based CRISPR-Cas9 system.[6][23][24]

Materials:

  • All-in-one CRISPR-Cas9 plasmid containing Cas9 and sgRNA expression cassettes

  • Lipofectamine™ 3000 Transfection Reagent

  • Adherent cell line (e.g., HEK293T)

  • Culture medium and selection antibiotic (e.g., puromycin)

  • 96-well plates for single-cell cloning

Procedure:

  • sgRNA Design and Cloning: Design and clone the sgRNA targeting the gene of interest into the all-in-one CRISPR-Cas9 plasmid.

  • Transfection:

    • Seed cells in a 6-well plate to be 70-90% confluent on the day of transfection.

    • For each well, dilute 2.5 µg of the CRISPR plasmid in 125 µL of Opti-MEM™ I medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™ I medium.

    • Add the diluted plasmid to the diluted lipid reagent, mix gently, and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complexes to the cells.

  • Selection: 48 hours post-transfection, replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). Continue selection for 3-5 days until non-transfected cells are eliminated.

  • Single-Cell Cloning: Serially dilute the selected cells into 96-well plates to isolate single clones.

  • Validation: Expand the single-cell clones and screen for gene knockout by genomic DNA sequencing, RT-qPCR, and Western blot.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows for each knockdown method.

Morpholino_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA Mature mRNA Mature mRNA pre-mRNA->Mature mRNA Splicing Splicing Factors Splicing Factors Splicing Factors->pre-mRNA binds to splice sites Protein Protein Mature mRNA->Protein Translation Ribosome Ribosome Ribosome->Mature mRNA binds to 5' cap Morpholino Morpholino Morpholino->pre-mRNA blocks splicing Morpholino->Mature mRNA blocks translation

Caption: Mechanism of action for Morpholino oligos.

siRNA_Workflow Start Start Design & Synthesize siRNA Design & Synthesize siRNA Start->Design & Synthesize siRNA Transfect siRNA into Cells Transfect siRNA into Cells Design & Synthesize siRNA->Transfect siRNA into Cells RISC Formation RISC Formation Transfect siRNA into Cells->RISC Formation Target mRNA Cleavage Target mRNA Cleavage RISC Formation->Target mRNA Cleavage Analyze Knockdown Analyze Knockdown Target mRNA Cleavage->Analyze Knockdown End End Analyze Knockdown->End

Caption: Experimental workflow for siRNA-mediated knockdown.

CRISPR_Knockout_Workflow Start Start Design sgRNA & Clone into Vector Design sgRNA & Clone into Vector Start->Design sgRNA & Clone into Vector Transfect/Transduce Cells Transfect/Transduce Cells Design sgRNA & Clone into Vector->Transfect/Transduce Cells Cas9-mediated DNA Cleavage Cas9-mediated DNA Cleavage Transfect/Transduce Cells->Cas9-mediated DNA Cleavage NHEJ Repair (Indels) NHEJ Repair (Indels) Cas9-mediated DNA Cleavage->NHEJ Repair (Indels) Selection & Single-Cell Cloning Selection & Single-Cell Cloning NHEJ Repair (Indels)->Selection & Single-Cell Cloning Validate Knockout Clones Validate Knockout Clones Selection & Single-Cell Cloning->Validate Knockout Clones End End Validate Knockout Clones->End

Caption: Workflow for generating a CRISPR-Cas9 knockout cell line.

Conclusion: Making an Informed Decision

The selection of a gene knockdown technology is a multifaceted decision that requires careful consideration of the experimental system, desired outcome, and available resources.

  • Morpholinos excel in applications requiring high specificity and transient knockdown, particularly in embryonic development studies. Their primary drawback is the often-challenging delivery into cultured cells.

  • siRNA offers a relatively straightforward and cost-effective method for transient gene knockdown in a wide range of cell types. However, researchers must be vigilant about potential off-target effects and carefully validate their results.

  • CRISPR-Cas9 provides the power of permanent gene knockout, enabling the creation of stable cell lines for long-term studies. The trade-off is a more complex workflow and the potential for off-target genomic alterations that require thorough characterization.

By understanding the strengths and weaknesses of each approach, researchers can make an informed decision that best aligns with their scientific objectives, ultimately leading to more robust and reliable experimental data.

References

Safety Operating Guide

Navigating the Safe Disposal of N6-Benzoyl-7'-O-DMT-morpholino adenine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key adenosine (B11128) analog in various research applications. The following protocols are synthesized from safety data sheets and general laboratory waste management guidelines to ensure compliance and safety.

Hazard Classification and Primary Disposal Method

N6-Benzoyl-7'-O-DMT-morpholino adenine and its close structural analogs are classified as harmful if swallowed[1]. The recommended primary disposal method for this compound is incineration by a licensed hazardous waste disposal facility . This process involves dissolving or mixing the material with a combustible solvent, followed by burning in a chemical incinerator equipped with an afterburner and exhaust air filtration[1]. It is imperative to handle and dispose of this chemical in accordance with local, regional, national, and international regulations[1].

Step-by-Step Disposal Protocol

Researchers must adhere to the following steps to ensure the safe disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Solid this compound waste should be collected in a designated, clearly labeled hazardous waste container.

    • Contaminated labware (e.g., gloves, weighing paper, pipette tips) should also be disposed of in this container.

    • Do not mix this waste stream with incompatible chemicals.

  • Preparation for Disposal:

    • For disposal, the solid waste should be dissolved or mixed with a suitable combustible solvent.

    • The choice of solvent should be guided by compatibility with the chemical and the requirements of the waste disposal facility. It is common practice to segregate halogenated and non-halogenated solvents[2][3].

  • Waste Container Management:

    • Use only approved, leak-proof containers for storing the chemical waste solution[4][5].

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound in [Solvent Name]".

    • Keep the container sealed when not in use and store it in a designated, well-ventilated, and secure waste accumulation area[6].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and incineration[6][7].

    • Provide them with a complete and accurate description of the waste.

Key Disposal Parameters

The following table summarizes the critical parameters for the disposal of this compound.

ParameterGuidelineSource
Primary Disposal Method Incineration via a licensed hazardous waste facility[1]
Waste Preparation Dissolve or mix with a combustible solvent[1]
Waste Classification Hazardous Waste[1]
Container Type Approved, leak-proof, and clearly labeled[4][5]
Regulatory Compliance Adherence to local, regional, and national regulations[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: N6-Benzoyl-7'-O-DMT- morpholino adenine Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Solid Waste and Contaminated Materials ppe->segregate dissolve Dissolve/Mix with a Combustible Solvent segregate->dissolve container Transfer to a Labeled Hazardous Waste Container dissolve->container storage Store in Designated Secure Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N6-Benzoyl-7'-O-DMT-morpholino adenine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593). The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE for handling N6-Benzoyl-7'-O-DMT-morpholino adenine.[1]

Protection TypeEquipment/MeasureSpecification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]
Skin Protection Chemical-Resistant GlovesWear compatible chemical-resistant gloves to prevent skin exposure.[1]
Lab CoatA standard laboratory coat should be worn to protect street clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is required to prevent inhalation of the substance.[1]
Engineering Controls Mechanical ExhaustUse in a well-ventilated area with a mechanical exhaust system.[1]
Safety Shower and Eye WashA safety shower and eye wash station must be readily accessible.[1]

Operational and Disposal Plans

Handling and Storage:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly closed.

Disposal Plan:

  • Waste Collection: Collect waste material in closed and suitable containers for disposal.[1]

  • Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Protection: Do not allow the substance to enter soil, subsoil, surface water, or drains. Ensure all wastewater containing the chemical is collected and treated at a wastewater treatment plant.[1]

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]

Emergency Procedures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • In Case of Skin Contact: Remove contaminated clothing and wash before reuse.[1]

  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Respirator - Gloves - Goggles - Lab Coat prep->ppe Step 1 handling Chemical Handling - Weighing - Dissolving - Reaction Setup ppe->handling Step 2 cleanup Post-Experiment Cleanup handling->cleanup Step 3 waste Waste Disposal - Collect in labeled container - Follow incineration protocol cleanup->waste 4a decon Decontaminate Work Area cleanup->decon 4b remove_ppe Remove PPE waste->remove_ppe decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。